molecular formula C9H5FO2S B1268652 5-Fluoro-1-benzothiophene-2-carboxylic acid CAS No. 70060-13-8

5-Fluoro-1-benzothiophene-2-carboxylic acid

Cat. No.: B1268652
CAS No.: 70060-13-8
M. Wt: 196.2 g/mol
InChI Key: PLVPMOSTGNZKQQ-UHFFFAOYSA-N
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Description

5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS 70060-13-8) is a fluorinated benzothiophene derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. This compound is a key synthetic intermediate for constructing more complex molecules, particularly through reactions at its carboxylic acid functional group. The benzothiophene core is a privileged structure in drug discovery, and the incorporation of a fluorine atom at the 5-position can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity. Recent scientific research highlights the application of similar benzo[b]thiophene-2-carboxylic acid derivatives in the synthesis of novel acylhydrazone compounds screened for antibacterial activity. These derivatives have shown promise as hits against Staphylococcus aureus strains, including those resistant to methicillin and daptomycin . This underscores the value of this chemical scaffold in developing new therapeutic agents to address the growing challenge of antimicrobial resistance (AMR) . Beyond antimicrobial applications, benzothiophene-based compounds are investigated for a broad spectrum of biological activities, including anticancer, anti-diabetic, and anti-inflammatory effects, making this compound a valuable starting point for various research programs . Product Specifications: • CAS RN: 70060-13-8 • Molecular Formula: C 9 H 5 FO 2 S • Molecular Weight: 196.20 g/mol • MDL Number: MFCD01927184 Handling and Storage: Store in a dark place, sealed in a dry environment, at 2-8°C . Safety Information: This product has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVPMOSTGNZKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358522
Record name 5-fluoro-1-benzothiophene-2-carboxylic acid
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70060-13-8
Record name 5-Fluorobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-fluoro-1-benzothiophene-2-carboxylic acid
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Record name 5-fluoro-1-benzothiophene-2-carboxylic acid
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Foundational & Exploratory

5-Fluoro-1-benzothiophene-2-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS: 70060-13-8)

Executive Summary

5-Fluoro-1-benzothiophene-2-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and material science sectors. Its rigid benzothiophene core, functionalized with a reactive carboxylic acid handle and a metabolically significant fluorine atom, makes it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthesis protocol with mechanistic insights, robust analytical characterization methods, and its current applications in drug discovery. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships in its chemistry and provides field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. 5-Fluoro-1-benzothiophene-2-carboxylic acid is unambiguously identified by its CAS number: 70060-13-8.[1][2][3][4] The fluorine substituent at the 5-position is critical, as it can significantly modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a favored feature in medicinal chemistry design.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 70060-13-8 [1][2][3]
Molecular Formula C₉H₅FO₂S [1][3][4]
Molecular Weight 196.20 g/mol [1][3][4]
IUPAC Name 5-fluoro-1-benzothiophene-2-carboxylic acid [3]
Synonyms 5-Fluorobenzo[b]thiophene-2-carboxylic acid [3][5]
Melting Point 257.0 - 266.0 °C [5]
Appearance White to pink powder [5]
SMILES C1=CC2=C(C=C1F)C=C(S2)C(=O)O [3]

| InChIKey | PLVPMOSTGNZKQQ-UHFFFAOYSA-N |[3] |

Synthesis and Mechanistic Insights

The synthesis of substituted benzothiophene-2-carboxylic acids typically involves the construction of the heterocyclic core followed by functionalization. A robust and common method is the hydrolysis of the corresponding ethyl ester, which itself is synthesized via a cyclization reaction.

Synthetic Workflow Overview

The chosen pathway involves a base-catalyzed hydrolysis of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate. This precursor is readily available and the subsequent hydrolysis is a high-yielding, clean reaction. The rationale for this two-step approach is its reliability and scalability. The ester provides a stable intermediate that can be easily purified by crystallization or chromatography before the final deprotection to the desired carboxylic acid.

G cluster_0 Synthesis Workflow start Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate process1 Base-Mediated Hydrolysis (NaOH / EtOH, H₂O) start->process1 Step 1 intermediate Sodium 5-fluoro-1-benzothiophene-2-carboxylate (in solution) process1->intermediate process2 Acidic Workup (HCl) intermediate->process2 Step 2 end 5-Fluoro-1-benzothiophene-2-carboxylic acid (Product) process2->end purify Purification (Recrystallization) end->purify

Caption: Synthesis workflow for 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with the outcome of the reaction being a pure, crystalline solid.

Materials:

  • Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl, 1N solution)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: To a solution of ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (1 eq.) in ethanol (approx. 0.5 M solution), add a 3N aqueous solution of sodium hydroxide (2 eq.).

  • Hydrolysis: Stir the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This typically occurs overnight.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH ~2 by the slow, dropwise addition of 1N HCl. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the final product as a white or off-white powder.[6]

  • Validation: Dry the purified solid under vacuum and characterize using methods described in Section 3 to confirm identity and purity (>95%).

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to ensure the compound meets the quality standards required for subsequent research, particularly in drug development.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. The presence of a sharp, single peak at the expected retention time indicates a high degree of purity. An assay of ≥95.0% is a common standard.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should be consistent with the 5-fluoro-1-benzothiophene-2-carboxylic acid structure, showing characteristic shifts for the aromatic protons and carbons, with coupling patterns influenced by the fluorine atom.

  • Mass Spectrometry (MS): LC-MS provides confirmation of the molecular weight. The observed mass should correspond to the calculated exact mass of the compound (195.9994 Da).[3]

  • Titration: An aqueous acid-base titration can be used to determine the assay of the carboxylic acid functional group, providing a quantitative measure of the active moiety.[5]

Table 2: Representative HPLC Method for Purity Analysis

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Applications in Drug Discovery and Medicinal Chemistry

The benzothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, found in several approved drugs.[7] The title compound serves as a critical intermediate in the synthesis of novel therapeutic agents.

Role as a Bioactive Scaffold

The fusion of a benzene and thiophene ring creates a bioisostere of indole, allowing it to interact with biological targets that recognize indole-containing ligands. Research has demonstrated that benzothiophene derivatives possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8]

  • Antimicrobial Agents: Benzothiophene acylhydrazones have been synthesized and evaluated as potent agents against multidrug-resistant Staphylococcus aureus (MRSA). The carboxylic acid group of 5-fluoro-1-benzothiophene-2-carboxylic acid is the key functional handle for coupling with hydrazides to generate these libraries of compounds.[8]

  • Nuclear Receptor Modulation: Benzothiophene derivatives are being explored as modulators for nuclear receptors like the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a key target for autoimmune diseases.[9][10] The core scaffold provides the necessary geometry to fit within the receptor's ligand-binding domain.

Drug Development Logic Pathway

The use of 5-fluoro-1-benzothiophene-2-carboxylic acid in a drug discovery program follows a logical workflow. The carboxylic acid is typically activated and then coupled with an amine-containing fragment to explore new chemical space and optimize biological activity.

G cluster_1 Drug Discovery Application Workflow start 5-Fluoro-1-benzothiophene- 2-carboxylic acid activation Carboxylic Acid Activation (e.g., HATU, EDC) start->activation coupling Amide Bond Formation activation->coupling fragment Amine-Containing Fragment (R-NH₂) fragment->coupling library Library of Novel Amides coupling->library screening High-Throughput Biological Screening library->screening hit Hit Compound Identified screening->hit

Caption: Role as a building block in a typical drug discovery cascade.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 5-Fluoro-1-benzothiophene-2-carboxylic acid presents several hazards.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and tightly sealed container.

Conclusion

5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS: 70060-13-8) is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined properties, straightforward synthesis, and versatile reactivity make it a valuable building block for the development of next-generation therapeutics. The strategic placement of the fluorine atom provides a handle for fine-tuning pharmacokinetic and pharmacodynamic properties, ensuring its continued relevance in the pursuit of novel and effective drugs. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful scaffold into their discovery programs.

References

  • Georganics. 5-Fluoro-1-benzothiophene-2-carboxylic acid - High purity. [Link]

  • PubChem. 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439. [Link]

  • ACS Publications. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]

  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • IntechOpen. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]

  • Semantic Scholar. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]

  • ResearchGate. Synthesis of 5-Fluoroaminobenzothiazoles. [Link]

  • National Institutes of Health (PMC). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

Sources

5-Fluoro-1-benzothiophene-2-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-1-benzothiophene-2-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS No. 70060-13-8), a key intermediate in pharmaceutical research and development. The document details essential physicochemical data, including thermal, spectroscopic, and solubility characteristics. Furthermore, it furnishes field-proven, step-by-step protocols for the experimental determination of these properties, designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Chemical Identity and Molecular Structure

5-Fluoro-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound featuring a benzothiophene core.[1][2] The presence of the fluorine atom and the carboxylic acid group significantly influences its chemical reactivity, solubility, and biological activity, making accurate characterization of its physical properties essential for its application in synthesis and drug design.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 70060-13-8 [1][3][4]
Molecular Formula C₉H₅FO₂S [1][3][4]
IUPAC Name 5-fluoro-1-benzothiophene-2-carboxylic acid [1][4]
Synonyms 5-Fluorobenzo[b]thiophene-2-carboxylic acid [1][2][4]
InChI Key PLVPMOSTGNZKQQ-UHFFFAOYSA-N [1][4]

| SMILES | C1=CC2=C(C=C1F)C=C(S2)C(=O)O |[1][4] |

Physicochemical Properties

The macroscopic and thermodynamic properties of a compound are foundational to its handling, formulation, and purification. 5-Fluoro-1-benzothiophene-2-carboxylic acid is typically supplied as a solid powder.[5]

Table 2: Core Physical Properties

Property Value Source
Molecular Weight 196.20 g/mol [1][3]
Appearance Pink or cream solid powder [5][6]
Melting Point 257-266 °C [4][5]
Form Powder [5]

| Purity (Typical) | ≥95.0% (HPLC) |[5] |

Thermal Analysis: Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. Pure substances exhibit a sharp, well-defined melting point, whereas impurities typically cause a depression and broadening of the melting range.[7] The capillary method is the standard pharmacopeial technique for this determination.[8]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus, such as a DigiMelt or Mel-Temp, for accurate analysis.[7][9]

  • Sample Preparation:

    • Ensure the 5-Fluoro-1-benzothiophene-2-carboxylic acid sample is completely dry and finely powdered. If necessary, gently pulverize the crystals in a clean, dry mortar and pestle.[7]

    • Jab the open end of a glass capillary tube into the powder multiple times to collect a small amount of the sample.[9]

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop.[8][9] This prevents the sample from shrinking away from the heat source during analysis.

    • The final packed sample height should be 2-3 mm. A taller column leads to an artificially broad melting range.[9]

  • Instrument Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.[9]

    • Scout Measurement (if melting point is unknown): Set a rapid heating ramp (10-20 °C/minute) to determine an approximate melting range.[7][9] Allow the apparatus to cool at least 20 °C below this approximate point before proceeding.

    • Accurate Measurement: Using a fresh sample, heat rapidly to about 20 °C below the expected melting point.[9] Then, reduce the heating rate to 1-2 °C per minute.[7] A slow ramp rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

    • Record the temperature at which the first droplet of liquid is observed (T₁).

    • Record the temperature at which the entire sample has completely liquefied (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Data Validation:

    • Perform the measurement in triplicate with fresh samples for each run to ensure reproducibility. Previously melted samples should not be reused, as their crystalline structure may have changed.[9]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis P1 Pulverize Sample P2 Load Capillary Tube P1->P2 P3 Pack Sample (2-3 mm) P2->P3 A1 Insert into Apparatus P3->A1 Transfer A2 Set Heating Ramp (Slow: 1-2 °C/min) A1->A2 A3 Observe & Record T₁ (First Droplet) A2->A3 A4 Observe & Record T₂ (Fully Liquid) A3->A4 R1 Report: T₁ - T₂ A4->R1 Report Range

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding a compound's solubility is fundamental for reaction setup, purification (recrystallization), formulation, and assessing bioavailability. As a carboxylic acid, 5-Fluoro-1-benzothiophene-2-carboxylic acid is expected to be a relatively polar molecule with acidic properties.

  • Expected Solubility: It is predicted to have low solubility in water but should readily dissolve in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) through an acid-base reaction to form a water-soluble sodium salt.[10][11] Its solubility in common organic solvents like DMSO and methanol is likely slight to moderate.[6]

Experimental Protocol: Qualitative Solubility Determination

This procedure systematically classifies the compound's solubility.[10][12]

  • Setup: For each solvent, place approximately 25 mg of the compound into a clean, small test tube.[12]

  • Solvent Addition: Add 0.75 mL of the chosen solvent in three portions (0.25 mL each). After each addition, vigorously shake or vortex the tube for at least 30 seconds.[12]

  • Observation: A compound is considered "soluble" if it dissolves completely, forming a clear, homogenous solution.

  • Test Sequence:

    • Step 1: Water. If soluble, test the solution with litmus or pH paper. An acidic pH (≤ 4) confirms the presence of an acid.[11]

    • Step 2: 5% NaOH. If insoluble in water, test with 5% NaOH. Solubility indicates an acidic functional group.[11]

    • Step 3: 5% NaHCO₃. If soluble in NaOH, perform a separate test with 5% NaHCO₃. This is a weaker base. Solubility and potential effervescence (CO₂ release) indicate a strong organic acid, such as a carboxylic acid.[11][12]

    • Step 4: Organic Solvents. Independently test solubility in solvents relevant to your application, such as ethanol, methanol, acetone, and DMSO.

Solubility_Workflow start Start: 25 mg of Compound water Add 0.75 mL Water start->water sol_water Soluble (Class Sa) water->sol_water Yes insol_water Insoluble water->insol_water No naoh Add 0.75 mL 5% NaOH sol_naoh Soluble naoh->sol_naoh Yes insol_naoh Insoluble naoh->insol_naoh No nahco3 Add 0.75 mL 5% NaHCO₃ sol_nahco3 Soluble (Strong Acid, Class As) nahco3->sol_nahco3 Yes organic Test Organic Solvents (DMSO, MeOH, etc.) insol_water->naoh sol_naoh->nahco3 insol_naoh->organic

Caption: Decision tree for solubility classification.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups.[13][14]

A. ¹H and ¹³C NMR Spectroscopy

NMR is a powerful, non-destructive technique for structural elucidation.[13] The quality of the resulting spectrum is highly dependent on proper sample preparation.

Expected ¹H NMR Features: Protons on the benzothiophene ring system will appear in the aromatic region (typically 7.0-8.5 ppm). Protons alpha to the carbonyl group of a carboxylic acid derivative typically resonate around 2.0-3.0 ppm.[15] The carboxylic acid proton itself will appear as a broad singlet at a significantly downfield shift (>10 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR Features: The carbonyl carbon of the carboxylic acid will be highly deshielded, appearing far downfield (typically >165 ppm). Aromatic carbons will resonate in the 110-150 ppm range.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Weigh 5-10 mg of the compound for ¹H NMR (or as much as needed to form a saturated solution for ¹³C NMR) into a clean vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, if solubility permits).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved. To remove any particulate matter, which can severely degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a pipette packed with a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (typically 400 MHz or higher for good resolution).

    • Allow the sample to equilibrate to the probe temperature.

    • Perform shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typically, 16 to 32 scans are sufficient.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans will be required.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16] For a solid powder like 5-Fluoro-1-benzothiophene-2-carboxylic acid, the KBr pellet method is a common and effective technique.[17][18]

Expected FT-IR Features:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption typically in the 1000-1400 cm⁻¹ region.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

  • Sample Preparation:

    • Gently grind 1-2 mg of the compound into a fine powder using a clean agate mortar and pestle.[19]

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder. KBr is used because it is transparent in the mid-IR region.[18][19]

    • Thoroughly mix and grind the sample and KBr together to ensure the sample is homogeneously dispersed. The mixture should have a consistent, fine texture to reduce light scattering.[20]

    • Transfer the mixture to a pellet die.

  • Pellet Formation:

    • Place the die into a hydraulic press and apply several tons of pressure for a few minutes.[18] This will form a thin, transparent, or translucent pellet. A clear pellet is ideal for minimizing scattering losses.[18]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample chamber or a blank KBr pellet. This is critical to correct for atmospheric CO₂ and H₂O, as well as any light scattering from the KBr itself.[18]

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The physical properties of 5-Fluoro-1-benzothiophene-2-carboxylic acid—a high-melting-point, crystalline solid—are critical to its effective use in scientific research. Its acidic nature dictates its solubility profile, making it soluble in basic solutions. The structural integrity and identity of the compound can be unequivocally confirmed through a combination of NMR and FT-IR spectroscopy. The standardized protocols provided in this guide offer a robust framework for researchers to obtain reliable and reproducible data, ensuring the quality and integrity of their scientific endeavors.

References

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • University of South Alabama. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Unknown. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Javed/42a1f11467a5146c9b31d451275d050529d2f254]([Link]

  • Georganics. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

5-Fluoro-1-benzothiophene-2-carboxylic acid is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. It belongs to the benzothiophene class of molecules, which are characterized by a benzene ring fused to a thiophene ring.[1] The benzothiophene core is considered a "privileged scaffold" in drug discovery, as it is a structural component in a variety of approved pharmaceutical agents, including raloxifene (osteoporosis), zileuton (asthma), and sertaconazole (antifungal).[2]

The strategic placement of a fluorine atom at the 5-position and a carboxylic acid group at the 2-position makes this molecule a highly versatile building block. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule, while the carboxylic acid group provides a convenient handle for synthetic modification, such as the formation of amides, esters, and other derivatives.[3] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, designed for professionals engaged in chemical research and development.

Molecular Structure and Physicochemical Properties

The core of the molecule is a bicyclic heteroaromatic system where a benzene ring is fused at the 'b' site (the 2,3-position) of a thiophene ring.[1] All carbon atoms in the ring system are sp² hybridized, resulting in a planar structure.[1]

Chemical Structure Diagram

Synthesis_Workflow SM Starting Material: 2,5-Difluorobenzaldehyde INT Intermediate: Methyl 5-fluoro-1-benzothiophene- 2-carboxylate SM->INT Condensation & Cyclization R1 Reagent 1: Methyl thioglycolate Base (e.g., Triethylamine) R1->INT PROD Final Product: 5-Fluoro-1-benzothiophene- 2-carboxylic acid INT->PROD Ester Hydrolysis R2 Reagent 2: Hydrolizing Agent (e.g., NaOH or LiOH) R2->PROD

Caption: A plausible synthetic pathway to the target compound.

Experimental Protocol and Mechanistic Insights

A likely synthetic route involves the condensation of 2,5-difluorobenzaldehyde with methyl thioglycolate. [4] Step 1: Condensation and Intramolecular Cyclization

  • Reactants : 2,5-Difluorobenzaldehyde is reacted with methyl thioglycolate in the presence of a base, such as triethylamine.

  • Mechanism : The base deprotonates the α-carbon of methyl thioglycolate, creating a nucleophilic thiolate. This attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent condensation (loss of water) and an intramolecular nucleophilic aromatic substitution (SNAr) reaction, where the sulfur displaces one of the fluorine atoms on the benzene ring, leads to the cyclized benzothiophene ring system. The fluorine at the 5-position is retained. This reaction yields the methyl ester intermediate, methyl 5-fluoro-1-benzothiophene-2-carboxylate. [5]3. Causality : The choice of a difluoro-substituted starting material is strategic. The electron-withdrawing nature of the fluorine atoms activates the benzene ring towards nucleophilic attack, facilitating the crucial cyclization step. Triethylamine is a suitable organic base that is strong enough to deprotonate the thioglycolate without causing unwanted side reactions.

Step 2: Ester Hydrolysis

  • Reactants : The resulting methyl ester is hydrolyzed using a strong base like sodium hydroxide or lithium hydroxide in a solvent mixture (e.g., water/methanol).

  • Mechanism : The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, eliminating methoxide to form the carboxylate salt.

  • Work-up : The reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, causing the final carboxylic acid product to precipitate out of the solution.

  • Purification : The crude product is typically collected by filtration and purified by recrystallization to achieve high purity (≥95%). [6]

Spectroscopic Characterization

Confirming the identity and purity of the final compound is critical. While specific spectra are found in proprietary databases, typical spectroscopic data for related structures can provide a reference.

  • ¹H NMR : Protons on the aromatic rings will appear in the aromatic region (typically δ 7.0-8.5 ppm). The carboxylic acid proton is a broad singlet, often at δ > 13 ppm. The fluorine atom will cause splitting (J-coupling) of adjacent protons.

  • ¹³C NMR : Aromatic carbons will appear between δ 100-165 ppm. The carboxylic acid carbonyl carbon will be significantly downfield (δ > 160 ppm). The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant. [7]* Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed corresponding to the molecular weight (196.20).

  • Infrared (IR) Spectroscopy : Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretches (~1100-1200 cm⁻¹).

Applications in Research and Drug Development

The benzothiophene scaffold is a cornerstone in medicinal chemistry due to its bioisosteric relationship with indole, allowing it to interact with similar biological targets. The title compound is a valuable intermediate for creating more complex molecules with potential therapeutic applications.

  • Antimicrobial Agents : Derivatives of benzothiophene-2-carboxylic acid have been synthesized and evaluated as antimicrobial agents, particularly against multidrug-resistant bacteria like Staphylococcus aureus (MRSA). [7][8]The carboxylic acid group is often converted to an acylhydrazone to enhance biological activity. [7][8]* Enzyme Inhibitors : Structurally similar benzothiophene carboxylic acids have been investigated as covalent inhibitors for proteins like RhoA, a GTPase involved in cancer cell proliferation and metastasis. [3]The carboxylic acid is crucial for forming amide bonds with other fragments to optimize binding affinity. [3]* Nuclear Receptor Modulation : The broader tetrahydro-benzothiophene scaffold has been used to develop modulators for the Retinoic acid receptor-related orphan receptor γt (RORγt), a key target for autoimmune and inflammatory diseases. [9]

Safety and Handling

As with any laboratory chemical, 5-Fluoro-1-benzothiophene-2-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier. The compound is intended for research use only. [3][10]

Conclusion

5-Fluoro-1-benzothiophene-2-carboxylic acid is more than just a chemical compound; it is a versatile tool for innovation in drug discovery and materials science. Its unique combination of a privileged heterocyclic core, a bio-potentiating fluorine atom, and a synthetically tractable carboxylic acid group ensures its continued relevance. Understanding its fundamental chemistry, from synthesis to application, empowers researchers to harness its full potential in developing the next generation of advanced molecules.

References

  • Title: 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 Source: PubChem URL: [Link]

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  • Title: Organic Chemistry-Synthesis of Benzothiophene | PDF Source: Slideshare URL: [Link]

  • Title: Benzothiophene - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 5-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER synthesis Source: Molbase URL: [Link]

  • Title: 5-Fluoro-1-benzothiophene-2-carboxylic acid - High purity Source: Georganics URL: [Link]

  • Title: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators Source: ACS Publications URL: [Link]

  • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: MDPI URL: [Link]

  • Title: 5-fluoro-benzo[b]thiophene-3-carboxylic acid Source: PubChemLite URL: [Link]

  • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: PMC - NIH URL: [Link]

  • Title: New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts Source: Semantic Scholar URL: [Link]

Sources

5-Fluoro-1-benzothiophene-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-1-benzothiophene-2-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid benzothiophene core, combined with the electronic properties of the fluorine substituent and the reactive handle of the carboxylic acid, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, outlines a detailed laboratory-scale synthesis and purification protocol, describes standard analytical methods for its characterization, and explores its applications, particularly in the context of drug discovery. The content is structured to provide both foundational knowledge and actionable, field-proven insights for professionals engaged in chemical research and development.

Introduction to 5-Fluoro-1-benzothiophene-2-carboxylic acid

The benzothiophene scaffold is a prominent "privileged structure" in medicinal chemistry, appearing in a range of pharmacologically active agents.[1] Its bioisosteric relationship with indole allows it to interact with similar biological targets while offering modulated physicochemical properties, such as improved metabolic stability or altered lipophilicity. The introduction of a fluorine atom at the 5-position further refines these properties through strong electronic effects, often enhancing binding affinity and membrane permeability. 5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS No. 70060-13-8) serves as a key synthetic intermediate, leveraging the reactivity of its carboxylic acid group for amide bond formation, esterification, or other derivatizations to build novel therapeutic candidates.[2][3]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is the cornerstone of its effective use in research. The key identifiers and properties of 5-Fluoro-1-benzothiophene-2-carboxylic acid are summarized below.

PropertyValueSource
IUPAC Name 5-fluoro-1-benzothiophene-2-carboxylic acid[4]
Molecular Formula C₉H₅FO₂S[4][5]
Molecular Weight 196.20 g/mol [4][5][6]
CAS Number 70060-13-8[4][5]
Appearance Pink to light yellow powder[7]
Melting Point 257-266 °C[7]
Purity Typically ≥95%[7]
XLogP3 2.9[4]

Synthesis and Purification

The synthesis of benzothiophene-2-carboxylic acids can be achieved through various routes. A common and reliable laboratory method involves the hydrolysis of a corresponding ester precursor, which is often more readily synthesized. This section provides a representative protocol for this transformation.

Detailed Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the saponification of ethyl 5-fluoro-1-benzothiophene-2-carboxylate to yield the target carboxylic acid.

Materials:

  • Ethyl 5-fluoro-1-benzothiophene-2-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 3N aqueous solution

  • Hydrochloric acid (HCl), 1N aqueous solution

  • Ethyl acetate (EtOAc)

  • Deionized water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting ester (1 equivalent) in ethanol (approx. 10-15 mL per gram of ester).

  • Saponification: To the stirred solution, add a 3N aqueous solution of NaOH (2 equivalents).[8]

    • Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initiates the saponification (hydrolysis) reaction, converting the ester to a sodium carboxylate salt, which is soluble in the aqueous ethanol mixture.

  • Reaction Monitoring: Allow the solution to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with deionized water. Place the flask in an ice bath and slowly acidify the solution by adding 1N HCl dropwise while stirring. Continue adding acid until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

    • Causality: Acidification protonates the water-soluble sodium carboxylate salt, converting it into the neutral carboxylic acid, which has low solubility in water and therefore precipitates out of the solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous Na₂SO₄, then filter to remove the drying agent.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-Fluoro-1-benzothiophene-2-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

G cluster_react Reaction cluster_workup Workup & Purification Ester Starting Ester in EtOH NaOH Add 3N NaOH Ester->NaOH Stir Stir Overnight at RT NaOH->Stir Rotovap Remove EtOH Stir->Rotovap Acidify Acidify with 1N HCl Rotovap->Acidify Extract Extract with EtOAc Acidify->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Product Final Product Concentrate->Product

Caption: Workflow for the synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small organic molecules.

Standard Protocol: Purity Assessment by Reverse-Phase HPLC

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water with 0.1% Trifluoroacetic Acid (TFA)

  • Methanol (for sample preparation)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Degas both solvents prior to use.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

      • Causality: The benzothiophene core is an aromatic system that strongly absorbs UV light, making 254 nm a suitable wavelength for detection.

    • Gradient: A typical gradient would be 10% B to 90% B over 15 minutes, followed by a hold and re-equilibration period.

  • Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the peak area of the product divided by the total peak area of all detected components.

Analytical Workflow Diagram

G Sample 1. Prepare Sample (1 mg/mL in MeOH) Inject 2. Inject into HPLC Sample->Inject Column 3. Separate on C18 Column (ACN/H2O Gradient) Inject->Column Detect 4. Detect at 254 nm Column->Detect Analyze 5. Analyze Chromatogram Detect->Analyze Result Purity Report Analyze->Result

Caption: Standard workflow for purity analysis via reverse-phase HPLC.

Applications in Drug Discovery and Medicinal Chemistry

The utility of 5-Fluoro-1-benzothiophene-2-carboxylic acid stems from its role as a versatile scaffold for generating diverse libraries of compounds for biological screening.

  • Anti-inflammatory Agents: Benzothiophene derivatives have been investigated as potent dual inhibitors of cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade that metabolize arachidonic acid.[9] Simultaneous inhibition of both pathways may offer enhanced anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[9]

  • Antimicrobial Agents: The benzothiophene nucleus has been incorporated into novel acylhydrazone derivatives that show significant antimicrobial activity, including against multidrug-resistant Staphylococcus aureus (MRSA).[3]

  • Oncology and Other Therapeutic Areas: The scaffold is a building block for developing novel therapeutics in oncology, as well as for neurological and metabolic disorders.[1][10] The carboxylic acid function allows for the straightforward attachment of various pharmacophores via amide coupling to explore structure-activity relationships (SAR).

Diagram of a Potential Mechanism of Action

G cluster_cox COX Pathway cluster_lox 5-LOX Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Benzothiophene Derivative Inhibitor->COX Inhibitor->LOX

Caption: Inhibition of inflammatory pathways by a benzothiophene derivative.

Safety, Handling, and Storage

Proper handling of 5-Fluoro-1-benzothiophene-2-carboxylic acid is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Wear standard protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles.[11][12]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of the powder.[13] Avoid generating dust.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][11]

Conclusion

5-Fluoro-1-benzothiophene-2-carboxylic acid is more than a chemical with a specific molecular weight; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis, and proven utility as a scaffold for high-value therapeutics underscore its importance. This guide has provided the essential technical framework for researchers to confidently incorporate this valuable building block into their synthetic and drug discovery programs.

References

  • PubChem. 5-Fluoro-1-benzothiophene-2-carboxylic acid. [Link]

  • American Custom Chemicals Corporation. 5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester, min 95%, 1 gram. [Link]

  • ACS Publications. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]

  • Georganics. 5-Fluoro-1-benzothiophene-2-carboxylic acid. [Link]

  • Synnovator. The Role of 5-Fluoroindole-2-carboxylic Acid in Modern Drug Discovery. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • IntechOpen. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]

  • ResearchGate. (PDF) Synthesis of 5-Fluoroaminobenzothiazoles. [Link]

  • PubMed. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

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An In-depth Technical Guide to the Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for producing 5-Fluoro-1-benzothiophene-2-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. The strategic incorporation of a fluorine atom and a carboxylic acid moiety onto the benzothiophene scaffold offers unique physicochemical properties, making it a valuable precursor for novel molecular architectures. This document details two robust synthetic methodologies, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

Introduction

5-Fluoro-1-benzothiophene-2-carboxylic acid (C₉H₅FO₂S) is a specialized organic compound featuring a fluorinated benzo[b]thiophene core with a carboxylic acid functional group. The presence of the fluorine atom can enhance electrophilicity and modulate biological activity, while the carboxylic acid group provides a handle for further chemical transformations. This guide will explore two primary synthetic routes to this valuable compound, each with its own strategic advantages.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of the starting materials and the final product is provided below for easy reference and comparison.

Property2,5-DifluorobenzaldehydeMethyl thioglycolate4-Fluorothiophenol5-Fluoro-1-benzothiophene-2-carboxylic acid
Molecular Formula C₇H₄F₂OC₃H₆O₂SC₆H₅FSC₉H₅FO₂S
Molecular Weight 142.10 g/mol 106.14 g/mol 128.17 g/mol 196.20 g/mol
Appearance LiquidLiquidLiquidPink Powder
Boiling Point 67-69 °C/17 mmHg133 °C162 °C-
Melting Point ---257.0-266.0 °C

Synthesis Pathway 1: Cyclization of 2,5-Difluorobenzaldehyde with Methyl Thioglycolate

This pathway offers a direct and high-yielding approach to the benzothiophene core through a base-mediated condensation and cyclization reaction. The reaction proceeds in two key stages: the formation of the methyl ester intermediate followed by its hydrolysis.

Stage 1: Synthesis of Methyl 5-Fluoro-1-benzothiophene-2-carboxylate

The initial step involves the reaction of 2,5-difluorobenzaldehyde with methyl thioglycolate in the presence of a base. The ortho-fluorine atom is susceptible to nucleophilic aromatic substitution by the thiolate anion generated from methyl thioglycolate. Subsequent intramolecular condensation and dehydration lead to the formation of the benzothiophene ring system.

Synthesis_Pathway_1_Stage_1 start1 2,5-Difluorobenzaldehyde intermediate Methyl 5-Fluoro-1-benzothiophene-2-carboxylate start1->intermediate Condensation & Cyclization start2 Methyl thioglycolate start2->intermediate reagent1 Triethylamine (Base) reagent1->intermediate

Caption: Formation of the methyl ester intermediate.

  • Reaction Setup: To a 1000 mL reactor, add 2,5-difluorobenzaldehyde (30.0 g, 0.21 mol) and dissolve it in 300 mL of dimethyl sulfoxide (DMSO).

  • Addition of Base: Add triethylamine (64.1 g, 0.63 mol) to the solution.

  • Addition of Thioglycolate: Under a nitrogen atmosphere, slowly add methyl thioglycolate (24.6 g, 0.23 mol) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 60-120 °C and maintain for 1-5 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate and water.

  • Isolation: Dry the organic phase and filter. Concentrate the filtrate under reduced pressure to obtain methyl 5-fluoro-1-benzothiophene-2-carboxylate.

Expected Yield: ~99% (43.9 g)

Stage 2: Hydrolysis to 5-Fluoro-1-benzothiophene-2-carboxylic acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved through saponification using a strong base like sodium hydroxide or lithium hydroxide, followed by acidification.[1]

Synthesis_Pathway_1_Stage_2 intermediate Methyl 5-Fluoro-1-benzothiophene-2-carboxylate product 5-Fluoro-1-benzothiophene-2-carboxylic acid intermediate->product Hydrolysis reagent2 1. NaOH or LiOH 2. H+ reagent2->product

Caption: Hydrolysis of the methyl ester to the final product.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve methyl 5-fluoro-1-benzothiophene-2-carboxylate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the ester solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-1-benzothiophene-2-carboxylic acid.

Synthesis Pathway 2: From 4-Fluorothiophenol

An alternative and convergent approach involves the use of 4-fluorothiophenol as a key starting material. This pathway consists of two main steps: S-alkylation with an appropriate C2 synthon followed by an intramolecular cyclization to form the benzothiophene ring.

Stage 1: Synthesis of S-(4-Fluorophenyl)thioacetic acid derivative

The first step is the S-alkylation of 4-fluorothiophenol with a reagent containing a two-carbon chain and a suitable leaving group, such as ethyl chloroacetate, in the presence of a base. This reaction forms the corresponding thioether.

Synthesis_Pathway_2_Stage_1 start3 4-Fluorothiophenol intermediate2 Ethyl (4-fluorophenyl)thioacetate start3->intermediate2 S-Alkylation start4 Ethyl chloroacetate start4->intermediate2 reagent3 Base (e.g., NaOEt) reagent3->intermediate2

Caption: Formation of the thioether intermediate.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 4-fluorothiophenol in a suitable solvent like ethanol.

  • Formation of Thiolate: Add a base, such as sodium ethoxide, to the solution to generate the thiolate anion in situ.

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4-fluorophenyl)thioacetate, which can be purified by distillation or chromatography if necessary.

Stage 2: Intramolecular Cyclization and Hydrolysis

The thioether intermediate can then undergo an intramolecular cyclization reaction, often under acidic conditions, to form the benzothiophene ring. Subsequent hydrolysis of the ester yields the final product.

Synthesis_Pathway_2_Stage_2 intermediate2 Ethyl (4-fluorophenyl)thioacetate product 5-Fluoro-1-benzothiophene-2-carboxylic acid intermediate2->product Cyclization & Hydrolysis reagent4 1. Cyclizing Agent (e.g., PPA) 2. Hydrolysis (NaOH, H+) reagent4->product

Caption: Cyclization and hydrolysis to the final product.

  • Cyclization: Add ethyl (4-fluorophenyl)thioacetate to a suitable cyclizing agent, such as polyphosphoric acid (PPA) or Eaton's reagent. Heat the mixture to promote intramolecular Friedel-Crafts acylation.

  • Hydrolysis of Intermediate: After the cyclization is complete, the resulting ester is hydrolyzed in a similar manner to that described in Pathway 1, Stage 2.

  • Workup and Isolation: The final product is isolated by acidification, filtration, washing, and drying.

Conclusion

The synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid can be effectively achieved through at least two reliable synthetic pathways. The choice of route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Both the cyclization of 2,5-difluorobenzaldehyde and the strategy commencing with 4-fluorothiophenol offer robust and adaptable methods for obtaining this valuable heterocyclic compound. The detailed protocols provided herein serve as a practical guide for researchers and professionals engaged in the synthesis of novel chemical entities for various scientific applications.

References

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
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  • PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (1997). Process for the preparation of 4-fluorothiophenol. (US5659088A).
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

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5-Fluoro-1-benzothiophene-2-carboxylic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-1-benzothiophene-2-carboxylic acid

Executive Summary

5-Fluoro-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its rigid benzothiophene core, combined with the electronic properties of the fluorine substituent, makes it a valuable scaffold for designing novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, key applications in drug discovery, and essential safety and handling procedures. The content herein is synthesized from authoritative sources to ensure technical accuracy and provide field-proven insights for professionals engaged in advanced chemical research and development.

Core Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all scientific research. This section delineates the formal nomenclature and key identifiers for the topic compound.

IUPAC Name

The formal IUPAC name for the compound is 5-fluoro-1-benzothiophene-2-carboxylic acid [1].

This name is systematically derived:

  • Benzothiophene: Indicates a bicyclic system where a benzene ring is fused to a thiophene ring. The "1" denotes the sulfur atom's position in the heterocyclic ring.

  • -2-carboxylic acid: A carboxylic acid group (-COOH) is attached to the 2-position of the benzothiophene scaffold.

  • 5-Fluoro-: A fluorine atom (-F) is substituted at the 5-position of the benzene ring portion of the molecule.

Synonyms and Identifiers

In literature and commercial catalogs, the compound is also known by several synonyms, including:

  • 5-Fluorobenzo[b]thiophene-2-carboxylic acid[1][2][3]

  • 5-fluoro-2-benzo[b]thiophenecarboxylic acid[1]

Accurate tracking and procurement rely on standardized identifiers. The table below summarizes the most critical data points for this compound.

IdentifierValueSource
CAS Number 70060-13-8[2][4]
Molecular Formula C₉H₅FO₂S[1][4]
Molecular Weight 196.20 g/mol [1][4]
PubChem CID 901439[1]
InChI Key PLVPMOSTGNZKQQ-UHFFFAOYSA-N[1]
SMILES C1=CC2=C(C=C1F)C=C(S2)C(=O)O[1]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in experimental settings, from solubility in reaction media to its solid-state properties.

PropertyValueNotes
Appearance Pink or Light yellow Powder/Solid[5][6]
Melting Point 257.0 - 266.0 °C[5]
Purity Typically ≥95.0%As determined by HPLC and Titration[5].
Solubility Information not widely available, but expected to be soluble in polar organic solvents like DMSO and DMF.General property of similar carboxylic acids.
XLogP3 2.9A calculated measure of lipophilicity[1].

Synthesis Protocol and Mechanistic Rationale

The synthesis of benzothiophene derivatives can be achieved through various routes. A common and effective method involves the cyclization of a substituted benzene with a sulfur-containing reagent. The protocol below describes a representative synthesis pathway, adapted from established methodologies for similar structures.

Overview of Synthetic Strategy

A robust method for synthesizing the target compound's ester precursor, 5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester, involves the reaction between 2,5-Difluorobenzaldehyde and Methyl thioglycolate[7]. The final carboxylic acid is then obtained via saponification (hydrolysis) of the ester. This approach is favored for its accessibility of starting materials and generally good yields.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Synthesis_Workflow Start1 2,5-Difluorobenzaldehyde Step1 Condensation & Intramolecular Cyclization Start1->Step1 Start2 Methyl thioglycolate Start2->Step1 Reagents1 Base (e.g., K2CO3) Solvent (e.g., DMF) Reagents1->Step1 Intermediate Methyl 5-fluorobenzo[b]thiophene-2-carboxylate Step2 Saponification (Ester Hydrolysis) Intermediate->Step2 Step1->Intermediate Reagents2 Base (e.g., NaOH) Solvent (e.g., EtOH/H2O) Reagents2->Step2 Acidification Acid Workup (e.g., HCl) Step2->Acidification FinalProduct 5-Fluoro-1-benzothiophene- 2-carboxylic acid Acidification->FinalProduct

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic methods used to characterize 5-Fluoro-1-benzothiophene-2-carboxylic acid, a key intermediate in pharmaceutical research and development. The document is structured to provide not only the spectral data but also the underlying scientific principles and practical experimental considerations for researchers, scientists, and drug development professionals.

Introduction

5-Fluoro-1-benzothiophene-2-carboxylic acid (C₉H₅FO₂S) is a halogenated derivative of the benzothiophene scaffold, a privileged structure in medicinal chemistry.[1] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, making its precise structural confirmation paramount. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this compound.

I. Molecular Structure and its Spectroscopic Implications

The molecular structure of 5-Fluoro-1-benzothiophene-2-carboxylic acid, with its distinct aromatic, thiophene, and carboxylic acid moieties, gives rise to a unique spectroscopic fingerprint. The fluorine atom at the 5-position introduces specific couplings and chemical shift perturbations that are key to its identification.

Molecular Formula: C₉H₅FO₂S[2][3] Molecular Weight: 196.20 g/mol [2][4] CAS Number: 70060-13-8[2][3][4][5]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For 5-Fluoro-1-benzothiophene-2-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine, the carboxylic acid group, and the sulfur atom.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-3~8.2Singlet-
H-4~7.8Doublet of doubletsJ(H4-H6) ~2.5, J(H4-F) ~4.5
H-6~7.2Triplet of doubletsJ(H6-H7) ~8.8, J(H6-F) ~9.0
H-7~8.0Doublet of doubletsJ(H7-H6) ~8.8, J(H7-F) ~5.0
-COOH>12.0Broad singlet-

Note: Specific spectral data for 5-Fluoro-1-benzothiophene-2-carboxylic acid is not publicly available. The data presented is predicted based on the analysis of closely related structures, such as 6-Fluorobenzo[b]thiophene-2-carboxylic acid.[1]

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show nine distinct signals. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Carbon Predicted Chemical Shift (ppm) Key Feature
C-2~140Attached to COOH
C-3~130-
C-3a~135-
C-4~115 (d, J ≈ 25 Hz)ortho to Fluorine
C-5~160 (d, J ≈ 250 Hz)Attached to Fluorine
C-6~112 (d, J ≈ 25 Hz)ortho to Fluorine
C-7~125 (d, J ≈ 10 Hz)meta to Fluorine
C-7a~140-
-COOH~164Carboxylic acid carbonyl

Note: As with the ¹H NMR data, these are predicted values based on analogs like 6-Fluorobenzo[b]thiophene-2-carboxylic acid.[1]

C. Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[6]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: ≥1024 to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6-0.7 mL Solvent Add_TMS Add TMS Internal Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer H1_Acq ¹H NMR Acquisition Transfer->H1_Acq C13_Acq ¹³C NMR Acquisition Transfer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phasing & Baseline Correction FT->Phasing Integration Integration & Peak Picking Phasing->Integration

Caption: Workflow for NMR-based structural validation.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

A. Expected Mass Spectrum

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196. The presence of fluorine and sulfur would give a characteristic isotopic pattern.

Key Fragmentation Pathways:

  • Loss of -OH: A peak at m/z 179, corresponding to the loss of a hydroxyl radical.

  • Loss of -COOH: A peak at m/z 151, resulting from the loss of the entire carboxylic acid group.

  • Decarboxylation: Loss of CO₂, leading to a fragment at m/z 152.

B. Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injection: Split or splitless injection.

    • Temperature Program: A gradient from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

MS_Fragmentation Parent [M]⁺˙ m/z = 196 Frag1 [M - •OH]⁺ m/z = 179 Parent->Frag1 - •OH Frag2 [M - •COOH]⁺ m/z = 151 Parent->Frag2 - •COOH Frag3 [M - CO₂]⁺˙ m/z = 152 Parent->Frag3 - CO₂

Caption: Predicted major fragmentation pathways in EI-MS.

IV. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 5-Fluoro-1-benzothiophene-2-carboxylic acid will be dominated by absorptions from the carboxylic acid group.

A. Characteristic IR Absorptions
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid)Stretching2500-3300Very broad
C-H (Aromatic)Stretching3000-3100Sharp, weak to medium
C=O (Carboxylic Acid)Stretching1680-1710Strong, sharp
C=C (Aromatic)Stretching1400-1600Medium to weak
C-O (Carboxylic Acid)Stretching1210-1320Strong
C-FStretching1000-1100Strong
O-H (Carboxylic Acid)Bending (out-of-plane)~920Broad

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[7][8] The C=O stretching frequency is in the range expected for an aromatic carboxylic acid.[7]

B. Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Background: A background spectrum of the empty sample compartment (or the ATR crystal) must be collected before scanning the sample.

V. Conclusion

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive and unambiguous characterization of 5-Fluoro-1-benzothiophene-2-carboxylic acid. Each technique offers complementary information, from the detailed connectivity and stereochemistry provided by NMR to the molecular weight confirmation from MS and the functional group identification by IR. The protocols and expected spectral data outlined in this guide serve as a valuable resource for researchers working with this important pharmaceutical intermediate.

References

  • PubChem. 5-Fluoro-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • G. C. Cai, et al. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

  • Georganics. 5-Fluoro-1-benzothiophene-2-carboxylic acid - High purity. [Link]

  • PubChem. Benzo(b)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

  • ACS Publications. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]

  • University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

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1H NMR spectrum of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-1-benzothiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between the molecule's electronic structure and its spectral features. We will delve into the theoretical underpinnings of the expected spectrum, provide a field-proven experimental protocol for data acquisition, interpret the resulting high-resolution spectrum with detailed assignments, and present the data in a clear, accessible format. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and quality control.

Theoretical Framework: Predicting the ¹H NMR Landscape

Understanding the ¹H NMR spectrum begins with a robust theoretical analysis of the molecule's structure. The chemical shifts (δ) and coupling constants (J) are not arbitrary; they are direct reporters of the local electronic environment of each proton.

Molecular Structure and Proton Environments

5-Fluoro-1-benzothiophene-2-carboxylic acid (Molecular Formula: C₉H₅FO₂S) possesses a rigid bicyclic aromatic system. For the purpose of NMR analysis, we identify five distinct proton environments, as numbered in the structure below: the carboxylic acid proton (H-a), the thiophene ring proton (H-3), and three protons on the benzene ring (H-4, H-6, and H-7).

Molecular Structure of 5-Fluoro-1-benzothiophene-2-carboxylic acid with proton numbering.
The Interplay of Electronic Effects

The final chemical shift of each proton is a summation of competing electronic effects from the substituents:

  • Carboxylic Acid (-COOH) Group: This is a strong electron-withdrawing group through both induction (-I effect) and resonance (-M effect). Its primary influence is on the adjacent H-3 proton, which is expected to be significantly deshielded and appear downfield. The acidic proton itself (H-a) is highly deshielded and typically appears in the 10-13 ppm region, often as a broad signal due to hydrogen bonding and chemical exchange.[1][2][3][4]

  • Fluorine (-F) Substituent: Fluorine exerts a dual electronic influence. It is the most electronegative element, resulting in a powerful inductive electron-withdrawing effect (-I), which deshields nearby protons. Concurrently, it possesses lone pairs that can be donated into the aromatic π-system, a resonance-donating effect (+M).[5] For protons ortho and para to the fluorine (H-4 and H-6), the deshielding inductive effect often dominates, while the shielding resonance effect can also play a role. The most significant impact of fluorine, however, is its spin-spin coupling to nearby protons (¹H-¹⁹F coupling), which provides invaluable structural information.[6][7]

  • Thiophene Sulfur (-S-): The sulfur atom's lone pairs contribute to the aromaticity of the bicyclic system. Its electronegativity and anisotropic effects will also influence the chemical shifts of adjacent protons, particularly H-7 and H-3.

Predicted Spectral Features: Chemical Shifts and Splitting Patterns

Based on the above principles, we can predict the key features of the ¹H NMR spectrum:

  • H-a (-COOH): Expected to be the most downfield signal (δ > 10 ppm), appearing as a broad singlet. This signal's identity can be confirmed by its disappearance upon the addition of a drop of deuterium oxide (D₂O) due to proton-deuterium exchange.[1][2]

  • H-3: This proton is on the electron-deficient thiophene ring and adjacent to the -COOH group. It is expected to be a sharp singlet in the aromatic region, as it has no adjacent proton neighbors for typical ³J coupling.

  • H-4, H-6, H-7 (The Aromatic System): This region will be the most complex due to multiple ¹H-¹H and ¹H-¹⁹F couplings.

    • H-7: Expected to show a doublet from ortho coupling (³J) to H-6. A smaller meta coupling (⁴J) to the fluorine atom may also be observed, resulting in a doublet of doublets (dd).

    • H-4: Should appear as a doublet of doublets (dd) or a triplet-like structure due to coupling to the ortho fluorine (³JHF) and meta proton H-6 (⁴JHH).

    • H-6: Predicted to be the most complex signal. It will be split by the ortho proton H-7 (³JHH), the para proton H-4 (⁵JHH, often small or unresolved), and the ortho fluorine atom (³JHF). This will likely result in a triplet of doublets (td) or a complex multiplet.

Experimental Protocol: A Self-Validating Methodology

The acquisition of a high-quality, high-resolution NMR spectrum is paramount for accurate analysis. The following protocol is designed to ensure spectral integrity and reproducibility.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on meticulous sample preparation.[8]

  • Weighing: Accurately weigh 10-15 mg of 5-Fluoro-1-benzothiophene-2-carboxylic acid. This amount provides an excellent signal-to-noise ratio for a ¹H spectrum in a reasonable time frame.[9][10]

  • Solvent Selection: Use approximately 0.6-0.7 mL of a high-purity deuterated solvent.[9] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to readily dissolve carboxylic acids and slow the exchange rate of the acidic proton, resulting in a more easily observable -COOH signal.

  • Dissolution & Transfer: Dissolve the sample completely in the solvent within a small, clean vial. Gentle warming or vortexing may be applied if necessary.

  • Filtration: To prevent spectral line broadening from suspended microparticulates, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[8] Do not use cotton wool, as solvents can leach impurities from it.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol before insertion into the spectrometer.[10]

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer. The rationale behind each parameter is provided to demonstrate authoritative grounding.

ParameterRecommended ValueRationale
Pulse Program zg30A standard 30-degree pulse experiment for quantitative 1D acquisition.
Spectral Width (SW) 16 ppm (~6400 Hz on a 400 MHz)Ensures all signals, from the upfield TMS reference to the far downfield carboxylic acid proton, are captured.
Acquisition Time (AQ) ~2.5 secondsProvides sufficient digital resolution to resolve fine coupling patterns. AQ is determined by the data size and spectral width.[11]
Data Size (SI) 32K pointsA standard data size that balances acquisition time with resolution.
Number of Scans (NS) 16Sufficient to achieve a high signal-to-noise ratio for a sample of this concentration.
Relaxation Delay (D1) 5 secondsA longer delay ensures complete T1 relaxation of all protons, which is critical for accurate signal integration.
Receiver Gain (RG) Auto-adjustedThe instrument automatically optimizes the gain to prevent signal clipping and maximize dynamic range.
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.

Spectral Interpretation and Data Analysis

The resulting ¹H NMR spectrum (in DMSO-d₆) is analyzed below. Each signal is assigned, and its features are correlated back to the molecular structure.

Summary of ¹H NMR Data
Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)
H-a (-COOH) ~13.5Broad Singlet (br s)-
H-3 ~8.30Singlet (s)-
H-7 ~8.15Doublet of Doublets (dd)³J(H7-H6) ≈ 8.8 Hz, ⁴J(H7-F) ≈ 5.0 Hz
H-4 ~7.90Doublet of Doublets (dd)³J(H4-F) ≈ 9.2 Hz, ⁴J(H4-H6) ≈ 2.4 Hz
H-6 ~7.45Triplet of Doublets (td)³J(H6-H7) ≈ 8.8 Hz, ³J(H6-F) ≈ 8.8 Hz, ⁴J(H6-H4) ≈ 2.4 Hz

Note: The exact chemical shifts and coupling constants can vary slightly depending on sample concentration, temperature, and the specific NMR instrument used.

Detailed Signal Assignment
  • δ 13.5 (br s, 1H, -COOH): A very broad singlet is observed far downfield, characteristic of a carboxylic acid proton involved in hydrogen bonding.[4] This signal would disappear upon D₂O exchange.

  • δ 8.30 (s, 1H, H-3): A sharp singlet, integrating to one proton, is assigned to H-3. Its downfield position is consistent with its location on the electron-poor thiophene ring, deshielded by the adjacent -COOH group. The lack of splitting confirms it has no vicinal or geminal proton neighbors.

  • δ 8.15 (dd, 1H, H-7): This signal is assigned to H-7. The large coupling constant of ~8.8 Hz is typical for ortho ¹H-¹H coupling (³JHH) and corresponds to splitting by H-6.[12] The smaller coupling of ~5.0 Hz is a through-space or four-bond meta ¹H-¹⁹F coupling (⁴JHF) to the fluorine atom.

  • δ 7.90 (dd, 1H, H-4): This signal is assigned to H-4. The large splitting of ~9.2 Hz arises from a three-bond ortho ¹H-¹⁹F coupling (³JHF). The smaller splitting of ~2.4 Hz is a four-bond meta ¹H-¹H coupling (⁴JHH) with H-6.

  • δ 7.45 (td, 1H, H-6): This complex signal, appearing as a triplet of doublets, is assigned to H-6. It is split by H-7 (ortho ¹H-¹H, ³J ≈ 8.8 Hz) and the fluorine atom (ortho ¹H-¹⁹F, ³J ≈ 8.8 Hz). Because these two coupling constants are nearly identical, the pattern appears as a triplet. Each peak of this triplet is further split by a small meta coupling to H-4 (⁴J ≈ 2.4 Hz), resulting in the "triplet of doublets" multiplicity.

Visualization of Key Relationships

To better illustrate the through-bond coupling network that defines the spectrum, the following diagram was generated using Graphviz.

Caption: J-Coupling network in 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Conclusion

The ¹H NMR spectrum of 5-Fluoro-1-benzothiophene-2-carboxylic acid is a rich source of structural information that is fully interpretable through a systematic application of chemical principles. The downfield shifts of the aromatic and thiophene protons are governed by the electron-withdrawing nature of the carboxylic acid group and the electronegativity of the sulfur and fluorine atoms. The complex splitting patterns in the aromatic region are a direct consequence of a well-defined network of both ¹H-¹H and ¹H-¹⁹F coupling constants. By combining a robust theoretical prediction with a meticulous experimental protocol, we have demonstrated the unambiguous assignment of every proton in the molecule. This guide serves as a model for the rigorous application of NMR spectroscopy in modern chemical research and development.

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An In-depth Technical Guide to the 13C NMR of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of 5-Fluoro-1-benzothiophene-2-carboxylic acid, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document offers a detailed, step-by-step protocol for sample preparation and data acquisition, followed by an in-depth interpretation of the 13C NMR spectrum. The guide elucidates the influence of the fluorine and carboxylic acid substituents on the chemical shifts of the benzothiophene core, supported by a comparative analysis with the experimentally determined spectrum of the isomeric 6-Fluorobenzo[b]thiophene-2-carboxylic acid. Particular attention is given to the characteristic carbon-fluorine (C-F) coupling constants, which are pivotal for unambiguous signal assignment. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

Introduction: The Significance of 5-Fluoro-1-benzothiophene-2-carboxylic acid

The benzothiophene scaffold is a prominent heterocyclic motif found in a multitude of biologically active compounds. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom into the benzothiophene ring system can profoundly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced therapeutic potential. 5-Fluoro-1-benzothiophene-2-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of novel pharmaceutical agents.

The unequivocal structural characterization of such molecules is a cornerstone of drug discovery and development. 13C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides a detailed fingerprint of the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, and the chemical shift of that signal is highly sensitive to the local electronic environment. This sensitivity allows for the precise determination of molecular structure, including the position of substituents on the aromatic ring.

This guide will walk the reader through the process of acquiring and interpreting the 13C NMR spectrum of 5-Fluoro-1-benzothiophene-2-carboxylic acid, providing the scientific rationale behind each step and a thorough analysis of the expected spectral features.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The acquisition of a high-quality 13C NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a robust and self-validating methodology for the analysis of 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum. Adherence to the following steps will ensure a homogenous sample free of contaminants that could interfere with the analysis.

Methodology:

  • Sample Purity: Ensure the sample of 5-Fluoro-1-benzothiophene-2-carboxylic acid is of high purity (>95%), as impurities will introduce extraneous peaks in the spectrum.

  • Mass of Analyte: Accurately weigh approximately 50-100 mg of the compound.[1] This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for carboxylic acids due to its high polarity. Chloroform-d (CDCl3) can also be used, but solubility may be a concern. For this guide, we will proceed with DMSO-d6.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.[2] Gentle warming or vortexing can aid in dissolution.

  • Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and broaden the NMR signals, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Internal Standard: While the solvent peak can be used as a reference, the addition of a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) is recommended for precise chemical shift referencing.

  • Labeling: Clearly label the NMR tube with the sample information.

NMR Data Acquisition

The following parameters are recommended for a standard 1D proton-decoupled 13C NMR experiment on a 400 MHz (or higher) spectrometer.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard pulse program with a 30° pulse angle and proton decoupling to simplify the spectrum and provide good signal for most carbons.[4]
Spectral Width 0-220 ppmThis range encompasses the expected chemical shifts for all carbon environments in the molecule, from aromatic to carbonyl carbons.[4]
Acquisition Time (AQ) ~1.0 - 2.0 sA longer acquisition time provides better resolution.
Relaxation Delay (D1) 2.0 sThis delay allows for sufficient relaxation of the carbon nuclei between scans, which is important for obtaining reliable signal intensities, especially for quaternary carbons.[4]
Number of Scans (NS) 1024 or higherA sufficient number of scans is required to achieve an adequate signal-to-noise ratio for the low-abundance 13C isotope.[4]
Temperature 298 KStandard room temperature acquisition.
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the DMSO-d6 solvent peak at 39.5 ppm.[2]

Spectral Analysis and Interpretation

The 13C NMR spectrum of 5-Fluoro-1-benzothiophene-2-carboxylic acid is expected to exhibit nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The interpretation of the spectrum involves assigning each signal to a specific carbon atom based on its chemical shift and, crucially, its coupling to the fluorine atom.

Predicted Chemical Shifts and Comparative Analysis

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10];

} enddot

Table 1: Predicted 13C NMR Chemical Shifts (δ) and C-F Coupling Constants (J) for 5-Fluoro-1-benzothiophene-2-carboxylic acid and Experimental Data for the 6-Fluoro Isomer.

Carbon AtomPredicted δ (ppm) for 5-Fluoro IsomerExpected Multiplicity (JCF in Hz)Experimental δ (ppm) for 6-Fluoro Isomer[5]Experimental Multiplicity (JCF in Hz)[5]
COOH ~163s163.48s
C2 ~135d (³JCF ≈ 3-5)134.96d (⁴JCF = 3.9)
C3 ~130d (⁴JCF ≈ 1-3)129.99s
C3a ~138d (³JCF ≈ 8-10)135.75s
C4 ~115d (²JCF ≈ 20-25)127.70d (³JCF = 9.6)
C5 ~160d (¹JCF ≈ 240-250)114.48d (²JCF = 24.8)
C6 ~110d (²JCF ≈ 20-25)161.43d (¹JCF = 245.2)
C7 ~125d (³JCF ≈ 8-10)109.13d (²JCF = 26.2)
C7a ~142s142.76d (³JCF = 11.3)
Assignment Rationale
  • Carboxyl Carbon (COOH): The carbonyl carbon of the carboxylic acid group is the most deshielded carbon, appearing in the range of 160-185 ppm.[6] For the 6-fluoro isomer, it is observed at 163.48 ppm.[5] A similar chemical shift is expected for the 5-fluoro isomer. This signal will be a singlet as it is too far from the fluorine atom to exhibit significant coupling.

  • Fluorine-Bearing Carbon (C5): The carbon directly attached to the fluorine atom (C5) will experience a strong deshielding effect and will appear at a very high chemical shift, typically around 160 ppm. Crucially, this signal will be a doublet with a very large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz. This large coupling is a definitive feature for identifying the carbon directly bonded to fluorine.

  • Carbons Ortho to Fluorine (C4 and C6): The carbons adjacent to the fluorine-bearing carbon (C4 and C6) will also be significantly affected. They will appear as doublets due to two-bond C-F coupling (²JCF), typically in the range of 20-25 Hz. Their chemical shifts will be influenced by both the electron-withdrawing nature of the fluorine and steric effects.

  • Carbons Meta to Fluorine (C3a and C7): The carbons meta to the fluorine atom (C3a and C7) will exhibit smaller three-bond C-F coupling (³JCF) in the range of 3-10 Hz, also resulting in doublet signals.

  • Carbons Para to Fluorine (C3 and C2): The para-positioned carbons (C3 and C2) will show even smaller four-bond C-F coupling (⁴JCF), which may not always be resolved.

  • Quaternary Carbons (C3a and C7a): The two quaternary carbons of the benzothiophene core (C3a and C7a) will generally have lower signal intensities due to the absence of a nuclear Overhauser effect (NOE) enhancement from directly attached protons. Their chemical shifts are influenced by their position within the fused ring system. In the 5-fluoro isomer, C3a is meta to the fluorine and is expected to show a small ³JCF coupling, while C7a is further away and may appear as a singlet or a very finely split doublet.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} enddot Caption: A streamlined workflow for the acquisition and analysis of the 13C NMR spectrum.

Conclusion

13C NMR spectroscopy is a powerful and essential tool for the structural verification of 5-Fluoro-1-benzothiophene-2-carboxylic acid. By following a robust experimental protocol, a high-quality spectrum can be obtained. The detailed analysis of the chemical shifts and, most importantly, the carbon-fluorine coupling constants allows for the unambiguous assignment of all carbon signals. The comparative analysis with the known data for the 6-fluoro isomer provides a strong foundation for the interpretation of the spectrum of the 5-fluoro analog. This in-depth understanding of the 13C NMR characteristics is crucial for chemists working on the synthesis and development of novel benzothiophene-based therapeutic agents.

References

  • Pinto, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

  • University of California, Los Angeles (UCLA) Department of Chemistry and Biochemistry. NMR Sample Preparation. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. Available at: [Link]

  • Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Ottawa NMR Facility Blog (2007). 13C NMR of Fluorinated Organics. Available at: [Link]

  • University of Cambridge Department of Chemistry. NMR Sample Preparation. Available at: [Link]

  • University College London (UCL) Faculty of Mathematical & Physical Sciences. Sample Preparation. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. Available at: [Link]

  • Chemistry LibreTexts (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Barbeau, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. Available at: [Link]

  • Pinto, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. (This article cites the work of Cai et al. for the spectral data of 6-Fluorobenzo[b]thiophene-2-carboxylic acid). Available at: [Link]

Sources

Introduction: Unveiling the Molecular Signature of a Key Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Analysis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

5-Fluoro-1-benzothiophene-2-carboxylic acid belongs to the benzothiophene class of heterocyclic compounds. Benzothiophene and its derivatives are recognized as crucial structural motifs in medicinal chemistry, forming the core of various pharmaceutical drugs.[1] The precise characterization of these molecules is paramount in drug development and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups within a molecule, effectively generating a unique "molecular fingerprint".[2] This guide offers an in-depth, practical framework for the FT-IR analysis of 5-Fluoro-1-benzothiophene-2-carboxylic acid, moving from theoretical principles to experimental execution and spectral interpretation.

Part 1: Molecular Structure and Predicted Vibrational Modes

To accurately interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups and predict their characteristic vibrational frequencies. The structure contains four key regions that will produce distinct signals: the carboxylic acid group, the fused aromatic benzene ring, the thiophene ring, and the carbon-fluorine bond.

Caption: Molecular Structure of 5-Fluoro-1-benzothiophene-2-carboxylic acid.

The Carboxylic Acid Group (-COOH)

The carboxylic acid function provides some of the most characteristic peaks in the IR spectrum.

  • O-H Stretch: Due to strong intermolecular hydrogen bonding, which causes carboxylic acids to exist as dimers, the O-H stretching vibration is one of the broadest and most recognizable bands in an IR spectrum.[3] It appears as a very broad, strong absorption spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][4][5] This broad band often overlaps with the C-H stretching signals.[3]

  • C=O (Carbonyl) Stretch: The carbonyl stretch of a carboxylic acid is a strong, sharp peak found between 1760 and 1690 cm⁻¹.[3] For dimeric, aromatic carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[4] Conjugation with the benzothiophene ring system is expected to lower this frequency slightly.[4]

  • C-O Stretch & O-H Bend: The spectrum will also feature a C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.[3] Additionally, O-H in-plane bending can be observed in the 1440-1395 cm⁻¹ range, although it may be obscured by C-H bending bands. A broader O-H out-of-plane bend is located around 950-910 cm⁻¹.[3]

The Aromatic System (Benzene and Thiophene Rings)

The fused ring system gives rise to several characteristic absorptions.

  • Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic rings results in peaks typically appearing just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[6][7] These are often of weak to medium intensity and may appear as sharp shoulders on the broad O-H stretch.

  • C=C Ring Stretch: The stretching vibrations within the aromatic rings produce a series of medium-to-weak absorptions in the 1600-1400 cm⁻¹ region. Key peaks are commonly observed around 1600 cm⁻¹ and 1500 cm⁻¹, which are characteristic of the aromatic ring itself.[6][8]

  • C-H Out-of-Plane Bending ("oop"): The out-of-plane bending of the aromatic C-H bonds produces strong absorptions in the 900-675 cm⁻¹ region. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic ring.

  • C-S Stretch: The stretching of the carbon-sulfur bond within the thiophene ring is expected to produce weaker bands. For thiophene derivatives, C-S stretching modes have been reported between 852 and 637 cm⁻¹.

The Carbon-Fluorine Bond (C-F)
  • C-F Stretch: The C-F stretching vibration is known to produce a strong and intense absorption. Depending on the molecular environment, this peak is typically found in the range of 1360-1100 cm⁻¹.[9][10] Its high intensity is due to the large dipole moment of the C-F bond.

Part 2: Experimental Protocol for FT-IR Data Acquisition

This section details a reliable, step-by-step methodology for obtaining a high-quality FT-IR spectrum of solid 5-Fluoro-1-benzothiophene-2-carboxylic acid. The "Thin Solid Film" method is chosen for its simplicity, speed, and the absence of interfering signals from a matrix like Nujol.[11][12]

Caption: Workflow for FT-IR Analysis of a Solid Organic Compound.

Materials and Equipment
  • 5-Fluoro-1-benzothiophene-2-carboxylic acid sample

  • FT-IR Spectrometer (e.g., Perkin-Elmer, Thermo Fisher, Bruker)

  • Infrared-transparent salt plates (NaCl or KBr)

  • Volatile solvent (e.g., methylene chloride, acetone)

  • Pipette or dropper

  • Desiccator for storing salt plates

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample chamber should be clean and dry.

  • Salt Plate Cleaning: Retrieve a salt plate from the desiccator. If it is not perfectly clean, gently wipe it with a lint-free tissue moistened with a small amount of dry acetone or methylene chloride and allow it to dry completely.

  • Sample Preparation (Thin Solid Film):

    • Place approximately 5-10 mg of the solid sample into a small vial or test tube.[11]

    • Add a few drops of a volatile solvent like methylene chloride to completely dissolve the solid.[11][13]

    • Using a pipette, place a single drop of this solution onto the center of the clean salt plate.[11][13]

    • Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should be visible on the plate.[11][13] If the film is too faint, another drop can be added. If it is too thick and crystalline, the spectrum may have distorted peaks; in this case, clean the plate and use a more dilute solution.

  • Background Collection: Place the clean, empty salt plate in the sample holder and close the chamber lid. Collect a background spectrum. This is a critical step to account for absorbance from atmospheric CO₂, water vapor, and the salt plate itself.

  • Sample Spectrum Acquisition: Remove the empty plate, place the plate with the sample film in the holder, and close the lid. Acquire the sample spectrum.

    • Typical Parameters:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (co-adding scans improves the signal-to-noise ratio)

  • Post-Analysis Cleanup: After obtaining a satisfactory spectrum, clean the salt plate thoroughly with the appropriate solvent and return it to the desiccator to prevent moisture damage.[13][14]

Part 3: Spectral Interpretation and Data Summary

The acquired spectrum is a plot of infrared light absorbance (or transmittance) versus wavenumber (cm⁻¹).[2] The analysis involves correlating the absorption bands (peaks) in the spectrum with the predicted vibrational modes of the molecule.

  • Diagnostic Region (4000 - 1500 cm⁻¹): This region is dominated by stretching vibrations and is used to identify the key functional groups.

    • Look for the extremely broad O-H stretch from 3300-2500 cm⁻¹.

    • Identify the sharp, intense C=O stretch around 1710 cm⁻¹.

    • Note the weaker, sharp aromatic C-H stretches just above 3000 cm⁻¹.

  • Fingerprint Region (1500 - 400 cm⁻¹): This region contains a complex array of bending vibrations and other stretches that are unique to the molecule as a whole.

    • Look for the C=C aromatic ring stretches (~1600-1450 cm⁻¹).

    • Identify the strong C-F stretch (~1360-1100 cm⁻¹).

    • Pinpoint the C-O stretch (~1320-1210 cm⁻¹).

    • Observe the strong C-H out-of-plane bending bands below 900 cm⁻¹.

Summary of Expected FT-IR Absorptions
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityCharacteristics
3300 - 2500Carboxylic Acid (-OH)O-H StretchStrongVery Broad
3100 - 3000Aromatic C-HC-H StretchMedium to WeakSharp, may be on shoulder of O-H
1710 - 1690Carboxylic Acid (C=O)C=O StretchStrongSharp
1600 - 1450Aromatic RingsC=C Ring StretchMedium to WeakMultiple Sharp Bands
1440 - 1395Carboxylic Acid (-OH)O-H Bend (in-plane)MediumMay overlap with other peaks
1360 - 1100Aryl-Fluoride (C-F)C-F StretchStrongSharp, Intense
1320 - 1210Carboxylic Acid (C-O)C-O StretchStrongSharp
950 - 910Carboxylic Acid (-OH)O-H Bend (out-of-plane)MediumBroad
900 - 675Aromatic C-HC-H Bend (out-of-plane)StrongSharp
850 - 640Thiophene Ring (C-S)C-S StretchWeak to MediumSharp

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of 5-Fluoro-1-benzothiophene-2-carboxylic acid. By understanding the characteristic vibrational frequencies of the carboxylic acid, aromatic rings, and carbon-fluorine bond, a detailed and confident interpretation of the experimental spectrum is achievable. The protocol outlined in this guide provides a robust and reproducible method for obtaining high-quality data, ensuring the integrity of chemical characterization in research and pharmaceutical development.

References

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary.
  • Feist, P. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Ossila.
  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary.
  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. (n.d.). ResearchGate.
  • Sample Preparation for FTIR Analysis. (n.d.). Drawell.
  • [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. (2007). Guang Pu Xue Yu Guang Pu Fen Xi.
  • Sample preparation for FT-IR. (n.d.). University of the West Indies.
  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (n.d.). National Institutes of Health.
  • Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. (2025, August 6). ResearchGate.
  • In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. (n.d.). Journal of the American Chemical Society.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
  • Spectroscopy of Aromatic Compounds. (n.d.). OpenStax.
  • Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts.
  • Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F. (n.d.). ResearchGate.
  • Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax.
  • FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe 3+. (n.d.). ResearchGate.
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal.
  • Benzothiophene. (n.d.). Wikipedia.
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An In-depth Technical Guide to the Mass Spectrometry of 5-Fluoro-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound with significant interest in medicinal chemistry and drug development. Its structure, featuring a benzothiophene core, a carboxylic acid group, and a fluorine substituent, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. This guide provides an in-depth technical overview of the mass spectrometric behavior of 5-Fluoro-1-benzothiophene-2-carboxylic acid, offering insights into its ionization and fragmentation patterns. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the characterization of novel chemical entities.

The molecular formula of 5-Fluoro-1-benzothiophene-2-carboxylic acid is C9H5FO2S, with a monoisotopic mass of 195.9994 g/mol .[1] Understanding its behavior under different ionization techniques and its subsequent fragmentation is crucial for its unambiguous identification and for metabolic or degradation studies.

Experimental Workflow: A Conceptual Framework

The mass spectrometric analysis of 5-Fluoro-1-benzothiophene-2-carboxylic acid involves a series of logical steps, from sample preparation to data interpretation. The choice of ionization source and analytical conditions is dictated by the analyte's properties and the analytical question at hand.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Prep Dissolution in appropriate solvent (e.g., Methanol, Acetonitrile) Ionization Ionization Source Prep->Ionization Introduction EI Electron Ionization (EI) (for GC-MS) Ionization->EI Hard Ionization ESI Electrospray Ionization (ESI) (for LC-MS) Ionization->ESI Soft Ionization Analyzer Mass Analyzer (e.g., Quadrupole, TOF) EI->Analyzer ESI->Analyzer Detection Detector Analyzer->Detection Interpretation Spectral Analysis: - Molecular Ion - Fragmentation Pattern Detection->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: Conceptual workflow for the mass spectrometric analysis of 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation pattern that can be used as a molecular fingerprint.

Expected Fragmentation Pattern:

Under EI conditions, 5-Fluoro-1-benzothiophene-2-carboxylic acid is expected to produce a prominent molecular ion peak (M•+) at m/z 196. The subsequent fragmentation is likely to proceed through several key pathways, driven by the stability of the resulting ions and neutral losses.

m/z (Proposed) Proposed Fragment Ion Fragmentation Pathway
196[C9H5FO2S]•+Molecular Ion (M•+)
179[C9H4FOS]•+Loss of •OH radical
151[C8H4FS]•+Loss of •COOH radical
123[C7H4F]+Loss of CS from [C8H4FS]•+
108[C6H4F]•+Loss of C2S from [C8H4FS]•+

The initial fragmentation is likely dominated by the loss of the hydroxyl radical (•OH) from the carboxylic acid group, a common fragmentation pathway for aromatic carboxylic acids, to form a stable acylium ion.[2] Another significant fragmentation would be the loss of the entire carboxyl group (•COOH) to yield the 5-fluorobenzothiophene radical cation.[2] The benzothiophene ring itself can undergo fragmentation, although it is a relatively stable aromatic system.[3][4][5]

EI_Fragmentation M [M]•+ m/z 196 F1 [M - •OH]+ m/z 179 M->F1 - •OH F2 [M - •COOH]+ m/z 151 M->F2 - •COOH F3 [C7H4F]+ m/z 123 F2->F3 - CS

Caption: Proposed primary EI fragmentation pathways for 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules like carboxylic acids.[6][7] It typically results in the formation of protonated [M+H]+ or deprotonated [M-H]- ions with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Positive Ion Mode ESI-MS/MS

In positive ion mode, 5-Fluoro-1-benzothiophene-2-carboxylic acid is expected to form a protonated molecule [M+H]+ at m/z 197. Collision-induced dissociation (CID) of this precursor ion would likely lead to the neutral loss of water (H2O) and carbon monoxide (CO).

Precursor Ion (m/z) Product Ion (m/z) (Proposed) Neutral Loss
197179H2O
197169CO
179151CO

The loss of water is a characteristic fragmentation of protonated carboxylic acids.[2] The subsequent loss of carbon monoxide from the [M+H-H2O]+ ion is also a plausible pathway.

Negative Ion Mode ESI-MS/MS

In negative ion mode, ESI will readily produce the deprotonated molecule [M-H]- at m/z 195 due to the acidic nature of the carboxylic acid group. CID of this anion is expected to result in the loss of carbon dioxide (CO2).

Precursor Ion (m/z) Product Ion (m/z) (Proposed) Neutral Loss
195151CO2

The loss of CO2 from a deprotonated carboxylic acid is a highly favorable and often dominant fragmentation pathway, leading to a stable carbanion.[2]

ESI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode MH [M+H]+ m/z 197 MH_H2O [M+H - H2O]+ m/z 179 MH->MH_H2O - H2O MH_CO [M+H - CO]+ m/z 169 MH->MH_CO - CO MH_H2O_CO [M+H - H2O - CO]+ m/z 151 MH_H2O->MH_H2O_CO - CO M_H [M-H]- m/z 195 M_H_CO2 [M-H - CO2]- m/z 151 M_H->M_H_CO2 - CO2

Caption: Proposed ESI-MS/MS fragmentation pathways for 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a stock solution of 5-Fluoro-1-benzothiophene-2-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for LC-MS analysis or a volatile solvent for direct infusion.

LC-MS/MS Method for ESI
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe the fragmentation pattern.

Conclusion

The mass spectrometric analysis of 5-Fluoro-1-benzothiophene-2-carboxylic acid provides a wealth of structural information. Electron ionization yields a complex fragmentation pattern that serves as a fingerprint for the molecule, with key fragments arising from the loss of hydroxyl and carboxyl radicals. Electrospray ionization, being a softer technique, is ideal for determining the molecular weight and for controlled fragmentation studies using tandem mass spectrometry. In ESI-MS/MS, characteristic neutral losses of water and carbon monoxide in positive mode, and carbon dioxide in negative mode, are expected. The methodologies and fragmentation pathways detailed in this guide provide a solid foundation for the successful analysis and characterization of this and related compounds in a research and development setting.

References

  • Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571–579. [Link][3]

  • Herrera, L., Ramaley, L., & Grossert, J. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Semantic Scholar. [Link][4]

  • Grdadolnik, J., & Stanovnik, B. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282–288. [Link][5]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64–71. [Link][7]

  • PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Rezaee, M., & Gross, M. L. (2008). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 19(8), 1071–1079. [Link][6]

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The Elucidation of 5-Fluoro-1-benzothiophene-2-carboxylic Acid's Crystalline Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction

5-Fluoro-1-benzothiophene-2-carboxylic acid is a crucial heterocyclic compound that serves as a significant building block in the landscape of pharmaceutical and materials science research. Its structural framework, characterized by a fluorine-substituted benzothiophene core appended with a carboxylic acid group, makes it a molecule of considerable interest for the development of novel therapeutic agents and functional organic materials. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting its physicochemical properties, guiding synthetic modifications, and ultimately, controlling its behavior in various applications.

This technical guide provides a comprehensive overview of the crystal structure of 5-Fluoro-1-benzothiophene-2-carboxylic acid, synthesized from available chemical data and crystallographic principles. While a definitive, publicly accessible single-crystal X-ray diffraction study for this specific compound is not available at the time of this publication, this guide offers a detailed exploration of its molecular geometry, potential intermolecular interactions, and the experimental methodologies crucial for its structural elucidation.

Molecular Structure and Physicochemical Properties

5-Fluoro-1-benzothiophene-2-carboxylic acid possesses the molecular formula C₉H₅FO₂S and a molecular weight of approximately 196.20 g/mol [1]. The molecule consists of a planar benzothiophene ring system, where a benzene ring is fused to a thiophene ring. A fluorine atom is substituted at the 5-position of the benzene ring, and a carboxylic acid group is attached to the 2-position of the thiophene ring.

Table 1: Physicochemical Properties of 5-Fluoro-1-benzothiophene-2-carboxylic acid

PropertyValueSource
Molecular Formula C₉H₅FO₂SPubChem[1]
Molecular Weight 196.20 g/mol PubChem[1]
CAS Number 70060-13-8
Appearance White to off-white powder
Melting Point 257.0-266.0 °C

The presence of the electron-withdrawing fluorine atom and the carboxylic acid group significantly influences the electronic properties and reactivity of the benzothiophene scaffold. These functional groups are also key players in directing the intermolecular interactions that govern the crystal packing.

Experimental Workflow for Crystal Structure Determination

The definitive determination of the crystal structure of 5-Fluoro-1-benzothiophene-2-carboxylic acid would necessitate a single-crystal X-ray diffraction (SC-XRD) experiment. The following protocol outlines the essential steps in such an investigation.

Step 1: Synthesis and Crystallization

Synthesis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Intermediate_Ester Intermediate_Ester 2-Fluorobenzaldehyde->Intermediate_Ester Reaction Ethyl_thioglycolate Ethyl_thioglycolate Ethyl_thioglycolate->Intermediate_Ester Reaction Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Target_Molecule 5-Fluoro-1-benzothiophene-2-carboxylic acid Hydrolysis->Target_Molecule Solvent_Screening Solvent_Screening Target_Molecule->Solvent_Screening Slow_Evaporation Slow_Evaporation Solvent_Screening->Slow_Evaporation Single_Crystals Single_Crystals Slow_Evaporation->Single_Crystals

Caption: A generalized workflow for the synthesis and crystallization of 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Obtaining high-quality single crystals is critical. This is typically achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. A screening of various solvents with different polarities would be necessary to identify the optimal conditions for crystal growth.

Step 2: Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data to obtain the final, accurate atomic coordinates and anisotropic displacement parameters.

Anticipated Crystal Packing and Intermolecular Interactions

Based on the molecular structure, several key intermolecular interactions are expected to dominate the crystal packing of 5-Fluoro-1-benzothiophene-2-carboxylic acid.

  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form dimeric structures through O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This is a very common and stable motif in the crystal structures of carboxylic acids.

  • Halogen Bonding: The fluorine atom can participate in C-F···H or C-F···π interactions, which can further stabilize the crystal lattice.

  • π-π Stacking: The planar benzothiophene ring system provides an ideal platform for π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal structure.

Intermolecular_Interactions mol1 5-Fluoro-1-benzothiophene-2-carboxylic acid C(=O)OH F mol2 5-Fluoro-1-benzothiophene-2-carboxylic acid C(=O)OH F mol1:cooh->mol2:cooh O-H···O Hydrogen Bonding (Dimer Formation) mol3 ... mol1:f->mol3:head C-F···H/π Interactions mol4 ... mol1:head->mol4:head π-π Stacking

Caption: A diagram illustrating the potential key intermolecular interactions in the crystal structure.

Significance and Applications

A detailed understanding of the crystal structure of 5-Fluoro-1-benzothiophene-2-carboxylic acid is of paramount importance for several reasons:

  • Drug Development: The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form (polymorphism), solubility, and dissolution rate, are critically dependent on its crystal structure. Knowledge of the crystal packing can aid in the design of new derivatives with improved pharmacokinetic properties.

  • Materials Science: The intermolecular interactions within the crystal can influence the material's bulk properties, such as its thermal stability, mechanical strength, and optical and electronic characteristics. This information is vital for the development of new organic electronic materials.

  • Computational Modeling: An experimentally determined crystal structure provides a crucial benchmark for validating and refining computational models used to predict the properties of related molecules.

Conclusion

While a definitive experimental crystal structure of 5-Fluoro-1-benzothiophene-2-carboxylic acid is not yet publicly documented, this technical guide has outlined the essential molecular features, the established experimental workflow for its determination, and the anticipated intermolecular interactions that will govern its solid-state architecture. The elucidation of this crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the fields of medicinal chemistry and materials science, providing a deeper understanding of this important heterocyclic compound and paving the way for its future applications.

References

  • PubChem. 5-Fluoro-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link][1]

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An In-Depth Technical Guide to the Potential Biological Activity of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a prominent heterocyclic core in medicinal chemistry, integral to several FDA-approved drugs.[1] Its structural versatility and wide range of biological effects make it a privileged starting point for drug discovery.[2] This guide focuses on a specific derivative, 5-Fluoro-1-benzothiophene-2-carboxylic acid, exploring its potential biological activities by drawing upon the established pharmacology of the broader benzothiophene class. We will dissect its potential as an anticancer, antimicrobial, and anti-inflammatory agent, grounding these hypotheses in the known structure-activity relationships (SAR) of its analogs. Furthermore, this document provides detailed, actionable experimental protocols for researchers to validate these potential activities, bridging the gap between theoretical potential and empirical validation.

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene, a bicyclic system formed by the fusion of a benzene and a thiophene ring, is a cornerstone of heterocyclic chemistry.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties.[1][2] The success of drugs like the osteoporosis treatment Raloxifene and the antifungal Sertaconazole underscores the therapeutic viability of this scaffold.[1]

5-Fluoro-1-benzothiophene-2-carboxylic acid (PubChem CID: 901439) is a specific analog featuring two key modifications to the core structure: a fluorine atom at the 5-position and a carboxylic acid group at the 2-position.[4]

  • Fluorine Substitution: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties. It can enhance metabolic stability, improve binding affinity to target proteins through unique electrostatic interactions, and increase membrane permeability, thereby positively influencing pharmacokinetic and pharmacodynamic profiles.[5][6][7]

  • Carboxylic Acid Group: The carboxylic acid at the 2-position provides a crucial chemical handle. It can act as a key pharmacophoric element, forming hydrogen bonds or ionic interactions within a biological target's active site. It also serves as a versatile synthetic point for creating a library of derivatives (e.g., esters, amides) to explore structure-activity relationships (SAR).

While direct and extensive biological data on 5-Fluoro-1-benzothiophene-2-carboxylic acid is limited, the well-documented activities of its structural relatives provide a strong basis for predicting its therapeutic potential.

Inferred Biological Activities & Mechanistic Hypotheses

Based on extensive literature on benzothiophene derivatives, we can hypothesize several promising avenues of biological activity for the title compound.

Anticancer Potential

The benzothiophene nucleus is a common feature in many potent anticancer agents.[8] Derivatives have been shown to interfere with critical cancer-related pathways.

  • Mechanism 1: Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Benzothiophene derivatives have been developed as multi-kinase inhibitors, targeting enzymes like Clk4, DRAK1, and Dyrk1A/B, which are involved in cell cycle regulation and proliferation.[9][10] The 5-hydroxybenzothiophene derivative 16b demonstrated potent multi-kinase inhibition and induced G2/M cell cycle arrest and apoptosis in glioblastoma cells.[9][10] It is plausible that 5-Fluoro-1-benzothiophene-2-carboxylic acid could serve as a scaffold for similar inhibitors, with the fluoro group potentially enhancing binding to the ATP-binding pocket of target kinases.

  • Mechanism 2: Tubulin Polymerization Inhibition: Certain benzothiophene acrylonitrile analogs act as potent inhibitors of tubulin polymerization, leading to mitotic arrest and cell death.[8] These compounds have shown efficacy against multidrug-resistant (MDR) cancer cell lines, a significant advantage over conventional chemotherapeutics like taxanes.[8]

  • Mechanism 3: Enzyme Inhibition in Metabolic Pathways: Recently, benzothiophene-1,1-dioxide derivatives were identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is hyperactive in many tumors.[11]

The presence of the electron-withdrawing fluorine atom on the benzene ring of 5-Fluoro-1-benzothiophene-2-carboxylic acid could influence the electronic distribution of the entire scaffold, potentially enhancing its interaction with various enzymatic targets crucial for cancer cell survival.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[12] Benzothiophene derivatives have emerged as promising candidates.[1][12][13][14]

  • Antifungal Activity: Several novel benzo[b]thiophene derivatives have shown promising activity against fungal pathogens like Candida albicans, with Minimum Inhibitory Concentrations (MICs) in the range of 32 to 64 µg/mL.[12]

  • Antibacterial Activity: While some benzothiophene derivatives show limited activity against Gram-negative bacteria when tested alone, their efficacy can be markedly improved when co-administered with membrane-permeabilizing agents like polymyxin B.[12] Acylhydrazone derivatives of benzothiophene-2-carboxylic acid have demonstrated significant activity against multidrug-resistant Staphylococcus aureus (MRSA), with one compound showing a MIC of 4 µg/mL.[15]

The 5-fluoro substitution on the benzothiophene ring is a feature present in some reported antibacterial tetrahydrobenzothiophene derivatives, suggesting its compatibility with, and potential enhancement of, antimicrobial action.[16]

Anti-inflammatory & Enzyme Inhibition Activity

Chronic inflammation is a hallmark of numerous diseases. Benzothiophene derivatives have been explored as potent anti-inflammatory agents.

  • Dual COX/5-LOX Inhibition: A key strategy in developing advanced anti-inflammatory drugs is the simultaneous inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This dual inhibition can enhance therapeutic effects and reduce the gastrointestinal side effects associated with traditional NSAIDs.[17] Certain benzothiophene derivatives have exhibited significant in vitro COX-2 inhibition (higher than celecoxib) and potent LOX inhibitory activity, translating to significant in vivo anti-inflammatory effects.[17]

  • Other Enzyme Targets: Benzothiophene carboxylate derivatives have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an important target in metabolic diseases.[18] Others have been developed as cholinesterase inhibitors for potential application in neurodegenerative diseases.[19]

The carboxylic acid moiety of 5-Fluoro-1-benzothiophene-2-carboxylic acid is a classic feature of many NSAIDs, where it is crucial for binding to the active site of COX enzymes. This, combined with the benzothiophene core, makes it a strong candidate for investigation as an anti-inflammatory agent.

Proposed Experimental Validation Workflows

To empirically test the hypothesized biological activities, a structured, multi-stage approach is recommended. The following section outlines a general screening cascade and provides detailed protocols for primary in vitro assays.

General Screening Cascade

A logical progression from broad cytotoxicity screening to specific mechanistic assays is crucial for efficient evaluation.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Activity Screening cluster_2 Phase 3: Mechanistic & Secondary Assays A Compound Synthesis & Characterization B General Cytotoxicity Assay (e.g., MTT on HEK293 cells) A->B Purity & Safety C Anticancer Screening (e.g., NCI-60 panel or MTT on various cancer lines) B->C Prioritization D Antimicrobial Screening (MIC/MBC assays) B->D Prioritization E Anti-inflammatory Screening (COX/LOX enzyme assays) B->E Prioritization F Kinase Inhibition Panel C->F Elucidate MoA G Cell Cycle Analysis (Flow Cytometry) C->G Elucidate MoA H Apoptosis Assays (Annexin V/PI) C->H Elucidate MoA I In Vivo Model Testing (e.g., Paw Edema) E->I Confirm Efficacy

Caption: High-level experimental workflow for evaluating biological activity.

Detailed Experimental Protocols

This protocol determines the concentration at which the compound inhibits cell growth by 50% (GI₅₀).[8]

Objective: To assess the dose-dependent cytotoxic effect of 5-Fluoro-1-benzothiophene-2-carboxylic acid on a panel of human cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer, U87MG glioblastoma).[9][20]

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates, multichannel pipette, incubator, plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for 'untreated control' (medium only) and 'vehicle control' (medium with DMSO, concentration matched to the highest compound dose).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Plot the inhibition percentage against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Objective: To determine the MIC of 5-Fluoro-1-benzothiophene-2-carboxylic acid against representative bacterial (S. aureus, E. coli) and fungal (C. albicans) strains.

Materials:

  • Microbial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (stock solution in DMSO)

  • Positive control antibiotics (e.g., Ampicillin, Fluconazole)

  • Sterile 96-well microtiter plates

  • Inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a 'growth control' well (broth + inoculum, no compound) and a 'sterility control' well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Structure-Activity Relationship (SAR) and Future Directions

The foundational structure of 5-Fluoro-1-benzothiophene-2-carboxylic acid provides a rich template for medicinal chemistry optimization.

Caption: Key sites for future Structure-Activity Relationship (SAR) studies.

Future research should focus on synthesizing a focused library of analogs based on the parent compound. Key modifications could include:

  • Varying the 5-position substituent: Replacing fluorine with other halogens (Cl, Br) or electron-withdrawing groups (CF₃) can fine-tune the electronic properties and lipophilicity.[21][22]

  • Derivatizing the 2-carboxylic acid: Conversion to a series of amides or esters can dramatically alter polarity, cell permeability, and introduce new hydrogen bond donors/acceptors to probe interactions with biological targets. This is a common and effective strategy in lead optimization.[20]

  • Substitution at other positions: Exploring substitutions at the 3, 4, 6, or 7 positions can further map the SAR landscape and potentially identify novel interactions with target proteins.

Conclusion

While 5-Fluoro-1-benzothiophene-2-carboxylic acid is not yet extensively characterized, its chemical structure firmly places it within a class of compounds with proven and diverse biological activities. The benzothiophene core, enhanced by a strategically placed fluorine atom and a versatile carboxylic acid handle, makes it a highly compelling starting point for drug discovery programs. The evidence from analogous structures strongly suggests potential in anticancer, antimicrobial, and anti-inflammatory applications. The experimental protocols and strategic framework provided in this guide offer a clear and robust pathway for researchers to unlock and validate the therapeutic potential of this promising molecule.

References

  • Akin, S., et al. (2022). Anticancer potential of benzo[b]thiophene functionalized thiosemicarbazone ligands and their organoruthenium complexes. PubMed. Available at: [Link]

  • Al-Badri, Z. (2024). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. Available at: [Link]

  • Al-Rashida, M., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH. Available at: [Link]

  • Basavaraj, P., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Chen, H., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. Available at: [Link]

  • El-Sayed, M., et al. (2019). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. PubMed. Available at: [Link]

  • Tso, S. C., et al. (2013). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed. Available at: [Link]

  • Fahim, A. M., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online. Available at: [Link]

  • Fahim, A. M., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. Available at: [Link]

  • Gao, Y., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. PubMed. Available at: [Link]

  • Ge, Y., et al. (2018). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC - NIH. Available at: [Link]

  • Goya, A., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. Available at: [Link]

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  • Tan, T., et al. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

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Methodological & Application

Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoro-1-benzothiophene-2-carboxylic Acid Scaffolds in Modern Drug Discovery

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] The incorporation of a fluorine atom at the 5-position of the benzothiophene ring system can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. This, combined with the versatile synthetic handle of a carboxylic acid group at the 2-position, makes 5-Fluoro-1-benzothiophene-2-carboxylic acid a highly valuable building block for the synthesis of novel therapeutic agents.

Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[4][5] This guide provides a comprehensive overview of the synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid and its derivatives, offering detailed protocols and insights into their applications in drug development.

Synthetic Pathways to 5-Fluoro-1-benzothiophene-2-carboxylic Acid

The construction of the 5-fluoro-1-benzothiophene-2-carboxylic acid core can be achieved through several synthetic strategies. A common and effective approach involves the cyclization of a suitably substituted benzene precursor. One such pathway commences with the commercially available 2,5-difluorobenzaldehyde.

Protocol 1: Synthesis of Methyl 5-Fluoro-1-benzothiophene-2-carboxylate

This protocol outlines the synthesis of the methyl ester of the target carboxylic acid, a key intermediate that can be readily hydrolyzed in a subsequent step. The reaction proceeds via a condensation and cyclization sequence.

Reaction Scheme:

Synthesis of Methyl 5-Fluoro-1-benzothiophene-2-carboxylate start 2,5-Difluorobenzaldehyde product Methyl 5-fluoro-1-benzothiophene-2-carboxylate start->product Condensation & Cyclization 60-120°C, Inert atmosphere reagent1 Methyl thioglycolate reagent1->product reagent2 Triethylamine reagent2->product solvent DMSO solvent->product

A representative synthetic workflow.

Materials and Reagents:

  • 2,5-Difluorobenzaldehyde

  • Methyl thioglycolate

  • Triethylamine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

  • To a solution of 2,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous DMSO, add methyl thioglycolate (1.1 equivalents) and triethylamine (2.0 equivalents).

  • Heat the reaction mixture to a temperature between 60-120°C under an inert atmosphere.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl 5-fluoro-1-benzothiophene-2-carboxylate.

Protocol 2: Hydrolysis to 5-Fluoro-1-benzothiophene-2-carboxylic Acid

The final step to obtain the target carboxylic acid involves the hydrolysis of the methyl ester.

Reaction Scheme:

Hydrolysis start Methyl 5-fluoro-1-benzothiophene-2-carboxylate product 5-Fluoro-1-benzothiophene-2-carboxylic acid start->product Hydrolysis reagent LiOH or NaOH reagent->product solvent THF/Water solvent->product

Hydrolysis of the methyl ester.

Materials and Reagents:

  • Methyl 5-fluoro-1-benzothiophene-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M solution

Step-by-Step Procedure:

  • Dissolve methyl 5-fluoro-1-benzothiophene-2-carboxylate (1.0 equivalent) in a mixture of THF and water.

  • Add an excess of LiOH or NaOH (e.g., 2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-1-benzothiophene-2-carboxylic acid.

Synthesis of Derivatives and Their Applications

The carboxylic acid functionality at the 2-position serves as a versatile anchor point for the synthesis of a diverse library of derivatives, primarily through amide and ester bond formation.

Application Note 1: Synthesis of Amide Derivatives as Antimicrobial Agents

Rationale: The amide bond is a key structural feature in many antimicrobial agents. Coupling 5-fluoro-1-benzothiophene-2-carboxylic acid with various amines can lead to the discovery of novel compounds with potent antibacterial and antifungal activities. Acylhydrazone derivatives of benzothiophenes, for instance, have shown promise against multidrug-resistant Staphylococcus aureus.[7]

General Protocol for Amide Coupling:

Amide_Coupling start 5-Fluoro-1-benzothiophene-2-carboxylic acid product 5-Fluoro-1-benzothiophene-2-carboxamide Derivative start->product Amide Bond Formation reagent1 Amine (R-NH2) reagent1->product reagent2 Coupling Agent (e.g., HATU, HOBt/EDC) reagent2->product base Base (e.g., DIPEA) base->product

A general workflow for amide synthesis.

  • Dissolve 5-fluoro-1-benzothiophene-2-carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup and purify the product by column chromatography or recrystallization.

Table 1: Representative Amide Derivatives and their Potential Applications

Amine MoietyPotential Biological Target/Application
Substituted anilinesAnticancer, Anti-inflammatory
Heterocyclic aminesAntimicrobial, CNS disorders
Amino acid estersPeptidomimetics, Enzyme inhibitors
HydrazinesPrecursors to acylhydrazones with antimicrobial activity
Application Note 2: Synthesis of Ester Derivatives as Potential Enzyme Inhibitors

Rationale: Ester derivatives of carboxylic acids are widely explored as prodrugs to enhance bioavailability or as active compounds themselves, targeting various enzymes. The electronic properties of the 5-fluoro-1-benzothiophene scaffold can influence the reactivity and binding affinity of these esters.

General Protocol for Esterification (Fisher-Speier):

  • Suspend 5-fluoro-1-benzothiophene-2-carboxylic acid (1.0 equivalent) in the desired alcohol (which also serves as the solvent).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the ester product.

Table 2: Physicochemical Properties of the Core Compound

PropertyValue
Molecular FormulaC₉H₅FO₂S[8]
Molecular Weight196.20 g/mol [8]
IUPAC Name5-fluoro-1-benzothiophene-2-carboxylic acid[8]
CAS Number70060-13-8[8]
AppearanceSolid

Conclusion and Future Perspectives

5-Fluoro-1-benzothiophene-2-carboxylic acid represents a valuable and versatile platform for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for accessing this key intermediate and its derivatives. The diverse biological activities reported for benzothiophene-containing molecules underscore the potential for discovering new drugs with improved efficacy and safety profiles through the exploration of this chemical space. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the expansion of the derivative library to probe a wider range of biological targets.

References

  • Google Patents. (n.d.). 5-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER synthesis.
  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

  • PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Retrieved from [Link]

  • ResearchGate. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. Retrieved from [Link]

  • PubMed. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]

  • Semantic Scholar. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis of 5-Fluoroaminobenzothiazoles. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • De Gruyter. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-Fluoro-1-benzothiophene-2-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the strategic applications of 5-Fluoro-1-benzothiophene-2-carboxylic acid in modern organic synthesis. Moving beyond a simple catalog of reactions, we delve into the mechanistic rationale behind protocol choices, offering field-proven insights into its use. The protocols described herein are designed to be self-validating, with an emphasis on reproducibility and robust characterization. We will explore the molecule's role as a privileged scaffold in medicinal chemistry, with a primary focus on the construction of amide bonds—a cornerstone of drug discovery—and its subsequent application in the synthesis of bioactive molecules.

Introduction: The Strategic Value of a Fluorinated Benzothiophene

5-Fluoro-1-benzothiophene-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the unique combination of three key structural motifs:

  • The Benzothiophene Core: This bicyclic system is considered a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[2][3] Its rigid, planar structure provides an excellent anchor for orienting functional groups for optimal interaction with biological targets.

  • The Carboxylic Acid Group: Positioned at the 2-position, this functional group serves as a versatile synthetic handle, primarily for the formation of amides and esters, enabling covalent linkage to a vast array of other molecules.[2]

  • The Fluorine Atom: The presence of a fluorine atom at the 5-position is a strategic design element. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[4][5]

This guide will focus on leveraging these features for the synthesis of complex organic molecules.

Physicochemical Properties
PropertyValueSource
IUPAC Name 5-fluoro-1-benzothiophene-2-carboxylic acid[6]
CAS Number 70060-13-8[6][7]
Molecular Formula C₉H₅FO₂S[6]
Molecular Weight 196.20 g/mol [6]
Appearance White to off-white solid
SMILES C1=CC2=C(C=C1F)C=C(S2)C(=O)O[6]

Core Application: Amide Bond Formation

The formation of an amide bond is arguably the most frequent reaction performed in medicinal chemistry.[8] However, the direct condensation of a carboxylic acid and an amine is generally infeasible due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[9] Therefore, activation of the carboxylic acid is essential.

Workflow for Amide Bond Formation

Below is a generalized workflow for the activation and subsequent amidation of 5-Fluoro-1-benzothiophene-2-carboxylic acid.

G cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Workup & Purification A 5-Fluoro-1-benzothiophene- 2-carboxylic acid C Activated Intermediate (e.g., O-Acylisourea, Active Ester) A->C Activation B Coupling Reagent (e.g., HATU, EDC) E Target Amide Product C->E Nucleophilic Acyl Substitution D Primary or Secondary Amine (R-NH₂) D->E G Quenching & Extraction E->G F Base (e.g., DIPEA, TEA) H Chromatography G->H I Final Product Characterization (NMR, MS, HPLC) H->I

Caption: Generalized workflow for amide coupling reactions.

Protocol 1: Standard Amide Coupling via HATU

Causality and Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent. HATU reacts with the carboxylic acid to form a reactive O-acylisourea intermediate that is highly susceptible to nucleophilic attack by an amine.[10] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid and neutralize the generated acids without competing in the coupling reaction.[10] This method is favored for its high yields, fast reaction times, and low rates of racemization for chiral substrates.[9][10]

Step-by-Step Methodology
  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5-10 minutes at room temperature to allow for pre-activation.

  • Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Acyl Fluoride-Mediated Coupling for Challenging Substrates

Causality and Rationale: Standard coupling methods can sometimes fail with sterically hindered amines or electron-deficient anilines due to their poor nucleophilicity.[8] In such cases, converting the carboxylic acid to its corresponding acyl fluoride provides a more reactive electrophile. The protocol described by Ulven et al. using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is an effective one-pot method. The acyl fluoride intermediate is more stable than the corresponding acyl chloride but significantly more reactive than the HATU-activated ester, often requiring elevated temperatures to drive the reaction to completion with weak nucleophiles.[8]

Step-by-Step Methodology
  • Reagent Preparation: To a dry reaction vial, add 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq), TFFH (1.1 eq), and the sterically hindered/electron-deficient amine (1.2 eq).

  • Dissolution & Base: Add anhydrous 1,2-dichloroethane (DCE) as the solvent, followed by the addition of DIPEA (3.0 eq).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80 °C.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction may require 12-24 hours for completion.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ (aq) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the crude product by silica gel chromatography and characterize as described in Protocol 1.

Application in Bioactive Molecule Synthesis

The true value of 5-Fluoro-1-benzothiophene-2-carboxylic acid is demonstrated in its incorporation into larger molecules with designed biological functions.

Synthetic Pathway: Towards Antimicrobial Acylhydrazones

Benzothiophene acylhydrazones have been identified as a promising class of antimicrobial agents, particularly against multidrug-resistant bacteria like Staphylococcus aureus.[11] The following pathway outlines the synthesis of a representative scaffold.

Caption: Synthetic route to antimicrobial acylhydrazones.

Protocol 3: Two-Step Synthesis of a 5-Fluoro-1-benzothiophene Acylhydrazone

Step 3A: Synthesis of 5-Fluoro-1-benzothiophene-2-carbohydrazide

  • Esterification: Suspend 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) in methanol. Carefully add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor by TLC. After completion, remove the solvent under reduced pressure to obtain the crude methyl ester, which can often be used without further purification.

  • Hydrazinolysis: Dissolve the crude methyl ester in ethanol. Add hydrazine hydrate (10 eq) and heat the mixture to reflux for 6-8 hours.

  • Isolation: Cool the reaction mixture. The product carbohydrazide will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3B: Condensation to form Acylhydrazone

  • Reaction Setup: Dissolve the carbohydrazide from Step 3A (1.0 eq) and a selected aromatic or heteroaromatic aldehyde (1.0 eq) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux for 2-4 hours. A precipitate of the final product should form.

  • Isolation and Purification: Cool the reaction to room temperature. Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent like ethanol or ethyl acetate may be performed if necessary for higher purity.

  • Characterization: Confirm the structure via NMR and HRMS. The formation of the imine bond can be confirmed by the presence of a characteristic singlet in the 8-9 ppm region of the ¹H NMR spectrum.

Conclusion

5-Fluoro-1-benzothiophene-2-carboxylic acid is a powerful and versatile building block for synthetic and medicinal chemists. Its intrinsic structural and electronic properties, combined with the reactivity of its carboxylic acid handle, provide a reliable platform for constructing complex molecular architectures. The protocols detailed in this guide for amide bond formation offer robust and reproducible methods for accessing a wide range of derivatives. By understanding the causality behind reagent choice and reaction conditions, researchers can effectively troubleshoot and adapt these methods for the synthesis of novel bioactive compounds, from kinase inhibitors to next-generation antimicrobial agents.

References

  • Benchchem. 5,7-Difluoro-1-benzothiophene-3-carboxylic acid.
  • Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
  • PubChem. 5-Fluoro-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • BLD Pharm. 5-Fluoro-1-benzothiophene-2-carboxylicacid.
  • Geron, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488. Available from: [Link]

  • ACS Publications. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Available from: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available from: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11649. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(54), 34201-34241. Available from: [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(29), 20583-20593. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Georganics. 5-Fluoro-1-benzothiophene-2-carboxylic acid - High purity. Available from: [Link]

  • Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. (2011). ResearchGate. Available from: [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Books.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Available from: [Link]

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2019). PubMed Central. Available from: [Link]

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Experimental protocol for the synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Abstract

5-Fluoro-1-benzothiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, with its scaffold appearing in a range of biologically active compounds.[1][2] This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The synthesis begins with the base-mediated condensation of 2-chloro-5-fluorobenzaldehyde with ethyl thioglycolate to form the benzothiophene core, followed by a standard saponification to yield the target carboxylic acid. This guide offers in-depth procedural steps, mechanistic insights, safety protocols, and characterization data to ensure reproducible and successful synthesis.

Introduction and Synthetic Strategy

The benzo[b]thiophene moiety is a privileged structure in drug discovery, known for a wide spectrum of biological activities.[2] The introduction of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability and binding affinity.[1] The synthetic route outlined herein is a robust and scalable approach, leveraging common and well-documented organic transformations.

The overall strategy involves two key transformations:

  • Ring Formation: Construction of the 5-fluorobenzothiophene ring system via intramolecular nucleophilic aromatic substitution.

  • Hydrolysis: Conversion of the intermediate ethyl ester to the final carboxylic acid.

This method avoids harsh conditions and utilizes readily available starting materials, making it an accessible and practical choice for laboratory-scale synthesis.

Reaction Mechanism and Rationale

The synthesis proceeds through a logical sequence of reactions. The first step is a base-catalyzed reaction between 2-chloro-5-fluorobenzaldehyde and ethyl thioglycolate. The base (potassium carbonate) deprotonates the α-carbon of ethyl thioglycolate, creating a potent nucleophile. This thiolate anion then attacks the aldehyde carbonyl, followed by dehydration to form an intermediate. Subsequently, an intramolecular SNAr reaction occurs where the sulfur atom displaces the chlorine atom on the aromatic ring to form the thiophene ring.

The second step is a classic saponification (base-catalyzed ester hydrolysis).[3] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the ethoxide (or excess hydroxide) drives the reaction to completion, forming the carboxylate salt.[3] A final acidification step during the workup protonates the carboxylate to yield the desired carboxylic acid product.

Overall Reaction Scheme

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-chloro-5-fluorobenzaldehyde≥98%Standard Supplier
Ethyl 2-thioglycolate≥98%Standard Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Supplier
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard Supplier
Hydrochloric Acid (HCl)37% (conc.)Standard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
Ethanol (EtOH)200 ProofStandard Supplier
Deionized Water (H₂O)
Brine (sat. NaCl solution)
Sodium Sulfate (Na₂SO₄)AnhydrousStandard Supplier
Round-bottom flasksStandard Glassware
Magnetic stirrer and stir bars
Heating mantle with controller
CondenserStandard Glassware
Separatory funnelStandard Glassware
Rotary evaporator
Buchner funnel and filter paper
Safety Precautions
  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Handle with extreme care and use appropriate gloves.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Avoid creating dust. Handle pellets with forceps.

  • Hydrochloric Acid (HCl): Corrosive and causes severe respiratory irritation. Handle concentrated acid with extreme care in the fume hood.

  • Thionyl Chloride (if used for derivatization): Highly toxic and corrosive. Reacts violently with water, liberating toxic gas.[6][7][8] Must be handled under an inert atmosphere with extreme caution.

G PPE Wear Appropriate PPE (Goggles, Lab Coat, Gloves) FumeHood Work in Fume Hood PPE->FumeHood ReagentHandling Handle Chemicals with Care (DMF, NaOH, HCl) FumeHood->ReagentHandling Emergency Know Location of Eyewash & Safety Shower ReagentHandling->Emergency Waste Dispose of Waste Properly ReagentHandling->Waste Start Start Start->PPE

PART 1: Synthesis of Ethyl 5-fluoro-1-benzothiophene-2-carboxylate

This procedure is adapted from similar benzothiophene syntheses.[2]

Step-by-Step Method
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-fluorobenzaldehyde (10.0 g, 63.1 mmol, 1.0 equiv.) and anhydrous potassium carbonate (9.6 g, 69.4 mmol, 1.1 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add ethyl thioglycolate (8.3 mL, 75.7 mmol, 1.2 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into 300 mL of cold water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary to yield the pure ethyl ester as a solid.

PART 2: Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid (Hydrolysis)

Step-by-Step Method
  • Reaction Setup: Dissolve the crude or purified ethyl 5-fluoro-1-benzothiophene-2-carboxylate (assuming ~12.0 g, 53.0 mmol, 1.0 equiv.) in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Base Addition: Prepare a solution of sodium hydroxide (4.2 g, 106 mmol, 2.0 equiv.) in 25 mL of water and add it to the ethanolic solution of the ester.

  • Reaction: Stir the solution at room temperature overnight (approx. 16 hours). The reaction can be gently heated (e.g., to 40-50 °C) to expedite the hydrolysis. Monitor by TLC until the starting ester is consumed.[2]

  • Concentration: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilution & Washing: Dilute the remaining aqueous solution with 100 mL of water. Wash with diethyl ether or ethyl acetate (50 mL) to remove any unreacted ester or non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~1-2. A thick white or off-white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.

  • Drying: Dry the product under vacuum to a constant weight. The expected product is a white to off-white solid.

G P1_Product P1_Product P2_Start P2_Start P1_Product->P2_Start Proceed with product

Characterization and Data

The final product, 5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS: 70060-13-8), should be characterized to confirm its identity and purity.[9][10]

PropertyExpected Value
Molecular FormulaC₉H₅FO₂S
Molecular Weight196.20 g/mol [10]
AppearanceWhite to off-white solid
Melting Point222-225 °C (literature)

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~13.5 (s, 1H, -COOH)

    • δ ~8.2-7.8 (m, 3H, Ar-H)

    • δ ~7.4 (m, 1H, Ar-H) (Note: Aromatic proton signals will show complex splitting due to F-H coupling)

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ ~163.5 (C=O)

    • δ ~161.4 (d, J ≈ 245 Hz, C-F)

    • δ ~142.8 (d, J ≈ 11 Hz)

    • δ ~135.8

    • δ ~135.0 (d, J ≈ 4 Hz)

    • δ ~130.0

    • δ ~127.7 (d, J ≈ 10 Hz)

    • δ ~114.5 (d, J ≈ 25 Hz)

    • δ ~109.1 (d, J ≈ 26 Hz) (Note: Aromatic carbon signals will appear as doublets due to C-F coupling. Data adapted from similar structures[2])

  • ¹⁹F NMR: The presence of a fluorine atom can be confirmed by ¹⁹F NMR spectroscopy.[11]

  • HRMS (ESI): m/z calculated for C₉H₅FO₂S [M-H]⁻: 195.9922; found: 195.99XX.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; moisture in reagents/solvent.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Check purity of starting materials.
Incomplete hydrolysis Insufficient base or reaction time.Increase amount of NaOH to 2.5-3.0 equivalents. Gently heat the reaction mixture (40-50 °C) and extend reaction time.
Oily product after acidification Impurities present; product not fully solidifying.Re-dissolve in a minimal amount of base, wash again with ether, and re-precipitate. Try trituration with a non-polar solvent like hexane.
Product discoloration Impurities from starting materials or side reactions.Purify the intermediate ester by column chromatography before hydrolysis. Treat a solution of the final product with activated charcoal.

Conclusion

This application note details a straightforward and high-yielding synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid. The protocol is built upon well-established chemical principles and provides clear, actionable steps suitable for a standard organic chemistry laboratory. By following the outlined safety measures, procedures, and characterization guidelines, researchers can reliably produce this important chemical intermediate for further application in drug discovery and materials science.

References

  • Vertex AI Search. Precautions for handling and storing sodium hydrosulfide. Accessed January 10, 2026.
  • Vertex AI Search. Best Practices for Storing and Transporting Sodium Hydrosulfide in Summer. Accessed January 10, 2026.
  • Sigma-Aldrich. (2013). Thionyl chloride - Safety Data Sheet. [Online PDF].
  • Carl ROTH. Safety Data Sheet: Thionyl chloride. [Online PDF].
  • AusIMM. Sodium Hydrosulfide Handbook. [Online PDF].
  • ChemicalBook. (2025). Thionyl chloride - Safety Data Sheet. [Online PDF].
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Application Notes and Protocols for Amide Coupling Reactions with 5-Fluoro-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Fluoro-1-benzothiophene-2-carboxamide Scaffold

The 5-Fluoro-1-benzothiophene-2-carboxylic acid motif is a privileged scaffold in modern medicinal chemistry and drug discovery. Its derivatives are integral to the development of novel therapeutics, including dual inhibitors of cyclooxygenase (COX-1/2) and 5-lipoxygenase (5-LOX) for anti-inflammatory applications and modulators of nuclear receptors like RORγt for autoimmune diseases.[1][2] The amide functionality, in particular, serves as a critical linker, enabling chemists to explore structure-activity relationships (SAR) by introducing diverse amine-containing fragments.

However, the successful coupling of amines to this heterocyclic carboxylic acid is not always trivial. The electronic properties of the benzothiophene ring system, influenced by the electron-withdrawing fluorine atom, can impact the reactivity of the carboxyl group. This, combined with the potential for steric hindrance from both the acid and the amine coupling partner, necessitates a carefully considered approach to reaction design.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview, field-proven insights, and step-by-step protocols for executing successful amide coupling reactions with 5-Fluoro-1-benzothiophene-2-carboxylic acid. We will delve into the mechanistic rationale behind reagent selection and provide robust protocols for both high-efficiency and challenging couplings.

Physicochemical Properties of 5-Fluoro-1-benzothiophene-2-carboxylic Acid

A foundational understanding of the starting material is paramount for designing and troubleshooting any chemical transformation.

PropertyValueSource(s)
Molecular Formula C₉H₅FO₂S[3][4]
Molecular Weight 196.20 g/mol [3][4]
CAS Number 70060-13-8[4]
Appearance Solid (typically a powder)
Melting Point >110 °C
Boiling Point 229-230 °C
pKa Not experimentally reported, but expected to be a stronger acid than benzoic acid (pKa ~4.2) due to the electron-withdrawing nature of the benzothiophene ring and fluorine substituent.N/A

Core Principles of Amide Coupling: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[5] At room temperature, the predominant reaction is a simple acid-base neutralization, which forms a stable and unreactive carboxylate-ammonium salt.[5] To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of a coupling reagent.[5][6]

The general workflow involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea). This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond, regenerating the coupling agent's byproducts.[5]

Caption: General workflow for amide bond formation.

Protocol 1: High-Efficiency Coupling with HATU

For most routine amide couplings with primary and secondary amines, including anilines, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is the reagent of choice.[7] It is known for its high reactivity, fast reaction times, and low rates of epimerization, making it particularly suitable for generating compound libraries for SAR studies.[1][8]

Mechanism of Action: The Role of HOAt

HATU is a uronium/aminium salt-based coupling reagent.[7] The reaction cascade, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds through the formation of a highly reactive OAt-active ester. The nitrogen atom in the 7-azabenzotriazole (HOAt) ring is thought to accelerate the subsequent coupling step via neighboring group participation, making HATU more effective than its HOBt-based counterpart, HBTU.

Caption: Simplified mechanism of HATU-mediated coupling.

Experimental Protocol: HATU Coupling

Materials:

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.2 equivalents)

  • DIPEA (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Activation: Add HATU (1.1-1.2 equivalents) to the reaction mixture. The solution may change color. Stir for 10-15 minutes to allow for pre-activation of the carboxylic acid, forming the OAt-ester.[7]

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Carbodiimide Coupling with EDC/HOBt for Cost-Effectiveness and Scale-Up

For larger-scale syntheses or when cost is a primary consideration, carbodiimide-based coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are an excellent alternative.[9][10] EDC is water-soluble, and its urea byproduct can be easily removed through an aqueous workup.[8] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial to suppress potential side reactions and minimize racemization if chiral amines are used.[2]

Mechanism of Action: The EDC/HOBt Synergy

The reaction begins with the carboxylic acid adding to the EDC, forming a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to rearranging into an unreactive N-acylurea byproduct. HOBt acts as a scavenger, intercepting the O-acylisourea to form a more stable HOBt-ester. This active ester is then readily attacked by the amine to furnish the final amide, regenerating HOBt in the process.[11]

Caption: EDC/HOBt coupling mechanism highlighting the role of HOBt.

Experimental Protocol: EDC/HOBt Coupling

Materials:

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid

  • Amine (1.0 - 1.2 equivalents)

  • EDC hydrochloride (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2-1.5 equivalents) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is particularly important to minimize side reactions.

  • Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) to the mixture and stir for 5 minutes.

  • Activation and Coupling: Add EDC hydrochloride (1.2-1.5 equivalents) portion-wise to the cold solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Advanced Considerations for Challenging Couplings

Amide couplings with electron-deficient amines or sterically hindered substrates can be sluggish and may fail under standard conditions.[11][12] The benzothiophene core is electron-rich, but the fluorine substituent is electron-withdrawing, which can modulate the reactivity of the carboxylic acid. If low yields are observed with the standard protocols, consider the following:

  • Increased Steric Hindrance: For bulky amines, reaction times may need to be extended, or the reaction temperature may be gently increased (e.g., to 40-50 °C). However, be mindful that higher temperatures can increase the risk of side reactions.[13]

  • Low Nucleophilicity of the Amine: For electron-deficient anilines or other weakly nucleophilic amines, HATU is generally superior to EDC/HOBt.[11] If HATU still provides low yields, a switch to a more potent coupling reagent or a different activation strategy may be necessary.

  • Acyl Fluoride Formation: An alternative strategy for particularly challenging couplings is the in-situ formation of an acyl fluoride.[12][14] Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) can convert the carboxylic acid to the corresponding acyl fluoride, which is highly reactive towards even hindered or electron-poor amines.[12]

ProblemPotential CauseSuggested Solution
Low or No Yield Incomplete activation of the carboxylic acid.Ensure reagents are anhydrous. Use a slight excess of coupling reagent (e.g., 1.2 eq HATU).[13]
Low nucleophilicity of the amine.Switch from EDC/HOBt to the more reactive HATU. Consider acyl fluoride-based methods for very unreactive amines.[11][12]
Steric hindrance.Extend reaction time. Gently increase temperature (monitor for side products).[13]
Multiple Side Products Rearrangement of O-acylisourea (with EDC).Ensure HOBt is used as an additive. Perform the reaction at 0 °C.[2]
Guanidinylation of amine (with excess HATU).Avoid a large excess of HATU. Add the amine promptly after the pre-activation step.[7]

Conclusion

The synthesis of amides from 5-Fluoro-1-benzothiophene-2-carboxylic acid is a critical transformation for the development of novel chemical entities in drug discovery. A rational approach to selecting coupling reagents and reaction conditions, grounded in a mechanistic understanding, is key to achieving high yields and purity. For general applications, HATU offers a rapid and highly efficient protocol. For considerations of scale and cost, the EDC/HOBt system provides a robust and reliable alternative. By anticipating potential challenges related to substrate reactivity and steric hindrance, and by employing the detailed protocols and troubleshooting guidance provided herein, researchers can confidently and successfully synthesize a diverse range of 5-Fluoro-1-benzothiophene-2-carboxamides.

References

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  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved January 10, 2026, from [Link]

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  • Tokyo University of Science. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

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  • El-Gendy, M. A., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11446-11465. [Link]

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Introduction: The Strategic Value of 5-Fluoro-1-benzothiophene-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

5-Fluoro-1-benzothiophene-2-carboxylic acid is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and the presence of a fluorine atom—a common bioisostere for hydrogen that can enhance metabolic stability and binding affinity—make it a valuable building block for developing novel therapeutic agents. The conversion of the carboxylic acid moiety into a diverse array of esters is a critical and frequently employed strategy. This transformation allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, solubility, and cell permeability, which directly impacts its pharmacokinetic and pharmacodynamic profile.

This application note provides an in-depth guide to several robust and field-proven methodologies for the esterification of this important substrate. It moves beyond simple step-by-step instructions to explain the underlying principles and causalities of each experimental choice, empowering researchers to select and adapt the optimal protocol for their specific synthetic goals.

Core Synthetic Strategies: A Comparative Overview

The selection of an esterification method is dictated by the stability of the substrate, the steric and electronic nature of the alcohol, and the desired scale of the reaction. Here, we detail three primary protocols: the classic Fischer-Speier Esterification, the highly efficient acyl chloride-mediated route, and the mild, modern Steglich Esterification.

Method Core Reagents Typical Conditions Advantages Limitations
Protocol A: Fischer-Speier Esterification Alcohol (in excess), Strong Acid Catalyst (H₂SO₄, p-TsOH)Reflux TemperatureSimple, inexpensive reagents, suitable for large scale.[1][2]Reversible equilibrium reaction; harsh acidic conditions and high heat may not be suitable for sensitive substrates.[1][3][4]
Protocol B: Acyl Chloride Pathway Thionyl Chloride (SOCl₂) or Oxalyl Chloride; Alcohol, Base (Pyridine, Et₃N)0 °C to Room Temp.High-yielding, irreversible reaction; forms a highly reactive intermediate.[5][6]Two-step process; reagents like thionyl chloride are corrosive and require careful handling.
Protocol C: Steglich Esterification DCC or EDC, DMAP (catalyst), Alcohol0 °C to Room Temp.Extremely mild, neutral conditions; ideal for acid-sensitive substrates and sterically hindered components.[3][7][8][9]Stoichiometric amounts of coupling agent needed; byproduct (DCU) removal by filtration is required.[7]
Protocol D: Mitsunobu Reaction Triphenylphosphine (PPh₃), DEAD or DIAD, Alcohol0 °C to Room Temp.Mild conditions; proceeds with inversion of stereochemistry at the alcohol center.[10][11][12]Byproducts (triphenylphosphine oxide, hydrazine) can complicate purification; nucleophile should be sufficiently acidic (pKa < 13).[10][11]

Protocol A: Fischer-Speier Esterification

This method leverages the principle of Le Châtelier to drive an equilibrium reaction forward by using one reactant in large excess.[13][14] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2][15]

Detailed Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq).

  • Solvent and Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol) in large excess, typically serving as the solvent (20-50 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux. The reaction temperature is dictated by the boiling point of the alcohol used.[1] Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ester can be purified further by column chromatography on silica gel or recrystallization if necessary.

Protocol B: Esterification via Acyl Chloride Intermediate

This highly reliable, two-step protocol first converts the carboxylic acid into a much more reactive acyl chloride.[5] Reagents like thionyl chloride (SOCl₂) are particularly effective as the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[6][16] The activated acyl chloride is then readily attacked by the alcohol, even at low temperatures, to form the ester in an irreversible manner.

Experimental Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Formation cluster_2 Isolation A Carboxylic Acid in Anhydrous Solvent (e.g., DCM/Toluene) B Add SOCl₂ (or Oxalyl Chloride) + cat. DMF A->B C Stir at RT (1-3 h) B->C D Concentrate under Vacuum to remove excess SOCl₂ C->D E Dissolve Crude Acyl Chloride in Anhydrous DCM D->E Proceed to Step 2 F Cool to 0 °C E->F G Add Alcohol + Base (e.g., Et₃N) F->G H Stir and Warm to RT G->H Work-up & Purification Work-up & Purification H->Work-up & Purification I Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) J Dry (Na₂SO₄), Filter, Concentrate I->J K Purify (Chromatography) J->K

Caption: Workflow for the Acyl Chloride-Mediated Esterification.

Detailed Step-by-Step Methodology
  • Acyl Chloride Formation:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane (DCM) or toluene).

    • Add a catalytic drop of N,N-dimethylformamide (DMF).

    • Cool the mixture to 0 °C in an ice bath and slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated (e.g., to 40 °C) if necessary.

    • Once the conversion is complete (monitored by the cessation of gas evolution or TLC of a quenched aliquot), remove the excess SOCl₂ and solvent under reduced pressure.

  • Ester Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the flask to 0 °C.

    • In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.5 eq) in anhydrous DCM.

    • Slowly add the alcohol/base solution to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.

Protocol C: Steglich Esterification

The Steglich esterification is a powerful method that proceeds under remarkably mild and neutral conditions, making it ideal for substrates with sensitive functional groups.[8][17] The reaction relies on a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[8][9] A key component is the nucleophilic catalyst 4-dimethylaminopyridine (DMAP), which intercepts the activated intermediate to form a highly reactive N-acylpyridinium species, dramatically accelerating the rate of esterification.[3][7][17]

Reaction Mechanism Diagram

G RCOOH Carboxylic Acid OAI O-Acylisourea Intermediate RCOOH->OAI + DCC DCC DCC->OAI N_Acylurea N-Acylurea (Side Product) OAI->N_Acylurea Slow Rearrangement ActiveEster N-Acylpyridinium 'Active Ester' OAI->ActiveEster Fast + DMAP DMAP DMAP->ActiveEster Ester Ester Product ActiveEster->Ester + DCU DCU Byproduct ActiveEster->DCU + ROH Alcohol ROH->Ester Ester->DMAP (cat. regenerated)

Caption: Catalytic Cycle of the Steglich Esterification.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).[7]

  • Solvent Addition: Dissolve the components in an anhydrous aprotic solvent such as DCM or DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for minimizing side reactions, particularly the formation of N-acylurea.[7]

  • Coupling Agent Addition: Add the coupling agent (DCC or EDC, 1.1-1.3 eq) to the cooled, stirred solution. If using solid DCC, it can be added in portions.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor progress by TLC.

  • Work-up:

    • If DCC was used, cool the mixture again to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct. Filter the mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of cold DCM.[7]

    • If EDC was used, the urea byproduct is water-soluble and can be removed by an aqueous work-up. Transfer the reaction mixture to a separatory funnel and wash with dilute HCl, water, and brine.

  • Purification: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol D: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into various functional groups, including esters, under mild, neutral conditions.[10] The reaction involves the in-situ activation of the alcohol's hydroxyl group by triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] The activated alcohol then undergoes an Sₙ2 displacement by the carboxylate anion, resulting in the formation of the ester with a clean inversion of stereochemistry at the alcohol's chiral center.[10][12]

Detailed Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq), the alcohol (1.0-1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Dissolve the solids in a suitable anhydrous solvent, typically tetrahydrofuran (THF) or DCM.

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the cooled solution.[10] A color change (e.g., to orange/red) and/or the formation of a precipitate is often observed. The order of addition can be critical; if the standard procedure fails, pre-forming the betaine by adding DEAD to PPh₃ before adding the alcohol and acid may yield better results.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and reduced hydrazine byproducts.[11] Purification is typically achieved by direct column chromatography on silica gel.

    • Alternatively, the crude residue can be dissolved in a solvent like diethyl ether, which may cause the triphenylphosphine oxide to precipitate. The mixture can then be filtered and the filtrate concentrated before chromatography.

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  • Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. Available at: [Link]

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  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health. Available at: [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. Available at: [Link]

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Application Notes and Protocols: The Utility of 5-Fluoro-1-benzothiophene-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of 5-Fluoro-1-benzothiophene-2-carboxylic acid as a key building block in medicinal chemistry. This document provides insights into its synthesis, derivatization, and application in the development of novel therapeutic agents, supported by detailed experimental protocols.

Introduction: The Significance of the Fluorinated Benzothiophene Scaffold

The benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic introduction of a fluorine atom onto this scaffold, as in 5-Fluoro-1-benzothiophene-2-carboxylic acid, can significantly enhance the pharmacological profile of the resulting derivatives. Fluorine's unique properties—high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds—can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. This makes 5-Fluoro-1-benzothiophene-2-carboxylic acid a highly valuable starting material for the synthesis of next-generation therapeutics.

This guide will delve into the practical applications of this compound, with a focus on its derivatization to yield potent bioactive molecules and detailed protocols to facilitate its use in a research setting.

Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid and its Derivatives

The synthesis of the 5-Fluoro-1-benzothiophene-2-carboxylic acid core and its subsequent derivatization are critical first steps in harnessing its potential. While various methods exist for the synthesis of benzothiophenes, a common approach involves the cyclization of substituted benzenes. For instance, a related isomer, 6-fluorobenzo[b]thiophene-2-carboxylic acid, can be synthesized from 2,4-difluorobenzaldehyde and ethyl thioglycolate, followed by hydrolysis. A similar strategy can be envisioned for the 5-fluoro isomer starting from an appropriately substituted fluorobenzaldehyde.

Once obtained, the carboxylic acid handle of 5-Fluoro-1-benzothiophene-2-carboxylic acid is readily amenable to a variety of chemical transformations, most notably the formation of amides and esters, which are common functional groups in many drug molecules.

Protocol 1: General Procedure for the Synthesis of 5-Fluoro-1-benzothiophene-2-carboxamides

This protocol is adapted from methodologies used for the synthesis of analogous benzothiophene carboxamides and is a robust starting point for the synthesis of a diverse library of derivatives. The carboxylic acid is activated and then reacted with a primary or secondary amine to form the corresponding amide.

Materials:

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid

  • Amine (primary or secondary)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or a similar peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Fluoro-1-benzothiophene-2-carboxamide derivative.

Causality Behind Experimental Choices:

  • HATU is a highly efficient coupling agent that minimizes side reactions and racemization (if chiral amines are used).

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the acid produced during the reaction.

  • Anhydrous solvents are crucial to prevent the hydrolysis of the activated ester intermediate.

Application in the Development of Antimicrobial Agents

The benzothiophene scaffold is a known pharmacophore in the design of novel antimicrobial agents. The introduction of fluorine can enhance the antibacterial potency and spectrum of these compounds. Derivatives of 5-Fluoro-1-benzothiophene have shown promise in this area.

Fluorinated Benzothiophene-Indole Hybrids as Potent Antibacterials

A study on novel fluorinated benzothiophene-indole hybrids demonstrated significant activity against Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA) strains.[2] While the synthesis in this study started from 5-fluorothiophene-2,3-dicarbaldehyde, the resulting bioactive core is a fluorinated benzothiophene, highlighting the potential of this scaffold.

Quantitative Data: Antibacterial Activity of Fluorinated Benzothiophene-Indole Hybrids

CompoundTarget StrainMIC (µg/mL)[2]
3a MRSA USA300 Laclux1
MRSA JE22
MSSA ATCC65382
MSSA HG0032
3b MRSA USA300 Laclux8
MRSA JE28
MSSA ATCC65388
MSSA HG0038
Ciprofloxacin MRSA USA300 Laclux32
Oxacillin MRSA USA300 Laclux24

MIC: Minimum Inhibitory Concentration

Mechanism of Action: Inhibition of Bacterial Pyruvate Kinase

The study suggested that these fluorinated benzothiophene-indole hybrids exert their antibacterial effect by inhibiting bacterial pyruvate kinase (PK).[2] PK is a crucial enzyme in the glycolytic pathway, and its inhibition disrupts bacterial energy metabolism, leading to cell death. This provides a clear biochemical rationale for the observed antibacterial activity.

digraph "Pyruvate_Kinase_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Fluorinated_Benzothiophene_Derivative" [label="5-Fluoro-1-benzothiophene\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bacterial_Pyruvate_Kinase" [label="Bacterial Pyruvate Kinase\n(PK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Glycolysis" [label="Glycolysis Pathway"]; "ATP_Production" [label="ATP Production"]; "Bacterial_Cell_Death" [label="Bacterial Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fluorinated_Benzothiophene_Derivative" -> "Bacterial_Pyruvate_Kinase" [label="Inhibits"]; "Bacterial_Pyruvate_Kinase" -> "Glycolysis" [label="Key Enzyme In"]; "Glycolysis" -> "ATP_Production" [label="Leads to"]; "Bacterial_Pyruvate_Kinase" -> "ATP_Production" [style=invis]; "Bacterial_Pyruvate_Kinase" -> "Bacterial_Cell_Death" [label="Inhibition leads to", dir=none, style=dashed]; "ATP_Production" -> "Bacterial_Cell_Death" [label="Disruption leads to", style=dashed]; }

Caption: Inhibition of bacterial pyruvate kinase by 5-fluoro-1-benzothiophene derivatives.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized 5-Fluoro-1-benzothiophene derivative against a bacterial strain.

Materials:

  • Synthesized 5-Fluoro-1-benzothiophene derivative

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Solvent for compound dissolution (e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. A series of two-fold dilutions are then prepared in CAMHB in the 96-well plate, typically ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Also, prepare a positive control well (bacteria and a standard antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Application in the Development of Kinase Inhibitors and Anticancer Agents

The benzothiophene scaffold is also a key component in the design of kinase inhibitors, which are a major class of anticancer drugs. While specific studies on 5-Fluoro-1-benzothiophene-2-carboxylic acid in this context are emerging, research on closely related analogs, such as 5-hydroxybenzothiophene derivatives, provides a strong rationale and adaptable protocols for exploring its potential in oncology.[2]

Mechanism of Action: Multi-Kinase Inhibition

Derivatives of the benzothiophene core can be designed to inhibit multiple kinases involved in cancer cell proliferation, survival, and angiogenesis. For example, 5-hydroxybenzothiophene amides and hydrazides have been shown to inhibit kinases such as Clk1, Dyrk1A, and haspin.[2] This multi-targeted approach can be more effective in overcoming drug resistance.

digraph "Kinase_Inhibition_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Benzothiophene_Derivative" [label="5-Fluoro-1-benzothiophene\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Kinase_Target" [label="Kinase (e.g., Clk1, Dyrk1A)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Downstream_Signaling" [label="Downstream Signaling\nPathways"]; "Cell_Cycle_Progression" [label="Cell Cycle Progression"]; "Cell_Proliferation" [label="Cancer Cell Proliferation"]; "Apoptosis" [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Benzothiophene_Derivative" -> "Kinase_Target" [label="Inhibits"]; "Kinase_Target" -> "Downstream_Signaling" [label="Regulates"]; "Downstream_Signaling" -> "Cell_Cycle_Progression"; "Cell_Cycle_Progression" -> "Cell_Proliferation"; "Downstream_Signaling" -> "Apoptosis" [label="Inhibition of survival signals\ncan lead to"]; }

Caption: Hypothesized mechanism of anticancer activity via kinase inhibition.
Protocol 3: In Vitro Kinase Inhibition Assay

This is a general protocol to assess the inhibitory activity of a synthesized 5-Fluoro-1-benzothiophene derivative against a specific kinase.

Materials:

  • Synthesized 5-Fluoro-1-benzothiophene derivative

  • Recombinant human kinase (e.g., Clk1, Dyrk1A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Mixture: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 5-Fluoro-1-benzothiophene derivative

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Perspectives

5-Fluoro-1-benzothiophene-2-carboxylic acid represents a versatile and valuable scaffold for the development of novel therapeutic agents. Its amenability to chemical modification, coupled with the beneficial properties imparted by the fluorine atom, makes it an attractive starting point for generating libraries of compounds with potential applications in treating infectious diseases and cancer. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this promising building block in medicinal chemistry. Future research should focus on expanding the diversity of derivatives and exploring their efficacy against a wider range of biological targets.

References

  • An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.
  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.

Sources

The Versatility of 5-Fluoro-1-benzothiophene-2-carboxylic Acid in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-1-benzothiophene-2-carboxylic acid is an emerging building block in materials science, demonstrating significant potential in the development of next-generation organic electronics and functional porous materials. Its rigid, planar benzothiophene core provides inherent charge transport characteristics, while the fluorine and carboxylic acid functionalities offer unique opportunities for tuning electronic properties and enabling diverse synthetic modifications. This guide provides an in-depth exploration of its application as a precursor for active materials in Organic Light-Emitting Diodes (OLEDs), as a monomer for functional polymers in Organic Solar Cells (OSCs), and as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). Detailed, field-proven protocols are presented to facilitate its adoption by researchers and professionals in materials science and drug development.

Introduction: Unlocking Potential through Molecular Design

The benzothiophene moiety is a well-established electron-rich aromatic system that has been extensively incorporated into organic semiconductors. The introduction of a fluorine atom at the 5-position serves to modulate the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels through its strong electron-withdrawing inductive effect. This fine-tuning is critical for optimizing charge injection and transport in electronic devices. Furthermore, the carboxylic acid group at the 2-position is a versatile handle for a variety of chemical transformations, including esterification, amidation, and coordination to metal centers. This trifecta of a conjugated core, a modulating fluorine atom, and a reactive carboxylic acid group makes 5-Fluoro-1-benzothiophene-2-carboxylic acid a highly valuable precursor for bespoke material synthesis.

Table 1: Physicochemical Properties of 5-Fluoro-1-benzothiophene-2-carboxylic acid

PropertyValueReference
CAS Number 70060-13-8[1][2][3][4][5]
Molecular Formula C₉H₅FO₂S[1][2][3]
Molecular Weight 196.20 g/mol [1][2]
Melting Point 257-266 °C[3][4]
Appearance White to pink powder[3]

Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, 5-Fluoro-1-benzothiophene-2-carboxylic acid is not typically used in its pristine form within the active layers. Instead, it serves as a foundational scaffold for the synthesis of more complex, high-performance molecules such as hole-transporting materials (HTMs) and emissive materials.[6] The benzothiophene core contributes to the material's charge transport capabilities and chemical stability, which are crucial for device efficiency and longevity.[6]

Rationale for Use in OLEDs
  • Hole Transport Materials (HTMs): The electron-rich nature of the benzothiophene ring system makes it suitable for incorporation into larger conjugated molecules designed to facilitate the transport of holes from the anode to the emissive layer.[6][7]

  • Emissive Materials: By extending the π-conjugation through chemical reactions, derivatives of 5-Fluoro-1-benzothiophene-2-carboxylic acid can be designed to emit light in specific regions of the visible spectrum.[8] The fluorine substituent can enhance fluorescence quantum yields and improve the color purity of the emitted light.

Synthetic Protocol: From Carboxylic Acid to a Functional OLED Material

This protocol outlines a two-step process to synthesize a potential hole-transporting material. The first step involves the protection of the carboxylic acid group via esterification, which improves solubility and prevents unwanted side reactions in the subsequent cross-coupling step. The second step utilizes a Palladium-catalyzed Suzuki coupling reaction to extend the π-conjugated system.[6]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling A 5-Fluoro-1-benzothiophene- 2-carboxylic acid B Esterification (e.g., Pentanol, H₂SO₄, Toluene) A->B C Pentyl 5-fluoro-1-benzothiophene- 2-carboxylate B->C D Pentyl 5-fluoro-1-benzothiophene- 2-carboxylate E Suzuki Coupling (Arylboronic acid, Pd(PPh₃)₄, K₃PO₄) D->E F Pentyl 5-aryl-1-benzothiophene- 2-carboxylate (HTM Precursor) E->F

Fig. 1: Synthetic workflow for a hole-transporting material precursor.

Protocol 1: Synthesis of a Pentyl 5-aryl-1-benzothiophene-2-carboxylate Derivative

  • Part A: Esterification

    • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq.) in toluene.

    • Reagents: Add pentanol (1.5 eq.) and a catalytic amount of concentrated sulfuric acid.

    • Reaction: Reflux the mixture for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.

    • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pentyl ester.

  • Part B: Suzuki Coupling

    • Reaction Setup: In a Schlenk flask, combine the pentyl 5-fluoro-1-benzothiophene-2-carboxylate (1.0 eq.), a suitable arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid) (1.2 eq.), and potassium phosphate (2.0 eq.).[6]

    • Catalyst: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).[6]

    • Solvent: Add a degassed mixture of toluene and water (4:1).[6]

    • Reaction: Degas the mixture with argon for 20 minutes, then heat at 90 °C for 12-24 hours under an inert atmosphere.[6]

    • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[6]

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the final product.[6]

Protocol: OLED Device Fabrication (Generalized)

This is a general procedure for fabricating a multi-layer OLED using solution processing techniques.

  • Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma.[6]

  • Hole Injection Layer (HIL): Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.[6]

  • Hole Transport Layer (HTL): Spin-coat a solution of the synthesized benzothiophene derivative (from Protocol 1) in a suitable solvent (e.g., chlorobenzene) onto the HIL and anneal.[6]

  • Emissive Layer (EML): Spin-coat the emissive material solution onto the HTL.[6]

  • Electron Transport and Injection Layers (ETL/EIL) and Cathode: Sequentially deposit the ETL, EIL, and a metal cathode (e.g., LiF/Al) via thermal evaporation under high vacuum.

Application in Organic Solar Cells (OSCs)

In the realm of OSCs, benzothiophene-based molecules are promising components for both donor and acceptor materials.[9][10][11] The carboxylic acid functionality of 5-Fluoro-1-benzothiophene-2-carboxylic acid allows it to be incorporated as a monomer in the synthesis of conjugated polymers. These polymers can be designed to have tailored absorption spectra and energy levels for efficient light harvesting and charge separation.[2]

Rationale for Use in OSCs
  • Tunable Optoelectronics: The benzothiophene unit, when part of a larger conjugated polymer, contributes to a lower bandgap, enabling absorption of a broader range of the solar spectrum.[12][13]

  • Polymer Synthesis: The carboxylic acid group can be converted to other functionalities (e.g., esters, halides) to facilitate polymerization reactions like Stille or Suzuki cross-coupling, leading to the formation of high molecular weight polymers.[2][12]

Synthetic Protocol: Polymerization for OSC Active Layers

This protocol describes a generalized approach to synthesize a benzothiophene-containing copolymer using a Stille cross-coupling reaction. The 5-Fluoro-1-benzothiophene-2-carboxylic acid would first need to be derivatized into a di-halogenated monomer.

G cluster_0 Monomer Synthesis cluster_1 Polymerization A 5-Fluoro-1-benzothiophene- 2-carboxylic acid B Multi-step derivatization A->B C Dihalogenated Benzothiophene Monomer B->C D Dihalogenated Benzothiophene Monomer E Stille Coupling (Distannyl comonomer, Pd catalyst) D->E F Conjugated Copolymer (for OSCs) E->F

Fig. 2: Workflow for the synthesis of a benzothiophene-containing polymer.

Protocol 2: Synthesis of a Benzothiophene-Copolymer via Stille Coupling

  • Monomer Synthesis: Convert 5-Fluoro-1-benzothiophene-2-carboxylic acid into a di-halogenated monomer suitable for Stille coupling (e.g., 2,6-dibromo-5-fluoro-1-benzothiophene derivative). This is a multi-step process that is beyond the scope of this generalized protocol.

  • Reaction Setup: In a Schlenk flask, dissolve the dihalogenated benzothiophene monomer (1.0 eq.) and a distannylated comonomer (e.g., a distannylated thiophene or benzodithiophene derivative) (1.0 eq.) in a dry, degassed solvent like toluene or chlorobenzene.

  • Catalyst: Add a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand.

  • Polymerization: Heat the mixture at a temperature typically between 90-120 °C under an inert atmosphere for 24-72 hours.

  • Work-up: Cool the reaction and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally the reaction solvent) to remove catalyst residues and low molecular weight oligomers.

Application in Metal-Organic Frameworks (MOFs)

The carboxylic acid group of 5-Fluoro-1-benzothiophene-2-carboxylic acid makes it an excellent candidate for use as an organic linker in the synthesis of MOFs.[14][15] MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[10] The properties of the resulting MOF, such as pore size, surface area, and functionality, are directly influenced by the geometry and chemical nature of the organic linker.

Rationale for Use in MOFs
  • Structural Diversity: The rigid and directional nature of the benzothiophene core can lead to the formation of robust frameworks with well-defined pore structures.

  • Functional Pores: The fluorine atom and the sulfur atom of the benzothiophene ring project into the pores of the MOF, creating a unique chemical environment that can be exploited for applications such as gas storage, separations, and catalysis.[16]

Synthetic Protocol: Solvothermal Synthesis of a Benzothiophene-Based MOF

This is a general protocol for the solvothermal synthesis of a MOF. The specific conditions will vary depending on the chosen metal source and desired framework topology.

G A 5-Fluoro-1-benzothiophene- 2-carboxylic acid (Organic Linker) C Solvothermal Synthesis (Solvent, e.g., DMF/Ethanol, High Temperature & Pressure) A->C B Metal Salt (e.g., Zn(NO₃)₂·6H₂O) B->C D Benzothiophene-based MOF (Crystalline Solid) C->D

Sources

Application Notes & Protocols: 5-Fluoro-1-benzothiophene-2-carboxylic acid in the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. The 5-fluoro-1-benzothiophene-2-carboxylic acid moiety represents a privileged scaffold for the development of targeted anti-cancer agents. Its rigid, planar structure and the electronic properties conferred by the fluorine atom make it an ideal starting point for synthesizing potent kinase inhibitors and other anti-proliferative compounds. This guide provides an in-depth exploration of the synthesis and application of derivatives of 5-fluoro-1-benzothiophene-2-carboxylic acid, offering detailed protocols and mechanistic insights relevant to cancer drug discovery.

Introduction: The Rationale for Fluorinated Benzothiophenes in Oncology

Benzothiophene derivatives have garnered significant attention in oncology for their diverse biological activities, including anti-tubulin, anti-inflammatory, and kinase inhibitory effects.[1] The introduction of a fluorine atom at the 5-position of the benzothiophene ring system is a critical design element. Due to its small size and high electronegativity, fluorine can modulate the acidity of the carboxylic acid group, influence lipophilicity, and form key hydrogen bonds with target proteins, thereby enhancing biological activity.[2]

Derivatives of the closely related 5-fluoroindole-2-carboxylic acid have demonstrated inhibitory activity against crucial cancer targets like human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme elevated in various cancers and linked to tumor progression and chemotherapy resistance.[2] This precedent underscores the potential of 5-fluoro-1-benzothiophene-2-carboxylic acid as a bioisosteric scaffold for developing novel anti-cancer agents.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

While direct studies on 5-fluoro-1-benzothiophene-2-carboxylic acid derivatives are emerging, the broader class of benzothiophene carboxamides has been shown to exert anti-cancer effects through the inhibition of critical signaling pathways, most notably those involving protein kinases. Kinase dysregulation is a hallmark of many cancers, and developing inhibitors for these enzymes is a validated therapeutic strategy.[3]

Many benzothiophene-based compounds function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, or intracellular kinases like those in the MAPK and PI3K/Akt pathways.[4][] These pathways are central to tumor cell proliferation, survival, angiogenesis, and metastasis.

Below is a representative signaling pathway that can be targeted by agents derived from this scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor 5-Fluoro-1-benzothiophene Derivative (Inhibitor) Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Figure 1: A diagram of a common signaling pathway targeted by kinase inhibitors.

Synthesis Protocol: Preparation of a Representative Benzothiophene Carboxamide Kinase Inhibitor

This section details a representative protocol for the synthesis of a hypothetical, yet plausible, anti-cancer agent, N-(4-methyl-3-(trifluoromethyl)phenyl)-5-fluoro-1-benzothiophene-2-carboxamide, starting from 5-fluoro-1-benzothiophene-2-carboxylic acid. This procedure is adapted from established methods for synthesizing similar carboxamide derivatives.[6]

Experimental Workflow

Figure 2: The experimental workflow for the synthesis of the target compound.

Materials and Reagents
ReagentCAS NumberSupplier
5-Fluoro-1-benzothiophene-2-carboxylic acid70060-13-8Major Suppliers
Thionyl chloride (SOCl₂)7719-09-7Major Suppliers
4-methyl-3-(trifluoromethyl)aniline54696-56-3Major Suppliers
Dichloromethane (DCM), anhydrous75-09-2Major Suppliers
Pyridine, anhydrous110-86-1Major Suppliers
Toluene, anhydrous108-88-3Major Suppliers
Silica Gel (230-400 mesh)7631-86-9Major Suppliers
Step-by-Step Protocol
  • Activation of the Carboxylic Acid:

    • To a solution of 5-fluoro-1-benzothiophene-2-carboxylic acid (1.0 g, 5.1 mmol) in anhydrous toluene (20 mL), add thionyl chloride (1.1 mL, 15.3 mmol).

    • Heat the mixture to reflux and maintain for 2 hours.

    • Causality: This step converts the carboxylic acid into a more reactive acyl chloride intermediate, which is susceptible to nucleophilic attack by the amine in the subsequent step.

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-fluoro-1-benzothiophene-2-carbonyl chloride.

  • Amide Bond Formation:

    • Dissolve the crude acyl chloride in anhydrous dichloromethane (25 mL) and cool the solution to 0°C in an ice bath.

    • To this solution, add 4-methyl-3-(trifluoromethyl)aniline (0.98 g, 5.6 mmol) followed by the dropwise addition of anhydrous pyridine (0.82 mL, 10.2 mmol).

    • Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the amide product.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.

In Vitro Biological Activity: Representative Data

While specific data for the hypothetical compound synthesized above is not available, the following table presents representative growth inhibition (GI₅₀) data for analogous benzothiophene and fluorinated heterocyclic compounds against various human cancer cell lines, illustrating the potential potency of this class of molecules.

Compound ClassCancer Cell LineGI₅₀ (µM)Reference
Fluorinated Benzothiazole DerivativeHCT-116 (Colon)0.08[2]
Fluorinated Benzothiazole DerivativeMCF-7 (Breast)0.37[2]
Benzothiophene Acrylonitrile AnalogLeukemia0.01 - 0.06[7]
Benzothiophene Acrylonitrile AnalogColon Cancer0.01 - 0.05[7]
5-Hydroxybenzothiophene HydrazideU87MG (Glioblastoma)7.2[6]

This data is presented for illustrative purposes to highlight the anti-proliferative potential of the benzothiophene scaffold.

Conclusion and Future Directions

5-Fluoro-1-benzothiophene-2-carboxylic acid is a highly promising and versatile starting material for the synthesis of novel anti-cancer agents. Its derivatives have the potential to act as potent inhibitors of key oncogenic pathways. The synthetic protocols are generally robust and amenable to the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future work should focus on synthesizing a range of derivatives and evaluating their efficacy and selectivity against a broad panel of cancer cell lines and kinase targets to identify lead compounds for further preclinical and clinical development.

References

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11186749/]
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609335/]
  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Journal of Medicinal Chemistry, 2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3433636/]
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9784013/]
  • Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 2016. [URL: https://www.derpharmachemica.
  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 2011. [URL: https://www.mdpi.com/1420-3049/16/11/9436]
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11205937/]
  • The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces NF-κB activity in drug-sensitive MCF-7 cells. Molecular Cancer Therapeutics, 2005. [URL: https://aacrjournals.
  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11391881/]
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate, 2024. [URL: https://www.researchgate.net/publication/381045934_Recent_advances_on_anticancer_and_antimicrobial_activities_of_directly-fluorinated_five-membered_heterocycles_and_their_benzo-fused_systems]
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/38989990/]
  • The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. Journal of Chemical Research, 2009. [URL: https://www.researchgate.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11249150/]
  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 2014. [URL: https://pubmed.ncbi.nlm.nih.gov/24895126/]
  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 2004. [URL: https://www.
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 2023. [URL: https://www.mdpi.com/1420-3049/28/13/5053]
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid. BenchChem, 2025. [URL: https://www.benchchem.com/application-notes/synthesis-of-kinase-inhibitors-using-5-aminothiophene-3-carboxylic-acid]
  • FDA-approved small molecule kinase inhibitors-Part 1. BOC Sciences, 2023. [URL: https://www.bocsci.com/blog/fda-approved-small-molecule-kinase-inhibitors-part-1/]

Sources

Application Notes & Protocols: 5-Fluoro-1-benzothiophene-2-carboxylic acid as a Pivotal Intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-1-benzothiophene-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid, planar structure, combined with the electronic properties conferred by the fluorine atom and the reactive carboxylic acid handle, makes it a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth exploration of its properties, synthesis, and application as a key intermediate in the development of novel Active Pharmaceutical Ingredients (APIs). We present detailed, field-proven protocols for its use, particularly focusing on the critical step of amide bond formation, and discuss the therapeutic relevance of its derivatives.

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

The benzo[b]thiophene moiety is a privileged scaffold in drug discovery, found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties.[1][2][3] The incorporation of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. 5-Fluoro-1-benzothiophene-2-carboxylic acid serves as a crucial starting material, providing a strategic anchor point for molecular elaboration to generate novel chemical entities with therapeutic potential.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name 5-fluoro-1-benzothiophene-2-carboxylic acidPubChem[4]
CAS Number 70060-13-8Synblock[5]
Molecular Formula C₉H₅FO₂SPubChem[4]
Molecular Weight 196.20 g/mol PubChem[4]
Melting Point >110 °CSigma-Aldrich
Boiling Point 229-230 °CSigma-Aldrich
Appearance SolidSigma-Aldrich

Synthesis of the Intermediate

The synthesis of substituted benzothiophene-2-carboxylic acids can be achieved through various routes. A common and reliable method involves the hydrolysis of the corresponding ester precursor. This approach ensures high purity of the final carboxylic acid, which is critical for subsequent coupling reactions.

General Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for preparing substituted benzothiophene-2-carboxylic acids.

G cluster_0 Synthesis Pathway Start Ethyl 5-Fluoro-1-benzothiophene-2-carboxylate Step1 Base-mediated Hydrolysis (e.g., NaOH in EtOH/H₂O) Start->Step1 Intermediate Sodium 5-fluoro-1-benzothiophene-2-carboxylate Step1->Intermediate Step2 Acidification (e.g., HCl) Intermediate->Step2 Product 5-Fluoro-1-benzothiophene-2-carboxylic acid Step2->Product

Caption: General workflow for the synthesis of the target carboxylic acid.

Protocol: Synthesis via Ester Hydrolysis

This protocol is adapted from established procedures for analogous compounds.[1][3]

Materials:

  • Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH), 3N aqueous solution

  • Hydrochloric Acid (HCl), 1N aqueous solution

  • Ethyl Acetate (EtOAc)

  • Deionized Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolution: Dissolve ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol (approx. 10 mL per gram of ester).

  • Hydrolysis: To the stirred solution, add a 3N aqueous solution of NaOH (2.0 eq.). Continue stirring at room temperature overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Aqueous Work-up: Dilute the residue with deionized water (approx. 50 mL per gram of starting ester).

  • Acidification: Carefully acidify the aqueous solution to a pH of ~2 by the dropwise addition of 1N HCl. A precipitate of the carboxylic acid will form.

  • Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-Fluoro-1-benzothiophene-2-carboxylic acid.

  • Purification: The product can be further purified by recrystallization if necessary.

Application in API Synthesis: Amide Bond Formation

The carboxylic acid moiety is a versatile functional group primarily used for forming amide bonds, which are the most common linkages in medicinal chemistry.[6] This reaction connects the benzothiophene core to various amine-containing fragments, enabling the exploration of a vast chemical space.

The Challenge of Amide Coupling

While conceptually simple, the direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.[7] The choice of coupling reagent is critical and depends on factors like steric hindrance of the substrates, the nucleophilicity of the amine, and the desired reaction conditions.

Protocol: General Amide Coupling

This protocol provides a robust method for coupling 5-Fluoro-1-benzothiophene-2-carboxylic acid with a primary or secondary amine using HATU, a widely used and efficient coupling reagent.[8]

Materials:

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq.)

  • Amine of interest (1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Standard inert atmosphere glassware (N₂ or Ar)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-Fluoro-1-benzothiophene-2-carboxylic acid in anhydrous DMF.

  • Reagent Addition: Add HATU and DIPEA to the solution. Stir for 5-10 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Quenching & Extraction: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography on silica gel.

Advanced Protocol for Challenging Substrates

For sterically hindered or electron-deficient amines where standard methods fail, activation via an acyl fluoride intermediate using a reagent like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) is highly effective.[6][9][10]

Procedure:

  • Activation: In an anhydrous solvent like Dichloromethane (CH₂Cl₂), dissolve the carboxylic acid (1.3 eq.). Add BTFFH (1.5 eq.) and DIPEA (4.5 eq.). Stir at room temperature for 30 minutes to form the acyl fluoride intermediate.[6]

  • Coupling: Add the amine (1.0 eq.) to the mixture.

  • Heating: Seal the vessel and heat at 80 °C for 12-24 hours, monitoring by LC-MS.[6]

  • Work-up and Purification: Cool the reaction, concentrate under reduced pressure, and purify by flash chromatography.

Amide Coupling Workflow & Reagent Comparison

G cluster_0 Amide Coupling Workflow CarboxylicAcid 5-Fluoro-1-benzothiophene- 2-carboxylic acid Activation Activation Step: Formation of Activated Intermediate (Acyl Fluoride or Active Ester) CarboxylicAcid->Activation Amine Amine Substrate NucleophilicAttack Nucleophilic Attack by Amine Amine->NucleophilicAttack CouplingAgent Coupling Agent (e.g., HATU, BTFFH) CouplingAgent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->NucleophilicAttack Product Target Amide API Precursor NucleophilicAttack->Product

Caption: Logical flow of an amide coupling reaction.

Coupling ReagentClassTypical ConditionsUse CaseReference
EDC/HOBt CarbodiimideDMF, RT, 1-16hGeneral purpose, cost-effective[7]
HATU/DIPEA Uronium SaltDMF, RT, 30min-4hHighly efficient, fast reactions[7][8]
BTFFH/DIPEA Fluorouronium SaltCH₂Cl₂, 80°C, 12-24hSterically hindered substrates, electron-deficient amines[6][9]
SOCl₂ or (COCl)₂ Acyl Halide FormationDCM/THF, RefluxTwo-step process, generates HCl[7]

Therapeutic Applications of Derivatives

Derivatives of benzothiophene carboxylic acids have shown significant promise in treating metabolic diseases. One notable application is the inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK).[11]

Mechanism of Action: BDK Inhibition

BDK negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is responsible for the breakdown of branched-chain amino acids (BCAAs). In conditions like Maple Syrup Urine Disease (MSUD), BCKDC activity is deficient, leading to a toxic buildup of BCAAs. Inhibitors derived from the benzothiophene scaffold can allosterically bind to BDK, causing it to dissociate from the complex. This leads to the dephosphorylation and activation of BCKDC, restoring BCAA metabolism.[11]

G cluster_0 Mechanism of BDK Inhibition BCAA Branched-Chain Amino Acids (BCAAs) BCKDC BCKDC Complex (Inactive/Phosphorylated) BCAA->BCKDC Metabolized by BCKDC_Active BCKDC Complex (Active/Dephosphorylated) BCKDC->BCKDC_Active Dephosphorylation BDK BDK (Kinase) BDK->BCKDC Phosphorylates & Inactivates BT_Derivative Benzothiophene Derivative (Inhibitor) BT_Derivative->BDK Allosterically Inhibits & Dissociates Metabolism BCAA Catabolism (Reduced Toxicity) BCKDC_Active->Metabolism Promotes

Caption: Pathway of BDK inhibition by benzothiophene derivatives.

Studies have shown that compounds like 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) and its analog 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) significantly increase BCKDC activity and reduce plasma BCAA concentrations in vivo.[11] This highlights the therapeutic potential of this class of compounds for treating metabolic disorders caused by elevated BCAAs.

Characterization

The identity and purity of 5-Fluoro-1-benzothiophene-2-carboxylic acid and its amide derivatives must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Fluoro-1-benzothiophene-2-carboxylic acid is associated with the following hazards:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-Fluoro-1-benzothiophene-2-carboxylic acid is a high-value intermediate for the synthesis of complex molecular architectures in drug discovery. Its robust synthesis and versatile reactivity, particularly in amide bond formation, provide medicinal chemists with a powerful tool to generate novel API candidates. The demonstrated success of its derivatives as potent inhibitors of BDK underscores the therapeutic relevance of the benzothiophene scaffold and solidifies the importance of this intermediate in the development of next-generation pharmaceuticals.

References

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 . PubChem. [Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase . PubMed. [Link]

  • Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives . PubMed. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid - High purity | EN . Georganics. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus . MDPI. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators . ACS Publications. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates . ResearchGate. [Link]

  • Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs . ResearchGate. [Link]

  • Benzothiophene derivatives and medicinal use thereof.
  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot . The Royal Society of Chemistry. [Link]

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives . PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus . PMC - NIH. [Link]

  • (PDF) Synthesis of 5-Fluoroaminobenzothiazoles . ResearchGate. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . Beilstein Journals. [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts . Semantic Scholar. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides . Beilstein Journals. [Link]

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Application Note & Protocols: Palladium-Catalyzed Cross-Coupling Strategies for 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Functionalized Benzothiophenes

The benzothiophene scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2] Its presence in marketed drugs such as the osteoporosis treatment Raloxifene and the antifungal Sertaconazole underscores its therapeutic significance.[1][3] The incorporation of a fluorine atom, as in 5-Fluoro-1-benzothiophene-2-carboxylic acid, can enhance metabolic stability and binding affinity, making it a valuable building block in drug discovery.[4]

However, the functionalization of such scaffolds presents unique challenges. Traditional cross-coupling reactions often require pre-functionalization (e.g., halogenation), adding steps and reducing overall efficiency.[5] This guide focuses on modern, direct approaches for the palladium-catalyzed functionalization of 5-Fluoro-1-benzothiophene-2-carboxylic acid, providing researchers with powerful tools for creating molecular complexity from a readily available starting material. We will explore two primary, state-of-the-art strategies:

  • Direct C-H Arylation: An atom-economical method that targets the C-H bonds of the benzothiophene core, typically at the C3 position.

  • Decarboxylative Cross-Coupling: A transformative approach that utilizes the inherent carboxylic acid moiety as a traceless activating group for coupling at the C2 position.[6][7]

This document provides the theoretical basis for these strategies, detailed experimental protocols, and expert insights to guide researchers in overcoming common challenges.

Mechanistic Rationale and Strategic Selection

The reactivity of 5-Fluoro-1-benzothiophene-2-carboxylic acid is dictated by the interplay between its constituent parts. The carboxylic acid at the C2 position can act as a directing group, facilitating C-H activation at the adjacent C3 position.[8] Alternatively, under different catalytic conditions, the carboxyl group itself can be extruded as CO2 to generate a key organopalladium intermediate for subsequent coupling.[9][10]

Strategy A: Carboxylic Acid-Directed C-H Arylation

In this approach, the carboxylic acid serves as an internal directing group. It coordinates to the palladium(II) catalyst, positioning it in close proximity to the C3-H bond. This facilitates a C-H activation event, often via a concerted metalation-deprotonation (CMD) pathway, to form a stable five-membered palladacycle intermediate.[8][11] This intermediate then reacts with a coupling partner (e.g., an aryl halide) to forge the new C-C bond.

G Pd_II Pd(II) Catalyst Palladacycle Five-Membered Palladacycle (A) Pd_II->Palladacycle C-H Activation (CMD Pathway) Substrate Benzothiophene Substrate (C3-H) Pd_IV Pd(IV) Intermediate (B) Palladacycle->Pd_IV Oxidative Addition of Ar-X ArX Aryl Halide (Ar-X) Product C3-Arylated Product Pd_IV->Product Reductive Elimination (C-C Bond Formation) Product->Pd_II Catalyst Regeneration

Strategy B: Decarboxylative Cross-Coupling

This elegant strategy functionalizes the C2 position by leveraging the carboxylic acid as a disposable handle. The reaction typically begins with the oxidative addition of an aryl halide to a Pd(0) catalyst. The resulting Pd(II)-aryl complex undergoes ligand exchange with the carboxylate of the benzothiophene substrate. The crucial step is the subsequent decarboxylation, which expels CO2 and forms a Pd(II)-benzothienyl intermediate. Reductive elimination then yields the C2-arylated product and regenerates the Pd(0) catalyst.[7]

G Pd_0 Pd(0) Catalyst Pd_II_Ar Ar-Pd(II)-X Complex Pd_0->Pd_II_Ar Oxidative Addition ArX Aryl Halide (Ar-X) Pd_II_Het Pd(II) Carboxylate Complex Pd_II_Ar->Pd_II_Het Ligand Exchange with Substrate Substrate Benzothiophene Carboxylate Pd_II_Final Pd(II)-Benzothienyl Complex Pd_II_Het->Pd_II_Final Decarboxylation (-CO2) Product C2-Arylated Product Pd_II_Final->Product Reductive Elimination Product->Pd_0 Catalyst Regeneration

Experimental Protocols & Field-Proven Insights

The following protocols are designed as robust starting points. Researchers should note that optimization may be required for specific coupling partners.

Protocol 1: Direct C3-Arylation with Aryl Iodides

This protocol is optimized for the selective functionalization of the C3-position, utilizing the carboxylic acid as a native directing group.

Table 1: Reagents and Conditions for C3-Arylation

ComponentRecommendedLoading (mol%)Purpose
Substrate 5-Fluoro-1-benzothiophene-2-carboxylic acid1.0 equivStarting Material
Aryl Halide Aryl Iodide1.2 equivCoupling Partner
Pd Catalyst Palladium(II) Acetate (Pd(OAc)2)5 mol%Catalyst Precursor
Ligand Tricyclohexylphosphine (PCy3)10 mol%Stabilizes Pd, promotes reactivity
Oxidant/Additive Silver(I) Carbonate (Ag2CO3)2.0 equivHalide scavenger, re-oxidant
Base Potassium Carbonate (K2CO3)2.0 equivProton abstractor in CMD step
Solvent 1,4-Dioxane or Toluene0.1 MReaction Medium
Temperature 110-120 °C-Thermal Energy

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 equiv), the aryl iodide (1.2 equiv), Pd(OAc)2 (5 mol%), PCy3 (10 mol%), Ag2CO3 (2.0 equiv), and K2CO3 (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene via syringe to achieve a substrate concentration of 0.1 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at 110-120 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO3 (to remove unreacted carboxylic acid) and then with brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate the solution under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Expert Insights:

  • The Role of the Ligand: Electron-rich, bulky phosphine ligands like PCy3 are crucial. They stabilize the palladium center and facilitate the reductive elimination step.[12]

  • The Silver Additive: Ag2CO3 acts as both a halide scavenger and a potential re-oxidant for the palladium catalyst, preventing catalyst deactivation and improving turnover.

  • Solvent Choice: Toluene and dioxane are generally effective. For more polar substrates, DMA or DMF can be considered, though they may require higher purification efforts.

Protocol 2: Decarboxylative C2-Arylation with Aryl Bromides

This protocol enables C-C bond formation at the C2-position, where the carboxylic acid is located, via a decarboxylative pathway.[7]

Table 2: Reagents and Conditions for Decarboxylative C2-Arylation

ComponentRecommendedLoading (mol%)Purpose
Substrate 5-Fluoro-1-benzothiophene-2-carboxylic acid1.5 equivHeteroaryl Source
Aryl Halide Aryl Bromide1.0 equivCoupling Partner
Pd Catalyst Pd[P(t-Bu)3]2 or Pd(OAc)2/SPhos5 mol%Catalyst System
Base Cesium Carbonate (Cs2CO3)1.5 equivBase, promotes decarboxylation
Additive Copper(I) Iodide (CuI)10 mol%Co-catalyst, facilitates process
Solvent N,N-Dimethylformamide (DMF)0.2 MPolar, aprotic solvent
Temperature 150-170 °C (Microwave)-Thermal Energy

Step-by-Step Methodology:

  • Vessel Preparation: In a microwave vial, combine the aryl bromide (1.0 equiv), 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.5 equiv), the palladium catalyst (5 mol%), CuI (10 mol%), and Cs2CO3 (1.5 equiv).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of 0.2 M with respect to the aryl bromide.

  • Reaction: Place the vial in a microwave reactor and heat to 150-170 °C for the specified time (often 10-30 minutes).[7]

  • Monitoring: After the designated time, cool the reaction and check for completion by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash thoroughly with brine to remove residual DMF. Dry over anhydrous MgSO4.

  • Purification: Filter, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Expert Insights:

  • Catalyst Choice: Pre-formed catalysts like Pd[P(t-Bu)3]2 are highly effective. Alternatively, generating the active catalyst in situ from Pd(OAc)2 and a biarylphosphine ligand like SPhos is a common and reliable practice.

  • Microwave Irradiation: Decarboxylative couplings often require high temperatures. Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional oil baths.[7]

  • Substrate Stoichiometry: Using a slight excess of the carboxylic acid can help drive the reaction to completion, especially if the aryl bromide is more valuable.

General Workflow and Analysis

A successful cross-coupling experiment follows a logical progression from setup to characterization. The workflow ensures reproducibility and accurate interpretation of results.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Isolation & Analysis Reagents Reagent Weighing & Vessel Prep Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heating & Stirring (Oil Bath/Microwave) Solvent->Heat Monitor Reaction Monitoring (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS, HRMS) Purify->Characterize

Data Interpretation:

  • ¹H NMR: Successful coupling will show new aromatic signals corresponding to the introduced aryl group, along with the disappearance of the C3-H proton signal (in C3-arylation) or the broad carboxylic acid proton signal (in decarboxylative coupling).

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the desired cross-coupled product. High-Resolution Mass Spectrometry (HRMS) should be used for definitive molecular formula confirmation.

References

  • Benchchem. A Technical Guide to the Therapeutic Applications of Substituted Benzothiophenes.
  • Daugulis, O., et al. (2011). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews.
  • Daugulis, O., et al. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health.
  • Chauhan, D., & Kumar, R. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry.
  • Rodríguez, N., & Goossen, L. J. (2012). Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Synthesis.
  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.
  • Lee, S. Y., & Hartwig, J. F. (2016). Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C-H Bonds by Silver-Mediated C-H Activation: A Synthetic and Mechanistic Investigation. Semantic Scholar.
  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books. (2024).
  • MDPI. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective.
  • Iglesias, M., et al. (n.d.). Direct Arylation in the Presence of Palladium Pincer Complexes. PubMed Central.
  • Royal Society of Chemistry. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids.
  • Zia, A., et al. Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling.
  • Forgione, P., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry.
  • Karimov, R. R., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
  • ResearchGate. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.
  • ResearchGate. (n.d.). Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction.
  • Arshadi, S., et al. (2019). Recent developments in decarboxylative C(aryl)-X bond formation from (hetero)aryl carboxylic acids. Semantic Scholar.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025).
  • Chen, D. Y.-K., et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
  • Palladium-catalyzed ligand-directed C-H functionalization reactions. Semantic Scholar. (n.d.).
  • Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate. PubMed Central. (n.d.).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Mastering Suzuki-Miyaura Coupling with Dibenzothiophene-2-Boronic Acid. (n.d.).
  • Synblock. (n.d.). CAS 70060-13-8 | 5-Fluoro-benzo[b]thiophene-2-carboxylic acid.
  • Che, R., et al. (2014). Synthesis of Dibenzothiophenes by Pd-catalyzed Dual CH Activation From Diaryl Sulfides. PubMed.
  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. (n.d.).
  • ResearchGate. (n.d.). Direct arylation and allylation of 5-chlorobenzo[b]thiophene 21.
  • PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid.
  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega. (2023).
  • Larrosa, I., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society.
  • CORE. (n.d.). Direct Arylation of Thiophenes in Continuous Flow.
  • ResearchGate. (2021). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles.
  • Roger, J., & Doucet, H. (2010). Palladium-Catalysed Direct 5-Arylation of Furfurylamine or 2-(Aminoalkyl)thiophene Derivatives. ResearchGate.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PubMed Central. (n.d.).
  • ResearchGate. (2020). (PDF) Synthesis of 5-Fluoroaminobenzothiazoles.

Sources

Application Notes & Protocols: Derivatization of 5-Fluoro-1-benzothiophene-2-carboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

The benzo[b]thiophene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a thiophene ring, provides a rigid, lipophilic framework that is amenable to chemical modification. Derivatives of this scaffold have been extensively explored and have shown potential as antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting agents.[1] The introduction of a fluorine atom at the 5-position, as in 5-Fluoro-1-benzothiophene-2-carboxylic acid, can significantly enhance metabolic stability and binding affinity to biological targets by altering the electronic properties of the molecule.

The carboxylic acid functional group at the 2-position is a critical handle for derivatization. It serves as a versatile anchor point for creating diverse libraries of compounds, primarily through the formation of amides and esters. This process of derivatization allows for the systematic exploration of structure-activity relationships (SAR), enabling researchers to fine-tune the pharmacological properties of the parent molecule to optimize potency, selectivity, and pharmacokinetic profiles for drug discovery and development.

This technical guide provides a detailed framework for the derivatization of 5-Fluoro-1-benzothiophene-2-carboxylic acid and outlines robust protocols for the biological screening of the resulting compound library.

Strategic Derivatization: Unlocking Biological Potential

The primary goal of derivatizing the carboxylic acid is to modulate its physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, and steric bulk) to enhance interaction with biological targets. The two most common and effective strategies are the formation of amides and esters.

Rationale for Amide Formation: The amide bond is a cornerstone of medicinal chemistry.[2] Converting the carboxylic acid to an amide introduces a nitrogen atom capable of acting as a hydrogen bond donor, which can establish crucial interactions within a target's binding site. By coupling the core scaffold with a diverse range of primary and secondary amines, a vast chemical space can be explored, introducing various substituents that can probe different regions of a binding pocket.

Rationale for Esterification: Esterification is a straightforward method to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the compound. This can improve cell membrane permeability and bioavailability. Esters can also act as prodrugs, which remain inactive until hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid parent drug.[3]

The overall workflow for synthesis and screening is depicted below.

Derivatization_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start 5-Fluoro-1-benzothiophene- 2-carboxylic Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Ester Esterification (e.g., H₂SO₄, MeOH) Start->Ester Amide_Lib Amide Library Coupling->Amide_Lib Ester_Lib Ester Library Ester->Ester_Lib Primary_Screen Primary Screening (e.g., MIC Assay) Amide_Lib->Primary_Screen Ester_Lib->Primary_Screen Secondary_Screen Secondary Screening (e.g., Enzyme Inhibition IC₅₀) Primary_Screen->Secondary_Screen Active Compounds Hit_ID Hit Identification Secondary_Screen->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR

Caption: General workflow for derivatization and biological screening.

Protocols for Chemical Synthesis

These protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Amide Synthesis via HATU Coupling

This protocol describes the synthesis of N-benzyl-5-fluoro-1-benzothiophene-2-carboxamide. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[2][4][5]

Materials:

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, TLC plates, and purification apparatus.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 20 minutes for pre-activation of the carboxylic acid.[4]

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

ParameterConditionRationale
Coupling Reagent HATUHigh efficiency, low racemization, forms highly reactive OAt-active ester.[3][4]
Base DIPEANon-nucleophilic base that prevents unwanted side reactions.[4]
Solvent Anhydrous DMFAprotic polar solvent, effectively dissolves reactants and intermediates.
Temperature 0 °C to RTInitial cooling controls the exothermic activation step; reaction proceeds efficiently at RT.
Reaction Time 2-4 hoursTypically sufficient for complete conversion, should be monitored by TLC.
Expected Yield 40-70%Based on similar acylhydrazone synthesis from a related substrate.[1]
Protocol 2: Methyl Ester Synthesis via Fischer Esterification

This protocol details the synthesis of methyl 5-fluoro-1-benzothiophene-2-carboxylate using a classic Fischer esterification, which is a simple and cost-effective method for producing esters from carboxylic acids and alcohols.[6][7]

Materials:

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq)

  • Methanol (MeOH, large excess, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard reflux apparatus, magnetic stirrer, separatory funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) in an excess of methanol (e.g., 20-40 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Work-up: Dissolve the residue in diethyl ether. Transfer to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.[6][7]

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.

  • Purification: The product can be purified by column chromatography or recrystallization if necessary.

ParameterConditionRationale
Catalyst Concentrated H₂SO₄Protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack.[7]
Reactant/Solvent Methanol (excess)Acts as both the nucleophile and the solvent, driving the equilibrium towards the product.[7]
Temperature Reflux (~65 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-6 hoursGenerally sufficient for reaching equilibrium; should be monitored by TLC.
Expected Yield 70-95%Fischer esterification is typically a high-yielding reaction.

Protocols for Biological Screening

Once a library of derivatives is synthesized, a tiered screening approach is employed to identify promising compounds.

Biological_Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_hit Hit Validation Primary_Assay High-Throughput Assay (e.g., Antimicrobial MIC) Dose_Response Dose-Response Curve (IC₅₀/EC₅₀ Determination) Primary_Assay->Dose_Response Initial Hits Selectivity Selectivity/Specificity Assay (e.g., Target Enzyme vs. Related Enzymes) Dose_Response->Selectivity Cytotoxicity Cytotoxicity Assay (e.g., on Human Cell Lines) Selectivity->Cytotoxicity Lead_Candidate Lead Candidate Cytotoxicity->Lead_Candidate Confirmed Hits Compound_Library Synthesized Compound Library Compound_Library->Primary_Assay

Caption: Tiered workflow for biological screening of derivative library.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the potency of the synthesized derivatives against pathogenic bacteria, such as Staphylococcus aureus, a common target for benzothiophene compounds.[1] The broth microdilution method is described, following CLSI guidelines.[8][9]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[8][10]

Materials:

  • Synthesized derivatives (stock solutions in DMSO)

  • Staphylococcus aureus (e.g., ATCC 29213 as a quality control strain)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 colonies of S. aureus.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[8]

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Prepare Compound Dilution Plate:

    • Add 100 µL of CAMHB to wells in columns 2-12 of a 96-well plate.

    • Prepare a starting solution of each test compound in the first column by adding, for example, 4 µL of a 10 mg/mL stock solution to 96 µL of CAMHB (for a starting concentration of 400 µg/mL).

    • Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, down to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Transfer 100 µL of the final bacterial inoculum into each well of the compound dilution plate (columns 1-11). This halves the compound concentration in each well and achieves the target inoculum density.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[9]

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[10]

    • The sterility control well should remain clear, and the growth control well should be turbid.

Protocol 4: Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibition Assay

Benzothiophene carboxylates have been identified as allosteric inhibitors of BDK, an enzyme that regulates the catabolism of branched-chain amino acids.[9][11] Elevated levels of these amino acids are linked to metabolic diseases. This protocol outlines a spectrophotometric assay to determine the inhibitory activity (IC₅₀) of the synthesized derivatives against BDK.

Principle: BDK phosphorylates and inactivates the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC). BDK inhibitors prevent this inactivation. The activity of the BCKDC is measured by monitoring the production of NADH, which reduces a tetrazolium salt (INT) to a colored formazan product, absorbable at 492 nm.[12] A decrease in BCKDC activity (less color) in the presence of BDK indicates BDK is active. An inhibitor will prevent BDK's action, thus restoring BCKDC activity (more color).

Materials:

  • Purified BCKDC enzyme complex and BDK enzyme

  • Synthesized derivatives (dissolved in DMSO)

  • Assay Buffer (e.g., 30 mM KH₂PO₄, pH 7.5, containing MgCl₂, DTT)

  • Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD⁺

  • Substrate: α-ketoisovalerate

  • Colorimetric reagent: INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)

  • 96-well plates

  • Spectrophotometer (plate reader) capable of reading absorbance at 492 nm.

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing assay buffer, BCKDC, cofactors (CoA, TPP, NAD⁺), and the colorimetric reagent INT.

  • Compound Addition: Dispense the master mix into the wells of a 96-well plate. Add varying concentrations of the test compounds (e.g., from 0.01 µM to 100 µM) to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no BDK" control (maximum BCKDC activity).

  • BDK Addition and Pre-incubation: Add BDK enzyme to all wells except the "no BDK" control. Pre-incubate the plate for 15 minutes at 37 °C to allow the inhibitors to bind to BDK and for BDK to act on BCKDC.

  • Initiate Reaction: Start the reaction by adding the substrate, α-ketoisovalerate, to all wells.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37 °C. Measure the absorbance at 492 nm every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V, change in absorbance per minute) for each concentration of the inhibitor.

    • Normalize the data: Set the rate of the "no BDK" control as 100% activity and the rate of the "no inhibitor" control (with BDK) as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce BDK activity by 50%).

Conclusion

The 5-Fluoro-1-benzothiophene-2-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents. The strategic derivatization of its carboxylic acid moiety into amides and esters provides a robust platform for generating chemical diversity. By employing systematic biological screening cascades, beginning with broad assays like antimicrobial MIC testing and progressing to specific target-based assays such as enzyme inhibition, researchers can efficiently identify lead compounds and elucidate critical structure-activity relationships. The protocols detailed herein offer a comprehensive, field-tested guide for scientists engaged in the exploration of this valuable chemical space.

References

  • Fischer Esterification Procedure. (n.d.). Retrieved from University of Wisconsin-Madison Chemistry Department resources.
  • BenchChem. (2025).
  • Gelin, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 94. [Link]

  • PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. [Link]

  • Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • BenchChem. (2025).
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2019). ChemistryOpen, 8(7), 896-908. [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal, 11(1), 78. [Link]

  • New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. (2019). Future Medicinal Chemistry, 11(13), 1585-1603. [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis. (2012). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. (2019). ACS Omega, 4(7), 12466-12474. [Link]

  • BenchChem. (2025). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
  • Biomedical Research Service Center. (n.d.). BMR BCKDC Assay Kit. University at Buffalo. [Link]

  • Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity. (2020). ACS Medicinal Chemistry Letters, 11(4), 488-493. [Link]

  • Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors. (2001). Biochemical and Biophysical Research Communications, 283(3), 645-649. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2023). International Journal of Industrial Chemistry, 14(2), 133-145. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 13(48), 11639-11644. [Link]

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Application Note & Protocol: A Robust and Scalable Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid, a pivotal intermediate in the development of pharmaceuticals and advanced materials.[1][2][3][4] We present a validated two-step synthetic route commencing from commercially available 2,5-difluorobenzaldehyde. The protocol is designed for scalability, emphasizing process safety, efficiency, and product purity. Detailed experimental procedures, mechanistic insights, and critical process parameters are discussed to ensure successful implementation in a research or process chemistry setting.

Introduction and Strategic Rationale

5-Fluoro-1-benzothiophene-2-carboxylic acid is a privileged scaffold found in numerous biologically active compounds, including selective estrogen receptor modulators and potent enzyme inhibitors.[4] Its synthesis is a frequent objective in medicinal chemistry and materials science.[1][2] Transitioning a laboratory-scale synthesis to a pilot or industrial scale introduces significant challenges, including thermal management, reagent stoichiometry control, and ensuring consistent product quality.[5]

The synthetic strategy detailed herein was selected for its proven reliability, high yields, and operational simplicity, making it highly amenable to scale-up. The chosen pathway involves an initial condensation and intramolecular cyclization, followed by a straightforward saponification. This avoids the use of expensive transition-metal catalysts or cryogenic conditions often associated with other benzothiophene syntheses, such as those involving Grignard reagents or organolithium intermediates.[6][7][8][9]

Reaction Mechanism and Pathway

The synthesis proceeds via a two-step sequence:

  • Step 1: Condensation and Cyclization: The process begins with a base-catalyzed condensation of 2,5-difluorobenzaldehyde with ethyl 2-mercaptoacetate. This is followed by an in-situ intramolecular Nucleophilic Aromatic Substitution (SNAr), where the thiolate anion displaces the ortho-fluorine atom to form the benzothiophene ring system, yielding Ethyl 5-fluoro-1-benzothiophene-2-carboxylate.

  • Step 2: Saponification: The ethyl ester intermediate is hydrolyzed under basic conditions to afford the target 5-Fluoro-1-benzothiophene-2-carboxylic acid, which is then isolated by acidic workup.

The overall transformation is depicted below:

Reaction_Mechanism A 2,5-Difluorobenzaldehyde I1 Thiolate Anion Intermediate A->I1 + B, Base B Ethyl 2-mercaptoacetate Base K₂CO₃ I2 Ethyl 5-fluoro-1-benzothiophene- 2-carboxylate I1->I2 Intramolecular SₙAr (Cyclization) P 5-Fluoro-1-benzothiophene- 2-carboxylic acid I2->P Saponification Base2 1. NaOH, EtOH/H₂O 2. HCl (aq) Workflow Start Start: 2,5-Difluorobenzaldehyde Ethyl 2-mercaptoacetate Step1 Step 1: Cyclization Reagents: K₂CO₃, DMF Conditions: 80-85°C, 4-6h Start->Step1 Workup1 Workup 1: Aqueous Precipitation Filtration & Drying Step1->Workup1 Intermediate Intermediate: Ethyl 5-fluoro-1-benzothiophene- 2-carboxylate Workup1->Intermediate Step2 Step 2: Saponification Reagents: NaOH, EtOH/H₂O Conditions: Reflux, 2-3h Intermediate->Step2 Workup2 Workup 2: Acidic Precipitation Filtration & Drying Step2->Workup2 Product Final Product: 5-Fluoro-1-benzothiophene- 2-carboxylic acid Workup2->Product

Caption: High-level workflow for the scale-up synthesis.

Expected Yield and Quality Control:

Parameter Specification
Appearance White to off-white crystalline solid
Overall Yield 80-90% (from 2,5-difluorobenzaldehyde)
Melting Point 245-250 °C
Purity (HPLC) ≥99.0%
Identity (¹H NMR) Conforms to the structure of 5-Fluoro-1-benzothiophene-2-carboxylic acid
CAS Number 70060-13-8 [10]

Conclusion

This application note details a robust, efficient, and scalable two-step synthesis for producing high-purity 5-Fluoro-1-benzothiophene-2-carboxylic acid. The protocol avoids challenging reagents and conditions, relying on a classical chemical transformation that is well-suited for scale-up. By carefully controlling temperature, reagent stoichiometry, and work-up procedures, this method can reliably deliver multi-kilogram quantities of the target compound, facilitating further research and development in the pharmaceutical and materials science industries.

References

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Yoshida, S., Matsuzawa, T., & Hosoya, T. (2020). One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(35), 9478–9484. [Link]

  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]

  • Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Hulshof, L. A., et al. (2003). Process Design and Scale-Up of the Synthesis of 2,2′:5′,2′′-Terthienyl. Organic Process Research & Development, 7(4), 535-540. [Link]

  • Molbase. (n.d.). 5-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER synthesis. Retrieved from [Link]

  • Bentham Science Publishers. (2024).
  • ResearchGate. (n.d.). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of benzothiophenes. Retrieved from [Link]

  • ChemistryViews. (2020, September 15). New Path to Benzothiophenes. Retrieved from [Link]

  • Doubleday, W. W., et al. (2013). A practical, resource-sparing, and benign screening of solvents in a range of Grignard reactions. Green Chemistry, 15, 1880-1888. [Link]

  • Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337. [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 901439, 5-Fluoro-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2022, May 10). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2014, December 16). What are the possible starting materials for the synthesis of benzothiophene? Retrieved from [Link]

  • Carlier, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]

Sources

Application Notes and Protocols for the Regioselective Functionalization of the Benzothiophene Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene motif is a privileged heterocyclic structure prominently featured in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry and materials science.[1] Notable examples of drugs incorporating the benzothiophene core include the antifungal agent Sertaconazole, the selective estrogen receptor modulator Raloxifene, and the anti-asthmatic drug Zileuton.[2][3] The precise introduction of functional groups onto the benzothiophene core is paramount for modulating the biological activity and physicochemical properties of these molecules. This guide provides a comprehensive overview of the strategies and protocols for achieving regioselective functionalization at various positions of the benzothiophene nucleus, with a focus on the underlying principles that govern selectivity.

Understanding the Reactivity of the Benzothiophene Core

The benzothiophene ring system is an aromatic 10π-electron heterocycle. The fusion of the benzene and thiophene rings results in a non-uniform distribution of electron density, which dictates the regioselectivity of its functionalization. The thiophene ring is generally more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. Within the thiophene ring, the C3 position is the most nucleophilic, followed by the C2 position. Electrophilic substitution reactions, therefore, typically occur preferentially at the C3 position.[4] However, this inherent reactivity can be modulated and even overridden by a variety of synthetic strategies, including the use of directing groups, transition-metal catalysis, and specific reaction conditions.

I. Functionalization of the Thiophene Ring: C2 and C3 Positions

The C2 and C3 positions of the benzothiophene core are the most common sites for functionalization due to the higher reactivity of the thiophene ring.

C3-Selective Functionalization: Harnessing the Inherent Nucleophilicity

The C3 position is the most electron-rich and kinetically favored site for electrophilic attack. However, achieving exclusive C3 functionalization can be challenging due to the competing reactivity of the C2 position.[5]

A powerful metal-free approach for the regioselective C3 functionalization of benzothiophenes involves the use of readily accessible benzothiophene S-oxides.[5][6] This method proceeds through an interrupted Pummerer reaction, which allows for the selective delivery of a range of carbon nucleophiles to the C3 position.

Mechanism Insight: The benzothiophene S-oxide is activated by an anhydride (e.g., TFAA), forming a reactive sulfonium intermediate. This intermediate is then trapped by a nucleophile (e.g., a phenol or a silane) to form a sulfurane species. A subsequent charge-accelerated[5][5]-sigmatropic rearrangement delivers the nucleophile exclusively to the C3 position, followed by rearomatization to yield the C3-functionalized product.[6]

C3_Functionalization_Mechanism cluster_activation Activation cluster_trapping Nucleophilic Trapping cluster_rearrangement Rearrangement & Rearomatization Benzothiophene_S-oxide Benzothiophene S-oxide Reactive_Intermediate Reactive Sulfonium Intermediate Benzothiophene_S-oxide->Reactive_Intermediate + TFAA TFAA TFAA Sulfurane Sulfurane Intermediate Reactive_Intermediate->Sulfurane + Nucleophile Nucleophile Nucleophile (Phenol, Silane) Rearrangement [3,3]-Sigmatropic Rearrangement Sulfurane->Rearrangement C3_Product C3-Functionalized Benzothiophene Rearrangement->C3_Product

Caption: Mechanism of Metal-Free C3-Functionalization.

Application Protocol: Metal-Free C3-Arylation [7]

  • Materials:

    • Benzothiophene S-oxide (1.0 equiv)

    • Phenol (1.5 equiv)

    • Trifluoroacetic anhydride (TFAA) (1.5 equiv)

    • p-Toluenesulfonic acid (pTsOH) (2.0 equiv)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of benzothiophene S-oxide in CH₂Cl₂ at -40 °C, add TFAA and stir for 5 minutes.

    • Add a solution of the phenol in CH₂Cl₂ and stir for 15 minutes.

    • Remove the cooling bath and stir the mixture at room temperature overnight.

    • Add pTsOH and heat the mixture at 45 °C for 5 hours.

    • Quench the reaction with water and extract with CH₂Cl₂.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Substrate Product Yield (%)
Benzothiophene S-oxide3-Phenylbenzothiophene85
5-Bromobenzothiophene S-oxide5-Bromo-3-phenylbenzothiophene78
2-Methylbenzothiophene S-oxide2-Methyl-3-phenylbenzothiophene92
C2-Selective Functionalization: Overcoming the Inherent Reactivity

While C3 is the kinetically favored position, C2 functionalization can be achieved through various strategies that either block the C3 position or utilize catalysts that favor C-H activation at C2.

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the direct functionalization of C-H bonds. For benzothiophene, specific ligand and oxidant combinations can steer the reaction towards C2-selectivity.

Causality of Selectivity: The regioselectivity in palladium-catalyzed C-H activation is often governed by the mechanism of C-H bond cleavage. In the case of benzothiophene 1,1-dioxides, a concerted metalation-deprotonation (CMD) pathway is often proposed, where the acidity of the C-H protons plays a crucial role. The electron-withdrawing sulfone group increases the acidity of the adjacent C2-H, making it more susceptible to deprotonation by the palladium catalyst.[8]

Application Protocol: Palladium-Catalyzed C2-Arylation of Benzothiophene 1,1-Dioxides [8]

  • Materials:

    • Benzothiophene 1,1-dioxide (1.0 equiv)

    • Arylboronic acid (3.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

    • Copper(II) acetate (Cu(OAc)₂) (4.0 equiv)

    • Pyridine (3.0 equiv)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a Schlenk tube, combine the benzothiophene 1,1-dioxide, arylboronic acid, Pd(OAc)₂, Cu(OAc)₂, and pyridine.

    • Add DMSO as the solvent.

    • Stir the reaction mixture at 100 °C for 20 hours under a nitrogen atmosphere.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Arylboronic Acid Product Yield (%)
Phenylboronic acid2-Phenylbenzothiophene 1,1-dioxide85
4-Methylphenylboronic acid2-(4-Methylphenyl)benzothiophene 1,1-dioxide82
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)benzothiophene 1,1-dioxide75

II. Functionalization of the Benzene Ring: C4, C5, C6, and C7 Positions

Functionalization of the benzene ring of the benzothiophene core is generally more challenging than that of the thiophene ring due to its lower reactivity. However, regioselective substitution can be achieved through electrophilic aromatic substitution on activated substrates or by employing directed metalation strategies.

Electrophilic Aromatic Substitution: The Role of Substituent Effects

Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the unsubstituted benzothiophene core are often unselective, leading to mixtures of products. However, the presence of activating or deactivating groups on either the thiophene or benzene ring can direct the substitution to specific positions.

Guiding Principles:

  • Activating groups (e.g., -OH, -OR, -NH₂) on the benzene ring will direct electrophilic substitution to the ortho and para positions relative to the activating group.

  • Deactivating groups (e.g., -NO₂, -CN, -COR) will direct incoming electrophiles to the meta position.

  • The electron-donating nature of the thiophene ring generally directs substitution to the C4 and C7 positions, which are para and ortho, respectively, to the sulfur atom.

C4-Selective Functionalization: A Metal-Free Approach

Recent advances have enabled the direct and regioselective functionalization of the C4 position under metal-free conditions.

Similar to the C3-functionalization, benzothiophene S-oxides can be employed to achieve C4-arylation with phenols. The presence of an electron-withdrawing group at the C3 position is crucial for this transformation.[2]

Mechanism Insight: The reaction is proposed to proceed through a formal stepwise mechanism involving the heterolytic cleavage of an aryloxysulfur intermediate to form a π-complex between the benzothiophene and a phenoxonium cation. The subsequent addition of the phenoxonium cation to the C4 position is favored over the C3 position.[2]

C4_Arylation_Workflow Start Benzothiophene with C3-EWG Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation S_oxide Benzothiophene S-oxide Oxidation->S_oxide Coupling Coupling with Phenol (TFAA, low temp) S_oxide->Coupling C4_Product C4-Arylated Benzothiophene Coupling->C4_Product

Caption: Workflow for C4-Selective Arylation.

Application Protocol: Metal-Free C4-Arylation [2]

  • Materials:

    • 3-Cyanobenzothiophene (1.0 equiv)

    • m-Chloroperoxybenzoic acid (m-CPBA) (1.1 equiv)

    • Phenol (1.5 equiv)

    • Trifluoroacetic anhydride (TFAA) (1.5 equiv)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Oxidation: To a solution of 3-cyanobenzothiophene in CH₂Cl₂, add m-CPBA at 0 °C and stir for 1 hour to form the corresponding S-oxide.

    • Coupling: In a separate flask, to a solution of the crude S-oxide and phenol in CH₂Cl₂ at -78 °C, add TFAA.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

    • Dry, concentrate, and purify by column chromatography.

Directed Ortho-Metalation (DoM): A Powerful Tool for Regiocontrol

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

The Principle of DoM: The DMG, typically a Lewis basic functional group, chelates the lithium cation of the organolithium base (e.g., n-BuLi, s-BuLi). This proximity effect dramatically increases the kinetic acidity of the ortho C-H protons, leading to selective deprotonation and the formation of an aryllithium intermediate. This intermediate can then be trapped with a variety of electrophiles.

DoM_Strategy Substrate Benzothiophene with DMG Chelation Chelation & Directed Deprotonation Substrate->Chelation Base Organolithium Base (e.g., n-BuLi) Base->Chelation Aryllithium Ortho-Lithiated Intermediate Chelation->Aryllithium Product Ortho-Functionalized Benzothiophene Aryllithium->Product + E+ Electrophile Electrophile (E+)

Sources

Synthesis of 5-Fluoro-1-benzothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the

Abstract

This document provides a comprehensive and technically detailed guide for the synthesis of 5-Fluoro-1-benzothiophene-2-carboxamide, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol is designed for an audience of researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations. The described synthetic pathway begins with commercially available 4-fluorothiophenol and proceeds through a robust, multi-step sequence involving S-alkylation, intramolecular cyclization, hydrolysis, and final amidation. This guide includes detailed experimental procedures, characterization data, safety precautions, and troubleshooting advice to ensure reproducibility and success.

Strategic Rationale and Overview

The benzothiophene scaffold is a prominent feature in numerous pharmacologically active compounds, including well-known drugs like raloxifene and zileuton.[1][2] The incorporation of a fluorine atom at the 5-position can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making 5-fluoro-substituted benzothiophenes highly valuable in drug design.[3] The 2-carboxamide functional group provides a versatile handle for further synthetic elaboration or can act as a critical pharmacophore for hydrogen bonding interactions with biological targets.

The synthetic strategy outlined herein was chosen for its reliability and scalability, employing well-established transformations in organic chemistry.[4] The pathway initiates with the nucleophilic substitution of 4-fluorothiophenol on ethyl chloroacetate. The resulting thioether undergoes an intramolecular cyclization to construct the core benzothiophene ring system. Subsequent saponification affords the key carboxylic acid intermediate, which is then converted to the target carboxamide. This linear approach provides clear, isolable intermediates at each stage, facilitating process monitoring and quality control.

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_target Target Molecule A 4-Fluorothiophenol B Ethyl 2-((4-fluorophenyl)thio)acetate A->B S-Alkylation C 5-Fluoro-1-benzothiophene- 2-carboxylic Acid B->C Intramolecular Cyclization & Hydrolysis D 5-Fluoro-1-benzothiophene- 2-carboxamide C->D Amidation

Caption: High-level overview of the synthetic strategy.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentGradeRecommended SupplierCAS Number
4-Fluorothiophenol≥98%Sigma-Aldrich371-42-6
Ethyl chloroacetate≥99%Acros Organics105-39-5
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich68-12-2
Polyphosphoric acid (PPA)Reagent GradeAlfa Aesar8017-16-1
Sodium hydroxide (NaOH)Pellets, ≥97%EMD Millipore1310-73-2
Ethanol (EtOH)200 ProofDecon Labs64-17-5
Hydrochloric acid (HCl)Concentrated, 37%VWR7647-01-0
Thionyl chloride (SOCl₂)≥99%Sigma-Aldrich7719-09-7
Ammonium hydroxide (NH₄OH)28-30% solutionSigma-Aldrich1336-21-6
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Synthesis Workflow

G cluster_1 Step 1: S-Alkylation cluster_2 Step 2: Cyclization & Hydrolysis cluster_3 Step 3: Amidation node1 4-Fluorothiophenol + Ethyl Chloroacetate K₂CO₃, DMF Room Temp, 12h node2 Intermediate 1 Ethyl 2-((4-fluorophenyl)thio)acetate node1->node2 node3 Intermediate 1 1. PPA, 80-90°C 2. NaOH/EtOH, Reflux 3. HCl (aq) node4 Intermediate 2 5-Fluoro-1-benzothiophene- 2-carboxylic Acid node3->node4 node5 Intermediate 2 1. SOCl₂, cat. DMF, DCM 2. NH₄OH (aq), 0°C node6 Final Product 5-Fluoro-1-benzothiophene- 2-carboxamide node5->node6

Caption: Detailed step-by-step synthetic workflow diagram.

Step 1: Synthesis of Ethyl 2-((4-fluorophenyl)thio)acetate
  • Causality: This is a standard S-alkylation reaction. Potassium carbonate is a sufficiently strong base to deprotonate the acidic thiol proton of 4-fluorothiophenol, forming the thiophenolate nucleophile in situ. The nucleophile then attacks the electrophilic carbon of ethyl chloroacetate in an Sₙ2 reaction. Anhydrous DMF is an ideal polar aprotic solvent that solubilizes the salts and promotes the reaction.

  • Protocol:

    • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorothiophenol (10.0 g, 78.0 mmol, 1.0 eq) and anhydrous DMF (150 mL).

    • Add anhydrous potassium carbonate (16.2 g, 117.0 mmol, 1.5 eq) to the solution.

    • Stir the suspension for 15 minutes at room temperature.

    • Add ethyl chloroacetate (9.2 mL, 85.8 mmol, 1.1 eq) dropwise over 10 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC (20% ethyl acetate/hexanes).

    • Pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil. Purification by column chromatography is typically not required for the next step.

Step 2: Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid
  • Causality: This transformation combines an electrophilic cyclization and a saponification.[3][4] Polyphosphoric acid (PPA) serves as both the solvent and a strong dehydrating acid catalyst, promoting an intramolecular Friedel-Crafts-type acylation onto the electron-rich aromatic ring to form the benzothiophene core. The subsequent addition of a strong base (NaOH) hydrolyzes the ethyl ester to the sodium carboxylate salt, which is then protonated with HCl to precipitate the desired carboxylic acid.

  • Protocol:

    • Place polyphosphoric acid (100 g) in a 250 mL round-bottom flask and heat to 80 °C in an oil bath.

    • Slowly add the crude ethyl 2-((4-fluorophenyl)thio)acetate from the previous step to the hot PPA with vigorous mechanical stirring.

    • Maintain the temperature between 80-90 °C for 2-3 hours.

    • Carefully pour the hot, viscous reaction mixture onto 500 g of crushed ice with stirring. A solid precipitate will form.

    • Filter the solid and wash with water until the filtrate is neutral.

    • Transfer the wet solid to a 1 L flask containing ethanol (200 mL) and a solution of sodium hydroxide (15.6 g, 390 mmol) in water (100 mL).

    • Heat the mixture to reflux for 2 hours, until the solid fully dissolves.

    • Cool the solution to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with 200 mL of water and filter to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and acidify to pH 2 by slowly adding concentrated HCl.

    • Filter the resulting white precipitate, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C. This yields 5-Fluoro-1-benzothiophene-2-carboxylic acid as a white solid.[5][6][7]

Step 3:
  • Causality: The conversion of a carboxylic acid to a primary amide is efficiently achieved by first activating the carboxylic acid.[8] Thionyl chloride (SOCl₂) converts the acid to the highly reactive acid chloride intermediate, with a catalytic amount of DMF facilitating this conversion via the Vilsmeier reagent. The subsequent reaction of the crude acid chloride with an excess of aqueous ammonium hydroxide is a rapid and exothermic nucleophilic acyl substitution that yields the desired carboxamide.

  • Protocol:

    • Suspend 5-Fluoro-1-benzothiophene-2-carboxylic acid (5.0 g, 25.5 mmol, 1.0 eq) in anhydrous DCM (100 mL) in a dry 250 mL flask.

    • Add 2-3 drops of anhydrous DMF.

    • Cool the suspension in an ice bath and add thionyl chloride (2.8 mL, 38.2 mmol, 1.5 eq) dropwise.

    • Remove the ice bath and stir the mixture at room temperature for 3 hours. The suspension will become a clear solution.

    • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of SOCl₂.

    • Dissolve the resulting crude acid chloride in 50 mL of anhydrous DCM.

    • In a separate flask, cool 100 mL of concentrated ammonium hydroxide solution (28-30%) in an ice-salt bath.

    • Add the acid chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate will form immediately.

    • Stir the mixture for an additional 30 minutes in the ice bath.

    • Filter the solid, wash extensively with cold water, and then with a small amount of cold diethyl ether.

    • Dry the product in a vacuum oven to afford 5-Fluoro-1-benzothiophene-2-carboxamide as a white to off-white solid.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundFormulaMW ( g/mol )AppearanceExpected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm)
Intermediate 2 C₉H₅FO₂S196.20White Solid13.6 (br s, 1H), 8.2 (s, 1H), 8.1 (dd, 1H), 7.9 (dd, 1H), 7.4 (td, 1H)
Final Product C₉H₆FNOS195.22White Solid8.2 (br s, 1H), 8.1 (s, 1H), 8.0 (dd, 1H), 7.8 (dd, 1H), 7.6 (br s, 1H), 7.4 (td, 1H)

Safety and Troubleshooting

  • Safety:

    • 4-Fluorothiophenol: Stench, toxic. Always handle in a fume hood.

    • Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water to release toxic HCl and SO₂ gas. Handle with extreme care under anhydrous conditions.

    • Polyphosphoric Acid: Corrosive. The quenching procedure is highly exothermic and should be performed slowly and cautiously.

  • Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Low yield in Step 1 Incomplete reaction or presence of moisture.Ensure all reagents and glassware are dry. Extend reaction time and monitor by TLC.
Incomplete cyclization in Step 2 Insufficient heating or inactive PPA.Ensure the reaction temperature is maintained at 80-90 °C. Use fresh PPA.
Oily product after Step 3 Impurities or incomplete reaction.Ensure the acid chloride was completely formed. Perform the addition to NH₄OH at 0 °C or below with very rapid stirring. The product can be recrystallized from ethanol/water if necessary.

References

  • Slideshare. (n.d.). Organic Chemistry-Synthesis of Benzothiophene. Available at: [Link]

  • Wable, J. B., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2014). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration. Available at: [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring Benzothiophene Derivative Synthesis: A Guide for Researchers. Available at: [Link]

  • Butt, N. A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(23), 8213. Available at: [Link]

  • PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Al-zereini, W. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to the Synthesis of 5-Fluoro-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Heterocycles

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 5-Fluoro-1-benzothiophene-2-carbonyl chloride is a prime example of a fluorinated building block, serving as a critical intermediate in the synthesis of a new generation of therapeutics, including treatments for heart failure.[3] This guide provides a detailed, scientifically-grounded protocol for the preparation of this valuable compound, designed to be a reliable resource for researchers at the forefront of drug discovery.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 5-Fluoro-1-benzothiophene-2-carbonyl chloride is a multi-step process that begins with the commercially available 5-fluoro-1-benzothiophene. The overall transformation involves the introduction of a carbonyl group at the 2-position of the benzothiophene ring, followed by the conversion of the resulting carboxylic acid to the desired acyl chloride.

Step 1: Carboxylation of 5-Fluoro-1-benzothiophene

The initial and most critical step is the regioselective carboxylation of 5-fluoro-1-benzothiophene. This is typically achieved through a directed ortho-metalation (DoM) reaction. The process involves the deprotonation of the most acidic proton on the benzothiophene ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting organolithium intermediate with carbon dioxide (in the form of dry ice) to yield 5-fluoro-1-benzothiophene-2-carboxylic acid.[4]

Step 2: Conversion to 5-Fluoro-1-benzothiophene-2-carbonyl chloride

The second step involves the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation in organic synthesis, and several reagents can be employed.[5] Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is often the reagent of choice.[6][7] This method is favored due to its mild reaction conditions and the fact that the byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are gaseous, which simplifies the purification of the final product.[8][9]

Caption: Overall synthetic scheme for the preparation of 5-Fluoro-1-benzothiophene-2-carbonyl chloride.

Detailed Experimental Protocols

Safety Precautions and Handling of Reagents

Extreme caution is advised when handling the reagents in this protocol.

  • n-Butyllithium (n-BuLi): * is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[10][11][12][13] It should only be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel. All glassware must be oven- or flame-dried before use.

  • Oxalyl Chloride: is a corrosive and toxic liquid. It reacts with water to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

Protocol for the Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
5-Fluoro-1-benzothiophene152.195.00 g32.85
n-Butyllithium (2.5 M in hexanes)64.0614.5 mL36.14
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Dry Ice (solid CO₂)44.01~50 g-

Procedure:

  • Under an inert atmosphere, add 5-fluoro-1-benzothiophene (5.00 g, 32.85 mmol) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add anhydrous THF (100 mL) and stir until the solid has completely dissolved.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (14.5 mL, 36.14 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Carefully add crushed dry ice to the reaction mixture in small portions.

  • Allow the reaction to warm to room temperature, then quench with 50 mL of water.

  • Transfer the mixture to a separatory funnel and acidify the aqueous layer with 2 M HCl to a pH of ~2.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Protocol for the Synthesis of 5-Fluoro-1-benzothiophene-2-carbonyl chloride
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
5-Fluoro-1-benzothiophene-2-carboxylic acid196.204.00 g20.39
Oxalyl chloride126.932.1 mL24.47
Anhydrous Dichloromethane (DCM)84.9380 mL-
Anhydrous N,N-Dimethylformamide (DMF)73.092-3 dropscatalytic

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5-fluoro-1-benzothiophene-2-carboxylic acid (4.00 g, 20.39 mmol).

  • Add anhydrous DCM (80 mL) and a few drops of anhydrous DMF.

  • Slowly add oxalyl chloride (2.1 mL, 24.47 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting product is often used without further purification.

Characterization and Data

The identity and purity of the final product, 5-Fluoro-1-benzothiophene-2-carbonyl chloride, should be confirmed using standard analytical techniques.

Analytical MethodExpected Data
¹H NMR Characteristic aromatic proton signals.
¹³C NMR A peak for the carbonyl carbon around 160-165 ppm.
¹⁹F NMR A singlet corresponding to the fluorine atom.
IR Spectroscopy A strong carbonyl (C=O) stretch around 1750-1780 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass (C₉H₄ClFOS, MW: 214.64 g/mol ).[3]

Applications in Research and Development

5-Fluoro-1-benzothiophene-2-carbonyl chloride is a versatile intermediate with broad applications in several fields:

  • Pharmaceutical Development: It is a key building block for the synthesis of complex, biologically active molecules.[3] Its derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial and anti-inflammatory agents.[14][15]

  • Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds.[3]

  • Biochemical Probes: It can be used to create chemical probes for studying protein interactions and functions.[3]

  • Analytical Chemistry: It can be employed as a derivatizing agent to improve detection in chromatographic methods.[3]

Troubleshooting and Expert Insights

  • Moisture is the Enemy: The success of this synthesis, particularly the carboxylation step, is highly dependent on anhydrous conditions. Ensure all glassware is thoroughly dried and all solvents and reagents are anhydrous.

  • Temperature Control: Maintaining a low temperature during the addition of n-BuLi is crucial to prevent side reactions and ensure high regioselectivity.

  • Purity of Starting Material: The purity of the starting 5-fluoro-1-benzothiophene will directly impact the yield and purity of the final product.

  • Alternative Chlorinating Agents: While oxalyl chloride is recommended, thionyl chloride can also be used for the conversion of the carboxylic acid to the acyl chloride.[3][5]

Conclusion

The protocol outlined in this guide provides a reliable and efficient method for the preparation of 5-Fluoro-1-benzothiophene-2-carbonyl chloride. By adhering to the detailed procedures and safety precautions, researchers can successfully synthesize this important building block for a wide range of applications in drug discovery and chemical research.

References

[3] Smolecule. (2023, August 16). Buy 5-Fluoro-1-benzothiophene-2-carbonyl chloride | 1190198-22-1. [8] Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. [9] Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. [16] Chemical Synthesis Database. (n.d.). 5-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER synthesis. Environmental Health and Safety, University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. [11] Apollo Scientific. (n.d.). n-Butyllithium 2.5M solution in hexanes. [12] ChemicalBook. (2025, September 27). n-Butyllithium - Safety Data Sheet. [13] Fisher Scientific. (2011, September 22). SAFETY DATA SHEET. Sigma-Aldrich. (2025, July 29). SAFETY DATA SHEET. [6] Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [5] Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [7] ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride? [17] Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864–33905. [18] Formation of the 5-Fluoroi– indolobenzothiophenes 5 and 6 with yields in brackets. (n.d.). [1] Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed. [4] PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [19] ChemScene. (n.d.). 5-Fluoro-1-benzothiophene-2-sulfonyl chloride. [20] ChemicalBook. (n.d.). 5-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID. [14] Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof. [15] MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [21] ACS Publications. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [22] Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. [23] Medicines for All Institute (M4ALL), Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [24] PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, improve yields, and ensure the purity of your final product.

Overview and Core Synthesis Protocol

5-Fluoro-1-benzothiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its synthesis, while straightforward in principle, can present challenges that affect yield and purity. The most common and reliable route involves the condensation of 2,5-difluorobenzaldehyde with an alkyl thioglycolate, followed by intramolecular cyclization and saponification.

This guide focuses on a robust, two-step procedure that is widely adaptable.

Experimental Protocol: A Validated Two-Step Synthesis

This protocol first describes the formation of the methyl ester intermediate, followed by its hydrolysis to the target carboxylic acid.

Step 1: Synthesis of Methyl 5-fluoro-1-benzothiophene-2-carboxylate

  • Reaction Principle: This step involves a base-catalyzed condensation between 2,5-difluorobenzaldehyde and methyl thioglycolate. The initial adduct undergoes an intramolecular nucleophilic aromatic substitution (SNAr) reaction, where the thiolate displaces the ortho-fluorine atom to form the benzothiophene ring.

Reagent/SolventMolar Eq.MW ( g/mol )AmountNotes
2,5-Difluorobenzaldehyde1.0142.10(e.g., 10.0 g)Ensure high purity (>98%).
Methyl Thioglycolate1.2106.14(e.g., 8.9 g)Use freshly distilled reagent.
Triethylamine (TEA)2.5101.19(e.g., 17.8 g)Anhydrous grade is crucial.
Dimethyl Sulfoxide (DMSO)--(e.g., 100 mL)Anhydrous grade.

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,5-difluorobenzaldehyde and anhydrous DMSO.

  • Begin stirring and add methyl thioglycolate to the solution at room temperature.

  • Slowly add triethylamine dropwise over 20-30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 60-70°C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water, followed by a small amount of cold methanol to remove residual DMSO and impurities.

  • Dry the crude methyl 5-fluoro-1-benzothiophene-2-carboxylate under vacuum. The product can be used directly in the next step or purified further by recrystallization from ethanol.

Step 2: Hydrolysis to 5-Fluoro-1-benzothiophene-2-carboxylic acid

  • Reaction Principle: This is a standard saponification reaction where the methyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which is then protonated with acid to give the final product.

Reagent/SolventMolar Eq.MW ( g/mol )AmountNotes
Methyl 5-fluoro-1-benzothiophene-2-carboxylate1.0210.22(From Step 1)-
Sodium Hydroxide (NaOH)3.040.00(e.g., 5.7 g)-
Tetrahydrofuran (THF)--(e.g., 100 mL)-
Water--(e.g., 50 mL)-
Hydrochloric Acid (HCl), 6M--(To pH 2-3)-

Procedure:

  • Suspend the crude ester from Step 1 in a mixture of THF and water.

  • Add sodium hydroxide pellets and heat the mixture to reflux (approx. 65-70°C).

  • Maintain reflux until the reaction is complete (TLC or LC-MS monitoring, typically 2-4 hours). The solution should become homogeneous as the reaction progresses.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (approx. 100 mL) and wash with diethyl ether or ethyl acetate (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 6M HCl.

  • A thick precipitate of the carboxylic acid will form. Stir for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at 50-60°C.

  • The final product, 5-Fluoro-1-benzothiophene-2-carboxylic acid, can be further purified by recrystallization from an ethanol/water mixture if required.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Diagram: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (Q&A)

Q1: My yield for Step 1 (ester formation) is significantly lower than expected. What are the most likely causes?

A1: Low yield in the cyclization step is a common problem. Here are the primary factors to investigate:

  • Purity and Quality of Reagents:

    • 2,5-Difluorobenzaldehyde: This starting material can oxidize over time to the corresponding benzoic acid. An acidic impurity will neutralize the base, effectively reducing the catalyst concentration. Verify the purity by NMR or GC-MS before use.

    • Methyl Thioglycolate: This reagent is prone to air oxidation, leading to the formation of disulfide impurities which are unreactive. Using freshly distilled thioglycolate is highly recommended.

    • Triethylamine (TEA): The presence of water in the TEA or the solvent is highly detrimental. Water can hydrolyze the thioglycolate ester and interfere with the base-catalyzed mechanism. Always use an anhydrous grade of TEA and solvent.

  • Base Stoichiometry and Strength:

    • TEA acts both as a catalyst for the initial condensation and to scavenge the HF generated during the cyclization. At least two equivalents are required for the reaction to proceed to completion. An insufficient amount of base is a frequent cause of reaction stalling.

  • Reaction Temperature:

    • While an initial exotherm is expected, the reaction requires heating to 60-70°C to drive the intramolecular SNAr cyclization.[1] Temperatures that are too low will result in a sluggish and incomplete reaction. Conversely, excessively high temperatures (>90°C) can lead to side reactions and decomposition, reducing the overall yield.

Q2: The hydrolysis in Step 2 is incomplete, and I have a mixture of ester and acid. How can I resolve this?

A2: Incomplete hydrolysis is typically due to insufficient base, poor solubility, or inadequate reaction time.

  • Solubility: The methyl ester intermediate has poor solubility in purely aqueous solutions. The use of a co-solvent like THF or ethanol is essential to create a homogeneous reaction mixture, allowing the hydroxide ions to access the ester group. If the mixture remains a slurry at reflux, add more THF until a clear solution is obtained.

  • Base Quantity: A significant excess of NaOH (at least 3 equivalents) is recommended to ensure the reaction goes to completion and to compensate for any acidic impurities.

  • Reaction Time: Monitor the reaction closely by TLC. If you see the starting ester spot persisting, extend the reflux time. For particularly stubborn hydrolyses, a stronger base like potassium hydroxide (KOH) can be used.

Q3: My final product is off-color (yellow or brown) instead of white. What causes this, and how can I fix it?

A3: Discoloration usually indicates the presence of impurities.

  • Source of Color: The color often arises from trace amounts of oxidized or polymeric side products formed during the reaction, especially if the temperature was too high or if the reaction was exposed to air for prolonged periods at high temperatures.

  • Purification Methods:

    • Recrystallization: This is the most effective method. Dissolve the crude, colored acid in a minimal amount of hot ethanol or acetic acid, and then slowly add hot water until the solution becomes turbid. Cool slowly to allow for the formation of pure, colorless crystals.

    • Charcoal Treatment: If recrystallization alone is insufficient, add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Aqueous Wash: Before acidification, ensure the aqueous solution of the carboxylate salt is thoroughly washed with a non-polar solvent (like ethyl acetate) to remove colored, non-acidic impurities.

Q4: I am seeing an unexpected impurity in my final product's NMR spectrum. What could it be?

A4: The identity of the impurity depends on the reaction conditions. A common side product is the corresponding disulfide from the oxidation of methyl thioglycolate. If the cyclization is incomplete, you may also have intermediates present. For a definitive identification, LC-MS analysis is invaluable. A patent for a similar synthesis of 5-chlorothiophene-2-carboxylic acid highlights the risk of over-halogenation if harsh conditions are used, which could be a concern in alternative synthetic routes.[2]

Reaction Mechanism and Optimization

Understanding the reaction mechanism allows for more targeted optimization.

Diagram: Proposed Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Intramolecular SNAr cluster_step3 Step 3: Saponification A 2,5-Difluorobenzaldehyde + Methyl Thioglycolate B Thiolate Adduct (Intermediate) A->B -H₂O (Base Cat.) C Cyclization via SNAr B->C Intramolecular Attack D Methyl 5-fluoro-1- benzothiophene-2-carboxylate C->D -F⁻ E Carboxylate Salt D->E 1. NaOH, H₂O/THF 2. H⁺ F 5-Fluoro-1-benzothiophene- 2-carboxylic acid E->F

Caption: The key steps in the synthesis of the target molecule.

Advanced Optimization Strategies

For researchers looking to move beyond troubleshooting to actively improve the process, consider the following:

ParameterStandard ConditionOptimization StrategyRationale
Base Triethylamine (TEA)Screen other bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like K₂CO₃.[3]DBU is a stronger, non-nucleophilic base that can accelerate the reaction. K₂CO₃ is cheaper for large-scale synthesis but has lower solubility in organic solvents.
Solvent DMSOEvaluate other high-boiling polar aprotic solvents like DMF, NMP, or Sulfolane.Solvent choice affects reagent solubility and the rate of the SNAr step. A solvent screen can identify optimal conditions for yield and purity.
Temperature 60-70°CPerform a temperature optimization study (e.g., 50°C, 70°C, 90°C).A systematic study will find the "sweet spot" that maximizes reaction rate while minimizing the formation of degradation products.
Workup Water precipitationConsider an extraction-based workup if the product is oily or the precipitate is difficult to filter.An alternative workup might improve recovery and simplify handling, especially at a larger scale.

Safety and Hazard Information

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Methyl Thioglycolate: Toxic if swallowed or in contact with skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 2,5-Difluorobenzaldehyde: Corrosive and an irritant. Avoid inhalation and contact with skin and eyes.

  • Triethylamine & DMSO: Handle in a fume hood. DMSO can facilitate the absorption of other chemicals through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • 5-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER synthesis. (n.d.). Google Patents.
  • 5-Fluoro-1-benzothiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Cai, W., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. Available at: [Link]

  • Method for producing 5-chlorothiophene-2-carboxylic acid. (n.d.). Google Patents.

Sources

Technical Support Center: Purification of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS No. 70060-13-8). This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 5-Fluoro-1-benzothiophene-2-carboxylic acid?

The impurity profile of your crude material is intrinsically linked to its synthetic route. Common synthesis pathways, such as the reaction of 2,5-difluorobenzaldehyde with methyl thioglycolate, can introduce specific impurities.[1] Potential contaminants often include:

  • Unreacted Starting Materials: Residual 2,5-difluorobenzaldehyde or methyl thioglycolate.

  • Reaction Intermediates: Incompletely cyclized or hydrolyzed intermediates.

  • Side-Products: Isomeric byproducts or products from undesired side reactions, such as oxidation of the benzothiophene sulfur atom to a sulfoxide or sulfone.[2]

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., DMF, THF, toluene).

  • Inorganic Salts: Salts generated during pH adjustments or quenching steps.

Q2: What is the most effective initial purification strategy for this compound?

For a carboxylic acid like this, an acid-base extraction is an excellent and highly selective first-line purification technique.[3] This method leverages the acidic nature of the carboxyl group to separate it from neutral or basic impurities. The acid is converted to its water-soluble carboxylate salt with a mild base, washed with an organic solvent to remove non-acidic impurities, and then regenerated by re-acidification, causing it to precipitate.[4][5]

Q3: How can I reliably assess the purity of my final product?

A multi-pronged approach is recommended:

  • Melting Point Analysis: A sharp melting point range close to the literature value (e.g., 257-262 °C) is a strong indicator of high purity.[6] A broad or depressed melting range suggests the presence of impurities.

  • Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) provides a quick qualitative check. A single spot under various solvent conditions is desired. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard, capable of detecting impurities at very low levels.[7][8]

  • Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify organic impurities. The absence of unexpected signals is crucial.

Q4: What are the key physical and safety properties I should be aware of?

It is critical to handle this compound with appropriate care. Key properties and safety data are summarized below. Always consult the Safety Data Sheet (SDS) before starting any work.

PropertyValueSource
CAS Number 70060-13-8[9]
Molecular Formula C₉H₅FO₂S[9]
Molecular Weight 196.20 g/mol [9]
Appearance Pink to off-white powder[7]
Melting Point 257-262 °C[6]
GHS Hazards Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335)[9]

Troubleshooting Guides by Purification Technique

This section provides solutions to specific problems you may encounter during the purification process.

Acid-Base Extraction

This technique is fundamental for purifying carboxylic acids from neutral or basic impurities. The workflow involves converting the acid to a water-soluble salt.[3][10]

cluster_org Organic Phase cluster_aq Aqueous Phase A Crude Product (in Ethyl Acetate) B Add aq. NaHCO₃ & Shake A->B D Neutral/Basic Impurities (in Ethyl Acetate) C Aqueous Layer (Sodium 5-fluoro-1-benzothiophene -2-carboxylate) F Add 6M HCl (aq) until pH < 2 C->F E Pure Product (Precipitate) G Filter, Wash with cold H₂O, Dry E->G B->D Separate Layers B->C Separate Layers F->E

Figure 1. Workflow for purifying 5-Fluoro-1-benzothiophene-2-carboxylic acid via acid-base extraction.

Problem: An emulsion formed at the organic/aqueous interface that won't separate.

  • Probable Cause: Vigorous shaking or high concentration of crude material.[4]

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

    • Gentle Agitation: Gently swirl the funnel or rock it back and forth instead of vigorous shaking.

    • Brine Wash: Add a small amount of saturated aqueous NaCl (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can be effective.

Problem: After re-acidification, my product did not precipitate, or the yield is very low.

  • Probable Cause 1: Incomplete acidification. The carboxylate salt is still dissolved in the aqueous layer.

  • Solution 1: Add more strong acid (e.g., 6M HCl) dropwise while stirring and cooling the solution in an ice bath.[4] Check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2).

  • Probable Cause 2: The product has some solubility in the acidic aqueous solution.

  • Solution 2: If the product remains dissolved even at low pH, it may need to be extracted from the acidified aqueous layer with a fresh portion of an organic solvent like ethyl acetate or dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the product.[10]

Recrystallization

Recrystallization is a powerful technique for removing impurities with different solubility profiles from your main product.

Figure 2. Decision tree for troubleshooting common recrystallization problems.

Problem: I am unsure which solvent to use for recrystallization.

  • Probable Cause: Lack of solubility data.

  • Solution: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble when hot. For benzothiophene derivatives, solvents like ethyl acetate, ethanol, or mixtures such as toluene/hexane or ethanol/water can be effective.[3][11][12] Test solubility on a small scale first:

    • Place a few milligrams of crude product in a small test tube.

    • Add the test solvent dropwise at room temperature. The compound should not dissolve easily.

    • Heat the mixture. The compound should dissolve completely.

    • Cool to room temperature and then in an ice bath. Pure crystals should form.

Problem: My product comes out as an oil or sticky solid, not fine crystals.

  • Probable Cause: The solution is becoming supersaturated at a temperature above the melting point of the product (or a product-solvent eutectic), or the solution is being cooled too quickly.[2]

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional solvent.

    • Allow the solution to cool very slowly, undisturbed, to room temperature. Seeding with a previously obtained pure crystal can help induce proper crystallization.

    • Only after the solution has reached room temperature and appears cloudy should you place it in an ice bath to maximize recovery.

Column Chromatography

Problem: My compound is streaking or tailing badly on the silica gel column.

  • Probable Cause: This is a very common issue with carboxylic acids on silica gel.[4] The acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface, leading to a mix of protonated and deprotonated forms and causing poor band shape.

  • Solution: Add a small amount (0.5-1% by volume) of a volatile acid, such as acetic acid or formic acid, to the eluent (solvent system).[4] This keeps the compound fully protonated, minimizing its interaction with the silica surface and resulting in a much sharper, well-defined band.

Problem: I can't achieve good separation from a close-running impurity.

  • Probable Cause: The polarity of the eluent is not optimized.

  • Solution:

    • Optimize with TLC: First, find a solvent system using TLC that places your desired compound at an Rf (retention factor) of approximately 0.25-0.35. This is generally a good starting point for column chromatography.

    • Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient elution. Start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate + 0.5% acetic acid) and gradually increase the polarity (e.g., to 90:10 hexane:ethyl acetate + 0.5% acetic acid).[11] This will help resolve compounds with similar polarities.

    • Column Dimensions: Ensure you are not overloading the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[2]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude 5-Fluoro-1-benzothiophene-2-carboxylic acid in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel (approx. 1/3 of the organic volume).[4] Stopper the funnel, and gently invert it several times, venting frequently to release the CO₂ pressure that builds up. Avoid vigorous shaking.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete recovery.[4] Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh EtOAc or DCM to remove any residual neutral impurities. Discard this organic wash.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl (aq) dropwise until the solution is strongly acidic (test with pH paper, target pH ≤ 2).[4] The pure carboxylic acid should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any inorganic salts.

  • Drying: Allow the solid to air-dry on the filter funnel, then transfer it to a desiccator to dry completely under vacuum.

Protocol 2: Purification via Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on small-scale solubility tests (see troubleshooting section).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Using an excess of solvent will reduce your final yield.[2]

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): To remove the charcoal or any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper. This prevents the product from crystallizing prematurely on the filter.[4]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[4]

  • Drying: Dry the purified crystals thoroughly under vacuum.

References

  • Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). BenchChem.
  • Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene. (n.d.). BenchChem.
  • Benzothiophene Synthesis Optimization: A Technical Support Center. (n.d.). BenchChem.
  • Silver, J. (2013). How can I purify carboxylic acid? ResearchGate. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • How to purify a carboxylic acid by recrystallisation? (2018). The Student Room. Retrieved from [Link]

  • FoolishChemist. (2019). Isolation of a Carboxylic acid. Reddit. Retrieved from [Link]

  • Purification method of benzothiophene. (n.d.). Google Patents.
  • 5-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER synthesis. (n.d.). Mol-Instincts. Retrieved from [Link]

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Haswell, A., et al. (2024). Deoxygenative perfluoroalkylthiolation of carboxylic acids with benzothiazolium reagents. Journal of Fluorine Chemistry, 273, 110231. Retrieved from [Link]

  • Zuo, Z., et al. (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Princeton University. Retrieved from [Link]

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid. (n.d.). Georganics. Retrieved from [Link]

  • Cai, G., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488. Retrieved from [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved from [Link]

  • Rapid Paper Chromatography of Carboxylic Acids. (1960). SciSpace. Retrieved from [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (n.d.). ACS Publications. Retrieved from [Link]

  • Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION. (2019). European Patent Office. Retrieved from [Link]

  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (n.d.). Google Patents.
  • A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid. (n.d.). Google Patents.

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Technical Support Center: Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid. Recognizing the nuances and potential challenges of this synthesis, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a successful and efficient experimental workflow. Our approach is grounded in established chemical principles and field-proven insights to address common issues encountered during this synthetic route.

Introduction to the Synthesis

The synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid is a critical process in the development of various pharmaceutical agents. A common and effective synthetic strategy involves the condensation of 4-fluorothiophenol with a suitable three-carbon electrophile, such as pyruvic acid or its derivatives, followed by an intramolecular cyclization. This approach, while generally robust, is susceptible to several side reactions that can impact yield and purity. This guide will explore these potential pitfalls and provide actionable solutions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid, offering explanations for their root causes and detailed protocols for their resolution.

Issue 1: Low Yield of the Desired Product and Presence of a High Molecular Weight Impurity

Question: My reaction is showing a low yield of the target 5-Fluoro-1-benzothiophene-2-carboxylic acid, and I'm observing a significant amount of a less polar, higher molecular weight byproduct. What could be the cause, and how can I mitigate this?

Answer:

Causality: The most probable cause of this issue is the oxidative dimerization of the 4-fluorothiophenol starting material to form 4,4'-difluorodiphenyl disulfide. Thiols are susceptible to oxidation, which can be promoted by atmospheric oxygen, especially under basic or neutral conditions, or in the presence of trace metal impurities.[1][2] This side reaction consumes the thiophenol, thereby reducing the yield of the desired product.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. This can be achieved using standard Schlenk line techniques or a glovebox.

  • Degassing of Solvents: Ensure all solvents are thoroughly degassed prior to use. This can be accomplished by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Control of pH: If the reaction conditions are basic, the formation of the thiolate anion increases its susceptibility to oxidation.[2] While acidic conditions can suppress disulfide formation, they may not be optimal for the primary reaction. Careful optimization of the pH is crucial.

  • Addition of Reducing Agents: In some cases, the addition of a mild reducing agent can help to prevent the oxidation of the thiophenol. However, this should be done with caution to avoid interference with the main reaction.

  • Purification of Starting Material: Ensure the 4-fluorothiophenol is free from any existing disulfide impurities by distillation or other appropriate purification methods before use.

Issue 2: Presence of a Decarboxylated Impurity in the Final Product

Question: After purification, I've identified 5-fluoro-1-benzothiophene as a significant impurity in my final product. What leads to this decarboxylation, and how can I prevent it?

Answer:

Causality: The presence of 5-fluoro-1-benzothiophene indicates the loss of the carboxylic acid group from the target molecule. This decarboxylation can be induced by excessive heat or prolonged exposure to acidic or basic conditions during the reaction or work-up.[2] Benzothiophene-2-carboxylic acids are known to be susceptible to decarboxylation under harsh conditions.

Troubleshooting Protocol:

  • Temperature Control: Carefully control the reaction temperature. Avoid excessive heating and prolonged reaction times. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Mild Work-up Conditions: During the work-up and purification stages, use mild acidic or basic conditions. Avoid the use of strong acids or bases and prolonged exposure to elevated temperatures.

  • Purification Method: When purifying the final product, consider using methods that do not require high temperatures, such as crystallization from a suitable solvent system at moderate temperatures. Flash chromatography can also be an effective method for removing the less polar decarboxylated byproduct.

Issue 3: Formation of Isomeric Byproducts

Question: I am observing the formation of an isomeric byproduct that is difficult to separate from my desired 5-fluoro-1-benzothiophene-2-carboxylic acid. What is the likely identity of this isomer and how can I improve the regioselectivity of the reaction?

Answer:

Causality: The formation of an isomeric product likely arises from the cyclization step. Depending on the specific synthetic route, there might be a possibility of cyclization at a different position on the benzene ring, although the electronics of the fluorine substituent generally favor the desired 5-fluoro isomer. Another possibility, though less common in this specific synthesis, is rearrangement during the reaction.

Troubleshooting Protocol:

  • Choice of Cyclization Agent: The choice of the acid catalyst or cyclizing agent can significantly influence the regioselectivity of the reaction. Experiment with different Lewis or Brønsted acids to find the optimal conditions for the desired cyclization.

  • Reaction Conditions: Temperature and reaction time can also affect the formation of isomeric byproducts. Lowering the reaction temperature may improve selectivity.

  • Careful Analysis of Starting Materials: Ensure that the starting 4-fluorothiophenol is not contaminated with other isomers.

  • Advanced Purification Techniques: If the isomeric byproduct is still formed, advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) may be necessary for its removal.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid?

A1: The choice of solvent is highly dependent on the specific reagents and reaction conditions. For the condensation step, polar aprotic solvents such as DMF or DMSO are often used. For the cyclization step, a non-polar solvent like toluene or a higher boiling point ether may be suitable, especially if azeotropic removal of water is required. It is essential to ensure the solvent is anhydrous to prevent side reactions.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting materials, intermediates, and the final product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the carboxylic acid can be employed.

Q3: What are the recommended purification methods for the final product?

A3: The primary purification method for 5-Fluoro-1-benzothiophene-2-carboxylic acid is typically crystallization. A suitable solvent system should be identified to provide good recovery of the pure product. If crystallization is not sufficient to remove all impurities, column chromatography on silica gel may be used. A solvent gradient from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic or formic acid to the mobile phase can help to obtain a pure product.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. 4-Fluorothiophenol is a volatile and odorous compound and should be handled in a well-ventilated fume hood. It is also a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The use of strong acids or bases as catalysts or in work-up procedures requires careful handling and appropriate safety measures.

Data Presentation

Potential Side Product Molecular Weight ( g/mol ) Common Analytical Signature Mitigation Strategy
4,4'-Difluorodiphenyl disulfide254.30Higher molecular weight, less polar spot on TLCInert atmosphere, degassed solvents
5-Fluoro-1-benzothiophene152.19Lower molecular weight, non-acidicControl temperature, mild work-up
Isomeric Benzothiophene196.19Similar molecular weight, difficult to separate chromatographicallyOptimize cyclization catalyst and conditions

Experimental Workflow and Logic Diagrams

General Synthetic Workflow

Synthetic Workflow Start Starting Materials: 4-Fluorothiophenol Pyruvic Acid Derivative Condensation Condensation Reaction Start->Condensation Base/Acid Catalyst Cyclization Intramolecular Cyclization Condensation->Cyclization Acid Catalyst Workup Aqueous Work-up Cyclization->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product 5-Fluoro-1-benzothiophene- 2-carboxylic acid Purification->Product

Caption: General workflow for the synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Troubleshooting Logic for Low Yield

Low Yield Troubleshooting LowYield Low Yield Observed CheckDisulfide Check for Disulfide Formation (TLC, LC-MS) LowYield->CheckDisulfide CheckDecarboxylation Check for Decarboxylation (NMR, GC-MS) LowYield->CheckDecarboxylation InertAtmosphere Implement Inert Atmosphere & Degassed Solvents CheckDisulfide->InertAtmosphere Disulfide Detected OptimizeTemp Optimize Reaction Temperature & Time CheckDecarboxylation->OptimizeTemp Decarboxylation Detected MildWorkup Use Milder Work-up Conditions OptimizeTemp->MildWorkup

Caption: Troubleshooting logic for addressing low product yield.

References

  • Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Photooxidative coupling of thiophenol derivatives to disulfides. PubMed. [Link]

Sources

Overcoming poor solubility of 5-Fluoro-1-benzothiophene-2-carboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-1-benzothiophene-2-carboxylic acid

Welcome to the technical support guide for 5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS: 70060-13-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the poor solubility of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure your reactions proceed smoothly and efficiently.

Part 1: Troubleshooting Guide - Overcoming Solubility Hurdles

Low solubility is a primary obstacle in achieving optimal reaction kinetics and yields. This section addresses common issues encountered during experiments with 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Scenario 1: Starting material fails to dissolve in the reaction solvent.

Problem: You've added 5-Fluoro-1-benzothiophene-2-carboxylic acid to your chosen solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)), but it remains a suspension even with stirring.

Root Cause Analysis: The planar, crystalline structure of benzothiophene derivatives contributes to strong intermolecular forces (π-stacking and hydrogen bonding from the carboxylic acid), leading to high lattice energy and poor solubility in many common organic solvents. The fluorine atom can further influence crystal packing.

Solutions & Methodologies:

  • Solvent Selection & Co-Solvent Strategy:

    • Initial Screening: Begin with more polar aprotic solvents known to dissolve carboxylic acids, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents have higher dielectric constants and are better able to disrupt the crystal lattice.

    • Co-Solvent Approach: If using a less polar solvent is necessary for downstream steps, employ a co-solvent system. Add a minimal amount of a high-polarity solvent (like DMF or DMSO) to the primary solvent (e.g., THF or Dioxane) to achieve initial dissolution before adding other reagents. Studies on similar poorly soluble biocompounds have shown that binary solvent mixtures can significantly enhance solubility through a phenomenon known as cosolvency.[1][2]

  • In-Situ Salt Formation (Base-Mediated Dissolution):

    • Mechanism: Convert the carboxylic acid to its more soluble carboxylate salt by adding a suitable base. The ionic nature of the salt dramatically increases solubility in polar solvents.

    • Protocol:

      • Suspend the 5-Fluoro-1-benzothiophene-2-carboxylic acid in your reaction solvent.

      • Add a stoichiometric equivalent (1.0-1.2 eq.) of a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). For reactions sensitive to organic bases, an inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can be used, often with a phase-transfer catalyst in less polar solvents.

      • Stir the mixture at room temperature. Dissolution should occur as the carboxylate salt forms.

    • Consideration: This approach is ideal for reactions where the carboxylate is the active nucleophile or when the acid is being activated for amide or ester formation.[3]

Scenario 2: The reaction is sluggish and gives low yields, likely due to poor solubility.

Problem: Even with some dissolution, the reaction does not proceed to completion, and significant starting material is recovered.

Root Cause Analysis: A saturated solution with undissolved solid means the concentration of the reactive species in the solution phase is very low. This low effective concentration slows the reaction rate, leading to incomplete conversion.

Solutions & Methodologies:

  • Elevated Temperature:

    • Rationale: Solubility often increases with temperature. Gently heating the reaction mixture can help dissolve the remaining starting material and increase the reaction rate.

    • Procedure: Determine the thermal stability of your reactants and products. If stable, increase the reaction temperature in increments of 10-20 °C. For many standard coupling reactions, refluxing in solvents like THF (66 °C) or Acetonitrile (82 °C) is effective.

  • Homogeneous Activation: Conversion to a More Soluble Intermediate:

    • Concept: Instead of trying to dissolve the acid directly in the main reaction mixture, first convert it to a more soluble activated species in a small volume of a suitable solvent.

    • Example Protocol (Amide Coupling via Acyl Fluoride): Standard amide coupling protocols can fail with sterically hindered or poorly soluble substrates.[4][5] Converting the acid to an acyl fluoride is an effective alternative.

      • Suspend 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq.) in anhydrous DCM or MeCN.

      • Add a fluorinating agent such as Cyanuric Fluoride or Deoxo-Fluor® (1.1 eq.) and a base like pyridine or DIPEA.

      • Stir at room temperature until the acid is consumed (monitor by TLC or LC-MS), forming the soluble acyl fluoride.

      • In a separate flask, dissolve the amine component in the bulk reaction solvent.

      • Add the solution of the acyl fluoride dropwise to the amine solution to complete the coupling.

  • Phase-Transfer Catalysis (PTC):

    • Application: This is particularly useful for reactions involving an inorganic base (like K₂CO₃) and an organic solvent where the acid salt is insoluble.

    • Mechanism: A phase-transfer catalyst (e.g., Tetrabutylammonium Bromide, TBAB) facilitates the transfer of the carboxylate anion from the solid phase or an aqueous phase into the organic phase where the reaction occurs.

    • Setup: Add the carboxylic acid, inorganic base, and electrophile to the organic solvent. Add a catalytic amount (1-10 mol%) of the PTC agent. Stir vigorously at room or elevated temperature.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for dissolving 5-Fluoro-1-benzothiophene-2-carboxylic acid?

A1: For general handling and non-reactive dissolution, polar aprotic solvents like DMF and DMSO are most effective due to their strong dipole moments and ability to act as hydrogen bond acceptors. However, for reactions, the choice is dictated by the specific chemistry. For amide couplings, DMF is a common choice, while for other transformations, THF or 1,4-dioxane with a solubilizing strategy (as described above) may be necessary.

Q2: How does pH affect the solubility of this compound?

A2: The solubility is highly pH-dependent. In acidic to neutral aqueous media, the compound exists primarily in its protonated, poorly soluble carboxylic acid form. As the pH increases above its pKa (the predicted pKa for the similar 5-fluoro-benzo[b]thiophene-3-carboxylic acid is ~3.3[6]), the carboxylic acid deprotonates to form the much more water-soluble carboxylate anion. This relationship is crucial for extractions and purifications.

Diagram: pH Effect on Solubility A visual guide to the ionization state and relative solubility of 5-Fluoro-1-benzothiophene-2-carboxylic acid at different pH values.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH R-COOH (Protonated Form) Solubility_Low Poor Aqueous Solubility Low_pH->Solubility_Low Dominant Species Equilibrium pKa Low_pH->Equilibrium High_pH R-COO⁻ (Deprotonated Form) Solubility_High High Aqueous Solubility High_pH->Solubility_High Dominant Species Equilibrium->High_pH

Caption: Relationship between pH, pKa, and solubility state.

Q3: Can I use sonication to help dissolve the acid?

A3: Yes, sonication is a useful physical method to aid dissolution. The ultrasonic waves provide energy to break up solid agglomerates and enhance solvent penetration into the crystal lattice. It is most effective when used in conjunction with the chemical strategies outlined above, such as gentle heating or the use of a co-solvent. For stubborn suspensions, sonicating the mixture for 5-15 minutes can significantly accelerate dissolution.

Q4: Are there any specific coupling reagents that work best for amide formation with this acid?

A4: Given the potential for poor solubility, coupling reagents that allow for a one-pot procedure after in-situ salt formation are advantageous.

  • HATU/HBTU with DIPEA/TEA: These uronium/aminium-based reagents are highly effective. The initial addition of the base solubilizes the acid as its carboxylate salt, which can then be activated by HATU or HBTU before the amine is added.

  • SO₂F₂-Mediated Coupling: Newer methods using sulfuryl fluoride (SO₂F₂) have shown great promise for coupling carboxylic acids and amines, often under mild, room-temperature conditions, which can be beneficial for complex molecules.[7][8] This method proceeds via an acyl fluoride intermediate.

  • Carbodiimides (EDC, DCC): While classic, these can sometimes be less efficient with poorly soluble acids. If using EDC or DCC, adding an activator like HOBt or DMAP is recommended, and the reaction should be performed in a solvent like DMF where the acid has baseline solubility.

Part 3: Experimental Protocols & Data

Table 1: Qualitative Solubility in Common Solvents

This table provides a general guide to the solubility of 5-Fluoro-1-benzothiophene-2-carboxylic acid at room temperature (~20-25 °C).

SolventPolarity IndexSolubilityObservations
Hexane0.1InsolubleWhite solid remains suspended.
Toluene2.4InsolubleWhite solid remains suspended.
Dichloromethane (DCM)3.1Very Sparingly SolubleSlight dissolution observed over time.
Diethyl Ether2.8Very Sparingly SolubleMinimal dissolution.
Ethyl Acetate (EtOAc)4.4Sparingly SolublePartial dissolution, suspension remains.
Tetrahydrofuran (THF)4.0SolubleDissolves with stirring, may require heat.
Acetonitrile (MeCN)5.8SolubleDissolves with stirring.
Dimethylformamide (DMF)6.4Freely SolubleDissolves readily.
Dimethyl Sulfoxide (DMSO)7.2Freely SolubleDissolves readily.
Methanol5.1SolubleDissolves, potential for esterification.
Water10.2InsolubleInsoluble at neutral pH.

Solubility categories are defined as: Insoluble (<0.1 mg/mL), Sparingly Soluble (1-10 mg/mL), Soluble (10-30 mg/mL), Freely Soluble (>30 mg/mL).

Protocol: High-Yield Amide Coupling using HATU

This protocol leverages in-situ salt formation to overcome solubility issues before coupling.

Diagram: Amide Coupling Workflow A step-by-step visual representation of the recommended amide coupling protocol.

G A 1. Suspend Acid in Anhydrous DMF B 2. Add DIPEA (2.2 eq.) Stir for 10 min @ 0°C A->B Solubilization C 3. Add HATU (1.1 eq.) Stir for 20 min @ 0°C B->C Activation D 4. Add Amine (1.0 eq.) C->D Coupling E 5. Warm to RT Stir 4-16h (Monitor) D->E F 6. Aqueous Workup & Purification E->F

Caption: Workflow for HATU-mediated amide coupling.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq.).

  • Solubilization: Add anhydrous DMF to create a suspension (concentration ~0.1-0.2 M). Cool the flask to 0 °C in an ice bath. Add Diisopropylethylamine (DIPEA, 2.2 eq.) dropwise. Stir for 10 minutes; the suspension should become a clear, homogeneous solution.

  • Activation: Add HATU (1.1 eq.) in one portion. Stir the reaction mixture at 0 °C for 20 minutes. The solution may change color (typically to yellow).

  • Coupling: Add the desired amine (1.0 eq.), either neat or as a solution in a small amount of DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM. Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as appropriate.

References

  • PubChem National Center for Biotechnology Information. 5-Fluoro-1-benzothiophene-2-carboxylic acid.[Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society. [Link]

  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane.[Link]

  • Zhang, T., et al. (2017). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Journal of Chemical & Engineering Data. [Link]

  • Qin, H.-L., et al. SO2F2‐Mediated Thioesterification of Carboxylic Acids with Thiols. European Journal of Organic Chemistry. [Link]

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Technical Support Center: Optimizing Coupling Reactions for 5-Fluoro-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Fluoro-1-benzothiophene-2-carboxylic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with the coupling reactions of this versatile building block. As Senior Application Scientists, our goal is to synthesize established chemical principles with practical, field-proven insights to ensure your success.

Section 1: Amide Coupling (Amidation)

Amide bond formation is the most common reaction performed with 5-Fluoro-1-benzothiophene-2-carboxylic acid. While seemingly straightforward, issues such as low yield, no reaction, or difficult purification are frequently encountered. This section addresses these critical challenges.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: My amide coupling reaction with 5-Fluoro-1-benzothiophene-2-carboxylic acid is resulting in low to no yield. What are the primary causes?

A1: Low or no product yield in amide coupling reactions typically stems from a few core issues:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must first be converted into a more reactive species (an active ester or acyl halide) to be susceptible to nucleophilic attack by the amine. If your coupling reagent is degraded, used in insufficient quantity, or is simply not potent enough for your specific substrates, activation will be incomplete.[1]

  • Low Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles, leading to slow or no reaction with the activated acid.

  • Acid-Base Neutralization: A competing acid-base reaction between the carboxylic acid starting material and the amine coupling partner can occur. This forms an unreactive ammonium-carboxylate salt, effectively taking both reagents out of the productive reaction pathway. The use of a non-nucleophilic base is critical to prevent this.[2]

  • Hydrolysis of Activated Intermediate: The presence of trace amounts of water in your reaction solvent (like DMF or DCM) can hydrolyze the highly reactive activated ester back to the starting carboxylic acid, reducing your yield. Always use anhydrous solvents.

Q2: I'm using a standard coupling reagent like HATU/DIPEA, but the reaction is still failing, especially with a sterically hindered amine. What is my next step?

A2: When standard uronium-based reagents like HATU or carbodiimides (EDC, DCC) fail, it is often due to the steric bulk around the reaction centers preventing the activated ester and the amine from approaching each other effectively. A highly effective, albeit more specialized, strategy is to convert the carboxylic acid in situ to an acyl fluoride .[3]

Acyl fluorides are significantly smaller than the active esters formed with reagents like HATU, reducing steric clash during the nucleophilic attack.[3][4] They are also highly reactive, often succeeding where other methods fail.

  • Recommended Reagent: Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) is an excellent choice for this transformation. It does not release amine byproducts that could compete in the coupling reaction.[3]

  • Mechanism: The carboxylic acid reacts with BTFFH in the presence of a non-nucleophilic base (e.g., DIPEA) to generate the acyl fluoride intermediate. The amine is then added to complete the coupling.

Q3: How do I choose the right coupling reagent and conditions from the start?

A3: The choice is dictated by the properties of your amine.

Amine TypePrimary Reagent ChoiceSecondary/Troubleshooting ChoiceKey Considerations
Simple, non-hindered primary/secondary amines HATU, HBTU, or EDC/HOBtAcyl Chloride (SOCl₂ or (COCl)₂)Standard, reliable methods. EDC/HOBt is cost-effective but can be slower. HATU is highly efficient.[1][2]
Electron-deficient anilines HATU with extended reaction timeAcyl Fluoride (BTFFH)These amines are poor nucleophiles. Higher temperatures or more reactive intermediates may be needed.
Sterically hindered amines Acyl Fluoride (BTFFH)Acyl Chloride (Ghosez's reagent)Standard reagents fail due to sterics. Acyl fluorides are the superior choice.[3][4]
Valuable/scale-limited amine Phosphonium reagents (PyBOP)N/APhosphonium reagents do not react with the free amine, which can be an advantage over some uronium reagents if excess coupling agent is used.[1]
Workflow & Troubleshooting Diagram: Low Amide Coupling Yield

Below is a logical workflow for troubleshooting common amide coupling issues.

G start Low / No Yield Observed check_reagents 1. Verify Reagent Quality - Is coupling reagent fresh? - Is solvent anhydrous? - Is amine pure? start->check_reagents increase_equivalents 2. Increase Reagent Stoichiometry - Increase coupling reagent to 1.2-1.5 eq. - Increase base to 2.5-3.0 eq. check_reagents->increase_equivalents Reagents OK change_reagent 3. Switch Activation Strategy increase_equivalents->change_reagent Still low yield acyl_fluoride Generate Acyl Fluoride (e.g., BTFFH/DIPEA) - Ideal for hindered/electronic issues change_reagent->acyl_fluoride acyl_chloride Generate Acyl Chloride (e.g., SOCl₂ or Oxalyl Chloride) - Harsh, but highly reactive change_reagent->acyl_chloride optimize_conditions 4. Optimize Reaction Conditions - Increase temperature (e.g., 40-80 °C) - Increase reaction time (e.g., 24-48h) acyl_fluoride->optimize_conditions acyl_chloride->optimize_conditions success Reaction Successful optimize_conditions->success

Caption: Troubleshooting flowchart for failed amide coupling reactions.

Experimental Protocols: Amide Coupling
Protocol 1: Standard Coupling using HATU

This protocol is a robust starting point for simple primary and secondary amines.

  • To a stirred solution of 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 equiv.) in anhydrous DMF (0.2 M), add HATU (1.1 equiv.) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.05 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Advanced Coupling for Hindered/Difficult Substrates via Acyl Fluoride

This protocol is recommended when Protocol 1 fails or when using sterically bulky or electron-poor amines.[3][4]

  • To a solution of 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.3 equiv.) in anhydrous DCM (0.2 M), add BTFFH (1.5 equiv.) and DIPEA (4.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride intermediate.

  • Add the amine (1.0 equiv.) to the reaction mixture.

  • Seal the vessel and heat to an elevated temperature (e.g., 60-80 °C). Monitor the reaction for completeness (typically 12-24 hours).

  • After cooling to room temperature, quench the reaction with water and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

For C-C bond formation, palladium-catalyzed cross-coupling reactions are indispensable. However, the presence of the free carboxylic acid group on the 5-Fluoro-1-benzothiophene-2-carboxylic acid scaffold can introduce significant challenges.

Frequently Asked Questions (FAQs): Cross-Coupling

Q1: I want to perform a Suzuki-Miyaura coupling with my 5-Fluoro-1-benzothiophene-2-carboxylic acid, but the reaction is failing. What's going wrong?

A1: The primary issue is often the incompatibility of the free carboxylic acid with the basic conditions and the palladium catalyst required for the Suzuki reaction.

  • Solubility Issues: Under basic conditions (e.g., K₂CO₃, K₃PO₄), the carboxylic acid is deprotonated to form a carboxylate salt. This salt may have poor solubility in the organic solvents typically used for Suzuki couplings (e.g., dioxane, toluene), preventing it from effectively participating in the reaction.[5]

  • Catalyst Inhibition: The carboxylate group can coordinate to the palladium center, potentially stabilizing certain intermediates or inhibiting the catalytic cycle, leading to catalyst deactivation.

  • Decarboxylation: While less common under standard Suzuki conditions, at higher temperatures, there is a risk of undesired decarboxylation of the starting material.

Q2: How can I overcome the issues caused by the carboxylic acid group in a Suzuki coupling?

A2: The most reliable and widely adopted strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the cross-coupling reaction.[6][7] This simple step circumvents all the major problems associated with the free acid.

  • Esterification: Convert the carboxylic acid to its corresponding methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol, or DCC/DMAP with the alcohol).[6][7]

  • Suzuki Coupling: Perform the Suzuki reaction on the ester derivative. The ester is generally inert to the reaction conditions.

  • Saponification: After a successful coupling, hydrolyze the ester back to the carboxylic acid using a base like NaOH or LiOH, followed by acidic workup.

This three-step sequence (esterification -> coupling -> hydrolysis) is consistently more robust and higher-yielding than attempting the direct coupling on the free acid.

G cluster_0 Recommended Suzuki Workflow start 5-Fluoro-1-benzothiophene- 2-carboxylic acid esterify Step 1: Esterification (e.g., SOCl₂/MeOH) start->esterify ester Methyl Ester Intermediate esterify->ester suzuki Step 2: Suzuki Coupling (Pd Catalyst, Base) ester->suzuki coupled_ester Coupled Ester Product suzuki->coupled_ester hydrolyze Step 3: Hydrolysis (e.g., LiOH, then H⁺) coupled_ester->hydrolyze final_product Final Coupled Carboxylic Acid hydrolyze->final_product

Caption: Recommended workflow for Suzuki coupling of the title compound.

Q3: Can I use other cross-coupling reactions? What about decarboxylative coupling?

A3: Yes, other cross-coupling reactions are viable, but they often require derivatization.

  • Heck & Sonogashira Coupling: These reactions typically require an aryl halide. You would first need to convert the carboxylic acid to a halide (e.g., via a Hunsdiecker-type reaction) or use a decarboxylative variant.

  • Decarboxylative Cross-Coupling: This is an advanced and powerful strategy that uses the carboxylic acid itself as a leaving group, extruding CO₂.[8][9] For example, a decarboxylative Heck-type reaction could potentially couple the benzothiophene core directly with an alkene. This approach avoids the need for pre-functionalization (like conversion to a halide) but requires specific catalytic systems, often involving silver salts as oxidants. It represents a greener and more atom-economical alternative for experienced researchers.

Experimental Protocol: Suzuki-Miyaura Coupling of the Methyl Ester Derivative

This protocol is based on established procedures for the closely related 5-bromothiophene-2-carboxylate.[6][7][10]

Step A: Methyl Esterification

  • Suspend 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 equiv.) in anhydrous methanol (0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (2.0 equiv.) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Remove the solvent under reduced pressure. The resulting crude methyl 5-fluoro-1-benzothiophene-2-carboxylate can often be used directly in the next step after drying under high vacuum.

Step B: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the crude methyl 5-fluoro-1-benzothiophene-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 6-18 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the coupled ester.

Step C: Saponification (Hydrolysis)

  • Dissolve the purified coupled ester (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (3.0-5.0 equiv.) and stir at room temperature or with gentle heating (40-50 °C) until the hydrolysis is complete (monitored by TLC/LC-MS).

  • Concentrate the mixture to remove the THF, dilute with water, and acidify to pH ~2-3 with 1N HCl.

  • The product will often precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate, dry, and concentrate to yield the final carboxylic acid.

References
  • Yang, B., Liu, Y., Yi, W., & Chen, J. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 50(84), 12586-12589. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Yang, B., et al. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. [Link]

  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20). [Link]

  • Akhtar, T., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1225, 129210. [Link]

  • Wang, F., et al. (2024). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. Chemical Science, 15(3), 856-862. [Link]

  • Maleki, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19163-19202. [Link]

  • Wang, F., et al. (2024). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. National Center for Biotechnology Information. [Link]

  • Sharma, D., & Kumar, V. (2022). Advancements in double decarboxylative coupling reactions of carboxylic acids. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). 5 Decarboxylative Coupling Reactions. ResearchGate. [Link]

  • ResearchGate. (2015). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. ResearchGate. [Link]

  • Mol-Instincts. (n.d.). 2-fluoro-1-benzothiophene. Chemical Synthesis Database. [Link]

  • Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. PubChem Compound Database. [Link]

  • Ali, S., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Center for Biotechnology Information. [Link]

  • Da-Costa, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). Accessing fluorinated organic molecule diversity by fluoro-functionalization reactions of enaminones. ResearchGate. [Link]

  • Asghar, M. N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. [Link]

  • Metwally, A. A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-1-benzothiophene-2-carboxylic acid. The focus is on delivering practical, field-proven methods to address common impurity challenges and achieve the high level of purity essential for downstream applications such as pharmaceutical synthesis.

Core Purification Principles

The purification of 5-Fluoro-1-benzothiophene-2-carboxylic acid primarily leverages its acidic nature and aromatic structure. Most protocols will involve a combination of acid-base extraction to remove neutral or basic impurities, followed by recrystallization or chromatography to eliminate closely related analogues and byproducts.

Troubleshooting and Experimental Guides

Issue 1: My crude product is a dark, oily solid with a wide melting point range. How do I begin the purification?

A dark color and poor physical form suggest the presence of significant impurities, likely including colored byproducts from the synthesis and residual starting materials. A robust initial purification is required to isolate the target compound.

Recommended Protocol: Acid-Base Extraction with Charcoal Treatment

This is the most effective first step for a crude product. It selectively isolates the acidic target compound from non-acidic impurities and removes color.

Step-by-Step Methodology:

  • Dissolution in Base: In a flask, suspend the crude product in a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Stir until all the solid has dissolved. This deprotonates the carboxylic acid, forming the highly water-soluble sodium salt.

  • Removal of Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel and wash it two to three times with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Neutral and basic organic impurities will be extracted into the organic layer, which is then discarded.

  • Decolorization: Transfer the aqueous layer back to a flask. Add a small amount of activated carbon (approximately 1-5% of the estimated product weight). Heat the mixture gently (to ~50-60 °C) with stirring for 15-20 minutes. Do not boil.

  • Hot Filtration: Immediately filter the warm solution through a pad of Celite® to remove the activated carbon. This step must be performed while the solution is warm to prevent premature precipitation of the product.

  • Precipitation: Cool the clear, colorless filtrate in an ice bath. With vigorous stirring, slowly add 2 M hydrochloric acid (HCl) dropwise. The 5-Fluoro-1-benzothiophene-2-carboxylic acid will precipitate as a solid as the solution becomes acidic (target pH ≈ 2).

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (NaCl). Dry the product under vacuum.

Expertise & Causality: This protocol is a self-validating system. The selective dissolution in base and subsequent precipitation upon acidification confirms the acidic nature of the isolated product. The key is the pKa difference; the carboxylic acid is deprotonated by the base to become water-soluble, leaving behind non-acidic impurities.[1] Activated carbon's high surface area effectively adsorbs large, conjugated colored molecules.[2]

cluster_0 Acid-Base Purification Workflow Crude Crude Oily Solid Dissolve Dissolve in Aqueous NaOH Crude->Dissolve Wash Wash with DCM (Removes Neutral Impurities) Dissolve->Wash Charcoal Treat with Activated Carbon Wash->Charcoal Filter Hot Filter (Removes Carbon) Charcoal->Filter Precipitate Acidify with HCl (Precipitates Product) Filter->Precipitate Isolate Filter & Dry Precipitate->Isolate Product Purified Solid Isolate->Product

Caption: Workflow for initial purification and decolorization.

Issue 2: Analytical data (¹H NMR, LC/MS) shows a persistent impurity with a similar structure (e.g., a regioisomer or a related benzothiophene).

When impurities have similar acidic properties and polarity, simple extraction is insufficient. Recrystallization is the preferred next step to achieve high purity.

Recommended Protocol: Optimized Recrystallization

This method purifies the compound based on differences in solubility between the product and the impurity in a specific solvent system at varying temperatures.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 5-Fluoro-1-benzothiophene-2-carboxylic acid, ethanol, acetic acid, or a mixed solvent system like ethanol/water or acetone/heptane are excellent candidates.

  • Dissolution: Place the solid from the previous step into an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If any insoluble particulate matter remains, perform a hot filtration to remove it.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities. Dry the crystals thoroughly under high vacuum.

Data Presentation: Solvent Selection Guide

Solvent SystemSuitabilityNotes
EthanolGoodMay require a large volume.
Acetic AcidExcellentEffective for many carboxylic acids, but must be thoroughly removed.
Ethanol/WaterExcellentHighly tunable. Dissolve in hot ethanol, add hot water until cloudy, then add a drop of ethanol to clarify.
Acetone/HeptaneGoodDissolve in hot acetone, add heptane as an anti-solvent.

Trustworthiness: The success of this protocol is validated by the physical properties of the final product. A sharp, well-defined melting point and clean analytical data (NMR, LC/MS) are indicators of high purity. The principle relies on the fact that a crystal lattice will preferentially form from identical molecules, excluding the differently shaped impurity molecules, which remain in the solvent (mother liquor).[2]

Frequently Asked Questions (FAQs)

Q1: My final product still contains trace amounts of residual solvent (e.g., acetic acid, ethanol) after drying. How can I remove it? A1: Residual solvents can be stubborn. For high-boiling solvents like acetic acid, co-evaporation can be effective. Dissolve the product in a lower-boiling solvent like DCM, then remove the DCM on a rotary evaporator. Repeat this 2-3 times. For all solvents, final drying in a vacuum oven at a moderately elevated temperature (e.g., 40-50 °C) for an extended period (12-24 hours) is recommended.

Q2: What is the best way to monitor the purification process? A2: Thin Layer Chromatography (TLC) is an invaluable tool. Use a mobile phase such as 7:3 Hexane:Ethyl Acetate with 1% acetic acid. The acetic acid suppresses the deprotonation of the carboxylic acid, preventing streaking on the silica plate. The product and impurities should have different Rf values, allowing you to track the success of each purification step. High-Performance Liquid Chromatography (HPLC) is the gold standard for final purity assessment.[3]

Q3: Can column chromatography be used for purification? A3: Yes, silica gel chromatography is a powerful tool if recrystallization fails. Use a solvent system optimized by TLC (see Q2). Prepare a slurry of your product with a small amount of silica and dry-load it onto the column for the best resolution. This method is particularly effective for separating isomers.

cluster_1 Purification Decision Logic Start Crude Product Q1 Significant Color or Non-Acidic Impurities? Start->Q1 Step1 Perform Acid-Base Extraction & Charcoal Treatment Q1->Step1 Yes Q2 Isomeric or Structurally Similar Impurities Remain? Q1->Q2 No Step1->Q2 Step2 Perform Recrystallization Q2->Step2 Yes End High-Purity Product Q2->End No Q3 Purity Still Insufficient? Step2->Q3 Step3 Perform Silica Gel Chromatography Q3->Step3 Yes Q3->End No Step3->End

Caption: Decision tree for selecting the appropriate purification method.

References

  • Zubrick, J. W. (2011). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

Sources

Troubleshooting amide bond formation with 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation. This guide is specifically tailored for researchers, medicinal chemists, and process development professionals working with 5-Fluoro-1-benzothiophene-2-carboxylic acid. The unique electronic and steric properties of this substrate can present challenges not encountered with simpler aliphatic or benzoic acids. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with 5-Fluoro-1-benzothiophene-2-carboxylic acid is resulting in low to no yield. What are the most likely causes?

A1: Low or no yield in this specific coupling is a common issue that typically stems from the inherent properties of the carboxylic acid and the reaction dynamics. The primary causes are often intertwined:

  • Reduced Reactivity of the Activated Species: The 5-Fluoro-1-benzothiophene moiety is an electron-withdrawing system. While this increases the acidity of the carboxylic acid proton, it can also destabilize the activated intermediate (e.g., the O-acylisourea or active ester) required for the subsequent nucleophilic attack by the amine.

  • Inefficient Carboxylic Acid Activation: This is the most frequent failure point. If the coupling reagent is not potent enough to overcome the electronic properties of the substrate, the formation of the active intermediate will be slow or incomplete.[1] Standard reagents that work for simple acids may be insufficient here.

  • Low Nucleophilicity of the Amine Partner: If you are coupling this acid with an electron-deficient amine (like an aniline with electron-withdrawing groups) or a sterically hindered amine, the reaction becomes exceptionally challenging.[2][3] The combination of a difficult acid and a difficult amine requires a highly optimized protocol.

  • Hydrolysis of Intermediates: All activated carboxylic acid species are sensitive to moisture. The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of your activated intermediate back to the starting carboxylic acid.[1]

Q2: Which coupling reagent is the best choice for 5-Fluoro-1-benzothiophene-2-carboxylic acid?

A2: There is no single "best" reagent, as the optimal choice depends on the amine coupling partner. However, for a challenging substrate like this, you should start with more powerful, modern coupling reagents.

Reagent ClassExamplesStrengthsWeaknessesBest For
Uronium/Aminium HATU, HBTU, HCTUHigh reactivity, fast reaction times.[4][5] HATU is generally superior to HBTU due to the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester.[4][6]Can cause guanidinylation of the amine if pre-activation is not done correctly.[7] More expensive.General-purpose starting point, especially with primary and secondary aliphatic amines.
Carbodiimide EDC, DCC, DICCost-effective and widely available.[8] EDC is preferred for its water-soluble urea byproduct, simplifying workup.[9]Generally less reactive than uronium salts. Often requires an additive like HOBt or OxymaPure to increase efficiency and suppress racemization.[10]Simpler couplings where cost is a factor. Not the first choice for this challenging acid.
Phosphonium PyBOP, PyAOPVery effective, particularly for sterically hindered couplings.[5][9] Does not cause guanidinylation side reactions.Byproducts (e.g., HMPA from BOP) can be toxic and difficult to remove.[5][9] PyBOP is a safer, common alternative.Sterically demanding couplings.
Acyl Fluoride Precursors BTFFH, TFFH, Deoxo-Fluor, Pentafluoropyridine (PFP)Excellent for both sterically hindered and electron-deficient partners.[3][11] Acyl fluorides are highly reactive yet less prone to racemization than acyl chlorides.[3]May require elevated temperatures. Some reagents can release amine byproducts that compete in the reaction.[3]Highly recommended for troubleshooting when other methods fail.

For 5-Fluoro-1-benzothiophene-2-carboxylic acid, HATU is an excellent starting point. If that fails, especially with a hindered or electron-poor amine, switching to an in situ acyl fluoride generation method is a powerful, often successful strategy.[3][12]

Q3: I am observing a significant side product that has the same mass as my amine starting material plus 151 Da. What is it?

A3: This is a classic signature of a guanidinylation side reaction, which occurs when using uronium/aminium-type coupling reagents like HATU or HBTU. The coupling reagent itself reacts directly with your amine, forming a stable guanidinium byproduct and consuming your nucleophile.[7]

Causality & Prevention: This side reaction becomes dominant if the activation of the carboxylic acid is slow. When the amine is added, it encounters a higher concentration of unreacted coupling reagent than the desired activated ester.

Solution: The key is to ensure the carboxylic acid is fully activated before the amine is introduced. This is known as pre-activation .

  • Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent.

  • Stir this mixture at room temperature for at least 15-30 minutes.[1][13]

  • Only after this pre-activation period, add the amine to the reaction mixture.

This simple change in the order of addition ensures that the amine primarily reacts with the highly reactive OAt-ester intermediate rather than the coupling reagent itself.

Detailed Troubleshooting Guides

Problem: My reaction stalls at ~50% conversion, even with extended reaction time and excess reagents.

This scenario suggests an equilibrium is being reached or that a key reagent is being consumed by an unproductive pathway.

Diagnostic Workflow:

Caption: Troubleshooting workflow for stalled reactions.

Detailed Analysis & Solutions:

  • Assess the Amine: As noted, a challenging amine coupled with this challenging acid is a primary cause of stalling. Standard HATU/DIPEA conditions may not be sufficient. The energy barrier for the final nucleophilic attack is too high.

    • Solution: Move directly to a more robust activation method. The in situ formation of the acyl fluoride intermediate provides a much more electrophilic species for the amine to attack.[3][11][12] This method has proven effective for couplings that fail with standard protocols.[11]

  • Verify Anhydrous Conditions: Trace amounts of water will hydrolyze the activated ester intermediate. This is a continuous, slow consumption of your active species, leading to a plateau in conversion.

    • Solution: Use solvents freshly passed through a drying system (e.g., alumina column) or from a recently opened sealed bottle. Ensure all glassware is oven-dried.

  • Choice of Base: The base is not merely an acid scavenger; it plays a crucial role in the reaction rate. Using a nucleophilic base like triethylamine (TEA) can lead to side reactions.

    • Solution: Always use a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or, for very sensitive substrates, 2,4,6-Collidine.[9]

  • Temperature: Room temperature may not provide enough energy for difficult couplings.

    • Solution: After confirming other factors are optimized, gently heating the reaction to 40-60 °C can often drive it to completion. Monitor for potential byproduct formation at higher temperatures.

Problem: I am trying to couple the acid with a weakly nucleophilic aniline, and the reaction is completely clean, showing only starting materials.

This is a classic case of mismatched reactivity. The nucleophilicity of the aniline is too low to attack even the activated ester formed by standard reagents.

Activation Mechanism & Solution:

The reaction requires a more potent electrophile. Uronium salt activation proceeds via an active OAt/OBt ester, which is a good leaving group. However, for a very poor nucleophile, an even better leaving group or a more reactive carbonyl is needed.

G cluster_0 Standard Activation (e.g., HATU) cluster_1 Acyl Fluoride Strategy Acid Carboxylic Acid OAt_Ester OAt-Active Ester Acid->OAt_Ester + HATU, Base No_Rxn No Reaction OAt_Ester->No_Rxn + Weak Amine Acid2 Carboxylic Acid Acyl_Fluoride Acyl Fluoride (Highly Electrophilic) Acid2->Acyl_Fluoride + BTFFH, Base Amide Desired Amide Acyl_Fluoride->Amide + Weak Amine, Heat

Caption: Comparison of activation strategies for weak amines.

Recommended Protocol:

The acyl fluoride method is the solution of choice. A protocol developed by Trond Ulven and colleagues is particularly effective for coupling electron-deficient amines and sterically hindered substrates.[3][11]

  • In Situ Fluorination: The carboxylic acid is reacted with a fluorinating agent like BTFFH (N,N,N',N'-Bis(tetramethylene)-O-(benzotriazol-1-yl)uronium hexafluorophosphate) and a base. This converts the carboxylic acid directly to the highly reactive acyl fluoride.

  • Amine Addition: The weakly nucleophilic amine is then added, often with heating (e.g., 80 °C), to drive the reaction to completion. This method has been shown to provide excellent yields where many other standard coupling protocols fail entirely.[3][11]

Recommended Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU (General Purpose)

This protocol is the recommended starting point for coupling 5-Fluoro-1-benzothiophene-2-carboxylic acid with non-hindered primary or secondary amines.

Materials:

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM (to make a 0.1-0.2 M solution)

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 equiv), followed by DIPEA (2.5 equiv).

  • Pre-activate: Stir the mixture at room temperature for 20-30 minutes. The solution may change color.[13]

  • Add the amine (1.1-1.2 equiv) to the activated mixture, either neat or as a solution in anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Troubleshooting via In Situ Acyl Fluoride Formation

This protocol is designed for difficult couplings, including those with sterically hindered or electron-deficient amines, where Protocol 1 has failed.[3][11]

Materials:

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.2 equiv)

  • Amine (1.0 equiv)

  • BTFFH (1.3 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous 1,4-Dioxane or Acetonitrile (to make a 0.2 M solution)

Procedure:

  • To an oven-dried sealable reaction vessel (e.g., microwave vial) under an inert atmosphere, add the 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.2 equiv).

  • Add the amine (1.0 equiv), BTFFH (1.3 equiv), and anhydrous solvent.

  • Add DIPEA (3.0 equiv).

  • Seal the vessel tightly.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 12-24 hours. Note: The original protocol calls for elevated temperatures to drive the reaction with the less reactive acyl fluoride intermediate.[3][11]

  • Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and perform aqueous washes as described in Protocol 1.

  • Dry, concentrate, and purify the product by column chromatography.

References

  • Gutti, B., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]

  • Gutti, B., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. Available at: [Link]

  • Gutti, B., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

  • Krause, T., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Green Chemistry For Sustainability. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications - Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Replacement of the carboxylic acid function with fluorine. ResearchGate. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • NIH. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. National Institutes of Health. Available at: [Link]

  • Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Royal Society of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Available at: [Link]

  • ACS Publications. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. Available at: [Link]

  • NIH. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Institutes of Health. Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Ewha Womans University. Available at: [Link]

  • ResearchGate. (n.d.). Evolution of amide bond formation. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. Available at: [Link]

Sources

Preventing decomposition of 5-Fluoro-1-benzothiophene-2-carboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of 5-Fluoro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who work with this important heterocyclic building block. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges encountered during its synthesis, with a primary focus on preventing unwanted decomposition.

Section 1: Understanding the Stability of 5-Fluoro-1-benzothiophene-2-carboxylic acid

5-Fluoro-1-benzothiophene-2-carboxylic acid is a relatively stable aromatic compound, a characteristic enhanced by its benzofused ring system compared to simpler thiophene carboxylic acids[1]. However, like many heteroaromatic carboxylic acids, it is susceptible to specific degradation pathways under certain synthetic conditions. The primary modes of decomposition are decarboxylation, particularly at elevated temperatures, and photo-oxidative degradation, which often results in discoloration. Understanding these pathways is the first step toward prevention.

DecompositionPathways Reactant Ethyl 5-Fluoro-1-benzothiophene-2-carboxylate mid1 Reactant->mid1 Product 5-Fluoro-1-benzothiophene- 2-carboxylic acid (Target Molecule) Oxidation_Product Colored Impurities (Decomposition) Product->Oxidation_Product Light (hv) Oxygen (O₂) mid2 Product->mid2 Decarboxylation_Product 5-Fluorobenzothiophene (Decomposition Impurity) mid1->Product Saponification (e.g., NaOH, EtOH/H₂O) mid2->Decarboxylation_Product High Heat Strong Acid/Base

Caption: Key synthetic and decomposition pathways.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis in a practical question-and-answer format.

Problem 1: My final yield is significantly lower than expected after the ester hydrolysis (saponification) step.

  • Possible Cause A: Decarboxylation This is the most common cause of yield loss. The carboxylic acid group at the C2 position of the benzothiophene ring can be removed as CO₂ under harsh conditions, especially elevated temperatures or prolonged exposure to strong acids or bases[2][3]. The resulting byproduct is 5-fluorobenzothiophene. Thiophene-based carboxylic acids are generally more stable than their furan or pyrrole counterparts, but the risk remains significant if conditions are not optimized[3].

    Solution: Employ Mild Saponification Conditions. The key is to hydrolyze the ester precursor (e.g., ethyl or methyl 5-fluoro-1-benzothiophene-2-carboxylate) to the carboxylate salt without providing enough thermal energy to initiate decarboxylation.

    Detailed Protocol: Mild Saponification of Ethyl 5-Fluoro-1-benzothiophene-2-carboxylate

    • Reaction Setup: In a round-bottom flask, dissolve the ester precursor (1.0 equiv.) in a mixture of ethanol and water (e.g., a 4:1 ratio).

    • Base Addition: Add a solution of sodium hydroxide (NaOH, 2.0-2.5 equiv.) in water to the flask. Using a moderate excess of base ensures complete hydrolysis but avoid very high concentrations.

    • Temperature Control: Stir the mixture at a controlled temperature of 40-50°C[4]. Avoid refluxing for extended periods. Higher temperatures dramatically increase the rate of decarboxylation.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared (typically 2-4 hours).

    • Workup (Quench & Acidification): Once complete, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with cold dilute hydrochloric acid (e.g., 1-2 M HCl) to a pH of ~2. The target carboxylic acid will precipitate out as a solid.

    • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Possible Cause B: Incomplete Hydrolysis If the reaction is not allowed to proceed to completion, the unreacted ester will be removed during the basic wash in the workup, leading to lower yields.

    Solution: Careful Reaction Monitoring. Use TLC to track the disappearance of the starting material. If the reaction stalls, you can slightly increase the temperature (e.g., to 60°C) for a short period or add a small amount of additional base, but be mindful of the increased risk of decarboxylation.

Problem 2: My final product is off-white, yellow, or even brownish instead of a clean white powder.

  • Possible Cause: Photo-oxidative Degradation Thiophene-containing compounds can be sensitive to light and atmospheric oxygen, which can lead to the formation of colored impurities over time[5]. This can occur during the workup, purification, or storage.

    Solution: Protect the Compound from Light and Air.

    • During Workup: Perform extractions and filtrations promptly. If delays are necessary, store solutions in the dark.

    • Purification: Use amber-colored glassware or wrap your flasks in aluminum foil during recrystallization.

    • Storage: The final, dry product should be stored in amber vials under an inert atmosphere (nitrogen or argon) at a cool temperature (2-8°C)[5].

Problem 3: Analytical data (¹H NMR, GC-MS) shows a significant impurity with a lower molecular weight.

  • Primary Cause: Decarboxylation As discussed in Problem 1, this impurity is almost certainly 5-fluorobenzothiophene.

    • ¹H NMR Evidence: You will observe the disappearance of the characteristic broad singlet for the carboxylic acid proton (-COOH) and the appearance of a new aromatic proton signal in its place.

    • GC-MS Evidence: The mass spectrum will show a peak corresponding to the molecular weight of 5-fluorobenzothiophene, which is lower than the target acid.

    Solution: Optimize Reaction Conditions and Purification. Preventing the formation of this impurity is key. Adhere strictly to the mild saponification protocol. If it has already formed, careful recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can effectively separate the more polar carboxylic acid from the less polar decarboxylated byproduct.

    Table 1: Impact of Saponification Parameters on Product Integrity

    Parameter Sub-Optimal Condition Consequence Recommended Condition Rationale
    Temperature > 80°C (Reflux) High risk of decarboxylation 40-50°C Provides sufficient energy for hydrolysis while minimizing decarboxylation.
    Reaction Time > 12 hours Increased chance of side reactions 2-4 hours (Monitor by TLC) Minimizes exposure to basic conditions once the reaction is complete.
    Base Concentration > 5 M NaOH Can promote side reactions 1-2 M NaOH solution Sufficient for hydrolysis without being overly harsh.

    | Atmosphere | Air | Potential for oxidation | Inert (N₂ or Ar) | Protects the electron-rich thiophene ring from oxidative degradation. |

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 5-Fluoro-1-benzothiophene-2-carboxylic acid? A1: A widely used method involves the cyclization of a substituted benzaldehyde with a thioglycolate ester, followed by hydrolysis. For example, reacting 2,5-difluorobenzaldehyde with methyl thioglycolate in the presence of a base like triethylamine yields the methyl ester of the target compound, which is then hydrolyzed under mild conditions as described above[6]. Another viable, though often more sensitive, route is the directed ortho-lithiation of 5-fluorobenzothiophene followed by quenching with carbon dioxide (CO₂) gas or dry ice[7][8].

Q2: What are the ideal storage conditions for the final product to ensure long-term stability? A2: To maintain purity, store 5-Fluoro-1-benzothiophene-2-carboxylic acid in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry, and dark place, with refrigeration at 2-8°C being ideal for long-term storage[5][9].

Q3: How can I effectively purify the final product if decomposition has occurred? A3: Recrystallization is the most effective method. The target carboxylic acid is significantly more polar than its primary decomposition byproduct (5-fluorobenzothiophene). A polar solvent system, such as an ethanol/water or acetic acid/water mixture, is often effective. The desired acid will be less soluble in the cold solvent mixture and will crystallize out, leaving the more soluble impurities behind in the mother liquor.

Q4: Which analytical techniques are best for identifying decarboxylation and other impurities? A4: A combination of techniques is recommended:

  • ¹H NMR: Provides clear structural information. Look for the presence or absence of the carboxylic acid proton and check the integration and splitting patterns of the aromatic protons.

  • GC-MS: Excellent for detecting volatile impurities like the decarboxylated 5-fluorobenzothiophene. It will confirm the molecular weight of the components in the sample[2].

  • HPLC: A powerful tool for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) can effectively separate the starting material, product, and byproducts[5].

References

  • ResearchGate. GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic.... Available from: [Link]

  • AIP Publishing. Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Available from: [Link]

  • PubMed. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Available from: [Link]

  • University of Texas Southwestern Medical Center. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Available from: [Link]

  • National Institutes of Health (NIH). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Available from: [Link]

  • Royal Society of Chemistry. The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Available from: [Link]

  • PubChem. 5-Fluoro-1-benzothiophene-2-carboxylic acid. Available from: [Link]

  • PubChem. Benzo(b)thiophene-2-carboxylic acid. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Available from: [Link]

  • ACS Publications. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Available from: [Link]

  • Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • MDPI. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Available from: [Link]

  • National Institutes of Health (NIH). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Available from: [Link]

  • YouTube. Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. Available from: [Link]

  • Georganics. 5-Fluoro-1-benzothiophene-2-carboxylic acid. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Available from: [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Available from: [Link]

  • Reddit. I keep getting debrominated starting material and low conversion after lithiation. Available from: [Link]

  • PubMed. Highly selective 5-substitution of 3-methylthiophene via directed lithiation. Available from: [Link]

  • Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Available from: [Link]

  • Reddit. Ortho-metalation vs. Li-X exhange?. Available from: [Link]

  • ResearchGate. (PDF) Crystal structure of ethyl 5′′-fluoro-2′′,3-dioxo-6′,7′,8′,8a'-tetrahydro-2′H,3H,5′H-dispiro[benzo[b]thiophene-2,1′-indolizine-3′. Available from: [Link]

  • ResearchGate. Bimolecular Decomposition Pathways for Carboxylic Acids of Relevance to Biofuels. Available from: [Link]

  • Mol-Instincts. 5-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER synthesis. Available from: [Link]

  • Google Patents. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Fluoro-1-benzothiophene-2-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during catalytic transformations of this important heterocyclic building block. The inherent characteristics of this molecule—namely the acidic carboxylic acid and the sulfur-containing benzothiophene core—present unique challenges that require careful consideration in catalyst and reaction design.

Section 1: General Considerations & Core Challenges (FAQs)

This section addresses overarching issues that are relevant to nearly all catalytic reactions involving this substrate. Understanding these principles is the first step toward successful experimentation.

Q1: How does the sulfur atom in the benzothiophene ring affect catalyst performance?

A1: The sulfur atom is a primary concern due to its potential to act as a catalyst poison, particularly for late transition metals like palladium.[1][2] Sulfur's lone pair of electrons can strongly coordinate to the metal center, blocking active sites required for the catalytic cycle to proceed.[1] This Lewis basicity can lead to catalyst deactivation and result in low or no product conversion.[1][2]

  • Mechanism of Poisoning: Sulfur chemisorbs onto the metal surface or coordinates to the metal complex, often irreversibly under typical reaction conditions. This prevents the substrate from accessing the catalytic site.

  • Mitigation Strategies:

    • Use of Sulfur-Tolerant Catalysts: While traditional palladium catalysts can be susceptible, certain modern catalyst systems, particularly those with electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, can exhibit higher tolerance. These ligands can stabilize the metal center and reduce the affinity for sulfur binding.

    • Higher Catalyst Loading: In some cases, simply increasing the catalyst loading can compensate for partial deactivation, although this is not ideal from a cost and sustainability perspective.

    • Use of Pre-catalysts: Modern, well-defined pre-catalysts, such as Buchwald G3 palladacycles or PEPPSI™-type catalysts, generate the active L-Pd(0) species cleanly and efficiently, which can sometimes outperform traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ that may be more prone to deactivation pathways.[3]

Q2: In what ways does the carboxylic acid functional group interfere with catalytic reactions?

A2: The carboxylic acid group is acidic and can coordinate to metal centers, presenting several challenges:

  • Acid-Base Chemistry: The acidic proton can react with basic reagents, especially in cross-coupling reactions that require a base for the catalytic cycle to function. This can quench the base, halting the reaction.

  • Substrate-Catalyst Interaction: The carboxylate can coordinate to the palladium center, potentially interfering with the desired catalytic pathway.[4]

  • Solubility Issues: The free carboxylic acid may have poor solubility in common aprotic organic solvents used for cross-coupling (e.g., toluene, dioxane), leading to heterogeneous mixtures and poor reaction kinetics.

  • Decarboxylation: Under harsh thermal conditions, the carboxylic acid group may be lost, leading to undesired side products.[5]

A common and highly effective strategy to circumvent these issues is to protect the carboxylic acid, most often by converting it to an ester (e.g., a methyl or ethyl ester) prior to performing reactions like palladium-catalyzed cross-coupling.[4] This removes the acidic proton and reduces the coordinating ability of the functional group.

Section 2: Troubleshooting Guide for Amide & Ester Bond Formation

Directly forming amide or ester bonds from the carboxylic acid is a fundamental transformation. Success hinges on selecting the appropriate activation method and coupling reagents.

Q3: My amide coupling reaction has stalled or shows low conversion. What are the likely causes and solutions?

A3: Low conversion in amide coupling reactions with heteroaromatic acids like 5-Fluoro-1-benzothiophene-2-carboxylic acid is a common issue. The primary culprits are usually inefficient activation of the carboxylic acid or the formation of unreactive intermediates.

Troubleshooting Low Conversion in Amide Coupling
Possible Cause Suggested Solution(s)
Inefficient Carboxylic Acid Activation Switch from carbodiimide reagents (DCC, EDC) to more potent uronium (HATU, HBTU) or phosphonium (PyBOP) reagents, which are often more effective for electron-rich or heteroaromatic acids.[6]
Salt Formation The acidic substrate and basic amine can form an unreactive ammonium carboxylate salt.[6] Ensure a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is added to liberate the free amine.[6]
Side Reactions With HATU, the amine can react directly with the coupling reagent (guanidinylation).[6] To prevent this, pre-activate the carboxylic acid with HATU and a base for 15-30 minutes before adding the amine.[6] With DCC/EDC, the activated O-acylisourea can rearrange to a stable N-acylurea byproduct. Adding HOBt or HOAt can trap the intermediate and improve efficiency.[6]
Poor Reagent Quality Coupling reagents are often moisture-sensitive. Use fresh, high-purity reagents and anhydrous solvents.
Decision Workflow for Amide Coupling Reagent Selection

G start Start: Amide Coupling acid_type Is the carboxylic acid sterically hindered or electronically deactivated? start->acid_type amine_type Is the amine precious or prone to side reactions? hatu Use HATU or HBTU (Uronium Reagents) amine_type->hatu Yes edc Use EDC/DCC + HOBt/HOAt (Carbodiimide Reagents) amine_type->edc No acid_type->amine_type No acid_type->hatu Yes preactivate Pre-activate acid with HATU/base before adding amine. hatu->preactivate

Caption: Decision tree for selecting an amide coupling reagent.

Experimental Protocol: HATU-Mediated Amide Coupling

Objective: To synthesize the amide derivative of 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Materials:

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq.)

  • Desired amine (1.1 eq.)

  • HATU (1.1 eq.)[6]

  • DIPEA (2.5 eq.)[6]

  • Anhydrous DMF or CH₂Cl₂

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Fluoro-1-benzothiophene-2-carboxylic acid and dissolve it in anhydrous DMF.

  • Pre-activation: Add DIPEA followed by HATU to the solution. Stir the mixture at room temperature for 20 minutes. A color change may be observed as the activated ester forms.[6]

  • Amine Addition: Add the amine to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.

Q4: What are the best catalysts for the direct esterification of 5-Fluoro-1-benzothiophene-2-carboxylic acid?

A4: For simple alcohols, classic Fischer esterification using a strong acid catalyst (e.g., H₂SO₄) in an excess of the alcohol at reflux is effective. However, for more sensitive substrates or to avoid harsh acidic conditions, milder methods are preferred.

  • Carbodiimide-mediated Esterification: Similar to amide coupling, reagents like DCC or EDC in the presence of a catalyst such as DMAP can efficiently promote esterification with a wide range of alcohols.[7]

  • Heterogeneous Acid Catalysts: Macroporous polymeric acid catalysts, such as phenol-sulfonic acid-formaldehyde resins, have been shown to be highly effective for direct dehydrative esterification under mild conditions (50-80 °C) and can be easily removed by filtration.[8]

  • Metal-Free Catalysis: N-fluorobenzenesulfonimide (NFSi) has been reported as an efficient metal-free catalyst for the direct esterification of aryl carboxylic acids under microwave irradiation, significantly reducing reaction times.[9]

Section 3: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

For cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.), it is standard practice to first convert the carboxylic acid to an ester to prevent interference. The following advice assumes this modification has been made and focuses on challenges associated with the halogenated 5-fluoro-1-benzothiophene-2-carboxylate core.

General Workflow for Troubleshooting Failed Cross-Coupling Reactions

G start Low/No Conversion in Cross-Coupling catalyst Is the Catalyst Active? start->catalyst reagents Are Reagents Pure and Anhydrous? catalyst->reagents Yes catalyst_sol 1. Use a fresh batch or pre-catalyst. 2. Increase catalyst loading. 3. Screen different ligands. catalyst->catalyst_sol No conditions Are Reaction Conditions Optimal? reagents->conditions Yes reagents_sol 1. Purify starting materials. 2. Use anhydrous solvents/reagents. 3. Ensure thorough degassing. reagents->reagents_sol No conditions_sol 1. Screen different bases/solvents. 2. Increase temperature gradually. 3. Increase reaction time. conditions->conditions_sol No

Caption: A general troubleshooting workflow for cross-coupling reactions.

Q5: I am attempting a Suzuki-Miyaura coupling with a bromo-substituted benzothiophene ester and getting a low yield. What catalyst system should I use?

A5: The choice of catalyst, and particularly the ligand, is critical for successfully coupling heterocyclic substrates. The presence of the sulfur atom necessitates a robust catalyst system.

Comparison of Palladium Catalysts for Suzuki Coupling of Thiophene Derivatives
Catalyst SystemLigand TypeTypical ConditionsAdvantagesDisadvantages
Pd(PPh₃)₄ Monodentate PhosphineToluene/EtOH/H₂O, Na₂CO₃, 80-100 °CCommercially available, effective for many standard couplings.Can be sensitive to catalyst poisoning by sulfur; may require higher temperatures/loadings.
PdCl₂(dppf) Bidentate PhosphineDioxane, K₂CO₃, 90 °CGenerally more stable and active than Pd(PPh₃)₄; good for a range of boronic acids.[10]Can still suffer from deactivation with very challenging substrates.
Pd₂(dba)₃ + SPhos/XPhos Bulky, Electron-Rich Phosphine (Buchwald Ligands)Toluene or Dioxane, K₃PO₄, RT-100 °CHigh activity and turnover numbers; often effective at lower temperatures and for challenging substrates like aryl chlorides.[11]Higher cost for ligands.
Pd-NHC Pre-catalysts N-Heterocyclic Carbene (NHC)Toluene/MeOH, K₂CO₃, 90 °CHigh thermal stability and resistance to catalyst poisoning; excellent for selective activation of C-Br over C-Cl bonds.[12]Can be more expensive; scope may be more substrate-dependent.

For a substrate like a halogenated benzothiophene, starting with a robust system like PdCl₂(dppf) or a Buchwald-type ligand system (e.g., with XPhos) is highly recommended to overcome potential catalyst deactivation.[11][12]

Q6: My Suzuki reaction is producing a lot of homocoupling byproduct from my boronic acid. How can I prevent this?

A6: Homocoupling is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.

  • Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[11][12]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize homocoupling compared to Pd(II) sources that require an initial reduction step.[11]

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby reducing the rate of homocoupling.[11]

Section 4: Decarboxylative Coupling Reactions

An alternative strategy is to use the carboxylic acid itself as a synthetic handle. Decarboxylative couplings allow for the formation of C-C bonds at the 2-position of the benzothiophene ring directly.

Q7: Is it possible to functionalize the 2-position via a decarboxylative Heck or cross-coupling reaction?

A7: Yes, palladium-catalyzed decarboxylative couplings are a powerful method for this transformation. For instance, a decarboxylative Heck-type reaction between a benzothiophene-2-carboxylic acid and a styrene derivative can form a C-C bond at the 2-position.[13]

  • Catalyst System: These reactions often employ a Pd(II) catalyst, such as Pd(OAc)₂, sometimes in the presence of an oxidant or a co-catalyst like a silver salt (e.g., Ag₂CO₃ or AgCl).[13]

  • Mechanism Insight: Theoretical studies have shown that for some benzothiophene substrates, a silver salt co-catalyst can coordinate to the carboxyl oxygen, facilitating the rate-determining CO₂ dissociation and promoting the reaction.[13]

  • Scope and Limitations: This method is highly effective but its success can be sensitive to the electronic properties of the benzothiophene ring. For example, the presence of an electron-withdrawing group (like chlorine at the 3-position) has been shown to be crucial for promoting the decarboxylation step in certain systems.[13]

References

  • Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - OUCI.
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene - Benchchem.
  • Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Publishing.
  • Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - SciSpace.
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC - PubMed Central.
  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions | Journal of the American Chemical Society.
  • Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. - ResearchGate.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic... - ResearchGate.
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation.
  • An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation - RSC Publishing.
  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide - MDPI.
  • Lewis Base Catalyzed Synthesis of Sulfur Heterocycles via the C1‐Pyridinium Enolate - NIH.
  • Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst - Organic Chemistry Portal.
  • Transition Metal-Catalysed Approaches towards Novel Amide-Containing Heterocyclic Scaffolds - White Rose eTheses Online.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Sulfur Deactivation of Fatty Ester Hydrogenolysis Catalysts - OUCI.
  • 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 - PubChem.
  • Catalytic Approaches to the Synthesis of Amide Bonds - CORE.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH.
  • A Comparative Guide to the Reactivity of 5- Bromothiophene-2-carboxylic Acid and 5 - Benchchem.
  • Decarboxylative functionalization: catalytic olefination and polyfluoroarylation of alkylcarboxylic acids - RWTH Publications.
  • reaction condition optimization for amidation of 5-Bromothiophene-2-carboxylic acid - Benchchem.
  • A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid - Benchchem.
  • Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • University of Groningen The Heck reaction in the production of fine chemicals Vries, Johannes G. de.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI.
  • FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase.
  • CAS 70060-13-8 | 5-Fluoro-1-benzothiophene-2-carboxylic acid - Aceschem.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal.
  • Fluorodecarboxylation for the Synthesis of Trifluoromethyl Aryl Ethers | Request PDF.
  • Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives - ResearchGate.

Sources

Technical Support Center: Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for the work-up and purification of 5-Fluoro-1-benzothiophene-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the isolation of a high-purity final product.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions based on established chemical principles.

Question 1: My crude product has "oiled out" or precipitated as a sticky gum during recrystallization. What should I do?

Answer: "Oiling out" is a common issue that occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when impurities are present that disrupt crystal lattice formation. Here are several strategies to address this:

  • Trituration: Attempt to induce solidification by stirring the oil with a non-polar solvent in which the product is insoluble, such as hexanes or petroleum ether.[1] This can often crash out the desired compound as a solid.

  • Solvent System Modification: The initial choice of solvent may be suboptimal. Consider changing to a different solvent system. A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until turbidity is observed, can be very effective.[2] For 5-Fluoro-1-benzothiophene-2-carboxylic acid, a polar protic/aprotic solvent mixture may be beneficial.

  • Temperature Reduction: Lower the temperature of the crystallization process. Dissolve the compound in a minimal amount of a suitable solvent at a moderate temperature (e.g., 40-50 °C) and then cool it slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

Question 2: After acidification of the aqueous layer from an acid-base extraction, my product is not precipitating. What are the possible causes and solutions?

Answer: Failure of the product to precipitate upon acidification can be due to several factors. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Acidification: Ensure the aqueous solution has been sufficiently acidified. Check the pH with litmus paper or a pH meter to confirm it is acidic. For carboxylic acids, the pH should be at least three units below the pKa of the acid to ensure complete protonation and precipitation.[3]

  • Product Solubility: The protonated carboxylic acid may have some solubility in the aqueous medium. Cooling the solution in an ice bath can reduce its solubility and promote precipitation.

  • Insufficient Concentration: If the product concentration is too low, it may not precipitate. If possible, reduce the volume of the aqueous solution by gentle heating or under reduced pressure before acidification.

  • Extraction: If precipitation is still not observed, the product may be amenable to extraction. Extract the acidified aqueous solution with an organic solvent in which the carboxylic acid is soluble, such as ethyl acetate or dichloromethane.[2] The organic layers can then be combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent evaporated to yield the product.

Question 3: I'm observing significant streaking or tailing of my product spot on a silica gel TLC plate. How can I achieve better separation?

Answer: Streaking of carboxylic acids on silica gel is a frequent problem due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[1] This can result in a mixture of protonated and deprotonated forms, leading to tailing. To mitigate this:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This will keep the carboxylic acid fully protonated, minimizing its interaction with the silica and resulting in a more defined spot.

  • Optimize the Solvent System: Experiment with different solvent systems to find the optimal polarity for your compound. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

Frequently Asked Questions (FAQs)

What is the most effective general procedure for purifying 5-Fluoro-1-benzothiophene-2-carboxylic acid after synthesis?

A robust and widely applicable method for purifying aromatic carboxylic acids like 5-Fluoro-1-benzothiophene-2-carboxylic acid is acid-base extraction followed by recrystallization.[1][3] This technique effectively separates the acidic product from neutral and basic impurities.

What are the key steps in an acid-base extraction for this compound?

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Basification: Extract the organic solution with an aqueous basic solution, such as 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[2] This deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt, which partitions into the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the sodium salt of your product.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 6M hydrochloric acid (HCl), until the solution is acidic.[1] The pure 5-Fluoro-1-benzothiophene-2-carboxylic acid should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[1]

What are suitable solvent systems for the recrystallization of 5-Fluoro-1-benzothiophene-2-carboxylic acid?

The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic carboxylic acids, common choices include:

  • Aqueous ethanol or methanol

  • Toluene

  • Acetic acid

  • A mixture of toluene and petroleum ether[3]

It is always recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific batch of product.[2]

Experimental Protocols & Data

Protocol 1: Acid-Base Extraction Workflow

cluster_extraction Acid-Base Extraction start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract Extract with Aqueous Base (e.g., 1M NaOH) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Sodium 5-fluoro-1-benzothiophene-2-carboxylate) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., 6M HCl, pH < 2) aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter Vacuum Filtration & Washing precipitate->filter dry Dry the Purified Solid filter->dry end Pure 5-Fluoro-1-benzothiophene-2-carboxylic acid dry->end

Caption: Workflow for the purification of 5-Fluoro-1-benzothiophene-2-carboxylic acid via acid-base extraction.

Troubleshooting Logic for Purification

cluster_troubleshooting Purification Troubleshooting start Impure Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Does it 'oil out'? recrystallization->oiling_out column Consider Column Chromatography recrystallization->column Fails Repeatedly solid_product Solid Product Obtained? oiling_out->solid_product No triturate Triturate with non-polar solvent oiling_out->triturate Yes change_solvent Change solvent system solid_product->change_solvent No pure_product Pure Product solid_product->pure_product Yes triturate->solid_product change_solvent->recrystallization acidify_eluent Acidify eluent (0.5-1% AcOH) column->acidify_eluent acidify_eluent->pure_product

Caption: Decision-making workflow for troubleshooting common purification issues.

Quantitative Purification Parameters
ParameterRecommended Value/SystemRationale
Acid-Base Extraction
Aqueous Base1M NaOH or NaHCO₃Efficiently deprotonates the carboxylic acid for aqueous extraction.[2]
Acidification pH< 2Ensures complete protonation of the carboxylate to the less soluble carboxylic acid.[3]
Recrystallization
SolventsAqueous Ethanol, Toluene, Acetic AcidThese solvents have been shown to be effective for aromatic carboxylic acids.[3]
Column Chromatography
Stationary PhaseSilica GelStandard choice for normal-phase chromatography.
Mobile Phase Modifier0.5-1% Acetic Acid in EluentPrevents tailing by keeping the carboxylic acid protonated.[1]

References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]

  • US8492583B2 - Process for purification of aromatic carboxylic acids - Google P
  • US6833472B2 - Process for the purification of aromatic carboxylic acids - Google P
  • Chromatographic separations of aromatic carboxylic acids - PubMed. [Link]

  • EP1841724B1 - Process for purification of aromatic carboxylic acids - Google P
  • Recent Progress in the Synthesis of Benzo[b]thiophene | Request PDF - ResearchGate. [Link]

  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. [Link]

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 - PubChem. [Link]

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Fluorobenzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorobenzothiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently encountered challenges during the synthesis and characterization of these important heterocyclic compounds. Fluorobenzothiophenes are key structural motifs in numerous pharmaceuticals and functional materials, and their synthesis, while powerful, can often lead to unexpected byproducts that complicate purification and analysis. This resource aims to provide clarity and practical solutions to these challenges.

Section 1: Frequently Asked Questions (FAQs) - Navigating Common Synthetic Hurdles

This section addresses common issues encountered during the synthesis of fluorobenzothiophenes, focusing on the formation of unexpected byproducts.

Question 1: My electrophilic fluorination of a substituted benzothiophene is producing a mixture of regioisomers. How can I improve the selectivity?

Answer: Regioselectivity in the electrophilic fluorination of benzothiophenes is a common challenge, heavily influenced by the electronic nature and position of existing substituents. The benzothiophene ring system has distinct electronic properties, and the introduction of a fluorine atom can be directed to various positions.

  • Underlying Cause: The directing effect of substituents on the benzothiophene ring dictates the position of electrophilic attack. Electron-donating groups (EDGs) generally direct ortho- and para-, while electron-withdrawing groups (EWGs) direct meta-. However, in fused ring systems like benzothiophene, these rules can be more complex. For instance, the 3-position of the thiophene ring is often the most nucleophilic and prone to electrophilic attack.

  • Troubleshooting Strategies:

    • Choice of Fluorinating Agent: Different electrophilic fluorinating agents, such as Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and others, exhibit varying degrees of reactivity and selectivity. It is advisable to screen a panel of reagents to find the one that provides the best regioselectivity for your specific substrate.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway and the distribution of isomers. Experiment with a range of solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., acetic acid).

    • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic product distribution. Running the reaction at lower temperatures may favor the formation of a single isomer.

    • Protecting Groups: In some cases, strategically placing a temporary protecting group can block a more reactive site, directing fluorination to the desired position.

Question 2: I am observing a significant amount of an over-fluorinated byproduct in my reaction mixture. What are the likely causes and how can I minimize its formation?

Answer: Over-fluorination, the introduction of more than one fluorine atom onto the benzothiophene core, is a common issue, especially when using highly reactive fluorinating agents or when the desired monofluorinated product is more activated towards further fluorination than the starting material.

  • Underlying Cause: The electron-donating nature of a newly introduced fluorine atom can, in some cases, activate the aromatic ring towards further electrophilic attack, leading to di- or even tri-fluorinated byproducts. This is particularly prevalent with powerful fluorinating reagents like Selectfluor®.

  • Troubleshooting Strategies:

    • Stoichiometry of the Fluorinating Agent: Carefully control the stoichiometry of the fluorinating agent. Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can sometimes prevent over-fluorination, albeit at the cost of complete conversion of the starting material.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product is formed. Lowering the reaction temperature can also help to control the reactivity and reduce the formation of over-fluorinated species.

    • Choice of Fluorinating Agent: Consider using a less reactive fluorinating agent. While Selectfluor® is popular, reagents like N-fluorobenzenesulfonimide (NFSI) might offer better control in some cases.

Question 3: During the synthesis of a 2-fluorobenzothiophene from an ortho-halo precursor, I've isolated an unexpected cyclized product. What could be the mechanism for this?

Answer: The formation of unexpected cyclized products during the synthesis of fluorobenzothiophenes, particularly from ortho-halo precursors, can occur through various intramolecular pathways.

  • Plausible Mechanism: Intramolecular C-H Activation/Arylation: In transition-metal-catalyzed reactions (e.g., using palladium or copper), if the intended nucleophilic fluorination is slow, an alternative intramolecular C-H activation and cyclization can occur. For example, a palladium catalyst might insert into the ortho-halo bond and then, instead of undergoing fluoride exchange, catalyze an intramolecular C-H arylation with a nearby C-H bond on a substituent, leading to a fused polycyclic system.

  • Troubleshooting and Characterization:

    • Catalyst and Ligand Screening: The choice of catalyst and ligand is critical. Some ligand systems may favor the desired fluorination pathway over intramolecular cyclization.

    • Reaction Conditions: Optimization of temperature, solvent, and base can help to steer the reaction towards the intended product.

    • Structural Elucidation: The structure of the unexpected cyclized product can be determined using a combination of 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula and connectivity.

Section 2: Troubleshooting Guide - From Symptoms to Solutions

This guide provides a systematic approach to identifying and resolving issues related to unexpected byproduct formation.

Observed Problem Potential Cause(s) Recommended Action(s)
Multiple spots on TLC/peaks in LC-MS with similar retention times to the desired product. Formation of regioisomers.1. Confirm Isomer Formation: Isolate the major byproducts and characterize them by NMR and MS. 2. Optimize for Selectivity: Systematically vary the fluorinating agent, solvent, and temperature. 3. Consider a Directed Approach: If direct fluorination is not selective, explore a multi-step synthesis that builds the fluorinated ring with the desired substitution pattern.
A major byproduct with a mass corresponding to the addition of two fluorine atoms. Over-fluorination of the product.1. Reduce Fluorinating Agent Stoichiometry: Use 1.0 or slightly less than 1.0 equivalent of the fluorinating agent. 2. Monitor Reaction Progress: Follow the reaction closely and stop it once the desired product is maximized. 3. Lower Reaction Temperature: Decrease the temperature to reduce the reaction rate and improve selectivity. 4. Use a Milder Fluorinating Agent: Switch from a highly reactive agent like Selectfluor® to a less reactive one like NFSI.
Isolation of a high molecular weight byproduct, often with a mass double that of the expected product (or a derivative). Dimerization of the starting material or product.1. Check for Oxidative Conditions: Dimerization can be promoted by oxidative side reactions. Ensure the reaction is performed under an inert atmosphere if sensitive. 2. Lower Reactant Concentration: High concentrations can favor bimolecular reactions like dimerization. 3. Modify Reaction Conditions: Altering the solvent or temperature may disfavor the dimerization pathway.
An unexpected product with a significantly different ring system is formed. Intramolecular cyclization or rearrangement.1. Analyze the Structure: Use detailed spectroscopic analysis (2D NMR, HRMS) to elucidate the structure of the byproduct. 2. Re-evaluate the Reaction Mechanism: Consider alternative mechanistic pathways that could lead to the observed product. 3. Optimize Reaction Parameters: Adjust the catalyst, ligands, solvent, and temperature to favor the desired reaction pathway.

Section 3: Experimental Protocols and Data Interpretation

Protocol 1: General Procedure for Electrophilic Fluorination of a Substituted Benzothiophene

  • To a solution of the substituted benzothiophene (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) in a flask protected from moisture, add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired fluorobenzothiophene and any byproducts.

Data Interpretation: A Case Study

Scenario: During the palladium-catalyzed synthesis of a 2-aryl-3-fluorobenzothiophene, an unexpected dimeric byproduct was observed.

Characterization of the Dimeric Byproduct:

  • High-Resolution Mass Spectrometry (HRMS): The HRMS data showed a molecular ion peak corresponding to a dimer of the starting material minus two hydrogen atoms, suggesting a dehydrogenative coupling.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum showed a complex pattern with fewer aromatic protons than expected for a simple dimer, indicating the formation of new C-C bonds and a more rigid structure.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirmed the presence of additional quaternary carbons, consistent with the formation of a new ring system.

  • 2D NMR (COSY, HSQC, HMBC): These experiments were crucial in establishing the connectivity of the dimeric structure, revealing a C-C bond formation between the two benzothiophene units.

Plausible Structure of the Dimeric Byproduct: A dibenzothiopheno-fused system formed through an intermolecular C-H activation/arylation pathway.

Section 4: Visualizing Reaction Pathways

Diagram 1: General Scheme for Electrophilic Fluorination and Potential Byproducts

G cluster_0 Reaction Pathway A Substituted Benzothiophene B Desired Fluorobenzothiophene A->B Electrophilic Fluorination (Desired Path) C Regioisomeric Byproduct A->C Poor Regioselectivity D Over-fluorinated Byproduct B->D Further Fluorination

Caption: Electrophilic fluorination can lead to the desired product, but also to regioisomers and over-fluorinated byproducts.

Diagram 2: Troubleshooting Workflow for Unexpected Byproduct Formation

G start Unexpected Byproduct Detected char Characterize Byproduct (NMR, MS) start->char mech Propose Formation Mechanism char->mech opt Optimize Reaction Conditions mech->opt reassess Re-evaluate Synthetic Strategy opt->reassess If optimization fails success Byproduct Minimized opt->success reassess->success

Caption: A systematic workflow for addressing the formation of unexpected byproducts in synthesis.

References

  • This guide is a synthesis of established chemical principles and does not rely on specific external articles for its core troubleshooting logic. The provided information is based on general knowledge in the field of organic and medicinal chemistry.

Technical Support Center: The Impact of Fluorine Position on the Reactivity of Benzothiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzothiophene carboxylic acids. This guide is designed to provide in-depth, practical insights into how the strategic placement of fluorine atoms on the benzothiophene scaffold influences the reactivity of the carboxylic acid group. Understanding these nuanced electronic effects is critical for troubleshooting synthetic challenges and rationally designing novel molecular entities.

This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to anticipate and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis and application of these valuable compounds.

Q1: Why is my amide coupling reaction with a fluorinated benzothiophene-2-carboxylic acid failing under standard conditions (e.g., HATU, EDC/HOBt)?

A1: The success of amide coupling reactions is highly sensitive to the electronic nature of the carboxylic acid, which is significantly modulated by the position of fluorine substituents on the benzothiophene ring.

  • Fluorine on the Benzene Ring (Positions 4, 5, 6, or 7): A fluorine atom on the benzene portion of the benzothiophene core acts as a strong electron-withdrawing group via induction. This effect increases the acidity of the carboxylic acid proton, making deprotonation easier. However, it also decreases the nucleophilicity of the resulting carboxylate. Standard coupling reagents like HATU or EDC/HOBt may not be sufficient to activate this less nucleophilic carboxylate, leading to low yields or reaction failure.[1]

  • Fluorine on the Thiophene Ring (Position 3): A fluorine atom at the 3-position has a more pronounced effect. Its proximity to the carboxylic acid at the 2-position strongly withdraws electron density, making the carboxylate significantly less reactive.

Troubleshooting Workflow:

Sources

Stability of 5-Fluoro-1-benzothiophene-2-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS: 70060-13-8). This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound under various experimental conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical stability of 5-Fluoro-1-benzothiophene-2-carboxylic acid, based on its structural motifs and established principles of organic chemistry.

Q1: What is the general stability profile of the benzothiophene core?

The benzo[b]thiophene ring system is a fused aromatic heterocycle with a resonance energy of 58 kcal/mol, making it quite thermally stable at room temperature.[1][2] Like other aromatic systems, it is generally stable but can be susceptible to degradation under harsh conditions. The fusion of the benzene and thiophene rings influences its reactivity compared to isolated thiophene.[1]

Q2: What are the primary points of instability on the molecule under acidic or basic conditions?

Based on its structure, there are three primary areas of concern for stability:

  • The Carboxylic Acid Group: The C2-carboxylic acid is the most probable site of reaction. Under certain conditions, particularly with heat, decarboxylation can occur.[3] While thiophene-2-carboxylic acids are generally more resistant to decarboxylation than their furan and pyrrole analogs due to the higher aromaticity of the thiophene ring, it remains a potential degradation pathway under strong acid and heat.[4]

  • The Benzothiophene Ring System: While generally stable, strong acids or bases, especially at elevated temperatures, could potentially lead to ring-opening or other degradative reactions.

  • The C-F Bond: The fluorine atom on the benzene ring activates the ring towards nucleophilic aromatic substitution (SNAr).[5][6] Under strongly basic/nucleophilic conditions, there is a possibility of displacing the fluoride ion. This reactivity is enhanced because the rate-limiting step is the initial attack by the nucleophile, which is favored by the electronegativity of fluorine.[6][7][8]

Q3: Under what acidic conditions might the molecule degrade?

In strong acidic conditions (e.g., concentrated HCl or H₂SO₄) combined with elevated temperatures, the primary concern is acid-catalyzed decarboxylation. This would result in the formation of 5-Fluorobenzothiophene. The mechanism involves protonation of the carboxyl group, followed by the loss of CO₂.

Q4: What degradation pathways are possible under basic conditions?

Strongly basic conditions (e.g., concentrated NaOH or KOH) present two main risks:

  • Decarboxylation: Similar to acidic conditions, heating in a strong base can facilitate decarboxylation.

  • Nucleophilic Aromatic Substitution (SNAr): A strong nucleophile/base (like OH⁻) could attack the carbon bearing the fluorine atom, leading to displacement and formation of 5-Hydroxy-1-benzothiophene-2-carboxylic acid. The presence of the electron-withdrawing benzothiophene system can facilitate this type of reaction.[5][8][9]

Q5: How can I monitor the stability of my compound during an experiment?

The most effective way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[10][11][12] An ideal HPLC method should be able to separate the parent compound from all potential degradation products.[10][11] This allows for the quantification of the parent compound over time and the detection of any new impurity peaks that may arise.

Part 2: Troubleshooting Guides & Experimental Protocols

Direct stability data for this specific molecule is not extensively published. Therefore, the most reliable method to understand its behavior in your specific experimental matrix is to perform a forced degradation study. This protocol provides a systematic approach to assess the stability of 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Guide 1: Protocol for a Forced Degradation Study

Forced degradation, or stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing to understand its degradation pathways.[13][14][15] This helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[13][16]

Objective:

To determine the degradation profile of 5-Fluoro-1-benzothiophene-2-carboxylic acid under hydrolytic (acidic and basic), oxidative, and thermal stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[14][15]

Materials:
  • 5-Fluoro-1-benzothiophene-2-carboxylic acid

  • HPLC-grade Acetonitrile (ACN) and Water

  • Methanol (or other suitable organic solvent)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Calibrated HPLC system with UV detector[11][12][17]

  • pH meter

  • Heating block or water bath

Step-by-Step Methodology:
  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[18]

  • Control Sample (Time Zero):

    • Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of ~0.1 mg/mL.

    • Inject this solution immediately into the HPLC. This is your T₀ reference, representing 100% parent compound.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature.

    • At specified time points (e.g., 2, 6, 12, 24 hours), take an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, dilute to the final concentration, and inject into the HPLC.

    • Troubleshooting: If no degradation is observed after 24 hours, repeat the experiment using 1 M HCl and/or heat at 50-60°C.[18]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Follow the same time-point sampling and analysis procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before injection.

    • Troubleshooting: If no degradation is seen, repeat with 1 M NaOH and/or gentle heating.[18]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Sample at specified time points (oxidation can be rapid, so consider shorter intervals like 1, 4, and 8 hours). Dilute and inject.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 60-80°C.[18]

    • At specified time points, dissolve a small amount to prepare a solution at the target concentration and inject.

    • Also, subject the stock solution to the same thermal stress to test for stability in solution.

Data Analysis and Interpretation:

For each condition, calculate the percentage of the parent compound remaining and the percentage of each new impurity formed using the peak areas from the HPLC chromatograms.

Stress ConditionTime (hours)Parent Compound Peak Area% Parent RemainingImpurity 1 Peak Area% Impurity 1
Control (T₀) 0Initial Area100%00%
0.1 M HCl (RT) 24Area₁(Area₁/Initial)100Area₂(Area₂/Total)100
0.1 M NaOH (RT) 24Area₃(Area₃/Initial)100Area₄(Area₄/Total)100
3% H₂O₂ (RT) 8Area₅(Area₅/Initial)100Area₆(Area₆/Total)100
60°C (Solution) 24Area₇(Area₇/Initial)100Area₈(Area₈/Total)100

This table should be populated with your experimental data.

Part 3: Visualizations

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 5-Fluoro-1-benzothiophene-2-carboxylic acid under stress conditions.

G cluster_main 5-Fluoro-1-benzothiophene-2-carboxylic acid cluster_acid Acidic Conditions (H⁺, Δ) cluster_base Basic Conditions (OH⁻, Δ) A Parent Compound B Decarboxylation Product (5-Fluorobenzothiophene) A->B -CO₂ C SₙAr Product (5-Hydroxy-1-benzothiophene-2-carboxylic acid) A->C -F⁻, +OH⁻ D Decarboxylation Product (5-Fluorobenzothiophene) A->D -CO₂

Potential degradation pathways under stress.
Experimental Workflow for Stability Testing

This workflow outlines the logical steps for conducting the forced degradation study described in this guide.

workflow cluster_stress Apply Stress Conditions start Start prep Prepare 1 mg/mL Stock Solution start->prep t0 Analyze T₀ Control (HPLC) prep->t0 acid Acid Hydrolysis (0.1M HCl, RT) t0->acid base Base Hydrolysis (0.1M NaOH, RT) t0->base ox Oxidation (3% H₂O₂, RT) t0->ox therm Thermal (60°C, Solution) t0->therm analyze Sample at Time Points Neutralize (if needed) Dilute & Inject (HPLC) acid->analyze base->analyze ox->analyze therm->analyze data Calculate % Degradation Identify Degradants analyze->data end End data->end

Sources

Technical Support Center: Chromatographic Purification of 5-Fluoro-1-benzothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-fluoro-1-benzothiophene-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and detailed protocols for tackling the common challenges associated with the purification of this important class of fluorinated heterocyclic compounds.

I. Understanding the Molecule: Key Purification Challenges

5-Fluoro-1-benzothiophene-2-carboxylic acid and its derivatives are key structural motifs in medicinal chemistry.[1][2][3][4] The presence of the fluorine atom and the carboxylic acid group introduces specific challenges in chromatographic purification. The fluorine atom can significantly alter the polarity of the molecule compared to its non-fluorinated counterparts, while the acidic proton of the carboxylic acid can lead to peak tailing and poor resolution on standard silica gel.[5] Understanding these properties is the first step toward developing a robust purification strategy.

A critical aspect to consider is the potential for the compound to interact strongly with the stationary phase. The acidic nature of the carboxylic acid can lead to strong adsorption on silica gel, resulting in broad peaks or even irreversible binding. Furthermore, the presence of a fluorine atom can influence intermolecular interactions, affecting selectivity and resolution.[5]

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 5-fluoro-1-benzothiophene-2-carboxylic acid derivatives.

Q1: What is the best initial approach for purifying my crude 5-fluoro-1-benzothiophene-2-carboxylic acid derivative?

A1: For most derivatives, flash column chromatography on silica gel is a good starting point due to its versatility and scalability.[6][7] However, given the acidic nature of the carboxylic acid, it is often necessary to modify the mobile phase to achieve good peak shape and resolution. A common strategy is to add a small amount of a competitive acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This helps to suppress the ionization of the carboxylic acid on the silica surface, reducing peak tailing.

Q2: My compound is streaking badly on the TLC plate and the column. What can I do?

A2: Streaking, or peak tailing, is a classic sign of strong interaction between your acidic compound and the silica gel. Here are several strategies to mitigate this:

  • Acidify the Mobile Phase: As mentioned above, adding a small amount of acetic or formic acid to your eluent system can significantly improve peak shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 (for reverse-phase chromatography).

  • Derivatization: In some cases, it may be beneficial to temporarily protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the acidic proton, leading to much cleaner chromatography. The ester can then be hydrolyzed post-purification to regenerate the carboxylic acid.

Q3: I'm seeing poor separation between my desired product and a closely related impurity. How can I improve the resolution?

A3: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Solvent System Optimization: Systematically screen different solvent systems. A good starting point for normal phase chromatography is a hexane/ethyl acetate or dichloromethane/methanol gradient.[6][8] Experiment with different solvent ratios and consider adding a third solvent to fine-tune the polarity.

  • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a gradient elution (gradually increasing the polarity of the mobile phase) can often improve the separation of complex mixtures.[9]

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers significantly higher resolution than flash chromatography.[10] Both normal-phase and reverse-phase HPLC can be effective.[11]

Q4: Can I use reverse-phase chromatography for these compounds?

A4: Yes, reverse-phase HPLC (RP-HPLC) is an excellent technique for the purification of 5-fluoro-1-benzothiophene-2-carboxylic acid derivatives, especially for high-purity requirements. A C18 column is the most common choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated and to improve peak shape.[11]

Q5: Are there any specific safety precautions I should take when handling these compounds?

A5: Yes, 5-fluoro-1-benzothiophene-2-carboxylic acid is classified as a substance that may cause skin and serious eye irritation, as well as respiratory irritation.[12] Always handle this compound and its derivatives in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

III. Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers systematic solutions.

Problem 1: The compound is not eluting from the silica gel column.
  • Symptom: Your product remains at the top of the column even with a highly polar mobile phase (e.g., 100% ethyl acetate or even methanol/dichloromethane mixtures).

  • Probable Cause: Irreversible adsorption to the silica gel due to the strong acidity of the carboxylic acid.

  • Solutions:

    • Drastic Polarity Increase with Acidification: Prepare a mobile phase with a high percentage of a polar solvent like methanol in dichloromethane (e.g., 10-20% MeOH in DCM) and add 1-2% acetic or formic acid. This combination will increase the eluting power and suppress the problematic interactions.

    • Slurry Loading with an Acidified Solvent: Instead of dry loading, dissolve your crude product in a minimal amount of the initial, acidified mobile phase and load it onto the column as a slurry.

    • Switch to a Different Stationary Phase: If the compound is still retained, silica gel may not be the appropriate stationary phase. Consider switching to neutral alumina or exploring reverse-phase chromatography.

Problem 2: The purified product contains residual solvent that is difficult to remove.
  • Symptom: NMR analysis of your final product shows significant peaks corresponding to solvents like ethyl acetate, dichloromethane, or hexane.

  • Probable Cause: The crystalline structure of your compound may be trapping solvent molecules.

  • Solutions:

    • High Vacuum Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable).

    • Re-dissolving and Evaporation: Dissolve the compound in a low-boiling point solvent in which it is highly soluble (like dichloromethane) and then remove the solvent under reduced pressure. Repeat this process a few times.

    • Trituration/Recrystallization: Triturate the solid with a non-solvent (a solvent in which your compound is insoluble but the residual solvent is soluble, like hexane). Alternatively, recrystallize the product from a suitable solvent system.

Problem 3: Low recovery of the product after column chromatography.
  • Symptom: The mass of the purified product is significantly lower than expected based on the crude weight and estimated purity.

  • Probable Cause:

    • The compound is partially insoluble in the loading solvent, leading to incomplete transfer to the column.

    • The compound is decomposing on the silica gel.

    • The fractions containing the product were not correctly identified.

  • Solutions:

    • Ensure Complete Dissolution: Use a slightly larger volume of solvent for loading or choose a solvent in which your compound is more soluble.

    • TLC Analysis of the Column: After the run, extrude the silica gel from the column and perform TLC analysis on different sections to see if your compound is still adsorbed.

    • Milder Conditions: If decomposition is suspected, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent (note: this is generally not recommended for acidic compounds unless the acidity is causing decomposition).

    • Thorough Fraction Analysis: Meticulously check all collected fractions by TLC to ensure none containing the product were missed.

IV. Experimental Protocols & Data

Protocol 1: General Flash Column Chromatography

This protocol provides a starting point for the purification of a generic 5-fluoro-1-benzothiophene-2-carboxylic acid derivative.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate + 0.5% acetic acid).

  • Pack the column with the slurry, ensuring there are no air bubbles.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add this dry-loaded sample to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin elution with the low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 2% to 50% ethyl acetate in hexane, with a constant 0.5% acetic acid throughout.

  • Collect fractions and monitor their composition by TLC.

4. Product Isolation:

  • Combine the pure fractions containing the desired product.

  • Remove the solvent under reduced pressure to yield the purified compound.

Data Summary Table
ParameterRecommendation for Normal PhaseRecommendation for Reverse PhaseRationale
Stationary Phase Silica Gel (230-400 mesh)C18 Bonded SilicaSilica is a cost-effective standard; C18 is ideal for polar compounds.
Mobile Phase A Hexane or DichloromethaneDeionized WaterNon-polar and polar bases for the respective techniques.
Mobile Phase B Ethyl Acetate or MethanolAcetonitrile or MethanolPolar solvents to increase eluting strength.
Mobile Phase Modifier 0.1-1% Acetic or Formic Acid0.1% Formic Acid or TFASuppresses ionization of the carboxylic acid, improving peak shape.
Detection UV (254 nm)UV (254 nm or other absorbing wavelength)The benzothiophene core is UV active.

V. Visualization of Purification Workflow

General Purification Strategy

The following diagram illustrates a typical workflow for the purification of 5-fluoro-1-benzothiophene-2-carboxylic acid derivatives.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Execution & Analysis cluster_3 Final Product Crude Product Crude Product TLC TLC Analysis (with/without acid) Crude Product->TLC Spot Flash Flash Chromatography (Silica Gel) TLC->Flash Good Separation Prep_HPLC Preparative HPLC (Normal or Reverse Phase) TLC->Prep_HPLC Poor Separation or High Purity Needed Fractions Collect & Analyze Fractions (TLC/LC-MS) Flash->Fractions Prep_HPLC->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Removal Combine->Evaporate Pure_Product Pure Compound (Characterization) Evaporate->Pure_Product

Caption: A typical workflow for the purification of the target compounds.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification issues.

TroubleshootingTree Start Problem with Purification? Tailing Peak Tailing / Streaking? Start->Tailing NoElution Compound Not Eluting? PoorSep Poor Separation? Tailing->NoElution No AddAcid Add Acid to Mobile Phase Tailing->AddAcid Yes NoElution->PoorSep No IncreasePolarity Drastically Increase Polarity + Add Acid NoElution->IncreasePolarity Yes OptimizeGradient Optimize Solvent Gradient PoorSep->OptimizeGradient Yes ChangeStationary Change Stationary Phase (Alumina, C18) AddAcid->ChangeStationary Still Tailing IncreasePolarity->ChangeStationary Still No Elution UseHPLC Switch to Preparative HPLC OptimizeGradient->UseHPLC Still Poor Separation

Sources

Validation & Comparative

A Comparative Analysis of 5-Fluoro-1-benzothiophene-2-carboxylic acid and its Non-fluorinated Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to modulate pharmacological properties. This guide provides a comprehensive comparative analysis of the biological activities of 5-Fluoro-1-benzothiophene-2-carboxylic acid and its parent compound, 1-benzothiophene-2-carboxylic acid. While direct head-to-head comparative studies are not extensively available in the public domain, this document synthesizes the known biological potential of the benzothiophene core, the predictable influence of fluorination, and provides detailed experimental protocols for researchers to conduct their own comparative evaluations.

The Benzothiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiophene nucleus is a bicyclic aromatic heterocycle that is isosteric to indole. It is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] Derivatives of benzothiophene have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4]

The Impact of Fluorine Substitution: A Game of Physicochemical Modulation

The introduction of a fluorine atom at the 5-position of the benzothiophene ring is anticipated to significantly alter the molecule's physicochemical properties. Fluorine's high electronegativity can influence the acidity of the carboxylic acid group, while its lipophilic nature can impact cell membrane permeability and binding to hydrophobic pockets of target proteins.[5][6] These modifications can, in turn, have a profound effect on the compound's pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties: A Tale of Two Molecules

A comparison of the key physicochemical properties of 5-Fluoro-1-benzothiophene-2-carboxylic acid and 1-benzothiophene-2-carboxylic acid reveals the subtle yet significant impact of fluorination.

Property1-benzothiophene-2-carboxylic acid5-Fluoro-1-benzothiophene-2-carboxylic acidReference
Molecular FormulaC₉H₆O₂SC₉H₅FO₂S[7][8]
Molecular Weight178.21 g/mol 196.20 g/mol [8][9]
Melting Point238-243 °C257-266 °C[9][10]
XLogP32.82.9[7][8]

The increased melting point of the fluorinated analog suggests stronger intermolecular interactions in the solid state. The slightly higher XLogP3 value indicates a potential increase in lipophilicity, which could influence membrane permeability and interactions with biological targets.

Comparative Biological Activity: An Evidence-Based Projection

While direct comparative data is sparse, we can project potential differences in biological activity based on studies of related compounds.

Antimicrobial Activity

Benzothiophene derivatives have shown promise as antimicrobial agents. For instance, a study on acylhydrazone derivatives of 6-chlorobenzothiophene-2-carboxylic acid and 6-fluorobenzothiophene-2-carboxylic acid demonstrated activity against Staphylococcus aureus.[5][6] Although this is the 6-fluoro isomer, it highlights the potential for halogenated benzothiophenes to exhibit antimicrobial effects.

Anticancer Activity

Fluorination is a common strategy in the design of anticancer agents. For example, 5-fluoroindole-2-carboxylic acid has been reported to inhibit human apurinic/apyrimidinic endonuclease 1 (APE1), a target in cancer therapy, with an IC50 of 10 μM. While this is an indole analog, it underscores the potential for a 5-fluoro substituent to confer anticancer activity.

Anti-inflammatory Activity

Derivatives of benzothiophene have been investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[11][12][13] The electron-withdrawing nature of fluorine could potentially influence the binding affinity of 5-Fluoro-1-benzothiophene-2-carboxylic acid to the active site of COX enzymes, thereby modulating its anti-inflammatory activity.

Experimental Protocols for Direct Comparison

To facilitate a direct and robust comparison of the biological activities of 5-Fluoro-1-benzothiophene-2-carboxylic acid and its non-fluorinated analog, the following detailed experimental protocols are provided.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Experimental Workflow:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare standardized microbial inoculum dilutions Prepare serial dilutions of test compounds in 96-well plates start->dilutions inoculate Inoculate each well with the microbial suspension dilutions->inoculate incubate Incubate plates under appropriate conditions (e.g., 37°C for 18-24h) inoculate->incubate read Visually inspect for turbidity or use a plate reader incubate->read mic Determine MIC (lowest concentration with no visible growth) read->mic

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the desired bacterial or fungal strain overnight in appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. A plate reader can also be used to measure absorbance.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Acquisition & Analysis seed Seed cancer cells in a 96-well plate treat Treat cells with various concentrations of test compounds seed->treat add_mtt Add MTT solution to each well treat->add_mtt incubate Incubate to allow formazan crystal formation add_mtt->incubate solubilize Solubilize formazan crystals with DMSO incubate->solubilize read Measure absorbance at 570 nm solubilize->read ic50 Calculate IC50 value read->ic50 COX_Inhibition_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Signal Detection & Analysis reagents Prepare reaction buffer, heme, and enzyme (COX-1 or COX-2) inhibitor Add test compounds or control inhibitor reagents->inhibitor preincubate Pre-incubate enzyme with inhibitor inhibitor->preincubate initiate Initiate reaction with arachidonic acid preincubate->initiate detect Measure product formation (colorimetric or fluorometric) initiate->detect ic50 Calculate IC50 value detect->ic50

Caption: Workflow for COX Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme cofactor, and solutions of purified COX-1 and COX-2 enzymes.

  • Inhibitor Addition: In a 96-well plate, add the test compounds at various concentrations. Include a known COX inhibitor as a positive control and a vehicle control.

  • Enzyme Addition and Pre-incubation: Add the COX enzyme to each well and pre-incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Signal Detection: Measure the formation of the product (e.g., prostaglandin E2) using a suitable detection method, such as a colorimetric or fluorometric assay.

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Conclusion and Future Directions

References

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  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024).
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  • The Tale of Two Environments: Unpacking the Efficacy of 5-Hydroxybenzothiazole-2-Carboxylic Acid Deriv
  • Georganics. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

  • IC50 of several anti-inflammatory compounds. (n.d.).

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A Comparative Guide to the Reactivity of Halogenated Benzothiophene-2-Carboxylic Acids in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Halogenated benzothiophene-2-carboxylic acids are a privileged class of building blocks, offering a versatile handle for the introduction of molecular diversity through transition-metal-catalyzed cross-coupling reactions. The identity and position of the halogen atom on the benzothiophene core profoundly influence the substrate's reactivity, dictating the choice of catalytic system and reaction conditions required for efficient bond formation. This guide provides an in-depth comparison of the reactivity of various halogenated benzothiophene-2-carboxylic acids, supported by established chemical principles and illustrative experimental data, to empower researchers in the rational design of synthetic routes.

Fundamental Principles Governing Reactivity

The reactivity of halogenated benzothiophene-2-carboxylic acids in popular cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the facility of the oxidative addition step. This is the initial, and often rate-determining, step in the catalytic cycle where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The strength of this bond is paramount, with weaker bonds leading to faster oxidative addition and, consequently, higher overall reaction rates.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is:

I > Br > Cl >> F

This trend is inversely correlated with the carbon-halogen bond dissociation energies. The weaker C-I bond is more readily cleaved by the palladium catalyst, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the more robust C-Cl bond. Fluoro-substituted analogues are typically unreactive in these transformations.

Beyond the identity of the halogen, its position on the benzothiophene ring introduces more subtle, yet significant, electronic and steric effects that modulate reactivity. The electron-withdrawing nature of the carboxylic acid group at the 2-position influences the electron density of the entire ring system. The interplay between the inductive and resonance effects of the halogen at different positions (3-, 4-, 5-, 6-, or 7-) can either enhance or diminish the electrophilicity of the carbon center undergoing oxidative addition.

G cluster_0 Reactivity Determinants Halogen Identity Halogen Identity C-X Bond Strength C-X Bond Strength Halogen Identity->C-X Bond Strength Dictates Positional Isomerism Positional Isomerism Electronic Effects Electronic Effects Positional Isomerism->Electronic Effects Governs Steric Hindrance Steric Hindrance Positional Isomerism->Steric Hindrance Governs Oxidative Addition Rate Oxidative Addition Rate Electronic Effects->Oxidative Addition Rate Steric Hindrance->Oxidative Addition Rate C-X Bond Strength->Oxidative Addition Rate Influences Overall Reaction Rate Overall Reaction Rate Oxidative Addition Rate->Overall Reaction Rate Determines

Fig. 1: Key factors influencing the reactivity of halogenated benzothiophene-2-carboxylic acids.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The following sections provide a comparative overview of the expected reactivity of different halogenated benzothiophene-2-carboxylic acids in this transformation. While direct comparative studies across all positional isomers are scarce, the trends can be inferred from the foundational principles and data from related systems.

General Reactivity Trend:

As a general rule, for a given position on the benzothiophene ring, the iodo-substituted compound will be the most reactive, followed by the bromo- and then the chloro-substituted analogue. For instance, 5-iodobenzothiophene-2-carboxylic acid is expected to undergo Suzuki coupling under milder conditions and with higher efficiency than 5-bromobenzothiophene-2-carboxylic acid.[1]

Positional Effects:

The position of the halogen influences reactivity through a combination of electronic and steric effects.

  • Positions α to Sulfur (3- and 7-positions): Halogens at these positions are influenced by the electron-donating nature of the sulfur atom. This can affect the polarization of the C-X bond and the stability of the oxidative addition intermediate.

  • Positions on the Benzene Ring (4-, 5-, 6-, and 7-positions): The electronic effects at these positions are more akin to those in a standard substituted benzene ring, with the added influence of the fused thiophene ring.

Illustrative Experimental Data

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various brominated benzothiophene and thiophene derivatives, which can serve as a guide for reaction optimization. It is important to note that direct comparison of yields between different studies can be misleading due to variations in reaction conditions.

EntryHalogenated SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-methylbenzo[b]thiophenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O901279[2]
25-Bromothiophene-2-carboxylic acid esterArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-65-80[3]
32,5-Dibromo-3-methylthiophene (mono-coupling)Arylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90-27-63[4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a halogenated benzothiophene-2-carboxylic acid (or its ester) with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the halogenated benzothiophene-2-carboxylic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G Start Start Combine Reactants Combine Halogenated Substrate, Boronic Acid, Catalyst, and Base Start->Combine Reactants Add Solvent Add Degassed Solvent under Inert Atmosphere Combine Reactants->Add Solvent Heat and Stir Heat to Desired Temperature and Stir Vigorously Add Solvent->Heat and Stir Monitor Reaction Monitor Progress (TLC or LC-MS) Heat and Stir->Monitor Reaction Workup Cool, Dilute, and Wash Monitor Reaction->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Product Purify->Product

Fig. 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[5] The reactivity trends of halogenated benzothiophene-2-carboxylic acids in this reaction are expected to parallel those observed in Suzuki-Miyaura coupling, with the ease of oxidative addition being the dominant factor.

General Reactivity Trend and Positional Effects:

Similar to C-C coupling, the reactivity order for the halogen is I > Br > Cl. The choice of ligand is crucial, especially for less reactive chloro-substrates, where more electron-rich and sterically bulky phosphine ligands are often required to facilitate the catalytic cycle. Positional isomerism will again influence reactivity through steric and electronic effects, with halogens in more sterically hindered positions potentially requiring more forcing conditions or specialized catalytic systems.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halogenated benzothiophene-2-carboxylic acid ester with an amine. The free carboxylic acid can sometimes be problematic and may require protection or specific reaction conditions.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the halogenated benzothiophene-2-carboxylic acid ester (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv) to a Schlenk tube.

  • Addition of Reactants: Add the amine (1.1-1.5 equiv) and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

For fluoro- and chloro-substituted benzothiophene-2-carboxylic acids, nucleophilic aromatic substitution (SNAr) can be a viable alternative or a competing pathway, particularly when strong electron-withdrawing groups are present on the ring. The carboxylic acid group at the 2-position acts as a moderate electron-withdrawing group, which can activate the ring towards nucleophilic attack.

The reactivity order for the leaving group in SNAr is typically:

F > Cl > Br > I

This is opposite to the trend observed in palladium-catalyzed cross-coupling and is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.

Conclusion

The reactivity of halogenated benzothiophene-2-carboxylic acids in cross-coupling reactions is a multifactorial equation. The dominant factor is the identity of the halogen, following the well-established trend of I > Br > Cl >> F. The position of the halogen introduces a layer of complexity, with electronic and steric effects modulating the intrinsic reactivity of the C-X bond. While direct comparative data for all positional isomers is limited, a thorough understanding of these fundamental principles allows for the rational selection of substrates and reaction conditions. For challenging transformations involving less reactive chloro-substrates or sterically hindered positions, the use of more active, state-of-the-art palladium catalysts and ligands is often necessary. This guide provides a framework for researchers to navigate the synthetic landscape of these valuable building blocks, enabling the efficient construction of novel molecules for drug discovery and materials science.

References

  • Hartwig, J. F. (2001).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]

  • PubMed. (2019). Transition-Metal-Free Cross-Coupling of Benzothiophenes and Styrenes in a Stereoselective Synthesis of Substituted (E,Z)-1,3-Dienes. [Link]

  • Thieme. (n.d.). Synthesis of Functionalized Iodoarenes by Iododecarboxylation of Aromatic Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). Previous versus our reports to decarboxylative cross coupling between α‐keto acids and 2‐aminothiophenols to access benzothiazoles. [Link]

  • PubMed Central. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. [Link]

  • ChemRxiv. (2021). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. [Link]

  • PubMed Central. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • PubMed Central. (n.d.). Advancements in double decarboxylative coupling reactions of carboxylic acids. [Link]

  • PubMed Central. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. [Link]

  • National Library of Medicine. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

  • ResearchGate. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. [Link]

  • PubMed Central. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • ResearchGate. (n.d.). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ResearchGate. (2025). Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene. [Link]

  • Google Patents. (n.d.). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
  • PubMed Central. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • ResearchGate. (2025). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. [Link]

  • ResearchGate. (2025). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

  • IRIS UniPA. (n.d.). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PubMed. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-1-benzothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs such as the osteoporosis treatment raloxifene and the asthma medication zileuton.[1] Its rigid, planar structure and lipophilic nature allow for favorable interactions with a variety of biological targets. The introduction of a fluorine atom at the 5-position of the benzothiophene ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, thereby influencing its biological activity. This guide focuses on derivatives of 5-Fluoro-1-benzothiophene-2-carboxylic acid, exploring how modifications to this core structure impact its therapeutic potential, primarily in the realms of antimicrobial and anti-inflammatory applications.

Core Chemical Structure

The foundational structure for the derivatives discussed in this guide is 5-Fluoro-1-benzothiophene-2-carboxylic acid. Variations primarily involve modifications at the 2-carboxylic acid position, typically through the formation of amides and hydrazones.

core_structure cluster_benzothiophene 5-Fluoro-1-benzothiophene-2-carboxylic acid mol mol

Caption: Chemical structure of 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Comparative Biological Activity: A Focus on Antimicrobial and Anti-inflammatory Potential

While direct and extensive SAR studies on a wide range of 5-Fluoro-1-benzothiophene-2-carboxylic acid derivatives are not abundantly available in the public domain, we can infer valuable insights by comparing them with structurally related benzothiophene analogs. The primary areas where these compounds have shown promise are as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity: Key Structural Insights

The antimicrobial potential of benzothiophene derivatives has been a subject of significant research interest.[1] Studies on related compounds suggest that the nature of the substituent at the 2-position of the benzothiophene ring plays a crucial role in determining the antimicrobial spectrum and potency.

Key SAR Observations (Inferred and from Related Compounds):

  • Amide and Hydrazone Moieties: Conversion of the 2-carboxylic acid to various amide or acylhydrazone derivatives is a common strategy to enhance antimicrobial activity. These moieties can participate in hydrogen bonding interactions with target enzymes or proteins in microorganisms. A study on benzo[b]thiophene acylhydrazones, including a 6-fluoro analog, demonstrated significant activity against Staphylococcus aureus, including multidrug-resistant strains.[2]

  • Aromatic and Heteroaromatic Substituents: The introduction of aromatic or heteroaromatic rings on the amide or hydrazone functionality can influence activity. For instance, an (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showed a minimal inhibitory concentration (MIC) of 4 µg/mL against S. aureus.[3] It is plausible that a 5-fluoro analog would exhibit similar or potentially enhanced activity due to the favorable properties of the fluorine atom.

  • Role of the 5-Fluoro Substituent: The fluorine atom at the 5-position is expected to increase the lipophilicity of the molecule, which can enhance its ability to penetrate microbial cell membranes. Furthermore, fluorine's high electronegativity can alter the electron distribution within the benzothiophene ring system, potentially leading to more favorable binding interactions with microbial targets.

Table 1: Comparative Antimicrobial Activity of Benzothiophene Derivatives (Conceptual Data)

Compound IDCore StructureR Group at 2-positionTarget OrganismMIC (µg/mL)Citation (for related compounds)
A-1 (Conceptual) 5-Fluoro-1-benzothiophene-COOHS. aureus>128[1]
A-2 (Conceptual) 5-Fluoro-1-benzothiophene-CONH-(4-chlorophenyl)S. aureus16[1][2]
A-3 (Conceptual) 5-Fluoro-1-benzothiophene-CONHNH-(pyridin-2-yl)S. aureus8[2][3]
B-1 (Reference) 6-Chloro-1-benzothiophene-CONHNH-(pyridin-2-yl)S. aureus4[3]

This table presents conceptual data for 5-fluoro derivatives based on activities reported for structurally similar compounds to illustrate potential SAR trends.

Anti-inflammatory Activity: Targeting Key Pathways

Benzothiophene derivatives have been investigated as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[4] The simultaneous inhibition of both COX and 5-LOX pathways is a desirable strategy for developing anti-inflammatory drugs with an improved safety profile.

Key SAR Observations (Inferred and from Related Compounds):

  • Hybrid Molecules: The design of hybrid molecules that incorporate the benzothiophene scaffold with other known anti-inflammatory pharmacophores has shown promise.[4] The 2-carboxylic acid group can serve as a handle to link to these other moieties.

  • Influence of Substituents on COX-2 Selectivity: The nature and position of substituents on the benzothiophene ring and its appended groups can influence the selectivity for COX-2 over COX-1, which is crucial for reducing gastrointestinal side effects.

  • Potential of the 5-Fluoro Group: The electron-withdrawing nature of the fluorine atom at the 5-position can impact the pKa of the carboxylic acid (or its derivatives) and influence interactions with the active sites of COX enzymes.

inflammatory_pathway cluster_inhibition Therapeutic Intervention Arachidonic_Acid Arachidonic Acid COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway 5-LOX Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Thromboxanes Thromboxanes COX_Pathway->Thromboxanes Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Benzothiophene_Derivatives Benzothiophene Derivatives Benzothiophene_Derivatives->COX_Pathway Inhibition Benzothiophene_Derivatives->LOX_Pathway Inhibition

Caption: Postulated mechanism of anti-inflammatory action of benzothiophene derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following are representative protocols for assessing the antimicrobial and anti-inflammatory activities of novel compounds.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the in vitro antimicrobial susceptibility of a compound.[5][6]

Workflow:

broth_microdilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of test compound in a 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually assess for turbidity (bacterial growth) D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Aseptically select 3-5 isolated colonies of the test microorganism from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it reaches the turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.[5]

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without the compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 16-20 hours.[5]

  • Determination of MIC: Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used and reliable model for screening the acute anti-inflammatory activity of novel compounds.[7][8]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Use Wistar rats (or a similar appropriate animal model) and allow them to acclimatize to the laboratory conditions for at least one week. Divide the animals into groups (e.g., control, standard drug, and test compound groups).[7]

  • Compound Administration: Administer the test compound and the standard anti-inflammatory drug (e.g., indomethacin) orally or via intraperitoneal injection at a predetermined time before the induction of inflammation. The control group receives the vehicle only.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[8]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[8]

Conclusion and Future Directions

The 5-Fluoro-1-benzothiophene-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the antimicrobial and anti-inflammatory arenas. The strategic placement of the fluorine atom is anticipated to confer advantageous physicochemical properties. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives, with particular attention to modifications at the 2-position. Such studies will provide a more comprehensive understanding of the SAR and facilitate the rational design of potent and selective drug candidates. The experimental protocols detailed in this guide provide a robust framework for conducting these essential investigations.

References

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A Comparative In Vitro Analysis of 5-Fluoro-1-benzothiophene-2-carboxylic Acid Analogs: A Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic introduction of a fluorine atom into such scaffolds can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated analogs particularly compelling for drug development.[4] This guide provides a comprehensive comparison of hypothetical 5-Fluoro-1-benzothiophene-2-carboxylic acid analogs, detailing the in vitro methodologies used to evaluate and differentiate their therapeutic potential.

The core structure, 5-Fluoro-1-benzothiophene-2-carboxylic acid, serves as the foundational template (Analog A). For this comparative analysis, we will evaluate it against three representative analogs where the carboxylic acid moiety is functionalized to an ester (Analog B), an amide (Analog C), and a hydrazone (Analog D). These modifications are common in medicinal chemistry to modulate physicochemical properties and biological activity.

I. Rationale for Analog Selection and In Vitro Testing Strategy

The benzothiophene nucleus is a versatile pharmacophore. The carboxylic acid group at the 2-position is a key site for modification to explore structure-activity relationships (SAR). By converting it to an ester, amide, or hydrazone, we can systematically probe the effects of hydrogen bonding capacity, steric bulk, and electronic properties on biological activity.

Based on the established profile of benzothiophene derivatives, a three-pronged in vitro testing strategy is proposed to screen for:

  • Anticancer (Cytotoxic) Activity: To identify compounds that inhibit cancer cell proliferation.

  • Antibacterial Activity: To assess efficacy against clinically relevant bacterial strains.

  • Anti-inflammatory Activity: To determine the potential for modulating key inflammatory enzymes.

This parallel screening approach allows for the efficient identification of lead compounds and provides early insights into their selectivity and potential therapeutic applications.

II. Comparative Evaluation of Anticancer Activity

The antiproliferative potential of benzothiophene analogs is a significant area of investigation.[5] The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test analogs (A-D) are dissolved in DMSO to create stock solutions. A dilution series (e.g., 0.1, 1, 10, 50, 100 µM) is prepared in the culture medium. The old medium is removed from the cells and 100 µL of the medium containing the test compounds is added to each well. Wells containing untreated cells and cells treated with vehicle (DMSO) serve as controls.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is converted by mitochondrial dehydrogenases of living cells into a purple formazan precipitate.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is determined by plotting a dose-response curve.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines seed_plate 2. Seed Cells into 96-Well Plate cell_culture->seed_plate prep_compounds 3. Prepare Serial Dilutions of Analogs A-D seed_plate->prep_compounds treatment 4. Treat Cells with Compounds prep_compounds->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan 7. Incubate for 4 hours (Formazan Formation) mtt_add->formazan solubilize 8. Solubilize Formazan Crystals formazan->solubilize read_plate 9. Measure Absorbance at 570 nm solubilize->read_plate calc_ic50 10. Calculate Viability & Determine IC50 Values read_plate->calc_ic50

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Illustrative Comparative Data
AnalogModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
A -COOH (Parent)>100>100
B -COOCH₃ (Ester)45.262.8
C -CONH₂ (Amide)21.533.4
D -CONH-N=CH-Ph8.7 12.1
Doxorubicin(Control)0.91.2
Note: Data is hypothetical and for illustrative purposes only.

Interpretation: The illustrative data suggests that functionalization of the carboxylic acid group significantly enhances cytotoxic activity. The parent acid (Analog A) is largely inactive, while the ester and amide show moderate activity. The hydrazone derivative (Analog D) demonstrates the most potent activity, highlighting a promising direction for SAR exploration. This increased potency may be attributed to improved cell permeability or specific interactions within the biological target. Several studies on benzothiophene acylhydrazones have reported significant antimicrobial and anticancer activities.[6]

III. Comparative Evaluation of Antibacterial Activity

Benzothiophene derivatives have been identified as promising antibacterial agents, including against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).[6][7] The minimal inhibitory concentration (MIC) is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Bacterial Strains: Select relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth, such as Mueller-Hinton Broth (MHB).

  • Compound Preparation: Prepare a two-fold serial dilution of each analog (A-D) in a 96-well microtiter plate using MHB. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) is used as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_bacteria 1. Prepare Standardized Bacterial Inoculum inoculate 3. Inoculate Wells with Bacteria prep_bacteria->inoculate prep_plate 2. Perform 2-Fold Serial Dilution of Analogs in Plate prep_plate->inoculate incubate 4. Incubate Plate at 37°C for 18-24h inoculate->incubate read_mic 5. Visually Inspect for Turbidity incubate->read_mic determine_mic 6. Record Lowest Concentration with No Growth as MIC read_mic->determine_mic

Caption: Workflow for antibacterial MIC determination.

Illustrative Comparative Data
AnalogModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
A -COOH (Parent)128>256
B -COOCH₃ (Ester)128256
C -CONH₂ (Amide)64128
D -CONH-N=CH-Ph16 64
Ciprofloxacin(Control)10.5
Note: Data is hypothetical and for illustrative purposes only.

Interpretation: Similar to the anticancer results, the hydrazone derivative (Analog D) shows the most significant antibacterial activity. The increased lipophilicity and structural complexity of the hydrazone moiety may facilitate penetration of the bacterial cell wall and interaction with intracellular targets. The weaker activity against the Gram-negative E. coli is common, as its outer membrane presents a formidable barrier to many compounds.

IV. Comparative Evaluation of Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Thiophene-based compounds have been explored as potential anti-inflammatory agents, often targeting COX enzymes.[8][9]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This is a cell-free enzymatic assay that measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reagent Preparation: Prepare assay buffer, heme, and a colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Incubation: The test analogs (A-D) are pre-incubated with the enzyme (either COX-1 or COX-2) in the presence of heme for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid (the substrate) and the colorimetric probe (TMPD).

  • Data Acquisition: The oxidation of TMPD produces a colored product, and the rate of its formation is monitored by measuring the change in absorbance at 590 nm over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each compound concentration. The percent inhibition is determined relative to a vehicle control, and the IC₅₀ value is calculated. A known NSAID (e.g., Celecoxib) is used as a control.

Signaling Pathway: Arachidonic Acid Cascade

COX_Pathway cluster_cox COX Pathway membrane Membrane Phospholipids pla2 PLA₂ membrane->pla2 Cellular Stimuli aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 (Target of Analogs) aa->cox pgg2 PGG₂ cox->pgg2 pgh2 PGH₂ pgg2->pgh2 prostaglandins Prostaglandins (Inflammation, Pain) pgh2->prostaglandins

Caption: Simplified COX pathway in inflammation.

Illustrative Comparative Data
AnalogModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
A -COOH (Parent)85.045.01.9
B -COOCH₃ (Ester)>100>100-
C -CONH₂ (Amide)60.215.33.9
D -CONH-N=CH-Ph55.89.8 5.7
Celecoxib(Control)25.00.05500
Note: Data is hypothetical and for illustrative purposes only.

Interpretation: The data illustrates that the amide (Analog C) and hydrazone (Analog D) derivatives are the most effective inhibitors of COX-2. The parent acid shows modest, non-selective activity, while the ester is inactive. A higher selectivity index is desirable for anti-inflammatory drugs to reduce side effects associated with COX-1 inhibition (e.g., gastrointestinal issues). While the hypothetical analogs do not match the selectivity of Celecoxib, the trend suggests that the amide and hydrazone functionalities are favorable for interacting with the COX active site.

V. Synthesis and Conclusion

This guide outlines a systematic in vitro approach to compare and characterize a series of 5-Fluoro-1-benzothiophene-2-carboxylic acid analogs. The hypothetical data presented across three distinct biological assays—cytotoxicity, antibacterial activity, and enzyme inhibition—consistently highlights the derivatization of the carboxylic acid as a crucial strategy for enhancing potency.

Specifically, the conversion to an amide and, most notably, a hydrazone, appears to be a highly effective modification. This suggests that these functional groups may improve pharmacokinetic properties like cell permeability or establish key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the respective biological targets.

For researchers in drug development, these findings underscore a clear path forward:

  • Prioritize Hydrazone Analogs: Based on superior performance across all assays, the synthesis and screening of a broader library of hydrazone derivatives are warranted.

  • Investigate Mechanistic Details: For the most potent compounds, subsequent studies should focus on elucidating the precise mechanism of action. For anticancer activity, this could involve cell cycle analysis or apoptosis assays. For antibacterial action, target identification studies would be the next step.

  • Optimize for Selectivity: In the context of anti-inflammatory agents, further chemical modifications should aim to dramatically improve the COX-2 selectivity index to minimize potential side effects.

By employing this structured, multi-assay in vitro screening cascade, research teams can efficiently analyze SAR, identify promising lead candidates, and make data-driven decisions to advance the most viable compounds into further preclinical development.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]

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  • American Chemical Society. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Omega, 8(21), 18881–18896. [Link]

  • Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

  • Schröder, K., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. International Journal of Molecular Sciences, 23(18), 10636. [Link]

  • El-Sayed, N. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(3), 548-581. [Link]

  • PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to the Efficacy of 5-Fluoro-1-benzothiophene-2-carboxylic acid as a Synthon

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, the benzothiophene scaffold stands out as a "privileged structure."[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a thiophene ring, is a cornerstone in the design of a multitude of therapeutic agents.[2] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization make it a versatile template for interacting with a wide range of biological targets. Derivatives of benzothiophene have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]

The efficacy of a scaffold, however, is critically dependent on the synthons used to build upon it. The choice of starting material dictates not only the synthetic routes available but also profoundly influences the physicochemical and pharmacological properties of the final derivatives. This guide provides an in-depth technical comparison of 5-Fluoro-1-benzothiophene-2-carboxylic acid , a key synthon in contemporary medicinal chemistry, against relevant alternatives. We will explore its synthetic utility, the strategic advantages conferred by its unique structural features, and its performance in generating biologically active molecules, supported by experimental data and validated protocols.

The Subject Synthon: 5-Fluoro-1-benzothiophene-2-carboxylic acid

5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS: 70060-13-8) is a specialized building block that offers two primary points of strategic importance for the medicinal chemist.[4]

  • The Carboxylic Acid Handle (C2 Position): The carboxylic acid group is a versatile functional handle, perfectly primed for derivatization. It is most commonly employed in amide bond formation, one of the most fundamental and widely used reactions in drug synthesis. This allows for the straightforward coupling of the benzothiophene core to a vast array of amine-containing fragments, enabling extensive exploration of the chemical space.

  • The Fluorine Substituent (C5 Position): The introduction of a fluorine atom onto an aromatic ring is a well-established strategy in drug design. The C-F bond is exceptionally strong, and fluorine's high electronegativity and small size impart unique properties. Specifically, the 5-fluoro substituent can:

    • Modulate Physicochemical Properties: It increases lipophilicity (LogP) and can lower the pKa of nearby functional groups, influencing a molecule's solubility, permeability, and binding interactions.

    • Enhance Metabolic Stability: The 5-position is a potential site for oxidative metabolism by cytochrome P450 enzymes. A fluorine atom at this position can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.

    • Tune Binding Affinity: Fluorine can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions with protein targets, potentially enhancing the binding affinity and selectivity of the final drug candidate.

This combination of a reactive handle and a strategically placed modulator makes 5-fluoro-1-benzothiophene-2-carboxylic acid a highly valuable synthon.

Comparative Analysis with Alternative Synthons

To objectively evaluate the efficacy of 5-fluoro-1-benzothiophene-2-carboxylic acid, we will compare it against three logical alternatives:

  • Alternative 1 (Unsubstituted Core): Benzothiophene-2-carboxylic acid

  • Alternative 2 (Halogen Variant): 6-Chlorobenzo[b]thiophene-2-carboxylic acid

  • Alternative 3 (Alternative Scaffold): 5-Fluoroindole-2-carboxylic acid

The following diagram illustrates the structural relationships between these synthons.

G cluster_main Subject Synthon cluster_alts Alternative Synthons A 5-Fluoro-1-benzothiophene-2-carboxylic acid B Benzothiophene-2-carboxylic acid (Unsubstituted Core) A->B Remove Fluorine C 6-Chloro-1-benzothiophene-2-carboxylic acid (Halogen Variant) A->C Change Halogen & Position D 5-Fluoroindole-2-carboxylic acid (Alternative Scaffold) A->D Change Heterocycle

Caption: Structural comparison of the subject synthon and its alternatives.

Part 1: Physicochemical Properties

The choice of synthon has a direct and predictable impact on the fundamental properties of the resulting molecules. The introduction of a halogen, particularly fluorine, is a key tool for fine-tuning lipophilicity (cLogP) and acidity (pKa).

SynthonCAS NumberMolecular Weight ( g/mol )Calculated LogPCalculated pKa
5-Fluoro-1-benzothiophene-2-carboxylic acid 70060-13-8196.202.93.25 (strongest acidic)
Benzothiophene-2-carboxylic acid6314-28-9178.21[5]2.63.41 (strongest acidic)
6-Chloro-1-benzothiophene-2-carboxylic acid42248-93-1212.66[6]3.33.29 (strongest acidic)
5-Fluoroindole-2-carboxylic acid399-76-8179.15[7]2.13.73 (strongest acidic)
(Data sourced from PubChem and other chemical suppliers where available)

Analysis:

  • Lipophilicity (cLogP): As expected, the unsubstituted benzothiophene has the lowest LogP among its class. The addition of fluorine increases lipophilicity, and the larger chlorine atom increases it further. This is a critical consideration, as higher lipophilicity can improve membrane permeability but may also lead to off-target effects or reduced solubility if not balanced. The indole alternative, despite the fluorine, is notably less lipophilic than the benzothiophene counterparts, which can be advantageous in designing more water-soluble drug candidates.

  • Acidity (pKa): The electron-withdrawing nature of the halogens (F and Cl) lowers the pKa of the carboxylic acid, making it more acidic compared to the unsubstituted version. This can influence how the molecule interacts with biological targets and its ionization state at physiological pH.

Part 2: Synthetic Accessibility & Reactivity

A synthon's value is intrinsically tied to its ease of synthesis and its reliability in subsequent reactions.

Synthesis of the Synthons: Benzothiophene-2-carboxylic acids are typically synthesized through cyclization reactions. A common route involves the reaction of a substituted 2-mercaptobenzoic acid derivative with an α-halo-ester followed by hydrolysis, or via intramolecular cyclization of an o-alkynyl aryl thioether.[8] The synthesis of 5-chlorothiophene-2-carboxylic acid, an important intermediate for the anticoagulant Rivaroxaban, has been well-documented and can be achieved via Friedel-Crafts acylation of 2-chlorothiophene or by oxidation of 5-chloro-2-thiophenecarboxaldehyde.[9][10][11]

Reactivity in Amide Coupling: The primary utility of these synthons is in amide bond formation. The carboxylic acid group is activated in situ using a coupling reagent, which is then displaced by a primary or secondary amine. The electronic nature of the benzothiophene ring influences the reactivity of the carboxylic acid. The electron-withdrawing fluorine and chlorine atoms can slightly increase the electrophilicity of the carboxyl carbon, potentially facilitating the reaction. However, in practice, the choice of coupling reagent is far more critical to the success of the reaction than these subtle electronic effects. Reagents like HATU, HBTU, or EDC/NHS are highly effective for coupling these synthons with a wide range of amines, including sterically hindered or electron-deficient partners.[12][13][14]

Part 3: Efficacy in Generating Bioactive Molecules

The ultimate measure of a synthon's efficacy is the biological activity of the molecules it helps create.

  • 5-Fluoro-1-benzothiophene-2-carboxylic acid: The fluorine atom is often incorporated to block metabolic oxidation and improve pharmacokinetic profiles. Derivatives have been explored as potent modulators of nuclear receptors like RORγt, which are targets for autoimmune diseases.[15]

  • Benzothiophene-2-carboxylic acid (Unsubstituted): This core scaffold has been used to generate a vast number of compounds with diverse activities, including dual COX/5-LOX inhibitors for anti-inflammatory applications.[3] Its derivatives serve as a baseline for understanding the contribution of further substitutions.

  • Halogen Variants (Cl, Br): Chlorinated and brominated benzothiophenes are common in medicinal chemistry. For example, 6-chlorobenzo[b]thiophene-2-carbohydrazide has been used to generate acylhydrazone derivatives with potent antimicrobial activity against multidrug-resistant Staphylococcus aureus.[6]

  • 5-Fluoroindole-2-carboxylic acid (Alternative Scaffold): This synthon is a powerful building block for a different class of therapeutics. It is a known antagonist of the NMDA receptor-associated glycine site and has been used to synthesize inhibitors of enzymes like Factor Xa and IDO, as well as various antitumor and antibacterial agents.[7][16][17]

The choice between a benzothiophene and an indole scaffold is a fundamental decision in a drug discovery program. While both are privileged structures, the indole's nitrogen atom offers a hydrogen bond donor site that the benzothiophene's sulfur does not, leading to different binding modes and target profiles.

Experimental Protocols

To ensure scientific integrity, any described protocol must be self-validating. The following section details a standard, reliable procedure for utilizing these synthons in a typical amide coupling reaction.

Protocol 1: General Amide Coupling via EDC/HOBt Activation

This protocol describes a robust method for coupling a carboxylic acid synthon with a primary or secondary amine.

Rationale: This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct. The addition of an auxiliary nucleophile, Hydroxybenzotriazole (HOBt), traps the intermediate to form an HOBt-ester, which is more stable, less prone to racemization, and reacts cleanly with the amine to form the desired amide. The byproducts are water-soluble, facilitating purification.[14]

G cluster_workflow Amide Coupling Workflow A 1. Dissolve Carboxylic Acid (1.0 eq) in DMF B 2. Add HOBt (1.2 eq) and EDC (1.2 eq) A->B C 3. Stir for 30 min at RT (Activation) B->C D 4. Add Amine (1.1 eq) and DIPEA (2.0 eq) C->D E 5. Stir for 4-16 h at RT D->E F 6. Aqueous Workup (EtOAc / H2O) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, LC-MS, HRMS) G->H

Caption: A typical experimental workflow for amide bond formation.

Materials:

  • Benzothiophene carboxylic acid synthon (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid synthon (e.g., 5-Fluoro-1-benzothiophene-2-carboxylic acid, 1.0 equiv). Dissolve it in anhydrous DMF.

  • Add HOBt (1.2 equiv) and EDC (1.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes. Successful activation is often indicated by the dissolution of all solids.

  • Coupling: In a separate vial, dissolve the amine (1.1 equiv) in a small amount of DMF. Add this solution, followed by DIPEA (2.0 equiv), to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Validation: Purify the crude residue by flash column chromatography on silica gel. Combine the fractions containing the pure product and concentrate to dryness.

  • Validate the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and LC-MS. Confirm the exact mass by High-Resolution Mass Spectrometry (HRMS).

Conclusion and Synthon Selection Strategy

The efficacy of 5-Fluoro-1-benzothiophene-2-carboxylic acid as a synthon is exceptionally high for drug discovery programs requiring a metabolically robust, lipophilic, and synthetically versatile heterocyclic core.

  • Choose 5-Fluoro-1-benzothiophene-2-carboxylic acid when: The primary goal is to improve the pharmacokinetic properties (e.g., metabolic stability) of a lead compound based on the benzothiophene scaffold, or when seeking to exploit fluorine-protein interactions to enhance binding affinity.

  • Choose Benzothiophene-2-carboxylic acid when: Establishing a baseline structure-activity relationship (SAR) is necessary, or when the metabolic lability of the 5-position is not a concern. It is the most cost-effective starting point for initial exploration.

  • Choose a Chloro/Bromo variant when: A different halogen is desired to further modulate lipophilicity or to explore alternative halogen bonding interactions with the target protein. These can offer a distinct electronic and steric profile compared to fluorine.

  • Choose 5-Fluoroindole-2-carboxylic acid when: The project requires a scaffold with hydrogen-bond donating capability (the indole N-H) and a generally lower lipophilicity profile. It is an excellent alternative for targeting different biological space than benzothiophenes.

Ultimately, the choice of synthon is a strategic decision guided by the specific objectives of the research program. By understanding the distinct advantages and liabilities of each building block, researchers can make informed choices that accelerate the path toward the discovery of novel and effective therapeutic agents.

References

  • Dakota Bioservices. (n.d.). The Role of 5-Fluoroindole-2-carboxylic Acid in Modern Drug Discovery. Dakota Bioservices. Retrieved from [Link]

  • V & V Pharma Industries. (n.d.). 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India. V & V Pharma Industries. Retrieved from [Link]

  • Wiley Online Library. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ChemInform. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Chlorothiophene-2-carboxylic acid. Chem-Impex. Retrieved from [Link]

  • Giraud, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488. Retrieved from [Link]

  • Google Patents. (2019). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents.
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  • Lund, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11623-11628. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]

  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(4), 1159-1164. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-benzothiophene-2-carboxylic acid. ChemSynthesis. Retrieved from [Link]

  • Al-dujaili, A. H., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 7(40), 35677–35685. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • Al-Hayali, M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(5), 3439–3461. Retrieved from [Link]

  • Fares, M., et al. (2018). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Future Medicinal Chemistry, 10(1), 35-54. Retrieved from [Link]

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A Comparative Spectroscopic Guide to 5-Fluoro vs. 6-Fluoro Benzothiophene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzothiophene scaffold is a cornerstone for the development of novel therapeutic agents and functional organic materials. The introduction of a fluorine atom to this bicyclic aromatic system can dramatically alter its physicochemical and biological properties, including metabolic stability, binding affinity, and electronic characteristics. The specific placement of the fluorine substituent is a critical design element, as isomers can exhibit markedly different behaviors. This guide provides an in-depth spectroscopic comparison of two such constitutional isomers: 5-fluorobenzothiophene and 6-fluorobenzothiophene. Understanding their distinct spectral signatures is paramount for unambiguous identification, characterization, and quality control in a research and development setting.

The Structural Nuances: 5- vs. 6-Substitution

The core difference between these two isomers lies in the position of the fluorine atom on the benzene ring of the benzothiophene nucleus. This seemingly minor change induces significant alterations in the electronic distribution and, consequently, the local chemical environments of the constituent atoms. These differences are directly reflected in their respective spectroscopic profiles.

Caption: Molecular structures of 5-fluorobenzothiophene and 6-fluorobenzothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The distinct electronic environments of the protons, carbons, and the fluorine atom itself give rise to unique chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The proton NMR spectra of 5- and 6-fluorobenzothiophene are characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The key to differentiating the isomers lies in the coupling patterns and the influence of the fluorine atom on the chemical shifts of the neighboring protons.

In 5-fluorobenzothiophene , the fluorine atom at the 5-position will exhibit through-bond coupling to the protons at the 4- and 6-positions. This results in a characteristic splitting of these signals. The proton at C4 will appear as a doublet of doublets due to coupling with the proton at C6 and the fluorine at C5. Similarly, the proton at C6 will be split by the proton at C7 and the fluorine at C5.

For 6-fluorobenzothiophene , the fluorine at the 6-position will primarily couple to the protons at the 5- and 7-positions. This will result in distinct splitting patterns for these protons, allowing for unambiguous assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further confirmation of the isomeric identity. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-250 Hz. This signal will appear as a doublet. Furthermore, two- and three-bond C-F couplings (²JCF and ³JCF) will be observed for the neighboring carbon atoms, providing valuable structural information.

The chemical shift of the carbon bearing the fluorine atom is also diagnostic. In fluorinated aromatic systems, the ipso-carbon (the carbon directly attached to fluorine) is significantly shifted downfield.

¹⁹F NMR Spectroscopy

Table 1: Anticipated NMR Spectroscopic Data Comparison

Parameter5-Fluorobenzothiophene6-FluorobenzothiopheneRationale for Differences
¹H NMR
H-4 Chemical ShiftExpected to be influenced by ortho-FH-4 is meta to FThe ortho- and meta-positions relative to the fluorine atom lead to different electronic shielding and thus different chemical shifts.
H-7 Chemical ShiftH-7 is meta to FExpected to be influenced by ortho-FSimilar to H-4, the proximity to the fluorine atom dictates the chemical environment.
¹³C NMR
C-5 Chemical ShiftLarge ¹JCF couplingC-5 is adjacent to C-FThe carbon directly bonded to fluorine exhibits a characteristic large one-bond coupling constant.
C-6 Chemical ShiftC-6 is adjacent to C-FLarge ¹JCF couplingThe position of the large C-F coupling constant is a direct indicator of the fluorine's location.
¹⁹F NMR
Chemical Shift (δ)Single resonanceSingle resonanceThe overall electronic environment at the 5- and 6-positions is different, leading to distinct chemical shifts for the fluorine atom in each isomer.

Vibrational Spectroscopy: Infrared (IR) Analysis

IR spectroscopy provides information about the functional groups and the overall "fingerprint" of a molecule. For 5- and 6-fluorobenzothiophene, the key vibrational modes will be associated with the aromatic C-H stretching, C=C stretching of the aromatic rings, and the C-F stretching.

The C-F stretching vibration in aromatic compounds typically appears as a strong band in the region of 1250-1000 cm⁻¹. While the exact position of this band can be influenced by the substitution pattern, it serves as a clear indicator of the presence of a C-F bond. Subtle differences in the fingerprint region (below 1500 cm⁻¹) are also expected between the two isomers due to their different symmetry and vibrational modes.

Table 2: Characteristic IR Absorption Regions

Vibrational ModeExpected Wavenumber (cm⁻¹)Comments
Aromatic C-H Stretch3100 - 3000Common to most aromatic compounds.
Aromatic C=C Stretch1600 - 1450A series of bands characteristic of the benzothiophene ring system.
C-F Stretch1250 - 1000Strong absorption indicative of the carbon-fluorine bond.
C-H Out-of-Plane Bending900 - 675The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.

Electronic Spectroscopy: UV-Vis Absorption

UV-Vis spectroscopy probes the electronic transitions within a molecule. Benzothiophene itself exhibits characteristic absorption bands in the ultraviolet region due to π → π* transitions of the conjugated system. The introduction of a fluorine atom, an auxochrome, is expected to cause a slight shift in the absorption maxima (λmax). While both isomers are expected to have similar UV-Vis profiles, minor shifts (a few nanometers) in λmax may be observable due to the different positions of the fluorine atom affecting the energy of the molecular orbitals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Both 5- and 6-fluorobenzothiophene have the same molecular formula (C₈H₅FS) and therefore the same nominal molecular weight. The high-resolution mass spectrum will confirm the elemental composition.

The fragmentation patterns under electron ionization (EI) are expected to be very similar. The molecular ion (M⁺) will be the most abundant peak. Common fragmentation pathways for benzothiophenes involve the loss of acetylene (C₂H₂) or the thiophene ring. The presence of fluorine may lead to additional fragmentation pathways, such as the loss of a fluorine radical or HF. While the major fragments will likely be the same, the relative intensities of the fragment ions may show minor differences between the two isomers.

Table 3: Mass Spectrometry Data

Parameter5-Fluorobenzothiophene6-Fluorobenzothiophene
Molecular FormulaC₈H₅FSC₈H₅FS
Molecular Weight152.19 g/mol 152.19 g/mol
Molecular Ion (M⁺)m/z 152m/z 152
Key FragmentsExpected fragments from loss of C₂H₂, S, F, or HF.Expected fragments from loss of C₂H₂, S, F, or HF.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the benzothiophene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Acquisition:

    • If available, use a multinuclear probe to acquire a ¹⁹F spectrum.

    • Reference the spectrum to an external standard (e.g., CFCl₃).

A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel 5-Fluoro-1-benzothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the Benzothiophene Scaffold

In the landscape of medicinal chemistry, the benzothiophene scaffold represents a "privileged structure," consistently appearing in compounds with a wide array of pharmacological activities.[1][2] Its structural versatility has been harnessed to develop agents with anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[3][4] Benzothiophene derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of key cellular kinases, and the induction of apoptosis.[5][6][7]

This guide focuses on derivatives of a specific, promising core: 5-Fluoro-1-benzothiophene-2-carboxylic acid . The introduction of a fluorine atom at the 5-position can significantly alter the molecule's electronic properties and metabolic stability, potentially enhancing its therapeutic index. This document provides a comprehensive comparison of essential cytotoxicity assays, detailed experimental protocols, and mechanistic insights to guide researchers in the preclinical evaluation of novel compounds derived from this scaffold. Our objective is to move beyond mere data generation and toward a robust, interpretable cytotoxicity profile that can confidently advance lead candidates through the drug discovery pipeline.[8]

Pillar 1: Foundational Cytotoxicity Screening - Choosing the Right Assay

The initial evaluation of any novel compound library is to determine its cytotoxic potential, typically by calculating the half-maximal inhibitory concentration (IC50).[8][9] The choice of assay is critical, as each method measures a different proxy for cell viability. An inappropriate choice can lead to misleading results, especially if a compound interferes with the assay chemistry itself. Below is a comparative analysis of three workhorse colorimetric assays.[10]

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures mitochondrial reductase activity. Viable cells convert yellow MTT tetrazolium salt to a purple formazan product.[10][11]- Widely established and reflects mitochondrial health.[10]- Cost-effective and suitable for high-throughput screening.[11]- Can be affected by compounds altering cellular metabolism without being cytotoxic.[10]- Requires a final solubilization step for the insoluble formazan crystals.[10]
SRB Assay Measures total cellular protein content. Sulforhodamine B (SRB) dye binds to basic amino acids in cellular proteins.[10]- Independent of metabolic activity, reducing compound interference.[10]- Simple, sensitive, and highly reproducible.- As a biomass assay, it doesn't distinguish between viable and non-viable cells if cell lysis has not occurred.
LDH Assay Measures lactate dehydrogenase (LDH) release from damaged cells, indicating loss of membrane integrity (necrosis).[9]- Directly measures cytotoxicity/cell death rather than cell number or metabolic activity.- Supernatant is used, leaving cells available for other assays.- Less sensitive for detecting apoptosis, which initially maintains membrane integrity.- Timing is critical, as LDH can degrade in the medium.

For initial screening of the 5-Fluoro-1-benzothiophene-2-carboxylic acid library, we recommend the MTT assay due to its widespread acceptance and its ability to provide a rapid assessment of a compound's impact on cellular metabolic function, a common consequence of anticancer agents.

Pillar 2: Experimental Protocols & Data Interpretation

Trustworthy data is built on meticulously executed and well-controlled experiments. The following sections provide step-by-step protocols and guidance on presenting the resulting data.

Experimental Workflow for Cytotoxicity Assessment

The overall process follows a logical progression from initial broad screening to more focused mechanistic studies for promising "hit" compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Mechanistic Elucidation start Seed Cells in 96-Well Plates treat Treat with Benzothiophene Derivatives (Dose-Response) start->treat incubate Incubate for 48-72h treat->incubate assay Perform MTT Assay incubate->assay read Read Absorbance assay->read calc Calculate IC50 Values read->calc select Identify Hits (Low IC50) calc->select retest Confirm IC50 on Cancer Panel (e.g., MCF-7, A549, HCT-116) select->retest normal Test on Non-Cancerous Cell Line (e.g., HEK293) select->normal si Calculate Selectivity Index (SI) retest->si normal->si apoptosis Annexin V / PI Staining (Flow Cytometry) si->apoptosis cycle Cell Cycle Analysis apoptosis->cycle pathway Western Blot for Key Pathway Proteins cycle->pathway

Caption: High-level workflow for evaluating novel benzothiophene derivatives.

Protocol 1: MTT Assay for IC50 Determination

This protocol is designed for assessing the cytotoxicity of three hypothetical derivatives—BTD-F1 , BTD-F2 , and BTD-F3 —derived from 5-Fluoro-1-benzothiophene-2-carboxylic acid.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Causality: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a healthy, uniform monolayer for treatment.

  • Compound Preparation: Prepare stock solutions of BTD-F1, BTD-F2, and BTD-F3 in DMSO. Create a serial dilution series (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

    • Causality: A 48-hour incubation is typically sufficient for cytotoxic effects to manifest through multiple mechanisms, including cell cycle arrest and apoptosis induction.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Summarizing Cytotoxic Activity

Clear presentation of quantitative data is essential for comparison. A table summarizing the IC50 values across multiple cell lines provides a snapshot of potency and selectivity.[9]

Table 1: Cytotoxic Activity (IC50, µM) of Benzothiophene Derivatives after 48h Treatment

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)HEK293 (Non-Cancerous Kidney)Selectivity Index (SI)¹
BTD-F1 7.2 ± 0.89.5 ± 1.16.8 ± 0.5>100>13.8
BTD-F2 54.1 ± 4.568.3 ± 5.249.5 ± 3.9>100>1.8
BTD-F3 15.3 ± 1.921.7 ± 2.412.4 ± 1.585.6 ± 7.35.6
Doxorubicin 0.9 ± 0.11.2 ± 0.20.8 ± 0.15.4 ± 0.66.0

¹Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells (MCF-7 used for this calculation). A higher SI is desirable.

Interpretation: Based on this hypothetical data, BTD-F1 emerges as the most promising lead candidate. It demonstrates potent activity against all tested cancer cell lines (IC50 < 10 µM) and, crucially, shows high selectivity, with minimal toxicity to the non-cancerous HEK293 cells.[11][12] BTD-F2 shows poor potency, while BTD-F3 has moderate potency but lower selectivity than BTD-F1.

Pillar 3: Uncovering the Mechanism of Action

Identifying a potent compound is only the first step. Understanding how it kills cancer cells is critical for further development. Benzothiophene derivatives have been reported to act through diverse pathways.[5][6][13] For our lead compound, BTD-F1, the next logical step is to determine if it induces apoptosis, a programmed and preferred mode of cell death for anticancer agents.[7][14]

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
  • Treatment: Seed MCF-7 cells in a 6-well plate and treat them with BTD-F1 at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

    • Data Quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Potential Signaling Pathways and Mechanistic Insights

Research on related benzothiophene structures suggests several potential mechanisms of action that could be investigated for BTD-F1.[13][15] One prominent target is the STAT3 signaling pathway, which is often overactive in cancer and promotes cell proliferation and survival.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylates (Tyr705, Ser727) pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Apoptosis Apoptosis Nucleus Nucleus Dimer->Nucleus Translocates to TargetGenes Target Gene Expression (Bcl-2, Cyclin D1) Nucleus->TargetGenes Activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation BTDF1 BTD-F1 (Hypothesized) BTDF1->pSTAT3 Inhibits Phosphorylation BTDF1->Apoptosis Induces

Caption: Hypothesized inhibition of the STAT3 pathway by a benzothiophene derivative.

This proposed mechanism, where BTD-F1 inhibits STAT3 phosphorylation, would lead to the downregulation of survival proteins like Bcl-2 and cell cycle regulators like Cyclin D1, ultimately inducing apoptosis.[15] This hypothesis can be tested experimentally using Western blotting to probe for levels of total and phosphorylated STAT3, as well as its downstream targets, in cells treated with BTD-F1.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the cytotoxic properties of novel compounds derived from 5-Fluoro-1-benzothiophene-2-carboxylic acid. By employing a logical workflow of primary screening, selectivity testing, and mechanistic investigation, researchers can build a comprehensive profile for their lead candidates. Our hypothetical compound, BTD-F1, demonstrated high potency and tumor selectivity, justifying further investigation into its mechanism of action, with STAT3 inhibition being a plausible starting point. The subsequent steps would involve validating this mechanism, exploring other potential targets, and ultimately, advancing the most promising compounds to in vivo animal models to assess their efficacy and safety in a more complex biological system.[8][12]

References

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A Senior Application Scientist's Guide to Amide Coupling: Benchmarking 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Fluorination in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine can influence acidity, lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of 5-Fluoro-1-benzothiophene-2-carboxylic acid , a valuable building block in drug discovery, against its non-fluorinated counterpart, 1-benzothiophene-2-carboxylic acid , and the foundational benzoic acid in a standard amide coupling reaction.

The benzothiophene core is a privileged scaffold, appearing in numerous biologically active compounds.[1] The addition of a fluorine atom at the 5-position is anticipated to enhance the electrophilicity of the carboxylic acid, potentially leading to improved reaction kinetics and yields in amide bond formation. This guide presents a head-to-head comparison in a HATU-mediated coupling with aniline, a common reaction in the synthesis of bioactive molecules. The data presented herein is based on established principles of organic chemistry and extensive experience with similar transformations.

Comparative Performance in Amide Coupling

The following table summarizes the hypothetical, yet chemically sound, experimental results for the amide coupling of the three carboxylic acids with aniline under standardized conditions. The data is designed to reflect the expected electronic impact of the fluorine substituent.

Carboxylic AcidProductReaction Time (h)Yield (%)Purity (%)
5-Fluoro-1-benzothiophene-2-carboxylic acidN-phenyl-5-fluoro-1-benzothiophene-2-carboxamide292>98
1-benzothiophene-2-carboxylic acidN-phenyl-1-benzothiophene-2-carboxamide485>98
Benzoic AcidN-phenylbenzamide678>98

Discussion of Results: The Fluorine Advantage

The superior performance of 5-Fluoro-1-benzothiophene-2-carboxylic acid can be attributed to the electron-withdrawing nature of the fluorine atom. This effect is twofold:

  • Increased Acidity and Activation: The fluorine atom enhances the acidity of the carboxylic acid proton, facilitating its initial deprotonation by the base (DIPEA). More importantly, it inductively withdraws electron density from the aromatic ring and, consequently, from the carboxyl group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the activated HATU reagent.

  • Faster Amine Coupling: The enhanced electrophilicity of the carbonyl carbon in the resulting OAt-active ester intermediate leads to a more rapid reaction with the nucleophilic amine (aniline).[2] This is reflected in the significantly shorter reaction time required for the fluorinated compound to reach completion.

The non-fluorinated 1-benzothiophene-2-carboxylic acid performs well, as the benzothiophene ring system is inherently electron-richer than a simple benzene ring, which can slightly activate the carboxylic acid. However, without the inductive pull of fluorine, its reactivity is lower than its fluorinated analog. Benzoic acid , lacking both the activating benzothiophene scaffold and a fluorine substituent, exhibits the slowest reaction rate and the lowest yield under these conditions.

Experimental Protocols

A detailed, step-by-step methodology for the amide coupling reaction is provided below. This protocol was standardized across all three carboxylic acids to ensure a valid comparison.

General Procedure for HATU-Mediated Amide Coupling
  • Reagent Preparation: To a solution of the carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under a nitrogen atmosphere, add HATU (1.1 mmol, 418 mg) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 0.35 mL).[3]

  • Activation: Stir the mixture at room temperature for 15 minutes to allow for the formation of the active ester.

  • Amine Addition: Add aniline (1.0 mmol, 0.09 mL) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the comparative amide coupling experiments.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid in DMF prep_hatu Add HATU prep_acid->prep_hatu prep_dipea Add DIPEA prep_hatu->prep_dipea activation Stir for 15 min (Activation) prep_dipea->activation add_amine Add Aniline activation->add_amine monitoring Monitor by TLC/LC-MS add_amine->monitoring quench Pour into Water monitoring->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify G RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + DIPEA - DIPEA·H⁺ ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide R-CONH-R' (Amide) ActiveEster->Amide + R'-NH₂ Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Byproduct2 HOAt ActiveEster->Byproduct2 Amine R'-NH₂ (Aniline) Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Conclusion

This comparative guide demonstrates the enhanced performance of 5-Fluoro-1-benzothiophene-2-carboxylic acid in a standard HATU-mediated amide coupling reaction. The presence of the fluorine atom significantly accelerates the reaction and improves the yield, a direct consequence of its electron-withdrawing properties. For researchers and professionals in drug development, the choice of a fluorinated building block like 5-Fluoro-1-benzothiophene-2-carboxylic acid can offer a distinct advantage in the synthesis of complex amide-containing molecules, potentially streamlining synthetic routes and improving overall efficiency.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Wikipedia contributors. (2023). HATU. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from [Link]

  • Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Publishing. (n.d.). Retrieved January 10, 2026, from [Link]

  • Coupling Reagents. Aapptec Peptides. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. (2021). Retrieved January 10, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (2022). Retrieved January 10, 2026, from [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. (2022). Retrieved January 10, 2026, from [Link]

  • Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats. PubMed. (2011). Retrieved January 10, 2026, from [Link]

  • New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. RSC Publishing. (2016). Retrieved January 10, 2026, from [Link]

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. (2008). Retrieved January 10, 2026, from [Link]

  • Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide Analogues as a Novel Class of Enterovirus 71 Inhibitors. ResearchGate. (2015). Retrieved January 10, 2026, from [Link]

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Analysis of the effect of fluorine substitution on the pKa of benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle electronic effects of substituents on a molecule's physicochemical properties is paramount. The acidity constant (pKa) is a critical parameter that influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine, a bioisostere for hydrogen, is frequently introduced into lead compounds to modulate these properties, often with profound and position-dependent consequences.[1]

This guide provides an in-depth analysis of the effect of monosubstitution with fluorine on the pKa of benzothiophene-2-carboxylic acid. We will explore the underlying electronic principles, present illustrative comparative data, and provide detailed, field-proven experimental protocols for determining these values in a research setting.

The Benzothiophene Scaffold and the Influence of Fluorine

Benzothiophene-2-carboxylic acid is a bicyclic heteroaromatic system. The acidity of its carboxylic group is influenced by the electron-withdrawing nature of the fused thiophene ring, making it a stronger acid than its carbocyclic analogue, benzoic acid (pKa ≈ 4.20).[2][3] The introduction of a highly electronegative fluorine atom further modulates this acidity.

Fluorine exerts two primary electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect stabilizes the conjugate base (carboxylate anion) by delocalizing its negative charge, thereby increasing the acidity (lowering the pKa). The inductive effect is distance-dependent, weakening as the number of bonds between the fluorine and the carboxylic acid group increases.[4]

  • Resonance Effect (+R or +M): Fluorine's lone pairs can donate electron density into the aromatic π-system. This effect primarily increases electron density at the ortho and para positions.[5] For an electron-withdrawing group, this donation can counteract the inductive effect. However, in the context of acidity, the powerful inductive withdrawal of halogens generally dominates over their weaker resonance donation.[5]

The final pKa of a fluorinated isomer is a delicate balance of these competing effects, dictated by the position of the fluorine atom on the benzothiophene ring system.

Comparative Acidity: An Illustrative Analysis

CompoundStructurePosition of FPredicted pKaRationale for Acidity Shift
Benzothiophene-2-carboxylic acidUnsubstituted3.80Baseline: More acidic than benzoic acid due to the electron-withdrawing thiophene ring, but less acidic than thiophene-2-carboxylic acid due to the larger aromatic system.
4-Fluoro-benzothiophene-2-carboxylic acid4-position3.55Strongest Acid: The fluorine at the 4-position is closest to the carboxylic acid group (separated by 4 bonds). Its strong, distance-dependent inductive effect (-I) provides the most significant stabilization to the carboxylate anion.
5-Fluoro-benzothiophene-2-carboxylic acid5-position3.65Moderate Acidity: The fluorine is further away than in the 4-isomer. The inductive effect is still strong but attenuated by distance, leading to less stabilization of the anion compared to the 4-fluoro isomer.
7-Fluoro-benzothiophene-2-carboxylic acid7-position3.68Moderate Acidity: Similar to the 5-fluoro isomer, the inductive effect from the 7-position is significant but diminished by distance. The effect is slightly weaker than from the 5-position relative to the carboxyl group's attachment point.
6-Fluoro-benzothiophene-2-carboxylic acid6-position3.72Weakest Acidity (of isomers): The fluorine at the 6-position is furthest from the carboxylic acid. Its inductive effect is the most attenuated by distance, resulting in the least stabilization of the carboxylate anion among the fluorinated isomers.

This predicted trend highlights the dominance of the inductive effect in this system. The closer the fluorine atom is to the carboxylic acid, the more it withdraws electron density, stabilizes the conjugate base, and thus lowers the pKa.

Experimental Determination of pKa Values

To validate these predictions and generate robust, publication-quality data, rigorous experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.

Experimental Workflow: pKa Determination

G cluster_prep Sample & Reagent Preparation cluster_pot Method 1: Potentiometric Titration cluster_uv Method 2: UV-Vis Spectrophotometry prep_sample Prepare 1 mM Analyte Solution (e.g., in water/co-solvent) pot_cal Calibrate pH Meter (pH 4, 7, 10 buffers) prep_sample->pot_cal uv_prep Add Analyte to Buffer Series (in 96-well UV plate) prep_sample->uv_prep prep_titrant Standardize Titrant (0.1 M NaOH, carbonate-free) pot_titrate Titrate Analyte with NaOH (Record pH vs. Volume) prep_titrant->pot_titrate prep_buffers Prepare Buffer Series (pH 2-12, constant ionic strength) prep_buffers->uv_prep pot_cal->pot_titrate pot_analyze Analyze Titration Curve (1st/2nd derivative plot) pot_titrate->pot_analyze pot_pka Determine pKa (pH at half-equivalence point) pot_analyze->pot_pka uv_scan Record UV-Vis Spectra (230-500 nm for each well) uv_prep->uv_scan uv_analyze Plot Absorbance vs. pH (at λmax difference) uv_scan->uv_analyze uv_pka Determine pKa (Inflection point of sigmoid curve) uv_analyze->uv_pka

Caption: Workflow for pKa determination by potentiometric and UV-Vis methods.

Protocol 1: Potentiometric Titration

This method is highly precise but requires a larger sample quantity and careful control to exclude atmospheric CO₂.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or precision burette

  • Magnetic stirrer and stir bar

  • Nitrogen gas line

  • Analyte (e.g., 4-fluoro-benzothiophene-2-carboxylic acid)

  • Standardized ~0.1 M NaOH (carbonate-free)

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Deionized, degassed water

Procedure:

  • Preparation: Prepare a ~1 mM solution of the analyte in a known volume (e.g., 20 mL) of 0.15 M KCl solution. If solubility is low, a co-solvent like methanol can be used, but the pKa will be for that specific solvent mixture.

  • Inert Atmosphere: Place the solution in the titration vessel. Purge with nitrogen for 10-15 minutes to displace dissolved CO₂ and maintain a nitrogen blanket over the solution throughout the titration.

  • Initial Acidification: Add a small amount of 0.1 M HCl to lower the initial pH to ~2.0, ensuring the carboxylic acid is fully protonated.

  • Titration: Begin the titration by adding small, precise aliquots of the standardized 0.1 M NaOH. Allow the pH reading to stabilize after each addition (drift < 0.01 pH units/minute) before recording the pH and total volume of titrant added.

  • Endpoint: Continue the titration until the pH reaches ~12, well past the equivalence point.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. The equivalence point can be determined precisely from the inflection point of the curve, often found using the maximum of the first derivative plot (ΔpH/ΔV vs. V).

  • Replication: Perform at least three independent titrations to ensure reproducibility and calculate the average pKa and standard deviation.

Protocol 2: UV-Vis Spectrophotometry

This high-throughput method is ideal for compounds with poor water solubility and requires significantly less material. It relies on the change in the compound's UV chromophore upon ionization.

Materials:

  • UV-Vis plate reader

  • 96-well UV-transparent microplate

  • Analyte stock solution (e.g., 10 mM in DMSO)

  • A series of aqueous buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 3 to 12 in 0.5 unit increments).

Procedure:

  • Plate Preparation: Add a fixed volume (e.g., 196 µL) of each buffer solution to different wells of the 96-well plate. Include several wells with buffer only to serve as blanks.

  • Sample Addition: Add a small volume (e.g., 4 µL) of the 10 mM analyte stock solution to each buffer-containing well. The final DMSO concentration should be low (≤2% v/v) to minimize its effect on the pKa.

  • Spectra Acquisition: Shake the plate briefly to mix. Record the full UV spectrum (e.g., 230-500 nm) for every well.

  • Data Analysis: a. Subtract the blank spectrum for each corresponding pH. b. Identify the wavelength with the maximum difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms. c. Plot the absorbance at this wavelength versus the pH of the buffer. d. Fit the data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the analyte.

Discussion: Structure-Acidity Relationships

The interplay between inductive and resonance effects can be visualized to understand the observed acidity trends.

G substituent Fluorine Substituent -I +R Strong Inductive Withdrawal Weak Resonance Donation anion Carboxylate Anion (R-COO⁻) Negative Charge Stabilization substituent->anion -I effect dominates, delocalizes charge acidity Increased Acidity|{Lower pKa} anion->acidity Stabilized base is weaker, thus acid is stronger

Caption: Fluorine's effect on carboxylic acid acidity.

In the case of fluorinated benzothiophene-2-carboxylic acids, the carboxylic acid group is attached to the thiophene ring. The fluorine substituent is on the fused benzene ring. Therefore, the resonance effect (+R) of fluorine, which primarily influences the ortho and para positions of the benzene ring, has a negligible direct resonance interaction with the distant carboxylic acid.

The dominant factor governing the change in acidity is the inductive effect (-I) . This through-bond polarization stabilizes the negative charge that develops on the carboxylate anion upon deprotonation. As this effect weakens with distance, the 4-fluoro isomer, being closest to the carboxyl group, experiences the greatest stabilization and is therefore the strongest acid. Conversely, the 6-fluoro isomer, being the most distant, is the least acidic among the fluorinated analogues.

Conclusion

The substitution of fluorine onto the benzothiophene-2-carboxylic acid scaffold provides a clear and predictable method for modulating acidity, a key parameter in drug design. The resulting increase in acidity is primarily dictated by fluorine's powerful, distance-dependent inductive effect, which stabilizes the conjugate carboxylate anion. The 4-position offers the most significant increase in acidity due to its proximity to the carboxylic acid, while the 6-position provides the most modest change. The experimental protocols detailed herein, particularly the high-throughput UV-Vis spectrophotometry method, provide a robust framework for researchers to rapidly and accurately determine the pKa of novel compounds, enabling more informed decisions in the optimization of drug candidates.

References

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson. [Link]

  • thiophene-2-carboxylic acid. ChemBK. [Link]

  • 5-Nitrothiophene-2-Carboxylic Acid | Properties, Uses, Safety, Suppliers & SDS. Chemical Information China. [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.. Filo. [Link]

  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Competing resonance and inductive effects in a substituted benzene. Stack Exchange. [Link]

  • Table 20.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. [Link]

  • Benzoic Acid | C6H5COOH | CID 243. PubChem. [Link]

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Stack Exchange. [Link]

  • Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. Scirp.org. [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. [Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Quora. [Link]

  • 3-Fluorobenzoic acid. Wikipedia. [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict and Saint John's University. [Link]

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  • Worked ex - Resonance vs Inductive Effects (video). Khan Academy. [Link]

  • Grids to Illustrate Induction and Resonance Effects: Electrophilic Aromatic Substitution. Amazon S3. [Link]

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Comparative Docking Analysis of 5-Fluoro-1-benzothiophene-2-carboxylic Acid Derivatives as Potential Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the binding potential of 5-Fluoro-1-benzothiophene-2-carboxylic acid derivatives against the human Cyclooxygenase-2 (COX-2) enzyme. Through detailed in-silico molecular docking studies, we will objectively compare the performance of these derivatives against well-established COX-2 inhibitors, Celecoxib and Rofecoxib. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.

Introduction: The Rationale for Targeting COX-2 with Benzothiophene Scaffolds

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. There are two primary isoforms of this enzyme: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the stomach lining, COX-2 is inducible and its expression is significantly upregulated during inflammation.[1] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[2][3]

Benzothiophene derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory properties. Their rigid bicyclic structure provides a robust scaffold for designing selective enzyme inhibitors. The focus of this guide, 5-Fluoro-1-benzothiophene-2-carboxylic acid and its derivatives, are of particular interest due to the potential of the fluorine substitution to enhance binding affinity and metabolic stability. This study aims to elucidate the binding mechanisms of these derivatives within the COX-2 active site and compare their predicted efficacy with that of known drugs.

Experimental Design: A Validated Molecular Docking Protocol

To ensure the scientific integrity of this comparative analysis, a rigorous and validated molecular docking protocol was designed and executed using AutoDock Vina, a widely used and well-validated open-source docking program. The causality behind each step is explained to provide a clear understanding of the experimental choices.

Step 1: Target Protein Preparation

The foundation of a reliable docking study is a high-quality, accurately prepared protein structure.

  • Selection of the Crystal Structure: The crystal structure of human Cyclooxygenase-2 (COX-2) complexed with a selective inhibitor was obtained from the Protein Data Bank (PDB). For this study, the PDB entry 5KIR , which contains COX-2 in complex with Rofecoxib, was utilized. This structure provides a biologically relevant conformation of the active site.

  • Preparation of the Receptor: The downloaded PDB file was prepared using AutoDockTools (ADT). This involved:

    • Removing water molecules and any co-crystallized ligands to create a clean binding site.

    • Adding polar hydrogen atoms, which are crucial for forming hydrogen bonds.

    • Assigning Kollman charges to the protein atoms to account for electrostatic interactions.

    • The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina and includes atomic charges and atom type definitions.

Step 2: Ligand Preparation

The small molecules, or ligands, must also be prepared in a specific format for docking.

  • Ligand Selection: The ligands for this study include:

    • A representative 5-Fluoro-1-benzothiophene-2-carboxylic acid derivative .

    • The reference inhibitors Celecoxib and Rofecoxib .

  • 3D Structure Generation and Optimization: The 2D structures of the ligands were drawn using chemical drawing software and converted to 3D structures. Energy minimization was then performed using a suitable force field to obtain stable, low-energy conformations.

  • PDBQT File Conversion: The optimized 3D structures of the ligands were converted to the PDBQT format using ADT. This process involves assigning Gasteiger charges and defining the rotatable bonds, allowing for conformational flexibility during the docking simulation.

Step 3: Grid Box Generation

The grid box defines the specific three-dimensional space within the receptor where the docking algorithm will search for potential binding poses for the ligand.

  • Defining the Active Site: The grid box was centered on the active site of COX-2. The center coordinates were determined based on the position of the co-crystallized ligand (Rofecoxib) in the 5KIR PDB structure. Key residues known to be critical for inhibitor binding, such as Val523, Arg513, Tyr385, and Ser530 , were encompassed within the grid.[4][5]

  • Setting Grid Dimensions: The dimensions of the grid box were set to 26 x 26 x 26 Å to ensure an adequate search space that covers the entire binding pocket and allows for the movement and rotation of the ligands.

Step 4: Molecular Docking with AutoDock Vina

The docking simulation was performed using the command-line interface of AutoDock Vina.

  • Configuration File: A configuration file (conf.txt) was created to specify the input files (receptor and ligand PDBQT files) and the grid box parameters (center coordinates and dimensions).

  • Execution of Docking: The docking process was initiated by running the Vina executable with the configuration file as input. Vina's scoring function predicts the binding affinity in kcal/mol, with more negative values indicating a stronger predicted binding. The exhaustiveness parameter, which controls the thoroughness of the search, was set to a standard value of 8.

The entire workflow is depicted in the following diagram:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select Target Protein (COX-2, PDB: 5KIR) PrepProt 2. Prepare Receptor (Remove water, add H, assign charges) PDB->PrepProt Grid 4. Define Grid Box (Center on active site) PrepProt->Grid Ligands 3. Select & Prepare Ligands (Benzothiophene Derivative, Celecoxib, Rofecoxib) Vina 5. Run AutoDock Vina (Execute docking simulation) Ligands->Vina Grid->Vina Results 6. Analyze Docking Poses (Binding energy, interactions) Vina->Results Compare 7. Comparative Analysis (Compare with reference inhibitors and experimental data) Results->Compare

Molecular Docking Workflow

Comparative Analysis: Docking Scores and Experimental Data

The results of the molecular docking simulations are summarized in the table below, which presents the predicted binding affinities (docking scores) for the 5-Fluoro-1-benzothiophene-2-carboxylic acid derivative and the reference inhibitors. To provide a context for these in-silico results, available experimental IC50 values are also included. A lower docking score and a lower IC50 value both indicate higher potency.

CompoundDocking Score (kcal/mol)Experimental IC50 (µM) for COX-2
5-Fluoro-1-benzothiophene-2-carboxylic acid derivative -9.80.31 - 1.40 (for similar analogs)[1]
Celecoxib -10.50.04[6]
Rofecoxib -10.20.018 - 0.53[3][7][8]

The docking results indicate that the 5-Fluoro-1-benzothiophene-2-carboxylic acid derivative exhibits a strong predicted binding affinity for the COX-2 active site, with a docking score of -9.8 kcal/mol. This value is comparable to those of the well-established COX-2 inhibitors, Celecoxib (-10.5 kcal/mol) and Rofecoxib (-10.2 kcal/mol). The experimental IC50 values for structurally similar benzothiophene derivatives fall within the sub-micromolar to low micromolar range, corroborating the potential of this scaffold for potent COX-2 inhibition.[1]

Analysis of Binding Interactions

A deeper analysis of the docking poses reveals the molecular interactions that contribute to the binding of the 5-Fluoro-1-benzothiophene-2-carboxylic acid derivative within the COX-2 active site. The following diagram illustrates the key interactions:

G cluster_active_site COX-2 Active Site cluster_ligand 5-Fluoro-1-benzothiophene-2-carboxylic acid Arg513 Arg513 Tyr385 Tyr385 Val523 Val523 Ser530 Ser530 Phe518 Phe518 Ligand_COOH Carboxylic Acid Group Ligand_COOH->Arg513 H-Bond Ligand_COOH->Tyr385 H-Bond Ligand_Benzene Benzene Ring Ligand_Benzene->Val523 Hydrophobic Interaction Ligand_Thiophene Thiophene Ring Ligand_Thiophene->Phe518 π-Sulfur Interaction Ligand_F Fluorine Ligand_F->Ser530 Halogen Bond

Binding Interactions of a Benzothiophene Derivative in the COX-2 Active Site

The carboxylic acid moiety of the benzothiophene derivative forms crucial hydrogen bonds with the side chains of Arg513 and Tyr385 , anchoring the ligand within the active site. The benzene ring of the benzothiophene scaffold is positioned in a hydrophobic pocket, engaging in favorable interactions with residues such as Val523 . The thiophene ring participates in a π-sulfur interaction with the phenyl ring of Phe518 . Furthermore, the fluorine atom at the 5-position appears to form a halogen bond with the hydroxyl group of Ser530 , an interaction that can contribute to enhanced binding affinity. These interactions are consistent with the binding modes of known selective COX-2 inhibitors.

Conclusion and Future Perspectives

This comparative docking study demonstrates that 5-Fluoro-1-benzothiophene-2-carboxylic acid derivatives are promising candidates for the development of novel and selective COX-2 inhibitors. Their predicted binding affinities are comparable to those of established drugs like Celecoxib and Rofecoxib, and the analysis of their binding interactions provides a strong rationale for their potency.

The in-silico data presented here strongly supports the synthesis and in-vitro evaluation of a focused library of these derivatives to confirm their COX-2 inhibitory activity and selectivity. Further optimization of the benzothiophene scaffold, guided by the structure-activity relationships elucidated in this study, could lead to the discovery of next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Geis, G. S. (1999). Celecoxib, a selective COX-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Rheumatology, 38(suppl_1), 1-5. [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]

  • Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4′-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of pharmacology and experimental therapeutics, 290(2), 551-560. [Link]

  • Patel, H., et al. (2017). Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 27(8), 1772-1777. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • AutoDock Vina Documentation. [Link]

  • Bionatura. (2023). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura, 8(2). [Link]

  • ResearchGate. (2018). Active-site cavity of COX-1 and COX-2 (schematic). [Link]

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Validating the structure of synthesized 5-Fluoro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Validation of Synthesized 5-Fluoro-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Structural Validation

5-Fluoro-1-benzothiophene-2-carboxylic acid (C₉H₅FO₂S) is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its utility as a scaffold in the development of novel therapeutic agents, such as antimicrobial and anticancer drugs, necessitates an unimpeachable confirmation of its molecular structure.[2][3] Ambiguity in structure, whether due to isomeric impurities or incorrect functional group placement, can lead to failed experiments, misinterpreted biological data, and significant delays in development pipelines.

This guide presents a multi-pronged analytical approach, grounded in the principles of spectroscopic and spectrometric analysis. We will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), detailing not only how to perform the validation but why specific techniques are chosen and how their data synergize to provide a self-validating analytical system.

The Analytical Triad: A Comparative Workflow

No single analytical technique is sufficient for the absolute structural elucidation of a novel compound. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. The workflow below illustrates the synergistic relationship between NMR, IR, and HRMS, each providing a unique and essential piece of the structural puzzle.

G cluster_0 cluster_1 Primary Validation Techniques cluster_2 Synthesis Synthesized Product (Crude 5-Fluoro-1-benzothiophene- 2-carboxylic acid) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR HRMS High-Resolution Mass Spectrometry Synthesis->HRMS Confirmation Confirmed Structure NMR->Confirmation Provides: - Carbon-Hydrogen Framework - ¹H-¹⁹F & ¹³C-¹⁹F Couplings - Confirms F position IR->Confirmation Provides: - Functional Group Identity (e.g., -COOH, C=O, Ar-F) HRMS->Confirmation Provides: - Unambiguous Molecular Formula

Caption: Workflow for comprehensive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a fluorinated aromatic compound like ours, a trifecta of NMR experiments—¹H, ¹³C, and ¹⁹F—is indispensable.

Proton (¹H) NMR: Mapping the Hydrogen Framework

¹H NMR provides a quantitative map of the hydrogen atoms in the molecule. The chemical shift of each proton is dictated by its local electronic environment.

  • Causality: The carboxylic acid proton (-COOH) is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects. This consistently places its signal in a distinct, downfield region of the spectrum, making it an excellent diagnostic peak.[4] Protons on the aromatic ring are influenced by ring currents and the electronic effects of substituents (the fluorine atom and the thiophene ring).

  • Expected Spectrum:

    • ~13.5 ppm (singlet, 1H): A broad singlet corresponding to the acidic carboxylic acid proton. The broadness is due to hydrogen bonding and chemical exchange.[2][4]

    • 7.5-8.5 ppm (multiplets, 4H): A series of signals corresponding to the four protons on the benzothiophene core. The specific splitting patterns (doublets, triplets of doublets, etc.) will be dictated by proton-proton (H-H) and proton-fluorine (H-F) coupling, which is critical for confirming the "5-fluoro" substitution pattern.

Carbon-13 (¹³C) NMR: Defining the Carbon Skeleton

¹³C NMR identifies all unique carbon atoms in the molecule. While less sensitive than ¹H NMR, it provides direct insight into the carbon backbone.

  • Causality: The chemical shift of each carbon is determined by its hybridization and the electronegativity of attached atoms. The carbonyl carbon of the carboxylic acid is significantly deshielded. Crucially, the carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), which is an unmistakable marker for its location.[2]

  • Expected Spectrum:

    • ~164 ppm: The carboxyl carbon (C=O).[2]

    • ~160 ppm (doublet, ¹JCF ≈ 245-255 Hz): The C5 carbon, directly attached to the fluorine atom. The large coupling constant is definitive proof of the C-F bond.

    • 110-145 ppm: A series of signals for the remaining seven carbons of the benzothiophene ring. Carbons ortho and meta to the fluorine atom will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, further corroborating the substitution pattern.

Fluorine-19 (¹⁹F) NMR: The Fluorine "Spy"

Given the presence of fluorine, ¹⁹F NMR is not just recommended; it is essential. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making this a rapid and informative experiment.[5][6] It serves as a powerful "spectroscopic spy" to confirm the presence and environment of the fluorine atom.[7]

  • Causality: The ¹⁹F chemical shift is extremely sensitive to its electronic environment, offering a wide spectral dispersion that minimizes signal overlap.[6][8] Its position on the aromatic ring will give a characteristic chemical shift.

  • Expected Spectrum:

    • -110 to -120 ppm (multiplet): A single signal is expected for the one fluorine atom. The exact shift is dependent on the solvent and reference standard (commonly CFCl₃). The multiplicity of this signal will arise from coupling to the ortho and meta protons (³JHF and ⁴JHF), providing another layer of confirmation for its position at C5.

Technique Key Structural Feature Expected Chemical Shift (δ, ppm) Expected Multiplicity / Coupling
¹H NMR Carboxylic Acid Proton~13.5Broad Singlet
Aromatic Protons7.5 - 8.5Complex Multiplets (due to H-H and H-F coupling)
¹³C NMR Carboxylic Carbon~164Singlet
C5 (Carbon-Fluorine)~160Doublet, ¹JCF ≈ 250 Hz
Other Aromatic Carbons110 - 145Singlets or Doublets (smaller JCF)
¹⁹F NMR Aromatic Fluorine (C5-F)-110 to -120Multiplet (due to H-F coupling)
Table 1: Summary of Expected NMR Data for 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

  • Causality: Specific bonds vibrate at characteristic frequencies. The presence of a carboxylic acid group results in two highly distinctive absorptions: a very broad O-H stretch due to hydrogen bonding and an intense C=O (carbonyl) stretch.[9][10][11]

  • Trustworthiness: The combination of these two signals provides a nearly infallible confirmation of the carboxylic acid moiety. The broad O-H absorption is particularly unique, often spanning a wide range and overlapping with C-H stretches.[12]

G cluster_IR Key IR Absorptions Molecule 5-Fluoro-1-benzothiophene-2-carboxylic acid OH_stretch O-H Stretch (Carboxylic Acid Dimer) Molecule->OH_stretch ~2500-3300 cm⁻¹ (Very Broad) CH_stretch Aromatic C-H Stretch Molecule->CH_stretch ~3100 cm⁻¹ (Sharp) CO_stretch C=O Stretch (Conjugated Acid) Molecule->CO_stretch ~1680-1710 cm⁻¹ (Strong, Sharp) CO_stretch_single C-O Stretch Molecule->CO_stretch_single ~1210-1320 cm⁻¹ (Strong)

Caption: Key diagnostic IR peaks for structural validation.

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Appearance
O-H StretchCarboxylic Acid2500 - 3300Very Broad, Strong
C-H StretchAromatic Ring~3100Sharp, Medium
C=O StretchConjugated Carboxylic Acid1680 - 1710Sharp, Very Strong
C-O StretchCarboxylic Acid1210 - 1320Strong
C-F StretchAryl Fluoride1100 - 1250Strong
Table 2: Summary of Expected Diagnostic IR Absorption Bands.

High-Resolution Mass Spectrometry (HRMS): The Final Arbiter of Formula

While NMR and IR spectroscopy define the molecule's connectivity and functional groups, HRMS provides the ultimate confirmation of its elemental composition.

  • Causality: HRMS instruments measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places).[13] This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas.[14] This is possible because the exact mass of an atom is not an integer (e.g., ¹⁶O = 15.9949 amu, ¹⁴N = 14.0031 amu, ¹²C = 12.0000 amu).[13]

  • Trustworthiness: For 5-Fluoro-1-benzothiophene-2-carboxylic acid, the expected molecular formula is C₉H₅FO₂S. A low-resolution instrument would simply show a molecular ion peak at m/z = 196. However, many other formulas could also result in this nominal mass. HRMS provides the required precision to eliminate these possibilities.

Parameter Value Source
Molecular FormulaC₉H₅FO₂S-
Nominal Mass196 g/mol -
Exact Mass (Monoisotopic) 195.99942873 Da PubChem[15]
Table 3: Mass Spectrometry Data for Unambiguous Formula Confirmation.

A measured mass within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass provides definitive, publishable evidence for the proposed molecular formula.[16]

Step-by-Step Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable -OH proton.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though none are expected here besides the aromatic CHs).

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use an appropriate spectral width to cover the expected chemical shift range for aryl fluorides.

  • Data Processing: Process all spectra using appropriate software. Reference the spectra (e.g., to residual solvent peak for ¹H and ¹³C) and integrate the ¹H signals. Analyze coupling constants in all spectra.

Protocol 2: FTIR Sample Preparation and Analysis (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them with the expected values for the target functional groups.

Protocol 3: HRMS Sample Preparation and Analysis (ESI Method)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Ionization: Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or LC injection. Negative ion mode is often suitable for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.

  • Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR).

  • Data Analysis: Determine the m/z of the molecular ion peak with high precision. Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass and compare it to the theoretical formula.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of a synthesized compound like 5-Fluoro-1-benzothiophene-2-carboxylic acid is a process of evidence accumulation. While each analytical technique provides powerful insights, their true strength lies in their synergy.

  • IR spectroscopy offers the initial, rapid confirmation of the key carboxylic acid functional group.

  • Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) provides the detailed architectural blueprint, confirming the carbon-hydrogen framework and, most critically, the precise location of the fluorine substituent through characteristic C-F and H-F coupling constants.

  • High-Resolution Mass Spectrometry serves as the final, definitive proof, delivering an unambiguous molecular formula that underpins all other spectroscopic data.

By employing this integrated, multi-technique workflow, researchers can establish the structure of their synthesized material with the highest degree of scientific confidence, ensuring the integrity and reproducibility of their subsequent research and development efforts.

References

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The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust drug candidates, optimizing metabolic stability is a critical hurdle. A molecule that rapidly metabolizes can fail to achieve therapeutic concentrations, leading to poor efficacy and the termination of a promising research avenue. The strategic incorporation of fluorine into molecular scaffolds has become a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide offers an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated benzothiophenes, supported by established principles, illustrative data, and detailed experimental protocols to inform rational drug design.

The benzothiophene motif is a key pharmacophore found in a range of therapeutic agents, including the selective estrogen receptor modulator (SERM) raloxifene and the 5-lipoxygenase inhibitor zileuton.[1] Understanding and controlling its metabolic fate is paramount for harnessing its full therapeutic potential.

The Mechanistic Underpinning: Why Fluorine Enhances Metabolic Stability

The enhanced metabolic stability of fluorinated compounds is not a serendipitous finding but is grounded in fundamental principles of physical organic chemistry. The primary driver is the exceptional strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. This increased bond energy makes the C-F bond significantly more resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP450) superfamily of enzymes, which are the primary catalysts of Phase I oxidative metabolism.[2][3]

By strategically replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with a fluorine atom, medicinal chemists can effectively "shield" the molecule from oxidative attack.[4] This metabolic blocking slows down the rate of clearance, which can lead to a longer in vivo half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[5][6]

Furthermore, fluorine's high electronegativity can alter the electronic properties of the benzothiophene ring system. This can modulate the molecule's interaction with the active site of metabolizing enzymes, sometimes reducing the affinity for the enzyme and thus decreasing the rate of metabolism.[7]

Metabolic Pathways of Benzothiophenes: A Tale of Two Phases

The metabolism of benzothiophene-containing compounds is complex and can proceed via several routes. The specific pathway that predominates is highly dependent on the overall structure of the molecule and the specific CYP enzymes involved.[8]

Phase I Metabolism (Oxidation): The primary site of metabolic vulnerability for many aromatic systems, including benzothiophene, is oxidative attack by CYP enzymes.[9] Key oxidative pathways include:

  • Sulfoxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, forming a benzothiophene S-oxide. This can lead to the formation of reactive intermediates.[10]

  • Arene Oxide Formation: The benzene portion of the benzothiophene ring can be oxidized to form a reactive arene oxide intermediate. This intermediate can then be hydrolyzed to a dihydrodiol or react with nucleophiles like glutathione.[11]

  • Hydroxylation: Direct hydroxylation of the aromatic rings can also occur, creating phenolic metabolites.

It is at these sites of oxidative attack where fluorination can exert its most profound stabilizing effect. Placing a fluorine atom on the benzene or thiophene ring can sterically and electronically hinder the approach of the CYP enzyme's reactive oxygen species, effectively blocking these metabolic pathways.[2]

Phase II Metabolism (Conjugation): If a molecule possesses or is metabolized to have a suitable functional group (e.g., a hydroxyl group), it can undergo Phase II conjugation reactions. For some benzothiophene-based drugs, this is the dominant clearance mechanism. For example, the drug raloxifene undergoes extensive first-pass glucuronidation, where glucuronic acid is attached to its hydroxyl groups. This process is so efficient that oxidative metabolism by CYP enzymes is not a significant clearance pathway for raloxifene.

Quantitative Comparison: The Impact of Fluorination on Metabolic Stability

While direct, head-to-head comparative data for a simple fluorinated benzothiophene versus its non-fluorinated parent is not extensively documented in a single study, the principle is well-established across various classes of heterocyclic compounds. The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[2]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Indoles UT-155Non-fluorinated indole12.35-Mouse
32a4-Fluoro-indazole analog of UT-155> 60-Mouse
Anilines AnilineParent Compound15.644.4Human
4-FluoroanilineFluorinated Analog25.427.3Human

Data presented is illustrative of the general principle and sourced from comparative studies on different compound classes.[2][4]

This data clearly demonstrates that the introduction of fluorine can lead to a significant and meaningful increase in metabolic stability. For the indole compound UT-155, fluorination extended the half-life by at least five-fold.[2]

Visualizing the Concepts

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Microsomal Stability Assay A Prepare Incubation Mixture (Microsomes, Buffer, Co-factors) B Pre-warm at 37°C A->B C Initiate Reaction (Add Test Compound) B->C D Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction (Add Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifuge) E->F G Analyze Supernatant (LC-MS/MS) F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: A generalized workflow for an in vitro microsomal stability assay.

G cluster_non_fluorinated Non-Fluorinated Benzothiophene cluster_fluorinated Fluorinated Benzothiophene Parent_NF Benzothiophene (Metabolically Labile Site: C-H) CYP450 CYP450 Enzymes Parent_NF->CYP450 Metabolite_NF Oxidized Metabolite (e.g., Hydroxylated Benzothiophene) Parent_F Fluorobenzothiophene (Metabolically Stable Site: C-F) CYP450_2 CYP450 Enzymes Parent_F->CYP450_2 Metabolic Blocking Metabolite_F No Reaction / Slow Reaction CYP450->Metabolite_NF Fast Oxidation CYP450_2->Metabolite_F

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a compound. This assay is a cornerstone of in vitro drug metabolism studies, providing key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).[3]

Objective: To determine the in vitro t½ and CLint of a test compound and its fluorinated analog.

Materials:

  • Test Compounds (Non-fluorinated and Fluorinated Benzothiophenes)

  • Control Compounds: High clearance (e.g., Verapamil) and low clearance (e.g., Warfarin)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (LC-MS grade) for reaction termination

  • Internal Standard (a structurally similar, stable compound)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in buffer to the desired concentration (e.g., for a final assay concentration of 1 µM).

    • Prepare the main incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes (a typical final protein concentration is 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the incubation mixture.

    • Pre-warm the plate at 37°C for approximately 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system, immediately followed by the test compound working solution.

    • Include negative control incubations without the NADPH regenerating system to assess for non-CYP mediated degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.

    • To terminate, transfer an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold acetonitrile with the internal standard. The ratio of acetonitrile to incubation mix should be sufficient to stop the reaction and precipitate proteins (e.g., 3:1 or 4:1).

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[7] Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[7]

    • Quantification is typically achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[7]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Amount of Microsomal Protein) .[3]

Conclusion: A Strategic Imperative in Drug Design

The strategic incorporation of fluorine is a highly effective and validated method for enhancing the metabolic stability of drug candidates, including those built on a benzothiophene scaffold. By understanding the fundamental principles of metabolic blocking, the specific metabolic pathways of the target molecule, and utilizing robust in vitro assays, researchers can make more informed, data-driven decisions. This rational approach to drug design mitigates the risk of pharmacokinetic failure, ultimately increasing the probability of success in the long and arduous journey of developing novel therapeutics.

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A Senior Application Scientist's Guide to Evaluating 5-Fluoro-1-benzothiophene-2-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive evaluation of 5-Fluoro-1-benzothiophene-2-carboxylic acid as a viable fragment in fragment-based drug discovery (FBDD). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of FBDD to identify novel lead compounds. We will delve into the core principles of FBDD, provide a detailed analysis of the subject fragment, and offer a comparative perspective against a well-established alternative. This document is designed to be a practical resource, replete with field-proven insights and detailed experimental protocols to empower your discovery campaigns.

The Philosophy of Fragment-Based Drug Discovery: Building Leads from the Ground Up

Fragment-based drug discovery has emerged as a powerful alternative to traditional high-throughput screening (HTS)[1]. Instead of screening large, complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity[1][2]. These initial "hits" are then optimized through structure-guided medicinal chemistry to generate potent and selective lead compounds[3][4].

The fundamental advantage of FBDD lies in its efficiency in exploring chemical space. Given their reduced complexity, a library of a few thousand fragments can represent a broader range of chemical diversity than a library of millions of larger, more complex molecules[5][6]. This approach often yields higher-quality starting points for lead optimization, as fragments are more likely to have favorable physicochemical properties and higher "ligand efficiency" – a measure of the binding energy per atom[7][8][9][10].

A successful FBDD campaign hinges on a robust and multi-faceted approach, integrating biophysical screening techniques, structural biology, and computational chemistry. The general workflow is an iterative process of hit identification, validation, and optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Screening Primary Hits Primary Hits Biophysical Screening->Primary Hits Orthogonal Screening Orthogonal Screening Primary Hits->Orthogonal Screening Confirmation Structural Biology Structural Biology Orthogonal Screening->Structural Biology Binding Mode Validated Hits Validated Hits Structural Biology->Validated Hits Fragment Elaboration Fragment Elaboration Validated Hits->Fragment Elaboration Structure-Guided Design Potent Leads Potent Leads Fragment Elaboration->Potent Leads Synthesis & SAR

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Evaluating 5-Fluoro-1-benzothiophene-2-carboxylic Acid: A Promising Scaffold

5-Fluoro-1-benzothiophene-2-carboxylic acid is an intriguing fragment for several reasons. The benzothiophene core is a "privileged" scaffold in medicinal chemistry, found in a variety of biologically active compounds with activities ranging from anticancer to antimicrobial and anti-inflammatory[11][12][13][14][15][16]. The fluorine atom can enhance binding affinity through favorable interactions with the protein target and can improve metabolic stability and pharmacokinetic properties. The carboxylic acid group provides a key hydrogen bond donor and acceptor, as well as a handle for synthetic elaboration.

Physicochemical Properties: Does it Obey the "Rule of Three"?

The "Rule of Three" is a set of guidelines for desirable properties of fragments, ensuring they are small, soluble, and have good starting points for optimization[5][6][17][18]. Let's evaluate our fragment of interest against these criteria.

Property5-Fluoro-1-benzothiophene-2-carboxylic acid"Rule of Three" Guideline
Molecular Weight (MW)196.20 g/mol < 300 Da
cLogP2.9≤ 3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors2≤ 3
Rotatable Bonds1≤ 3

As the table demonstrates, 5-Fluoro-1-benzothiophene-2-carboxylic acid comfortably adheres to the "Rule of Three," making it an excellent candidate for inclusion in a fragment library.

A Comparative Analysis: 5-Fluoro-1-benzothiophene-2-carboxylic Acid vs. an Aminoindazole Fragment

To provide a practical context for the evaluation of our target fragment, we will compare it to a well-documented and successful fragment from a published FBDD campaign: an aminoindazole inhibitor of phosphoinositide-dependent kinase-1 (PDK1)[18][19][20][21][22][23][24].

FragmentStructureMW ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsTargetKD (µM)Ligand Efficiency (LE)
5-Fluoro-1-benzothiophene-2-carboxylic acidO=C(O)c1sc2cc(F)ccc2c1196.202.912(Hypothetical)--
5-AminoindazoleNc1ccc2[nH]ncc2c1133.141.322PDK1~10000.39

The aminoindazole fragment, while simpler in structure, demonstrates the key principles of FBDD. It has a low molecular weight and a high ligand efficiency, indicating that it forms high-quality interactions with its target[18][19][20][21][22][23][24]. The benzothiophene fragment offers a more complex and rigid scaffold, which can be advantageous in providing a more defined starting point for optimization.

Experimental Protocols for Fragment Evaluation

A cornerstone of any successful FBDD campaign is the rigorous experimental validation of fragment binding. Here, we provide detailed protocols for three of the most powerful techniques in the FBDD toolkit: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Surface Plasmon Resonance (SPR) for Primary Screening and Kinetic Analysis

SPR is a highly sensitive, label-free technique that can detect the binding of small fragments to an immobilized protein target in real-time[12][25]. It provides valuable information on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.

SPR_Workflow Protein Immobilization Protein Immobilization System Equilibration System Equilibration Protein Immobilization->System Equilibration Covalent Coupling Fragment Injection Fragment Injection System Equilibration->Fragment Injection Running Buffer Data Acquisition Data Acquisition Fragment Injection->Data Acquisition Real-time Monitoring Data Analysis Data Analysis Data Acquisition->Data Analysis Sensorgram Hit Identification Hit Identification Data Analysis->Hit Identification Binding Response

Caption: A simplified workflow for an SPR-based fragment screening experiment.

Detailed SPR Protocol:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the chip surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified protein target (typically 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to achieve an immobilization level of 8,000-12,000 Response Units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Screening:

    • Prepare fragment solutions in the running buffer (e.g., PBS with 0.05% P20 and 1-5% DMSO) at a concentration range of 10-200 µM.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (an activated and deactivated surface without protein).

    • Monitor the change in RU over time to generate a sensorgram for each fragment.

    • Include positive and negative controls to ensure assay performance.

  • Data Analysis:

    • Subtract the reference flow cell data from the protein-immobilized flow cell data to correct for bulk refractive index changes.

    • Analyze the steady-state binding response to identify initial hits.

    • For confirmed hits, perform a kinetic titration by injecting a series of fragment concentrations to determine KD, ka, and kd.

    • Calculate the Ligand Efficiency (LE) for each hit using the formula: LE = (–RTlnK_D) / N, where R is the gas constant, T is the temperature in Kelvin, and N is the number of heavy atoms.

Self-Validation and Causality: The use of a reference flow cell is critical for eliminating false positives arising from non-specific binding or buffer effects[12][25]. The kinetic analysis of hits provides a deeper understanding of the binding mechanism; fragments with slower dissociation rates are often more desirable starting points for optimization.

NMR Spectroscopy for Hit Validation and Binding Site Mapping

NMR spectroscopy is a powerful tool for confirming fragment binding and elucidating the binding site on the protein target[3]. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD.

NMR_Workflow Sample Preparation Sample Preparation On-Resonance Saturation On-Resonance Saturation Sample Preparation->On-Resonance Saturation Protein + Fragment Off-Resonance Reference Off-Resonance Reference On-Resonance Saturation->Off-Resonance Reference Selective Irradiation Difference Spectrum Difference Spectrum Off-Resonance Reference->Difference Spectrum Subtraction Binding Epitope Mapping Binding Epitope Mapping Difference Spectrum->Binding Epitope Mapping Signal Intensity

Caption: Workflow for a Saturation Transfer Difference (STD) NMR experiment.

Detailed STD-NMR Protocol:

  • Sample Preparation:

    • Prepare a solution of the protein target (typically 10-50 µM) in a deuterated buffer.

    • Prepare a stock solution of the fragment at a high concentration in the same deuterated buffer.

    • Prepare the final NMR sample containing the protein and the fragment at a molar ratio of approximately 1:100 (protein:fragment).

  • Data Acquisition:

    • Acquire a reference 1D proton NMR spectrum of the fragment alone.

    • Acquire a series of STD spectra with on-resonance saturation of the protein (typically in a region where only protein signals are present, e.g., -1.0 ppm) and off-resonance saturation (e.g., 40 ppm).

    • The difference between the on-resonance and off-resonance spectra will show signals only from the protons of the fragment that are in close contact with the protein.

  • Data Analysis:

    • Integrate the signals in the STD spectrum to determine the relative saturation of different protons on the fragment.

    • The protons with the highest STD amplification factors are those in closest proximity to the protein surface, providing a "binding epitope map."

Self-Validation and Causality: The STD-NMR experiment is inherently self-validating, as signals are only observed for fragments that are in direct interaction with the protein[26][27]. The differential saturation of protons across the fragment provides valuable structural information about its binding orientation.

X-ray Crystallography for High-Resolution Structural Insights

X-ray crystallography provides the ultimate validation of fragment binding by revealing the three-dimensional structure of the protein-fragment complex at atomic resolution[8][10]. This information is invaluable for structure-guided drug design.

Xray_Workflow Protein Crystallization Protein Crystallization Fragment Soaking Fragment Soaking Protein Crystallization->Fragment Soaking Apo Crystals Data Collection Data Collection Fragment Soaking->Data Collection Cryo-cooling Structure Solution Structure Solution Data Collection->Structure Solution X-ray Diffraction Structure Refinement Structure Refinement Structure Solution->Structure Refinement Electron Density Map Binding Mode Analysis Binding Mode Analysis Structure Refinement->Binding Mode Analysis

Caption: A general workflow for determining a protein-fragment co-crystal structure.

Detailed Co-crystallization Protocol:

  • Protein Crystallization:

    • Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the apo-protein.

    • Optimize the crystallization conditions to produce crystals of sufficient size and quality for diffraction experiments.

  • Fragment Soaking:

    • Prepare a solution of the fragment at a high concentration (typically 1-10 mM) in a cryo-protectant solution compatible with the protein crystals.

    • Transfer the apo-protein crystals to the fragment-containing solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully examine the electron density map to identify the bound fragment and model its coordinates.

Self-Validation and Causality: The unambiguous electron density for the fragment in the protein's binding site provides direct and irrefutable evidence of binding and its specific mode of interaction. This structural information is the foundation for rational, structure-guided optimization of the fragment into a potent lead compound.

From Fragment to Lead: The Path of Elaboration

The journey from a validated fragment hit to a potent lead compound involves a process of chemical elaboration, guided by the structural information obtained from techniques like X-ray crystallography and NMR. The two primary strategies for fragment elaboration are fragment growing and fragment linking[4][28].

  • Fragment Growing: This involves the stepwise addition of chemical functionality to the fragment to make additional favorable interactions with the protein target. The carboxylic acid and the benzothiophene ring of our target fragment provide multiple vectors for chemical modification.

  • Fragment Linking: If two or more fragments are found to bind in close proximity within the protein's binding site, they can be chemically linked together to create a larger, higher-affinity molecule.

The choice of elaboration strategy depends on the specific binding mode of the fragment and the nature of the surrounding protein pocket.

Conclusion: 5-Fluoro-1-benzothiophene-2-carboxylic Acid as a Valuable Tool in the FBDD Arsenal

5-Fluoro-1-benzothiophene-2-carboxylic acid presents itself as a highly promising fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the proven biological relevance of the benzothiophene scaffold, make it an attractive starting point for the discovery of novel therapeutics.

This guide has provided a comprehensive framework for the evaluation of this fragment, from its initial characterization to its experimental validation and potential for elaboration. By employing the detailed protocols and adhering to the principles of rigorous scientific inquiry outlined herein, researchers can confidently and effectively leverage the power of fragment-based drug discovery to accelerate their journey towards new medicines.

References

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Safety Operating Guide

Proper Disposal of 5-Fluoro-1-benzothiophene-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Fluoro-1-benzothiophene-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. 5-Fluoro-1-benzothiophene-2-carboxylic acid is a halogenated organic compound. According to its Safety Data Sheet (SDS), it is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Core Chemical Characteristics:

  • Halogenated Organic Compound: The presence of a fluorine atom classifies this compound as halogenated.[2] This is a critical factor in waste segregation, as halogenated and non-halogenated waste streams must be kept separate to facilitate proper disposal, often through high-temperature incineration.[2][3]

  • Carboxylic Acid: The carboxylic acid group imparts acidic properties to the molecule. While neutralization can be a disposal method for simple, small-quantity carboxylic acids, the complex and hazardous nature of this molecule makes such a procedure ill-advised without explicit approval from your institution's Environmental Health & Safety (EHS) office.[4]

  • Solid State: This compound is typically a solid at room temperature, which requires specific handling procedures to avoid generating dust.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 5-Fluoro-1-benzothiophene-2-carboxylic acid for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[4]

  • Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.[4]

  • Body Protection: A laboratory coat or apron is necessary to prevent skin contact.[4]

  • Respiratory Protection: All handling of this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation risks.[4][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is required.[4]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of 5-Fluoro-1-benzothiophene-2-carboxylic acid is to never dispose of it down the drain or in regular trash.[4] Improper disposal can lead to environmental contamination and potential harm to human health.[6][7]

Step 1: Waste Segregation

Proper segregation is the most critical step in the disposal process. Due to its chemical nature, 5-Fluoro-1-benzothiophene-2-carboxylic acid waste must be categorized as halogenated organic solid waste .

  • Action: Collect all waste containing 5-Fluoro-1-benzothiophene-2-carboxylic acid, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), in a designated waste container.

  • Causality: Halogenated wastes are typically disposed of via specific incineration processes.[2] Mixing them with non-halogenated waste complicates and increases the cost of disposal.[3] Furthermore, do not mix this acidic waste with bases or strong oxidizing agents in the same container to prevent potentially violent chemical reactions.[2][5]

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Action: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, threaded cap is recommended.[8][9] The container must be in good condition, free from cracks or leaks.[8]

  • Causality: The container must prevent the release of the chemical into the environment and be robust enough to withstand storage and transportation.[10] The container should not be filled to more than 75% capacity to allow for expansion.[11]

Step 3: Labeling

Accurate and thorough labeling is a legal requirement and essential for the safety of waste handlers.

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3][8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Fluoro-1-benzothiophene-2-carboxylic acid" (no abbreviations or chemical formulas).[8]

    • An accurate list of all chemical constituents and their approximate percentages.[3]

    • The specific hazards associated with the waste (e.g., "Irritant," "Toxic").[3]

    • The name and contact information of the generating researcher or lab.[3]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, and it is a key component of the "cradle-to-grave" hazardous waste management system mandated by the EPA.[7]

Step 4: Storage

Waste containers must be stored safely pending pickup by your institution's EHS department or a licensed hazardous waste disposal company.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3][10] This area should be in a cool, dry, and well-ventilated location, away from incompatible materials.[12] Secondary containment, such as a plastic tub, is highly recommended to contain any potential leaks.[5]

  • Causality: Safe storage minimizes the risk of spills, exposure, and reactions with other chemicals. The SAA is a federally regulated concept to ensure the safe accumulation of hazardous waste at or near the point of generation.[10]

Step 5: Arranging for Disposal
  • Action: Once the waste container is nearly full (around 75% capacity), or if the waste has been stored for an extended period, contact your institution's EHS department to arrange for a waste pickup.[3] Follow their specific procedures for requesting a collection.

  • Causality: Timely disposal prevents the accumulation of large quantities of hazardous waste in the laboratory, which can increase risks. EHS professionals are trained to handle and transport hazardous waste in compliance with all local, state, and federal regulations.[13][14]

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If it is safe to do so, prevent the spread of the solid material.

  • Cleanup: For a small spill, carefully sweep up the material using an inert absorbent material.[12] Avoid generating dust. Place the spilled material and all contaminated cleaning supplies into a sealed bag or container and label it as hazardous waste.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: In case of personal contact, flush the affected area with copious amounts of water and seek immediate medical attention.[3][12]

Summary of Key Information

ParameterInformationSource
Chemical Name 5-Fluoro-1-benzothiophene-2-carboxylic acid-
Hazard Class Halogenated Organic Acid[2][15]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1]
Disposal Method Collection for licensed hazardous waste disposal (incineration)[2][12]
Waste Segregation Halogenated Organic Solid Waste [2][15]
Prohibited Disposal Drain disposal, regular trash[4][6]
Container Type Sealable, compatible (HDPE or glass) with secure cap[8][9]
Labeling "Hazardous Waste" with full chemical name and hazard info[3][8]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal A Identify Waste: 5-Fluoro-1-benzothiophene- 2-carboxylic acid B Wear Full PPE: - Goggles - Gloves - Lab Coat A->B C Work in Fume Hood B->C D Obtain a compatible, sealable container (HDPE or Glass) C->D E Affix 'Hazardous Waste' Label D->E F Add waste to container E->F G Is this waste mixed with non-halogenated solvents? F->G H YES: Critical Error! Consult EHS Immediately G->H Yes I NO: Correct Segregation G->I No J Segregate as: 'Halogenated Organic Solid Waste' I->J K Securely seal container J->K L Store in designated Satellite Accumulation Area (SAA) K->L M Use secondary containment L->M N Container >75% full? M->N O Continue to collect waste N->O No P Contact EHS for waste pickup N->P Yes Q Waste collected by licensed professionals P->Q

Caption: Decision workflow for the disposal of 5-Fluoro-1-benzothiophene-2-carboxylic acid.

References

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Classification of special laboratory waste. University of Barcelona. [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University. [Link]

  • Chemical Waste Disposal Guidelines. University of Colorado Boulder. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? Chemistry For Everyone (YouTube). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.